Product packaging for 3,4-Dimethyl-2-hexanol(Cat. No.:CAS No. 31350-88-6)

3,4-Dimethyl-2-hexanol

Cat. No.: B3423695
CAS No.: 31350-88-6
M. Wt: 130.23 g/mol
InChI Key: LBJWJHMCZHKLQU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 130.135765193 g/mol and the complexity rating of the compound is 71. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B3423695 3,4-Dimethyl-2-hexanol CAS No. 31350-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylhexan-2-ol
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InChI

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3
Source PubChem
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InChI Key

LBJWJHMCZHKLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O
Source PubChem
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DSSTOX Substance ID

DTXSID20871299
Record name 2-hexanol, 3,4-dimethyl-
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Molecular Weight

130.23 g/mol
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CAS No.

19550-05-1
Record name 3,4-Dimethyl-2-hexanol
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Record name 3,4-Dimethyl-2-hexanol
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Record name 3,4-Dimethyl-2-hexanol
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Record name 2-hexanol, 3,4-dimethyl-
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Record name 2-Hexanol, 3,4-dimethyl-
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Record name 3,4-Dimethyl-2-hexanol
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Foundational & Exploratory

Introduction: Situating 3,4-Dimethyl-2-hexanol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dimethyl-2-hexanol: Properties, Synthesis, and Applications

This compound is a branched-chain aliphatic alcohol that serves as a valuable molecular entity for professionals in synthetic chemistry and drug development.[1] Classified as a secondary alcohol, its hydroxyl (-OH) group is attached to a carbon atom bonded to two other carbons.[2] This structural arrangement, combined with methyl branching at the 3rd and 4th positions of the hexane chain, imparts specific physicochemical properties and reactivity patterns that distinguish it from linear or tertiary alcohol counterparts.[1][2]

The presence of multiple chiral centers in its structure means it exists as a mixture of diastereomers (erythro and threo), making it an excellent substrate for investigating stereoselective reactions and the influence of stereochemistry on molecular behavior.[1][2] This guide provides a comprehensive analysis of its core properties, synthesis, reactivity, and safety protocols, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application, dictating choices in reaction solvents, purification techniques, and storage conditions. The branched structure of this compound influences properties like boiling point and density.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2][3][4]
Molecular Weight 130.23 g/mol [2][3][4]
CAS Number 19550-05-1[2][4]
Appearance Clear, colorless liquid[2]
Boiling Point 170.96°C (estimated)[3]
Melting Point -61.15°C (estimated)[3]
Density 0.8400 g/mL[3]
Refractive Index 1.4340[3]
pKa 15.12 ± 0.20 (Predicted)[5]
Solubility Soluble in organic solvents[2]
XLogP3-AA 2.6[4]

Molecular Structure and Identification

Understanding the precise structure is critical for predicting reactivity and interpreting analytical data. The IUPAC name for this compound is 3,4-dimethylhexan-2-ol.[4]

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup Aldehyde 2,3-Dimethylbutanal Intermediate Alkoxide Intermediate Aldehyde->Intermediate + Grignard Ethylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product + Workup Workup H₃O⁺

Caption: General workflow for Grignard synthesis.

Experimental Protocol (General for Grignard Synthesis):

  • Reagent Preparation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon). All glassware and reagents must be scrupulously dry. [6]2. Addition: Slowly add a solution of the aldehyde (2,3-dimethylbutanal) in anhydrous ether to the stirred Grignard reagent, typically while cooling in an ice bath to control the exothermic reaction. [6]3. Quenching: After the addition is complete, decompose the resulting magnesium alkoxide intermediate by carefully pouring the reaction mixture onto crushed ice, followed by the addition of a dilute acid (e.g., 10% HCl or H₂SO₄) until the magnesium salts dissolve. [6]4. Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional ether. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation. [6]

Key Chemical Reactions

The hydroxyl group is the center of reactivity for this compound.

  • Oxidation to a Ketone: As a secondary alcohol, it can be readily oxidized to form the corresponding ketone, 3,4-dimethyl-2-hexanone. [1]This transformation is fundamental in synthetic chemistry. The choice of oxidant dictates the reaction's efficiency and selectivity. Common reagents include Jones reagent (CrO₃/H₂SO₄) for robust oxidations or milder conditions like PCC (Pyridinium chlorochromate) for more sensitive substrates.

Alcohol This compound Ketone 3,4-Dimethyl-2-hexanone Alcohol->Ketone [Oxidizing Agent] e.g., PCC, Jones Reagent

Caption: Oxidation of the secondary alcohol to a ketone.

  • Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation with a strong acid) to facilitate nucleophilic substitution reactions (SN1 or SN2), though SN1 pathways may be complicated by potential carbocation rearrangements.

Potential Applications in Research and Drug Development

While specific applications in marketed drugs are not prominent, the value of this compound lies in its role as a chiral building block and a synthetic intermediate. [1][]

  • Intermediate in Organic Synthesis: It serves as a precursor for more complex molecules. Its branched structure can introduce specific steric bulk, which is a key strategy in drug design to modulate binding affinity and metabolic stability. [2]* Model for Stereochemical Studies: The presence of multiple chiral centers makes it an ideal model compound for developing and validating new stereoselective synthetic methods. [1]Understanding how different stereoisomers interact with biological systems is a cornerstone of modern drug development.

  • Fragment-Based Drug Discovery: Smaller, functionalized molecules like this can be used in fragment-based screening to identify new binding motifs for protein targets.

Safety and Handling

Proper handling is crucial due to the compound's flammability and potential toxicity. [2]

  • GHS Hazard Classification: The compound is classified as a Flammable liquid and vapor (Category 3). [4][8]* Precautionary Measures:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [5][8] * P233: Keep container tightly closed. [5][8] * P243: Take precautionary measures against static discharge. [8] * P280: Wear protective gloves, protective clothing, and eye/face protection. [5][9] * P403 + P235: Store in a well-ventilated place. Keep cool. [5]* Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and acid chlorides, as these can lead to vigorous or hazardous reactions. [8]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Inhalation: Remove person to fresh air. [9]

Conclusion

This compound is a structurally significant secondary alcohol whose value in a research and development setting is derived from its branched nature and stereochemical complexity. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for leveraging it effectively as a synthetic intermediate and a tool for chemical exploration. Adherence to strict safety protocols is mandatory for its handling and use in any experimental setting.

References

  • ChemBK. (n.d.). This compound (MIXTURE OF ISOMERS) - Physico-chemical Properties.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). This compound.
  • Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.
  • SIELC Technologies. (2018). 2,6-Dimethylheptan-3-one.
  • PubChem. (n.d.). 2,6-Dimethyl-3-heptanone. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 2,6-dimethyl heptan-3-one, 19549-83-8.
  • NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 3-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2).
  • NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-2-hexanol.

Sources

An In-Depth Technical Guide to 3,4-Dimethyl-2-hexanol (CAS: 19550-05-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Structural Significance

3,4-Dimethyl-2-hexanol is a branched-chain secondary alcohol, a class of organic compounds that holds significant value as versatile intermediates in complex molecular synthesis.[1][2] Its structure, characterized by a hydroxyl (-OH) group on the second carbon of a hexane chain and methyl groups at the third and fourth positions, introduces specific steric and electronic properties that are of great interest in synthetic chemistry.[2] The presence of two chiral centers (at carbons 2 and 4) means the molecule can exist as multiple stereoisomers, making it a valuable building block for creating enantiomerically pure compounds, which is a critical consideration in modern drug development.[3][4] Chirality is a key factor in the safety and efficacy of many pharmaceuticals, and chiral alcohols are frequently used as precursors or key intermediates in their synthesis.[5][6] This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization, key reaction mechanisms, and its potential applications in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. This compound is typically a clear, colorless liquid with a characteristic alcohol odor.[2]

Core Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.

PropertyValueSource(s)
CAS Number 19550-05-1[7]
Molecular Formula C₈H₁₈O[7]
Molecular Weight 130.23 g/mol [7]
IUPAC Name 3,4-dimethylhexan-2-ol[7]
Appearance Clear colorless liquid[2]
Boiling Point ~167-171 °C (estimated)[1][8]
Density ~0.840 g/cm³ (estimated)[8]
Solubility Soluble in organic solvents[2]
Structural and Spectroscopic Identifiers

These identifiers are crucial for database searches and structural elucidation. Spectroscopic data provides the empirical basis for confirming the compound's identity after synthesis or purification.

IdentifierValueSource(s)
SMILES CCC(C)C(C)C(C)O[7]
InChI InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3[7]
InChIKey LBJWJHMCZHKLQU-UHFFFAOYSA-N[7]
Spectra Availability ¹H NMR, ¹³C NMR, IR, Mass Spec, RamanPubChem, SpectraBase

Synthesis Protocol: Reduction of 3,4-Dimethyl-2-hexanone

The most direct and reliable laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 3,4-Dimethyl-2-hexanone (CAS 19550-10-8).[9] For this transformation, sodium borohydride (NaBH₄) is an ideal reducing agent.

Causality of Reagent Choice: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons:

  • Safety and Handling: NaBH₄ is a stable solid that can be handled in air and used with protic solvents like ethanol, whereas LiAlH₄ reacts violently with these solvents.[10][11]

  • Chemoselectivity: NaBH₄ is highly selective for reducing aldehydes and ketones, leaving other functional groups like esters or carboxylic acids intact, which is beneficial in more complex syntheses.[10]

The overall reaction transforms the carbonyl group of the ketone into the hydroxyl group of a secondary alcohol.[2]

G ketone 3,4-Dimethyl-2-hexanone alcohol This compound ketone->alcohol Reduction reagents 1. NaBH₄, Ethanol 2. H₃O⁺ (workup)

Caption: Synthetic pathway from ketone to secondary alcohol.

Materials and Reagents
  • 3,4-Dimethyl-2-hexanone (≥98% purity)

  • Sodium borohydride (NaBH₄) (≥98% purity)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (78.0 mmol) of 3,4-Dimethyl-2-hexanone in 100 mL of anhydrous ethanol. Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add 1.77 g (46.8 mmol, 0.6 eq) of sodium borohydride in small portions over 20-30 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of 1M HCl to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved; ensure adequate ventilation.

  • Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid) and 50 mL of brine (to remove bulk water).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) via rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation if high purity is required.

Analytical Characterization: GC-MS Protocol

To validate the synthesis and determine the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[12] It separates volatile compounds and provides a mass spectrum that serves as a molecular fingerprint for identification.[8]

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Dilute Dilute sample in Dichloromethane Inject Injection Port Dilute->Inject Column GC Column (Separation) Inject->Column MS_Detect MS Detector (Ionization & Detection) Column->MS_Detect TIC Total Ion Chromatogram (TIC) MS_Detect->TIC MassSpec Mass Spectrum (Fragmentation Pattern) TIC->MassSpec ID Compound ID & Purity Assessment MassSpec->ID

Caption: Workflow for GC-MS analysis of this compound.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable volatile solvent like dichloromethane or methanol.[12]

  • Transfer approximately 1.5 mL of this solution into a 2 mL GC autosampler vial.

Recommended GC-MS Parameters

The following parameters are a robust starting point for the analysis of a C8 alcohol.

ParameterRecommended SettingRationale
GC Column DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent separation for a wide range of volatile and semi-volatile organic compounds.[12]
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.[12]
Injection Mode 1 µL, Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.[12]
Oven Program Start at 60°C, hold 2 min, ramp 10°C/min to 220°C, hold 5 minSeparates the analyte from residual solvents and any potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.[12]
Mass Range Scan m/z 40-200Covers the molecular ion (130.23) and expected fragment ions.
Source Temp. 230 °CStandard temperature to maintain ionization efficiency.[12]
Expected Results

The Total Ion Chromatogram (TIC) should show a major peak corresponding to this compound. The mass spectrum of this peak can be compared to library data (e.g., NIST) for confirmation. Key fragmentation patterns for secondary alcohols involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, major fragments would be expected from cleavage between C2-C3 and C1-C2, leading to characteristic ions.

Key Reaction Mechanism: Acid-Catalyzed Dehydration

Secondary alcohols readily undergo dehydration in the presence of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) and heat to form alkenes.[13] This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][14]

Mechanism Pillars:

  • Protonation of the Hydroxyl Group: The alcohol's -OH group is a poor leaving group. The acid catalyst protonates it, forming an alkyloxonium ion, which contains a much better leaving group: water.[14]

  • Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, generating a secondary carbocation at C2. This is the slow, rate-determining step of the reaction.[1][14]

  • Deprotonation to Form Alkene: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond form the new π-bond of the alkene.[1]

Application of Zaitsev's Rule: When multiple β-hydrogens are available for removal, the major product will be the most substituted (and therefore most stable) alkene. This is known as Zaitsev's Rule.[15][16] For this compound, deprotonation can occur from C1 or C3, leading to a mixture of alkene products, with the product from C3 deprotonation (3,4-dimethyl-2-hexene) being the major, more stable product.

G A This compound B Protonated Alcohol (Alkyloxonium ion) A->B + H⁺ C Secondary Carbocation (+ Water) B->C - H₂O (Rate-determining step) D Major Product (3,4-Dimethyl-2-hexene) Zaitsev Product C->D - H⁺ (from C3) E Minor Product (3,4-Dimethyl-1-hexene) Hofmann Product C->E - H⁺ (from C1)

Sources

An In-depth Technical Guide to the Stereoisomerism of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,4-Dimethyl-2-hexanol is a branched secondary alcohol that presents a significant stereochemical challenge due to the presence of three distinct chiral centers within its C8 backbone.[1][2] This structural complexity gives rise to a total of eight possible stereoisomers, comprising four pairs of enantiomers. For researchers in drug development and fine chemical synthesis, the ability to separate, identify, and quantify these individual stereoisomers is paramount, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physicochemical properties. This guide provides a comprehensive framework for understanding and navigating the stereochemistry of this compound. We will delve into the foundational principles of its stereoisomerism, detail robust analytical methodologies for separation and characterization, and provide field-proven experimental protocols designed for practical application in a modern research laboratory.

Part 1: Foundational Stereochemistry of this compound

A rigorous understanding of the molecule's three-dimensional architecture is the bedrock of any subsequent analytical or synthetic endeavor. The subtle yet critical differences between its stereoisomers dictate their interactions with other chiral entities, such as biological receptors or chiral stationary phases in chromatography.

Molecular Structure and Identification of Chiral Centers

The structure of this compound contains three stereogenic carbons, or chiral centers, at positions C2, C3, and C4.

  • C2: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (C1), and the rest of the carbon chain (C3). The four distinct substituents confer chirality.

  • C3: This carbon is bonded to a hydrogen atom (-H), a methyl group, the C2 portion of the chain, and the C4 portion of the chain. These four groups are unique, establishing it as a chiral center.

  • C4: This carbon is bonded to a hydrogen atom (-H), a methyl group, the C3 portion of the chain, and an ethyl group (C5-C6). Its four substituents are different, making it the third chiral center.

Enumeration and Nomenclature of Stereoisomers

With three chiral centers (n=3), the maximum number of possible stereoisomers is given by the 2^n rule, resulting in 2³ = 8 stereoisomers. Each chiral center can be assigned an absolute configuration of either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.[3][4]

The eight stereoisomers of this compound are therefore:

  • (2R, 3R, 4R)-3,4-dimethyl-2-hexanol

  • (2S, 3S, 4S)-3,4-dimethyl-2-hexanol

  • (2R, 3R, 4S)-3,4-dimethyl-2-hexanol

  • (2S, 3S, 4R)-3,4-dimethyl-2-hexanol

  • (2R, 3S, 4R)-3,4-dimethyl-2-hexanol

  • (2S, 3R, 4S)-3,4-dimethyl-2-hexanol

  • (2R, 3S, 4S)-3,4-dimethyl-2-hexanol

  • (2S, 3R, 4R)-3,4-dimethyl-2-hexanol

Stereochemical Relationships: Enantiomers and Diastereomers

The eight isomers exist in specific relationships with one another, which is critical for designing separation strategies.

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images. They have identical physical properties (boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions).[5] In this case, there are four pairs of enantiomers. For example, the enantiomer of (2R, 3R, 4R) is (2S, 3S, 4S).

  • Diastereomers: These are stereoisomers that are not mirror images of each other. This occurs when at least one, but not all, of the chiral centers have opposite configurations.[5] Diastereomers have different physical and chemical properties, which is the key principle exploited for their separation. For instance, (2R, 3R, 4R) is a diastereomer of (2R, 3R, 4S), (2R, 3S, 4R), and (2R, 3S, 4S).

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 cluster_2 Enantiomeric Pair 3 cluster_3 Enantiomeric Pair 4 2R,3R,4R 2R,3R,4R 2S,3S,4S 2S,3S,4S 2R,3R,4R->2S,3S,4S Enantiomers 2R,3S,4R 2R,3S,4R 2R,3R,4R->2R,3S,4R Diastereomers 2R,3S,4S 2R,3S,4S 2S,3S,4S->2R,3S,4S Diastereomers 2R,3R,4S 2R,3R,4S 2S,3S,4R 2S,3S,4R 2R,3R,4S->2S,3S,4R Enantiomers 2S,3R,4S 2S,3R,4S 2S,3S,4R->2S,3R,4S Diastereomers 2R,3S,4R->2S,3R,4S Enantiomers 2S,3R,4R 2S,3R,4R 2R,3S,4S->2S,3R,4R Enantiomers

Fig. 1: Stereochemical relationships of this compound isomers.

Part 2: Analytical Methodologies for Separation and Identification

The separation and identification of the eight stereoisomers require a multi-technique approach. Because diastereomers have distinct physical properties, they can be separated by achiral methods like standard chromatography. However, separating the enantiomeric pairs necessitates a chiral environment.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for resolving stereoisomers. The fundamental principle involves the use of a Chiral Stationary Phase (CSP). The analyte's stereoisomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.

  • Expertise in CSP Selection: For alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[6][7] The choice is driven by their ability to engage in multiple interaction mechanisms—including hydrogen bonding with the hydroxyl group, dipole-dipole interactions, and steric repulsion—which are essential for resolving complex mixtures of stereoisomers. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, increasing method development flexibility.[8]

Spectroscopic and Chiroptical Techniques

Once separated, the identity and purity of each isomer must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers.[9][10] Diastereomers have different spatial arrangements, leading to unique electronic environments for their nuclei and thus distinct chemical shifts and coupling constants. To distinguish enantiomers, one can use a chiral derivatizing agent (like Mosher's acid) to convert the enantiomers into diastereomeric esters, which will then be distinguishable in the NMR spectrum.[9][11]

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] Enantiomers rotate light to an equal degree but in opposite directions (dextrorotatory, +, or levorotatory, -).[14] Polarimetry is essential for determining the optical purity and enantiomeric excess (ee) of a separated isomer and for assigning its (+) or (-) descriptor.[14][15]

Part 3: Experimental Protocols

The following protocols are presented as robust starting points. Researcher's Insight: For any new analyte, method optimization is crucial. The conditions provided here are based on best practices for chiral alcohols and should be systematically adjusted to achieve baseline resolution for all eight stereoisomers.

Protocol: Chiral HPLC Separation

Objective: To separate the stereoisomers of this compound.

Principle: Differential interaction of the stereoisomers with a chiral stationary phase leads to separation based on retention time. Diastereomers will separate, and with an appropriate chiral column, enantiomeric pairs will also be resolved.

Instrumentation and Materials:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Chiral Column: Polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: A mixture of this compound stereoisomers dissolved in the mobile phase (~1 mg/mL).

Step-by-Step Methodology:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 98:2 n-Hexane:IPA) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Isocratic Elution: Run the analysis using the initial mobile phase. The high steric hindrance of this compound may require a very low percentage of polar modifier (IPA) to achieve separation.

  • Method Optimization (Self-Validation):

    • If resolution is poor, systematically decrease the percentage of IPA (e.g., to 1%, then 0.5%). Lowering the polar modifier content increases interaction with the stationary phase, typically improving resolution at the cost of longer run times.

    • Vary the flow rate (e.g., between 0.4-1.0 mL/min) to optimize the balance between resolution and analysis time.

    • If necessary, screen other polysaccharide columns, as their chiral recognition capabilities can be complementary.[6]

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers. The area under each peak is proportional to its concentration in the mixture.

Protocol: Polarimetric Analysis

Objective: To determine the specific rotation and enantiomeric excess of a purified stereoisomer.

Principle: A pure enantiomer will rotate plane-polarized light by a specific amount under defined conditions. This rotation is a characteristic physical property.[13]

Instrumentation and Materials:

  • Polarimeter with a sodium lamp (589 nm).

  • Polarimeter cell (1 dm length).

  • Volumetric flask (e.g., 10 mL).

  • Analytical balance.

  • Spectroscopy-grade solvent (e.g., ethanol).

  • Purified enantiomer sample from chiral separation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the purified isomer (e.g., 100 mg) and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the solution is completely dissolved and homogenous.

  • Instrument Calibration: Calibrate the polarimeter by running a blank (the pure solvent) and setting the reading to zero.

  • Measurement: Rinse the polarimeter cell with the sample solution, then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation [α]: Use the Biot equation to calculate the specific rotation: [α] = α / (l × c) where:

    • α = observed rotation in degrees.

    • l = path length of the cell in decimeters (dm).

    • c = concentration of the sample in g/mL.[13]

  • Trustworthiness Check: Repeat the measurement multiple times to ensure reproducibility. The specific rotation value should be reported with the temperature and wavelength used (e.g., [α]²⁰_D).

  • Enantiomeric Excess (ee) Calculation: If analyzing a mixture, the ee can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer: % ee = ([α]mixture / [α]_pure_enantiomer) × 100

Overall Analytical Workflow

The logical flow from a complex mixture to fully characterized isomers is a systematic process of separation and identification.

G cluster_analysis Characterization of Each Fraction start Mixture of 8 Stereoisomers hplc Chiral HPLC Separation start->hplc collect Collect Fractions (8 Peaks) hplc->collect nmr NMR Spectroscopy collect->nmr polarimetry Polarimetry collect->polarimetry result_nmr Confirm Diastereomeric Identity nmr->result_nmr result_pol Determine Optical Rotation (+/-) Calculate Enantiomeric Purity polarimetry->result_pol final Identified & Quantified Stereoisomers result_nmr->final result_pol->final

Sources

An In-Depth Technical Guide to the Erythro and Threo Diastereomers of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the erythro and threo diastereomers of 3,4-dimethyl-2-hexanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis, separation, and characterization of these specific stereoisomers. The narrative emphasizes the causal relationships behind experimental choices, providing field-proven insights into managing the complexities of stereochemistry.

Foundational Principles: Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms. This compound (C₈H₁₈O) is a chiral alcohol possessing two stereogenic centers at carbons C2 and C4.[1][2][3] This structural feature gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and one from the other is diastereomeric.

Diastereomers are stereoisomers that are not mirror images of each other.[4] Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, solubilities, and chromatographic retention times, which allows for their separation by standard laboratory techniques.[4][5]

The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers.[6][7] This nomenclature originates from the structures of the four-carbon sugars erythrose and threose.[8]

  • Erythro : In a Fischer projection, the erythro isomer has similar or identical substituents on the same side of the carbon backbone.[4][6] When viewed in a zig-zag conformation, these substituents are on opposite sides of the plane (anti).

  • Threo : In a Fischer projection, the threo isomer has these substituents on opposite sides of the carbon backbone.[4][6] In a zig-zag conformation, they are on the same side of the plane (syn).

For this compound, the key substituents are the methyl group at C4 and the hydroxyl group at C2. The relationship between these groups defines the diastereomeric form.

Caption: Fischer projections of the four stereoisomers of this compound.

Synthesis Strategies: Controlling Diastereoselectivity

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone. The stereochemical outcome of this reduction is paramount in determining the ratio of erythro to threo diastereomers.

Non-Selective Synthesis

A standard reduction using powerful, non-bulky hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a protic solvent will generally result in a mixture of all four stereoisomers, approximating a 1:1 ratio of erythro and threo diastereomers.[1] This lack of selectivity arises because the hydride attack occurs from either face of the planar carbonyl group with nearly equal probability, largely uninfluenced by the existing stereocenter at C4.

Diastereoselective Synthesis: The Role of Steric Hindrance

Achieving diastereoselectivity requires controlling the trajectory of the incoming nucleophile (hydride) as it attacks the carbonyl carbon. This control is dictated by the steric and electronic environment established by the existing chiral center at C4. Two classical models, Cram's Rule and the more refined Felkin-Anh model, provide a predictive framework for the outcome.[9][10][11]

The Felkin-Anh Model: This model predicts the major diastereomer by considering the steric interactions in the transition state.[10][12]

  • The largest group (L) on the alpha-carbon (C4, the ethyl group) orients itself perpendicular to the carbonyl C=O bond to minimize steric strain.

  • The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest group.

  • This trajectory favors the path of least steric hindrance, passing by the smallest group (S, a hydrogen atom) rather than the medium group (M, a methyl group).

This approach typically leads to the formation of the anti (threo) diastereomer as the major product.

Chelation Control: In cases where the alpha-carbon (C4) has a substituent capable of chelating with a metal ion (e.g., an alkoxy group), the reaction can be forced into a different conformational arrangement. This "Cram-chelate" model can invert the selectivity to favor the syn (erythro) product.[11][12] While this compound's precursor does not have a chelating group at C4, understanding this principle is crucial for designing syntheses of related molecules where high syn selectivity is desired.[13]

G cluster_synthesis Stereoselective Synthesis Workflow cluster_pathways start 3,4-Dimethyl-2-hexanone (Precursor Ketone) reagent Select Reducing Agent and Conditions start->reagent felkin Non-Chelating Conditions (e.g., NaBH₄, L-Selectride®) Favors Felkin-Anh Model reagent->felkin Steric Control chelate Chelating Conditions (e.g., Zn(BH₄)₂ with α-alkoxy) Favors Chelation Model (Hypothetical for this substrate) reagent->chelate Chelation Control product_threo Threo Diastereomer (Major Product) felkin->product_threo Anti-Addition product_erythro Erythro Diastereomer (Minor Product) felkin->product_erythro chelate->product_erythro Syn-Addition

Caption: Decision workflow for the diastereoselective synthesis of this compound.

Experimental Protocol: Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone

Objective: To synthesize this compound with a preference for the threo diastereomer via a Felkin-Anh controlled reduction.

Causality: The choice of a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) enhances diastereoselectivity. Its large steric profile makes the nucleophilic attack more sensitive to the steric environment around the carbonyl, amplifying the preference predicted by the Felkin-Anh model.

Materials:

  • 3,4-dimethyl-2-hexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reaction Mixture: Dissolve 3,4-dimethyl-2-hexanone (1.0 eq) in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add L-Selectride® solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The slow addition is critical to control the exothermic reaction and maintain selectivity.

  • Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot.

  • Quenching: After completion, slowly and carefully quench the reaction by adding 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This step is highly exothermic and generates gas; perform in a well-ventilated fume hood with adequate cooling.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is a mixture of erythro and threo this compound, enriched in the threo isomer.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or GC analysis.[14]

Separation and Purification of Diastereomers

The subtle differences in the physical properties of the erythro and threo diastereomers are exploited for their separation.[5] While fractional distillation can be effective for large-scale separations if the boiling points are sufficiently different, high-resolution separation is most reliably achieved via chromatography.

Gas Chromatography (GC) for Diastereomer Separation

Principle: Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase. Diastereomers, having different shapes and polarities, interact differently with the stationary phase, leading to different retention times.[15][16] A non-chiral, polar stationary phase (e.g., one containing polyethylene glycol or a moderate-polarity phenyl-substituted polysiloxane) is typically sufficient for this separation.[15]

Self-Validation: The protocol is self-validating through the resolution of two distinct peaks corresponding to the two diastereomers. Peak identification can be confirmed by analyzing samples with varying diastereomeric ratios (e.g., from different synthetic routes).

Experimental Protocol: GC Analysis and Separation

Objective: To separate and quantify the erythro and threo diastereomers of this compound.

Materials & Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)[15]

  • Helium or Nitrogen carrier gas

  • Sample of this compound (diastereomeric mixture) dissolved in a suitable solvent (e.g., dichloromethane)

Procedure:

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. Hold for 5 minutes. This temperature program provides a balance between resolution and analysis time.

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram. Two separate peaks should be observed. The area under each peak is proportional to the amount of that diastereomer present.

  • Quantification: Calculate the diastereomeric ratio by integrating the peak areas: d.r. = (Area of Peak 1) / (Area of Peak 2). The elution order (which peak is erythro vs. threo) must be determined independently, typically through NMR analysis of collected fractions or by synthesizing a highly enriched standard.

Spectroscopic Characterization: Distinguishing Erythro from Threo

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the relative configuration of the erythro and threo diastereomers.[5][14]

The Rationale: The different spatial arrangements of the substituents in diastereomers result in distinct chemical environments for the nuclei.[14] This leads to different chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra.[17][18] The protons on C2 and C4, and the methyl groups attached to them, are particularly diagnostic.

Key Diagnostic Features in ¹H NMR:

  • Chemical Shifts: The diastereotopic protons in the molecule will have unique chemical shifts for each isomer.[18] For example, the doublet corresponding to the C2-methyl group will appear at a slightly different frequency in the erythro isomer compared to the threo isomer.

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between the proton on C2 (H2) and the proton on C4 (H4) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.

    • In the erythro (anti) isomer, the preferred conformation often places H2 and H4 in an anti-periplanar arrangement, resulting in a larger coupling constant (typically 8-12 Hz).

    • In the threo (syn) isomer, the preferred conformation results in a gauche relationship between H2 and H4, leading to a smaller coupling constant (typically 2-5 Hz).

Data Presentation: Expected ¹H NMR Parameters
Proton SignalErythro Isomer (Anti)Threo Isomer (Syn)Rationale for Difference
C2-H (quartet)~δ 3.8 ppm~δ 3.9 ppmDifferent magnetic environment due to proximity of C4 substituents.
C2-CH₃ (doublet)~δ 1.15 ppm~δ 1.20 ppmShielding/deshielding effects from C4 substituents differ.
C4-H (multiplet)~δ 1.6 ppm~δ 1.7 ppmDifferent magnetic environment.
C4-CH₃ (doublet)~δ 0.85 ppm~δ 0.90 ppmShielding/deshielding effects from C2 substituents differ.
³J (H2-H4) ~10 Hz ~4 Hz Dihedral Angle: Anti-conformation leads to a large J-coupling.

Note: These are representative values. Actual chemical shifts are dependent on the solvent and spectrometer frequency.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified diastereomer (or the mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A higher field strength improves spectral dispersion, making it easier to resolve overlapping signals and measure coupling constants accurately.

  • Analysis: Integrate the distinct signals to determine the diastereomeric ratio. Measure the coupling constants for the C2-H and C4-H signals to assign the erythro and threo configurations.

G cluster_analysis Characterization and Verification Workflow start Synthesized Product (Diastereomeric Mixture) gc Gas Chromatography (GC) Separation start->gc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gc_res Two Resolved Peaks? (Baseline Separation) gc->gc_res nmr_res Distinct Signals? (Chemical Shifts, J-Coupling) nmr->nmr_res quant Quantify Diastereomeric Ratio (d.r.) via Peak Area gc_res->quant Yes gc_res->quant re_eval Optimize Synthesis/ Purification Protocol gc_res->re_eval No assign Assign Erythro/Threo via J-Coupling Analysis nmr_res->assign Yes nmr_res->assign nmr_res->re_eval No final Verified Structure and Purity of Diastereomers quant->final assign->final

Caption: A self-validating workflow for the separation and analysis of diastereomers.

Relevance in Drug Development

The precise control and characterization of stereochemistry are non-negotiable in modern drug development.[19] The three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[20] Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[21] One isomer may be therapeutically active, while its diastereomer could be inactive or, in the worst case, harmful.

While this compound itself is not a therapeutic agent, its stereoisomers serve as valuable chiral building blocks. The ability to synthesize and isolate specific erythro or threo isomers allows for their incorporation into more complex molecules, ensuring that the final active pharmaceutical ingredient (API) has the correct and most effective three-dimensional structure. This control is fundamental to developing safer and more potent medicines.

References

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  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
  • Feibush, B., & Gil-Av, E. (1970). Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Analytical Chemistry, 42(4), 534–536. [Link]
  • Hoffmann, R. W., & Zeiss, H. J. (1989). Stereoselective synthesis of alcohols, XXXI: Stereoselective CC bond formation using chiral Z‐pentenylboronates. Chemische Berichte, 122(9), 1789-1798. [Link]
  • University of Liverpool. (n.d.).
  • BYJU'S. (n.d.). Recommended Videos on Diastereomers. [Link]
  • JoVE. (2023). Preparation of Alcohols via Addition Reactions. [Link]
  • Crimmins, M. T., & McDougall, P. J. (2005). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 127(48), 16800–16801. [Link]
  • Michigan State University. (n.d.). Asymmetric Induction. [Link]
  • AZoM. (2022).
  • Wikipedia. (n.d.). Asymmetric induction. [Link]
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (2020). Synthesis of Alcohols - Review. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]
  • Chemistry Steps. (n.d.). Erythro and Threo. [Link]
  • Chiralpedia. (2022). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]
  • Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule. [Link]
  • Wikipedia. (n.d.). Diastereomer. [Link]
  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. [Link]
  • Fisher Scientific. (n.d.). This compound, erythro + threo, 98%. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]
  • Singh, S., & Sharma, P. K. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 133-137. [Link]
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Molecular structure of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 19550-05-1), a branched secondary alcohol with significant stereochemical complexity.[1][2] This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its structural elucidation, stereoisomerism, synthesis, and characterization through modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound. We will explore the causality behind experimental choices, from synthetic pathways designed to control stereochemistry to the specific spectroscopic methods required to confirm its intricate three-dimensional architecture.

Core Molecular Framework and Physicochemical Properties

This compound is an aliphatic alcohol with the molecular formula C₈H₁₈O.[2][3][4] Its structure consists of a six-carbon hexane main chain with methyl groups substituted at the third and fourth positions and a hydroxyl group at the second position, classifying it as a secondary alcohol.[2] This seemingly simple molecule presents considerable complexity due to the presence of multiple chiral centers, which dictates its spatial arrangement and, consequently, its biological and chemical reactivity.

A summary of its key physicochemical properties is presented below. These values are foundational for its handling, purification, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem[1], ChemBK[3]
Molar Mass 130.23 g/mol PubChem[1], Sigma-Aldrich
CAS Number 19550-05-1NIST WebBook[5], ChemicalBook[6]
Appearance Clear, colorless liquidCymitQuimica[2]
Boiling Point ~171°C (estimate)ChemBK[3]
Density ~0.84 g/cm³ChemBK[3]
Topological Polar Surface Area 20.2 ŲPubChem[1]

The Critical Role of Stereoisomerism

The defining structural feature of this compound is its chirality. The molecule possesses three stereogenic centers at carbons C2, C3, and C4. The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, this results in 2³ = 8 distinct stereoisomers. These isomers exist as four pairs of enantiomers.

Caption: Structure of this compound with chiral centers (*) marked.

Understanding the specific stereoisomer is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The relationship between these isomers is not trivial; they are diastereomers of one another (except for their direct mirror images). Diastereomers have different physical properties (e.g., boiling points, solubilities, and NMR spectra), which allows, in principle, for their separation by methods like fractional distillation or chromatography. Commercially available this compound is often sold as a mixture of isomers, denoted as "erythro + threo," which refers to the relative stereochemistry at two of the chiral centers.[7]

Synthesis and Stereochemical Control

The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. A common and versatile method for creating C-C bonds and alcohols is the Grignard reaction.[8] A plausible retrosynthetic analysis suggests the reaction between 2-bromobutane to form a Grignard reagent, which then reacts with propanal, followed by methylation steps; however, a more direct and controllable laboratory synthesis involves the reduction of a ketone precursor.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes the synthesis of this compound from its corresponding ketone, 3,4-dimethyl-2-hexanone. The choice of reducing agent is critical for influencing the stereochemical outcome at the C2 center.

Objective: To synthesize this compound by reducing 3,4-dimethyl-2-hexanone with sodium borohydride (NaBH₄). This common reducing agent is chosen for its mildness and safety in handling compared to agents like lithium aluminum hydride (LAH), making it suitable for reducing ketones without affecting other potentially sensitive functional groups.

Materials:

  • 3,4-dimethyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (as solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3,4-dimethyl-2-hexanone in 100 mL of methanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions. The slow addition is a safety measure to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the ketone spot.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. The multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted ketone and high-boiling impurities.

Caption: Workflow for the synthesis of this compound via ketone reduction.

Spectroscopic Characterization and Structural Validation

Confirming the structure of the synthesized product and determining its isomeric composition requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For this compound, the primary diagnostic peak is the hydroxyl (-OH) group.

  • Principle: The O-H bond in an alcohol absorbs infrared radiation, causing it to stretch. Hydrogen bonding between alcohol molecules causes this absorption to be very broad.

  • Expected Spectrum: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹.[9] Additionally, C-H stretching absorptions from the alkyl framework will appear around 2850-3000 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete reduction of the ketone precursor.

Absorption Band (cm⁻¹)BondFunctional Group
3200-3600 (Broad)O-H StretchAlcohol
2850-3000 (Strong)C-H StretchAlkane
1375-1450C-H BendAlkane
1050-1150C-O StretchSecondary Alcohol

Data sourced from NIST Chemistry WebBook and general spectroscopic principles.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

  • ¹H NMR: This technique provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound is complex due to the diastereotopic nature of many protons. Key expected signals include:

    • A broad singlet for the hydroxyl (-OH) proton (its chemical shift is variable).

    • A multiplet for the proton on C2 (the carbon bearing the -OH group), shifted downfield (~3.5-4.0 ppm).

    • Several overlapping multiplets for the protons on C3, C4, and the CH₂ group.

    • Multiple doublets and a triplet for the terminal methyl groups.

  • ¹³C NMR: This provides the number of non-equivalent carbons. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The carbon attached to the oxygen (C2) will be the most downfield-shifted among the sp³ carbons (~65-75 ppm).

  • Advanced NMR (COSY, HSQC): For an unambiguous assignment of all proton and carbon signals in such a complex molecule, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

  • Principle: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.

  • Expected Fragmentation:

    • Molecular Ion (M⁺•): A peak at m/z = 130, corresponding to the molecular weight of C₈H₁₈O.[4][5] This peak may be weak or absent in the EI spectrum of alcohols.

    • Loss of Water: A peak at m/z = 112 (M-18), resulting from the dehydration of the alcohol.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols. For this compound, this would lead to a prominent peak at m/z = 45 from the [CH(OH)CH₃]⁺ fragment.

    • Alkyl Fragments: Various peaks corresponding to the loss of alkyl groups, such as C₂H₅ (M-29) and C₃H₇ (M-43), will also be present.

m/zProposed FragmentSignificance
130[C₈H₁₈O]⁺•Molecular Ion
112[C₈H₁₆]⁺•Loss of H₂O
87[M - C₃H₇]⁺Loss of propyl group
45[C₂H₅O]⁺Alpha-cleavage

Fragmentation data based on NIST Mass Spectrometry Data Center and established principles.[5][11]

Analytical Workflow: Structural Confirmation

Caption: A comprehensive analytical workflow for the structural validation of this compound.

Conclusion and Future Outlook

The molecular structure of this compound is a prime example of how subtle changes in atomic arrangement can lead to significant chemical complexity. Its three chiral centers give rise to a family of eight stereoisomers, making stereocontrolled synthesis and rigorous analytical characterization essential for any application in research or drug development. This guide has detailed the foundational principles and practical protocols for its synthesis and structural elucidation using IR, NMR, and Mass Spectrometry. By understanding the causality behind these experimental choices, researchers can confidently synthesize, identify, and utilize specific isomers of this versatile secondary alcohol in the pursuit of novel chemical entities and therapeutic agents.

References

  • This compound (MIXTURE OF ISOMERS) - ChemBK.
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  • This compound | C8H18O | CID 140547 - PubChem. National Institutes of Health.
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  • Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics - MDPI.
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  • 3-Hexanol, 2,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.
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Mass spectrometry of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dimethyl-2-hexanol

Introduction

This compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is a branched secondary alcohol whose structural elucidation is critical in fields ranging from flavor and fragrance analysis to petrochemical research.[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for its identification. The intricate branching of its alkyl chain and the presence of a hydroxyl group lead to a characteristic and predictable fragmentation pattern under electron ionization (EI).

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. It is designed for researchers and drug development professionals, offering not just a static interpretation of the mass spectrum but also the underlying mechanistic principles and a field-proven experimental protocol for its analysis.

Core Principles of Fragmentation in Alcohols

Under standard 70 eV electron ionization, the initial event is the removal of an electron from the molecule, most commonly a non-bonding electron from the oxygen atom, to form a molecular ion (M⁺•).[3][4] For alcohols, this molecular ion is often of low abundance or entirely absent due to its high propensity for fragmentation.[5][6] The fragmentation of this compound is governed by two primary, competing pathways: alpha-cleavage and dehydration.[7][8]

Alpha (α)-Cleavage: The Dominant Fragmentation Pathway

The most characteristic fragmentation for alcohols involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[3][7] This process is energetically favorable as it leads to the formation of a resonance-stabilized oxonium ion. For this compound, the α-carbon is C2. This allows for two distinct α-cleavage events:

  • Pathway A: Loss of a Methyl Radical. Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃, mass 15). This forms a stable oxonium ion at a mass-to-charge ratio (m/z) of 115.

  • Pathway B: Loss of a 1,2-Dimethylbutyl Radical. Cleavage of the C2-C3 bond leads to the expulsion of a much larger 1,2-dimethylbutyl radical (•C₆H₁₃, mass 85). This generates the smallest possible resonance-stabilized oxonium ion containing the original hydroxyl group, [CH₃CHOH]⁺, at m/z 45 . Due to the formation of a highly stable secondary carbocation and the expulsion of a larger, more stable radical, this fragmentation is often the most probable and typically results in the base peak.[7]

Dehydration: Loss of Water

A common fragmentation pathway for many alcohols is the elimination of a neutral water molecule (H₂O, mass 18), resulting in a fragment ion at M-18.[3][9] For this compound, this would produce an ion at m/z 112. This radical cation can then undergo further fragmentation. Alcohols with methyl-substituted carbon chains can also exhibit a characteristic loss of both a methyl group and water, leading to an M-33 peak.[9]

Secondary and Alkane-like Fragmentation

The hydrocarbon backbone of the molecule can undergo fragmentation similar to that of a branched alkane, producing a series of carbocation fragments at m/z 41, 43, 55, 57, 69, etc. These fragments arise from cleavage at various points along the carbon chain and subsequent rearrangements.

Visualizing the Primary Fragmentation Pathways

The logical flow of the initial fragmentation events from the molecular ion can be visualized to better understand the origins of the most significant peaks in the mass spectrum.

G cluster_alpha α-Cleavage cluster_dehydration Dehydration M This compound M+• = m/z 130 A Loss of •CH3 (m/z 15) M->A  Path A B Loss of •C6H13 (m/z 85) M->B  Path B C Loss of H2O (m/z 18) M->C fragA [M-15]+ m/z 115 A->fragA fragB [M-85]+ m/z 45 (Base Peak) B->fragB fragC [M-18]+• m/z 112 C->fragC

Caption: Primary fragmentation of this compound via α-cleavage and dehydration.

Experimental Protocol: GC-MS Analysis

This protocol describes a robust, self-validating method for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-EI-MS).

1. Reagents and Materials

  • This compound standard (>98% purity)

  • High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)

  • Helium carrier gas (99.999% purity or higher)

  • Autosampler vials, caps, and inserts

  • Micropipettes

2. Sample Preparation

  • Prepare a stock solution of 1 mg/mL this compound in the chosen solvent.

  • Perform a serial dilution to create a working standard of approximately 10 µg/mL. This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

  • Transfer 1 mL of the working standard into a 2 mL autosampler vial and seal.

3. Instrumental Parameters

The following table outlines the recommended starting parameters for a typical GC-MS system. These should be optimized based on the specific instrumentation available.[10][11]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume1 µLStandard volume for capillary GC systems.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that separates compounds primarily by boiling point, suitable for this type of alcohol.[12]
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 2 minProvides good separation from solvent and other potential impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ionization Energy70 eVIndustry standard energy that allows for comparison with spectral libraries like NIST.
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temperature150 °CEnsures consistent ion transmission.
Mass Scan Range35 - 200 amuCovers the molecular ion and all significant fragments without collecting unnecessary low-mass solvent ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by several key ions. The data presented below is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion Structure/Origin
4165[C₃H₅]⁺ - Allyl cation from secondary fragmentation
4380[C₃H₇]⁺ - Isopropyl cation from alkyl chain cleavage
45 100 [CH₃CHOH]⁺ - α-cleavage (loss of •C₆H₁₃), Base Peak
5570[C₄H₇]⁺ - Alkyl fragment
5755[C₄H₉]⁺ - Butyl cation from alkyl chain cleavage
7040[C₅H₁₀]⁺• - Likely from fragmentation of the M-18 ion
8735[M - C₃H₇]⁺ - Loss of a propyl group from the main chain
1125[M - H₂O]⁺• - Dehydration product
11510[M - CH₃]⁺ - α-cleavage (loss of •CH₃)
130<1[C₈H₁₈O]⁺• - Molecular Ion (M⁺•), very low abundance

Key Interpretive Insights:

  • Base Peak at m/z 45: The presence of the base peak at m/z 45 is the most definitive evidence for the 2-ol structure.[7] It confirms the location of the hydroxyl group on the second carbon, as this is the only position that can yield this highly stable, resonance-stabilized fragment through α-cleavage.

  • Weak Molecular Ion: As predicted, the molecular ion at m/z 130 is practically non-existent, a common feature for branched-chain alcohols which readily undergo fragmentation.[6][13]

  • Hydrocarbon Fragments: The strong signals at m/z 41, 43, 55, and 57 are characteristic of the branched alkyl chain and provide corroborating evidence for the overall carbon skeleton.

  • Confirmation of Structure: The combination of the base peak at m/z 45, the weaker α-cleavage product at m/z 115, and the dehydration peak at m/z 112 provides a unique spectral fingerprint for the unambiguous identification of this compound.

Conclusion

The mass spectrum of this compound is a classic example of predictable fragmentation based on fundamental chemical principles. The analysis is dominated by a highly diagnostic α-cleavage that immediately pinpoints the location of the hydroxyl group, resulting in a base peak at m/z 45. While the molecular ion is typically absent, the combination of this key fragment, evidence of dehydration, and a series of alkane-like fragments provides a robust and reliable method for its structural confirmation. The GC-MS protocol outlined herein offers a standardized and effective workflow for researchers requiring confident identification of this and structurally related compounds.

References

  • Vertex AI Search. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.
  • NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2018, October 3). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Dr. Preeti Pranay. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery.
  • Flinders Academic Commons. (2018, March 28). Electron Impact Ionization of 1-Butanol.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol fragmentation pattern.
  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
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  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.
  • BenchChem. (2025). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS.
  • PubChem. (n.d.). 3,4-Dimethyl-3-hexanol. National Institutes of Health.
  • Agilent. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
  • NIST. (n.d.). 3-Hexanol, 3-methyl-. NIST Chemistry WebBook.
  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • NIST. (n.d.). 3,4-Dimethylcyclohexanol. NIST Chemistry WebBook.
  • MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.

Sources

The Vibrational Signature: Theoretical Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,4-Dimethyl-2-hexanol

This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of this compound (C₈H₁₈O).[1][2][3] As a branched secondary alcohol, its structure presents a unique vibrational fingerprint that is invaluable for identification, quality control, and research applications. This document moves beyond a rudimentary peak-list, offering a mechanistic interpretation of the spectrum, a robust experimental protocol for its acquisition, and an authoritative analysis grounded in established spectroscopic principles.

Infrared spectroscopy probes the vibrational modes of a molecule.[4][5] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For this compound, the key to its IR spectrum lies in understanding the vibrations of its primary functional groups: the hydroxyl (-OH) group and the alkyl (C-H, C-C) framework.

The Hydroxyl (-OH) Group: A Dominant Feature

The hydroxyl group is responsible for the most prominent and easily identifiable peaks in the alcohol's spectrum.

  • O-H Stretching: In a condensed phase (such as a neat liquid film), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing its stretching vibration to absorb radiation over a wide range of frequencies.[6][7][8] The result is a characteristically strong and very broad absorption band, typically appearing in the 3500-3200 cm⁻¹ region.[9][10][11] This broadness is a direct consequence of the varying strengths and configurations of hydrogen bonds within the sample.[7][8] In the vapor phase or in a very dilute solution with a non-polar solvent, where hydrogen bonding is minimized, a "free" O-H stretch would be observed as a sharp, weaker peak around 3650-3600 cm⁻¹.[12][13]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond is another key diagnostic peak. Its position is sensitive to the substitution of the carbon atom bearing the hydroxyl group. For secondary alcohols like this compound, this strong absorption is expected to fall in the 1150-1075 cm⁻¹ range.[10][14] This is a critical distinction, as primary alcohols typically absorb at lower wavenumbers (1075-1000 cm⁻¹) and tertiary alcohols at higher wavenumbers (1210-1100 cm⁻¹).[11][14][15]

The Alkyl Framework: C-H Vibrations

The extensive alkyl structure of this compound contributes a series of absorptions primarily due to C-H stretching and bending.

  • C-H Stretching: The stretching vibrations of sp³-hybridized C-H bonds consistently appear in the region just below 3000 cm⁻¹. Typically, these are observed as strong, sharp peaks between 3000 and 2850 cm⁻¹.[16][17]

  • C-H Bending: Methyl (-CH₃) and methylene (-CH₂) groups give rise to bending (scissoring) vibrations that appear in the 1470-1450 cm⁻¹ range.[17] Additionally, a characteristic methyl rock vibration is often seen between 1370-1350 cm⁻¹.[17]

The Fingerprint Region: A Unique Identifier

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region.[18][19] This area contains a complex pattern of overlapping signals arising from a multitude of bending and stretching vibrations (including C-C stretches, C-O stretches, and C-H rocks and wags).[18][20] While assigning each individual peak in this region is challenging, the overall pattern is unique to a specific molecule.[18][19] Therefore, by comparing the fingerprint region of an unknown sample to that of a known standard of this compound, a definitive identification can be made.[20]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples.[21][22]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

  • Accessory: A single-reflection diamond ATR accessory.

  • Sample: this compound, neat (undiluted).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology
  • Crystal Preparation: Before analysis, thoroughly clean the ATR crystal surface. Moisten a lint-free wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is clean and free of any residue.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1-2 drops of neat this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[23]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same instrument parameters (number of scans, resolution) as the background scan. The software will automatically perform a background subtraction, yielding the absorbance spectrum of the sample.

  • Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using the same procedure outlined in Step 1.

This self-validating protocol ensures that the final spectrum is free from atmospheric interference and cross-contamination, providing a true representation of the sample's vibrational profile.

Spectral Analysis and Data Presentation

The analysis of the this compound spectrum involves identifying the key absorption bands as predicted by theory. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound, which helps confirm the expected vibrational modes.[1]

Summary of Characteristic Absorption Bands

The following table summarizes the expected key absorption bands for a neat liquid sample of this compound.

Wavenumber Range (cm⁻¹)Vibrational ModePeak Characteristics
3500 - 3200O-H Stretch (H-bonded)Strong, Very Broad
3000 - 2850sp³ C-H StretchStrong, Sharp
1470 - 1450C-H Bend (Scissoring)Medium
1370 - 1350C-H Rock (Methyl)Medium to Weak
1150 - 1075C-O Stretch (Sec-Alcohol)Strong
Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from initial sample handling to final spectral interpretation.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_interp Interpretation Details Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Data Processing (Background Subtraction) Acquire->Process Analysis Spectral Analysis Process->Analysis OH Identify O-H Stretch (3500-3200 cm⁻¹) Analysis->OH CH Identify C-H Stretches (<3000 cm⁻¹) Analysis->CH CO Identify C-O Stretch (1150-1075 cm⁻¹) Analysis->CO FP Compare Fingerprint (<1500 cm⁻¹) Analysis->FP

Sources

Biological activity of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Biological Activity of 3,4-Dimethyl-2-hexanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary alcohol with a branched alkyl chain, a structural motif common among semiochemicals, particularly insect pheromones.[1][2] Despite its availability and well-characterized chemical properties, its biological activity remains largely unexplored in peer-reviewed literature. This guide provides a comprehensive framework for the systematic investigation of this compound's potential biological functions, with a primary focus on its hypothesized role as an insect pheromone. We present a series of detailed, field-proven experimental protocols, from initial electrophysiological screening to conclusive behavioral assays, designed to elucidate the compound's activity. This document serves as a technical roadmap for researchers aiming to uncover the biological significance of this and other understudied branched-chain alcohols.

Introduction: The Case for Investigating this compound

This compound is an organic compound with the molecular formula C8H18O.[3] Its structure, featuring methyl branches at the third and fourth positions of a hexanol backbone, is of significant interest.[1] While its physical and spectral properties are documented[3][4], a notable gap exists in the scientific literature regarding its biological activity.

The rationale for this investigation is built upon the well-established roles of structurally similar branched-chain alcohols in insect chemical communication.[5] Compounds such as 4-methyl-3-heptanol and 4-methyl-3-hexanol are known aggregation pheromones for several species of bark beetles.[6][7] The stereochemistry of these compounds is often pivotal to their biological function, with different stereoisomers eliciting varied or even inhibitory responses.[7][8] Given these precedents, it is hypothesized that this compound may function as a semiochemical, a chemical substance that carries a message for an organism.[9] This guide outlines the necessary steps to test this hypothesis.

Foundational Steps: Synthesis and Purity Assessment

Before any biological investigation, the purity and isomeric composition of this compound must be rigorously established.

Synthesis Strategies

The synthesis of this compound can be approached through several established organic chemistry routes. A common method involves the Grignard reaction, for instance, by reacting 2-butanone with a 2-butyl Grignard reagent.[10] Another viable pathway is the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]

Analytical Verification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for verifying the identity and purity of the synthesized this compound.[3]

Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or weakly polar capillary column is typically suitable.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent like hexane or dichloromethane.

  • Injection: Inject an appropriate volume (e.g., 1 µL) into the GC.

  • GC Program:

    • Initial oven temperature: 50-60 °C

    • Ramp rate: 10 °C/min to 250 °C

    • Hold time: 5-10 minutes at the final temperature.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

  • Data Analysis: Compare the resulting mass spectrum with a reference spectrum from a database like NIST to confirm the identity of 3,4-Dimethyl-2-hexene.[12] The fragmentation pattern will provide structural information.[12]

Tier 1 Investigation: Electrophysiological Screening

The first step in assessing biological activity is to determine if the target insect species can detect this compound. Electroantennography (EAG) is a powerful technique for this purpose.[6]

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to a volatile compound. A significant response indicates the presence of olfactory receptors sensitive to the molecule.

Detailed EAG Protocol:

  • Insect Preparation:

    • Anesthetize an insect (e.g., a beetle or moth) by chilling it on ice.

    • Under a stereomicroscope, carefully excise one antenna at its base.[13]

    • Mount the antenna between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end of the antenna, and the indifferent electrode at the base.[9]

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.[13]

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A timed puff of air (e.g., 0.5 seconds) is delivered through the pipette, introducing the odorant to the antenna.[13]

  • Data Recording and Analysis:

    • Record the negative voltage deflection (EAG response) in millivolts (mV).

    • Measure the amplitude of the response for each stimulus.

    • Normalize the responses, often as a percentage of the response to a standard compound or the highest concentration of the test compound, to construct a dose-response curve.[13]

Caption: Workflow for Electroantennography (EAG) screening.

Tier 2 Investigation: Behavioral Bioassays

A positive EAG response must be correlated with a behavioral reaction. Olfactometer and wind tunnel assays are standard laboratory methods to assess attraction or repulsion.[14]

Y-Tube Olfactometer Assay

This assay provides a choice between two air streams, one with the test compound and one with a control, to determine preference.[15]

Y-Tube Olfactometer Protocol:

  • Setup:

    • Connect an air pump to the Y-tube olfactometer, ensuring the air is purified through a charcoal filter.

    • Adjust the airflow to a consistent rate (e.g., 200 mL/min per arm).[13]

  • Odor Source:

    • In one arm, place a filter paper treated with a solution of this compound.

    • In the other arm, place a filter paper treated only with the solvent (control).

  • Behavioral Observation:

    • Gently introduce a single insect at the base of the Y-tube.

    • Allow the insect to move freely for a set period (e.g., 10 minutes).

    • Record the first arm entered and the total time spent in each arm.[13]

  • Data Analysis:

    • Calculate the mean time spent in each arm across all replicates.

    • Use appropriate statistical tests (e.g., Chi-square test or t-test) to determine if there is a significant preference for the arm containing this compound.[5]

Y_Tube_Olfactometer Air_Source Purified Air Source invis1 Air_Source->invis1 Control_Arm Control Arm (Solvent Only) Y_Junction Control_Arm->Y_Junction Test_Arm Test Arm (this compound) Test_Arm->Y_Junction invis2 Y_Junction->invis2 Release_Point Insect Release Point invis1->Control_Arm invis1->Test_Arm invis2->Release_Point

Caption: Diagram of a Y-Tube Olfactometer setup.

Tier 3 Investigation: Field Validation

Positive laboratory results must be validated under natural conditions to confirm the ecological relevance of this compound.

Field Trapping Bioassay

This is the definitive test for attraction, where traps baited with the compound are deployed in the target insect's natural habitat.

Field Trapping Protocol:

  • Trap Type: Select a trap appropriate for the target insect (e.g., funnel traps for bark beetles).[8]

  • Lure Preparation:

    • Synthesize high-purity this compound. If different stereoisomers are available, they should be tested individually and in combination.[7][8]

    • The compound is loaded into a controlled-release dispenser.

  • Experimental Design:

    • Deploy traps in a suitable habitat (e.g., an orchard or forest).

    • Treatments should include traps baited with this compound, and control traps (unbaited or baited with the dispenser containing only solvent).

    • Replicate the treatments and arrange them in a randomized block design to account for environmental variability.

  • Data Collection and Analysis:

    • Check traps at regular intervals and record the number of captured target insects.

    • Analyze the data using statistical methods like ANOVA to determine if there are significant differences in capture rates between the baited and control traps.[8]

Investigating Structure-Activity Relationships: The Role of Stereoisomers

This compound has multiple chiral centers, meaning it can exist as several different stereoisomers.[2] It is crucial to investigate the biological activity of each stereoisomer, as insects often exhibit high specificity. For example, in the almond bark beetle, only the (3S,4S) stereoisomer of 4-methyl-3-heptanol was attractive, while other isomers were inhibitory.[7] The synthesis and separation of these isomers, followed by the tiered testing approach described above, are essential for a complete understanding of the compound's biological function.

Conclusion and Future Directions

While the biological activity of this compound is not yet documented, its structural similarity to known insect pheromones provides a strong rationale for its investigation. The systematic, multi-tiered approach outlined in this guide—from chemical synthesis and analysis to electrophysiological screening and field validation—provides a robust framework for elucidating its potential role as a semiochemical. Successful identification of biological activity could pave the way for the development of novel, environmentally benign pest management strategies. Future work should focus on the synthesis of individual stereoisomers and their evaluation, as well as testing the compound on a wide range of insect species.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Study of Insect Pheromones.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Insect Pheromones Using 2-Octanone.
  • BenchChem. (n.d.). 3,4-Dimethyl-3-hexanol | 19550-08-4.
  • Gogoi, J., Ningthoujam, K., Pathak, M., Meetei, N.T., & Sorokhaibam, M. (2025). Latest Improvements in Insect Pheromonal Research, Method and Protocols. In: Integrated Pest Management: Advancement, Adoption and Ecological Challenges.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140547, this compound.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3-Methyl-2-hexanol Stereoisomers as Pheromone Components.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-Methyl-2-hexanol Structural Isomers.
  • Baker, T. C. (n.d.). Behavioral Analysis of Pheromones. University of California.
  • BenchChem. (n.d.). This compound | 31350-88-6.
  • Hummel, H. E., & Miller, T. (1984). Techniques in Pheromone Research. Springer Series in Experimental Entomology.
  • Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.
  • SpectraBase. (n.d.). This compound.
  • LookChem. (n.d.). This compound 19550-05-1 wiki.
  • BenchChem. (n.d.). The Elusive Scent: The Uncharted Territory of 4-Methyl-2-hexanol in Insect Communication.
  • CymitQuimica. (n.d.). CAS 19550-05-1: this compound.
  • Sigma-Aldrich. (n.d.). This compound (mixture of isomers).
  • BOC Sciences. (n.d.). CAS 19550-05-1 this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound, erythro + threo | CAS 31350-88-6.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.
  • BenchChem. (n.d.). 2,4-Dimethyl-3-hexanol | High-Purity Reagent.
  • LookChem. (n.d.). This compound 31350-88-6 wiki.
  • Zada, A., Ben-Yehuda, S., Dunkelblum, E., Harel, M., Assael, F., & Mendel, Z. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-41.

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Toxicological data for 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Toxicological Guide to 3,4-Dimethyl-2-hexanol: A Framework for Assessment in the Absence of Comprehensive Data

Authored by: A Senior Application Scientist

Foreword: The toxicological landscape of novel or less-common chemical entities often presents a significant challenge to researchers and drug development professionals. This compound is a case in point, where a comprehensive, publicly available toxicological profile is not readily established. This guide, therefore, adopts a proactive and scientifically rigorous approach. Instead of merely stating the absence of data, it provides a framework for how to approach the toxicological assessment of such a compound. By leveraging principles of chemical similarity, predictive toxicology, and a tiered testing strategy, this document serves as a practical whitepaper for navigating the complexities of chemical safety assessment in a data-scarce environment.

Substance Identification and Physicochemical Profile

This compound is a branched-chain aliphatic alcohol. Its chemical structure is fundamental to its physical properties and, by extension, its potential toxicological behavior.

Chemical Structure:

  • Chemical Name: this compound

  • Synonyms: 3,4-Dimethylhexan-2-ol

  • CAS Number: 19549-83-8

  • Molecular Formula: C₈H₁₈O

  • Molecular Weight: 130.23 g/mol

A thorough understanding of a substance's physicochemical properties is the cornerstone of any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound and a Structurally Related Analog

PropertyThis compound (Predicted/Reported)2-Ethyl-1-hexanol (Experimental Data for Comparison)Significance in Toxicology
Boiling Point ~170-175 °C183-185 °CInfluences inhalation exposure risk.
Vapor Pressure Low (Predicted)0.05 mmHg @ 20 °CLower vapor pressure generally indicates a lower inhalation hazard at room temperature.
Water Solubility Low (Predicted)1,000 mg/L @ 25 °CAffects absorption and distribution in aqueous biological systems.
LogP (Octanol/Water Partition Coefficient) High (Predicted)2.9Indicates potential for bioaccumulation in fatty tissues.

Expert Insight: The high predicted LogP value for this compound suggests a lipophilic nature. This is a critical piece of information, as it implies that the compound could readily cross cell membranes and potentially accumulate in adipose tissue. This characteristic necessitates a careful evaluation of its potential for long-term toxicity.

A Tiered Approach to Toxicological Evaluation in a Data-Limited Context

Given the absence of extensive empirical data for this compound, a tiered, hypothesis-driven testing strategy is the most scientifically sound and ethical approach. This strategy progresses from computational and in vitro methods to more complex in vivo studies, with each tier informing the necessity and design of the next.

Tiered_Toxicological_Evaluation cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute & Dermal/Ocular Irritation cluster_2 Tier 3: Repeated Dose & Reproductive/Developmental Screening QSAR QSAR & In Silico Modeling (Genotoxicity, Skin Sensitization) InVitro_Genotox In Vitro Genotoxicity (Ames Test, MLA) QSAR->InVitro_Genotox Informs in vitro test selection Acute_Tox Acute Oral/Dermal Toxicity (e.g., OECD 423) InVitro_Genotox->Acute_Tox Positive findings may alter in vivo study design InVitro_Cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Repeated_Dose 28-Day Repeated Dose Study (Oral/Dermal, e.g., OECD 407) Acute_Tox->Repeated_Dose Dose-range finding Dermal_Irritation Dermal Irritation/Corrosion (e.g., OECD 404) Ocular_Irritation Ocular Irritation/Corrosion (e.g., OECD 405) Repro_Devo_Screen Reproductive/Developmental Toxicity Screening (e.g., OECD 421) Repeated_Dose->Repro_Devo_Screen Provides data on target organs and systemic toxicity

Caption: A proposed tiered toxicological evaluation workflow for this compound.

Predictive Toxicology: The Role of In Silico and Read-Across Approaches

In the absence of empirical data, predictive toxicology is an indispensable tool.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models use the chemical structure of a compound to predict its biological activity, including toxicity. For this compound, QSAR could be employed to predict:

  • Genotoxicity: Based on structural alerts for DNA reactivity.

  • Skin Sensitization: By identifying features common to known skin sensitizers.

  • Metabolism: Predicting the likely metabolic pathways and potential for formation of reactive metabolites.

Trustworthiness in Protocol: The reliability of QSAR predictions is highly dependent on the model's applicability domain. It is crucial to ensure that the model used has been validated for chemicals structurally similar to this compound. The OECD QSAR Toolbox is an authoritative resource for such assessments.

Read-Across from Structurally Similar Compounds

The principle of read-across involves using toxicological data from a well-studied compound (the "source" chemical) to predict the toxicity of a structurally similar, but data-poor, compound (the "target" chemical). A potential source chemical for this compound is 2-Ethyl-1-hexanol (CAS No. 104-76-7), due to its similar carbon chain length, branching, and hydroxyl functional group.

Table 2: Comparison of Toxicological Data for 2-Ethyl-1-hexanol (as a Read-Across Candidate)

Toxicological Endpoint2-Ethyl-1-hexanol DataPotential Implications for this compound
Acute Oral Toxicity (LD50, rat) 2049 mg/kgSuggests low to moderate acute oral toxicity.
Skin Irritation (rabbit) IrritatingImplies a potential for skin irritation.
Eye Irritation (rabbit) Severe IrritantIndicates a potential for significant eye irritation.
Genotoxicity (Ames Test) NegativeSuggests a low likelihood of mutagenicity.
Reproductive/Developmental Toxicity Evidence of developmental effects at high doses in animal studies.Warrants investigation into potential reproductive and developmental toxicity.

Expert Insight: While read-across is a powerful tool, it is not a substitute for direct testing. The differences in the position of the methyl groups and the hydroxyl group between this compound and 2-Ethyl-1-hexanol could influence their metabolic pathways and, consequently, their toxicological profiles. For instance, the steric hindrance around the hydroxyl group in this compound might affect its rate of glucuronidation or sulfation compared to the primary alcohol in 2-Ethyl-1-hexanol.

Proposed Experimental Protocols for Key Toxicological Endpoints

Should testing be deemed necessary, the following standard and validated protocols, based on OECD guidelines, would be appropriate.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Step-by-Step Methodology:

  • Strain Selection: Utilize a range of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to mimic mammalian metabolism.

  • Dose Selection: Perform a preliminary dose-range finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Exposure: Expose the bacterial strains to at least five different concentrations of this compound, along with positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is reproducible and statistically significant.

Self-Validating System: The inclusion of both positive and negative controls is critical for the validation of each experiment. A positive control (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98) must induce a significant increase in revertant colonies, while the negative control (vehicle) should show a spontaneous reversion rate within the historical control range of the laboratory.

Acute Oral Toxicity: Acute Toxic Class Method - OECD 423

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonized System (GHS).

Step-by-Step Methodology:

  • Animal Model: Use a single sex (typically female rats) for the initial steps.

  • Dosing: Administer a single oral dose of this compound to a group of three animals at one of the defined starting dose levels (e.g., 2000 mg/kg, 300 mg/kg, or 5 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first test (number of mortalities) determines the next step:

    • If mortality is high, the dose for the next group is lowered.

    • If mortality is low or absent, the dose for the next group is increased.

  • Classification: The GHS classification is determined based on the dose at which mortality is observed.

Causality in Experimental Choice: The Acute Toxic Class Method (OECD 423) is chosen over the traditional LD50 test (OECD 401) as it uses fewer animals while still providing sufficient information for hazard classification, aligning with the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.

Summary and Forward Look

The toxicological profile of this compound is currently incomplete. However, this does not preclude a rigorous scientific assessment. By applying the principles of predictive toxicology, read-across from structurally similar compounds, and a tiered testing strategy, a robust preliminary hazard assessment can be constructed.

The lipophilic nature of this compound, predicted by its LogP, warrants a careful evaluation of its potential for bioaccumulation and long-term toxicity. The data from 2-Ethyl-1-hexanol suggests a potential for skin and eye irritation and possible developmental effects at high doses, which should be considered as primary endpoints for any future testing.

This guide provides a scientifically defensible framework for researchers and drug development professionals to navigate the assessment of data-poor compounds like this compound, ensuring that decisions are based on sound scientific principles and a commitment to safety.

References

  • Note: As specific toxicological studies for this compound are not readily available in the public domain, this reference list includes authoritative sources for the methodologies and comparative compounds discussed. When specific data becomes available, this list should be updated accordingly.
  • Organisation for Economic Co-operation and Development (OECD). (2023). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing. [Link]

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment. ECHA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 104-76-7, 2-Ethylhexan-1-ol. U.S. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 19549-83-8, 3,4-Dimethylhexan-2-ol. U.S. National Library of Medicine. [Link]

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

3,4-Dimethyl-2-hexanol (CAS No. 19550-05-1) is a branched secondary alcohol with the molecular formula C8H18O.[1][2][3] Its structure, featuring a hydroxyl group and methyl branches, makes it a potentially useful intermediate in various organic syntheses.[3][4] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform these recommendations. Our objective is to empower researchers to build a self-validating system of safety that is both robust and adaptable.

Section 1: Physicochemical and Hazardous Properties

A foundational element of safe handling is a clear understanding of the substance's intrinsic properties. These characteristics dictate its behavior under various conditions and are the basis for all subsequent safety protocols.

Identification and Key Properties

The fundamental identifiers and known physical characteristics of this compound are summarized below. It is crucial to note that while data for this specific isomer may be limited, properties of similar branched octanols provide valuable context for risk assessment.

PropertyValueSource(s)
CAS Number 19550-05-1[1][2]
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless to slightly pale yellow liquid[3][5]
Flash Point ~40 °C (104 °F) (Value for a similar compound)[5][6]
Boiling Point ~143 °C (Value for a similar compound)[5]
Classification Flammable Liquid, Category 3[1][2]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause irritation.[1][2]

  • Physical Hazards:

    • H226: Flammable liquid and vapor. [1][2][5] This is a critical consideration. The flash point of approximately 40°C indicates that the substance can release enough vapor to form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[5][6]

  • Health Hazards:

    • Causes skin irritation. [7][8]

    • Causes serious eye irritation. [7][8]

    • May cause respiratory irritation. [7][8]

While comprehensive toxicological data for this compound is not thoroughly investigated, these classifications necessitate stringent measures to prevent direct contact and inhalation.

Section 2: The Hierarchy of Controls - A Risk-Based Approach

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions over reliance on PPE.

  • Elimination/Substitution: The most effective controls involve removing the hazard. In research and development, this is often not feasible. However, a critical upfront consideration should always be whether a less flammable or less irritating solvent could achieve the same experimental outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is the mandatory use of a certified chemical fume hood.[8][9] This ensures that flammable and irritating vapors are effectively captured and exhausted from the work area. Adequate general laboratory ventilation is also essential.[6][10]

  • Administrative Controls: These are procedural measures that modify how work is performed. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this chemical, and clearly labeling all containers.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is critical but should never be the sole control measure.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed to provide a self-validating system of safety when working with this compound.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable.

  • Eye and Face Protection: Chemical splash goggles are mandatory to provide a seal around the eyes.[11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[6][11] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional guidelines.[6]

    • Lab Coat: A flame-resistant lab coat or long-sleeved impervious clothing is required to protect the skin.[6][7]

  • Respiratory Protection: Under normal use within a certified fume hood, respiratory protection is not typically required.[7] However, if engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][12]

Handling and Storage Protocol

The flammability of this compound is the primary driver for these protocols.

Step 1: Preparation and Precaution

  • Action: Before handling, ensure a chemical fume hood is operational and the work area is free of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[8][9]

  • Causality: The vapor can travel a significant distance to an ignition source and flash back. Eliminating potential ignition sources is a critical preventative measure.

Step 2: Aliquoting and Transfer

  • Action: When transferring the liquid, use non-sparking tools and ensure that both the source and receiving containers are grounded and bonded.[1][10]

  • Causality: The flow of a flammable liquid can generate static electricity. Grounding and bonding provide a path for the static charge to dissipate safely, preventing a static discharge spark that could ignite the vapors.[1][10]

Step 3: Storage

  • Action: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][7] Keep away from strong oxidizing agents and strong acids.[6][13]

  • Causality: Tightly closed containers prevent the escape of flammable vapors.[1][7] Separation from incompatible materials like oxidizing agents prevents potentially hazardous reactions.[6]

Section 4: Emergency Procedures and Spill Management

Preparedness is key to mitigating the impact of an incident.

First Aid Measures

The immediate response to an exposure can significantly affect the outcome.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][12][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][12][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][12]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][12][15]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][10][15]

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][15]

Spill Response Workflow

A systematic approach is required for spill management.

SpillResponse cluster_1 Spill Response for this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Material (Sand, Vermiculite) Ventilate->Contain Collect Collect with Non-Sparking Tools Into a Closed Container Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: A stepwise workflow for safely managing a chemical spill.

Section 5: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure compliance with regulations.

  • Procedure: this compound and any contaminated materials (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.[6][7]

  • Action: Collect waste in a designated, properly labeled, and sealed container. Do not dispose of it down the drain. Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By adopting a risk-based approach, prioritizing engineering controls, and adhering to robust handling and emergency protocols, researchers can create a self-validating safety culture. This guide serves as a technical resource to support that endeavor, ensuring that scientific advancement and laboratory safety proceed in tandem.

References

  • Mol-Instincts. (n.d.). This compound CAS 19550-05-1 wiki. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140547, this compound. PubChem. [Link]
  • Chemos GmbH & Co.KG. (2018, November 15). Safety data sheet: 2,6-Dimethyl-2-heptanol. [Link]
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
  • Cheméo. (n.d.). Chemical Properties of 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2). [Link]
  • CPAchem. (2021, April 17).
  • MCR Safety. (2022, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethyl-2-hexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for the synthesis of 3,4-dimethyl-2-hexanol, a secondary alcohol, through the nucleophilic addition of a sec-butylmagnesium halide to propanal. We delve into the underlying mechanistic principles, offer a detailed, step-by-step experimental protocol, and present methods for the characterization of the final product. Furthermore, this document addresses critical safety considerations and provides troubleshooting guidance to ensure a successful and safe synthesis. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of branched secondary alcohols.

Introduction: The Significance of the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction has become an indispensable tool in the synthetic chemist's arsenal for creating new carbon-carbon bonds.[2] The reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile.[3] These reagents readily attack electrophilic carbon atoms, such as those found in carbonyl groups of aldehydes and ketones.[4][5]

The synthesis of this compound exemplifies the utility of the Grignard reaction in producing secondary alcohols. The reaction of a Grignard reagent with an aldehyde is a classic method for generating such structures.[6][7] In this specific synthesis, sec-butylmagnesium bromide is reacted with propanal. The nucleophilic sec-butyl group attacks the electrophilic carbonyl carbon of propanal, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired this compound.[3][4]

Reaction Mechanism and Rationale

The Grignard reaction proceeds via a nucleophilic addition mechanism.[8] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[4][6] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[4] The pi bond of the carbonyl group breaks, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[4] This initial addition is typically irreversible. The reaction is completed by an aqueous acidic workup, which protonates the alkoxide to furnish the final alcohol product.[3][9]

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromobutane and propanal.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.312.43 g (0.1 mol)>99%
2-BromobutaneC₄H₉Br137.0213.7 g (0.1 mol)>98%
PropanalC₃H₆O58.085.81 g (0.1 mol)>97%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrous
Saturated Ammonium ChlorideNH₄Cl53.49100 mLAqueous
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gAnhydrous
IodineI₂253.811-2 small crystalsReagent Grade
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

Synthesis Workflow

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction with Propanal cluster_2 Part C: Work-up and Purification A1 Assemble and flame-dry glassware A2 Add Mg turnings and I₂ crystal A1->A2 A3 Add 2-bromobutane in anhydrous ether dropwise A2->A3 A4 Maintain gentle reflux A3->A4 B1 Cool Grignard reagent to 0°C A4->B1 B2 Add propanal in anhydrous ether dropwise B1->B2 B3 Stir at room temperature B2->B3 C1 Quench with saturated aq. NH₄Cl B3->C1 C2 Separate organic layer C1->C2 C3 Extract aqueous layer with ether C2->C3 C4 Dry combined organic layers (Na₂SO₄) C3->C4 C5 Remove solvent via rotary evaporation C4->C5 C6 Purify by distillation or chromatography C5->C6

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Preparation of sec-Butylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried to prevent the Grignard reagent from being quenched by water.[10][11] Assemble a 500 mL three-necked round-bottom flask with a reflux condenser, a 125 mL dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[10]

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromobutane (13.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether.[1] If the reaction does not start, gentle warming with a heat gun may be necessary.[1]

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1][12] The resulting solution will be a cloudy, grayish-brown mixture.

Part B: Reaction with Propanal

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[12]

  • Aldehyde Addition: Prepare a solution of propanal (5.81 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1] This slow addition helps to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.[1][12] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[1]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.[1][12]

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution).[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude this compound can be purified by fractional distillation or column chromatography.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₈H₁₈O[13][14]
Molar Mass 130.23 g/mol [13]
Appearance Colorless liquid[14]
Boiling Point ~175-177 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic peaks are expected for the methyl, ethyl, and methine protons, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the eight distinct carbon atoms in the molecule are anticipated.[13]

  • FTIR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol. Strong C-H stretching absorptions will be observed around 2850-3000 cm⁻¹.[13][15]

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130, along with characteristic fragmentation patterns.[16]

Safety Precautions

The Grignard reaction is exothermic and involves flammable and reactive reagents.[17][18] Adherence to strict safety protocols is mandatory.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[10] Ensure all glassware is thoroughly dried and anhydrous solvents are used.[11]

  • Flammability: Diethyl ether is extremely flammable and volatile.[10] All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.[10]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[5][10] Maintain proper cooling and controlled addition of reagents to prevent a runaway reaction.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[17][18]

  • Quenching: The quenching step should be performed slowly and with cooling to manage the exothermic reaction of the unreacted Grignard reagent with the aqueous solution.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate - Wet glassware or solvent- Inactive magnesium surface- Ensure all glassware is flame-dried and solvents are anhydrous.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[10] Gently warm the flask.[1]
Low yield of alcohol - Incomplete formation of Grignard reagent- Grignard reagent quenched by moisture- Side reactions (e.g., enolization of the aldehyde)[12]- Ensure complete reaction of magnesium.- Maintain strict anhydrous conditions throughout the experiment.- Add the aldehyde solution slowly at a low temperature.
Formation of biphenyl byproduct - Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide- Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation.
Difficulty in separating layers during work-up - Formation of magnesium salt emulsions- Add a small amount of dilute acid (e.g., HCl) to dissolve the salts, but be cautious as this can promote elimination side reactions with some alcohols.[12]

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Wikipedia. (n.d.). Grignard reaction.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Ashby, E. C., & Smith, M. B. (1967). Preparation and properties of di-sec-butylmagnesium. Journal of Organometallic Chemistry, 7(1), 99-105.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • University of Colorado Boulder. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • YouTube. (2024, June 6). Grignard reaction safety.
  • SpectraBase. (n.d.). This compound.
  • University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction.
  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • PrepChem.com. (n.d.). Synthesis of 2-Butylmagnesium bromide.
  • National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • Brainly.com. (2023, December 26). Select the alcohol that results from the reaction between n-butylmagnesium bromide and propanal (a 3-carbon....
  • Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE.
  • PubChemLite. (n.d.). This compound (C8H18O).
  • Quora. (2016, May 17). How is secondary alcohol produced from ester and grignard reagent?
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields? a....
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Filo. (2025, March 16). propanal + CH3CH2-Mg-Br ???
  • Chegg. (2022, February 12). Select the alcohol that results from the reaction between n-butylmagnesium bromide and propanal (a 3-carbon aldehyde), followed by aqueous workup....
  • Homework.Study.com. (n.d.). The reaction of phenylmagnesium bromide (C_6H_5MgBr) with propanal (CH_3CH_2CH=O), followed by....

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Application Notes and Protocols for the Stereoselective Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Control in Chemical Synthesis

In the realm of modern organic chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit markedly different biological activities. This principle is a cornerstone of drug development, flavor and fragrance science, and the synthesis of natural products. 3,4-Dimethyl-2-hexanol, a chiral secondary alcohol, possesses two stereocenters, giving rise to four possible stereoisomers. The precise control over the synthesis of a single, desired stereoisomer is a critical challenge and a testament to the sophistication of modern synthetic methodologies. This document provides a detailed guide to the stereoselective synthesis of this compound, with a focus on a substrate-controlled diastereoselective reduction of the precursor ketone, 3,4-dimethyl-2-hexanone. This approach is particularly valuable for researchers in drug discovery and natural product synthesis, where achieving high stereopurity is often a prerequisite for biological evaluation. Many insect pheromones, for instance, are chiral molecules where only one specific stereoisomer is biologically active[1].

Strategic Approach: Diastereoselective Reduction of a Prochiral Ketone

The most direct and reliable strategy for the stereoselective synthesis of this compound involves the diastereoselective reduction of the corresponding prochiral ketone, 3,4-dimethyl-2-hexanone[2]. This substrate-controlled approach leverages the existing stereocenter at the C4 position to influence the stereochemical outcome of the reduction at the C2 carbonyl group. The choice of the reducing agent is critical in dictating the facial selectivity of the hydride attack, thus determining the relative stereochemistry of the newly formed hydroxyl group.

Among the arsenal of chiral reducing agents, those derived from organoboranes have proven to be exceptionally effective in achieving high levels of stereoselectivity.[3][4][5] One such reagent, (-)-B-chlorodiisopinocampheylborane, commercially known as (-)-DIP-Chloride™, is a highly effective reagent for the asymmetric reduction of a wide range of ketones[6][7]. The steric bulk and defined chiral environment of the isopinocampheyl ligands create a highly organized transition state that preferentially delivers a hydride to one face of the carbonyl group.

Visualization of the Synthetic Strategy

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Analysis and Purification Precursor 3,4-Dimethyl-2-hexanone Reagent (-)-DIP-Chloride™ Precursor->Reagent Substrate Product Diastereomerically Enriched This compound Reagent->Product Diastereoselective Hydride Delivery Analysis Chiral GC / NMR Product->Analysis Purification Column Chromatography Product->Purification

Caption: Workflow for the stereoselective synthesis of this compound.

Detailed Experimental Protocol: Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone with (-)-DIP-Chloride™

This protocol outlines a representative procedure for the diastereoselective reduction of 3,4-dimethyl-2-hexanone to achieve a diastereomerically enriched sample of this compound.

Materials:

  • 3,4-Dimethyl-2-hexanone (mixture of stereoisomers)

  • (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Chloride™]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Diethanolamine

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Gas chromatograph with a chiral column (e.g., CP Chirasil-DEX CB) for diastereomeric excess determination

  • NMR spectrometer

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (-)-DIP-Chloride™ (1.2 equivalents) under a positive pressure of nitrogen. Anhydrous THF (50 mL) is added via syringe, and the resulting solution is cooled to -25 °C in a cooling bath.

  • Substrate Addition: 3,4-Dimethyl-2-hexanone (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred solution of (-)-DIP-Chloride™ over 30 minutes, ensuring the internal temperature does not exceed -20 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -25 °C for 4-6 hours. The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Quenching and Workup: The reaction is quenched by the slow addition of diethanolamine (3.0 equivalents) at -25 °C. The mixture is then allowed to warm to room temperature and stirred for an additional hour. The resulting slurry is filtered, and the filter cake is washed with diethyl ether. The combined filtrate is washed sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the diastereomerically enriched this compound.

Expected Outcome:

The diastereoselectivity of the reduction is dependent on the stereochemistry of the starting 3,4-dimethyl-2-hexanone. Based on established models for reductions with DIP-Chloride™, a high degree of diastereoselectivity is anticipated. The exact diastereomeric ratio should be determined experimentally.

ParameterExpected Value
Yield 75-90%
Diastereomeric Excess (d.e.) >90%
Appearance Colorless oil

Analytical Characterization of Stereoisomers

The determination of the diastereomeric ratio and the confirmation of the relative and absolute stereochemistry of the synthesized this compound are crucial for validating the success of the stereoselective synthesis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying stereoisomers. By using a column with a chiral stationary phase, the different diastereomers of this compound will exhibit different retention times, allowing for the determination of the diastereomeric excess (d.e.). For enhanced resolution, the alcohol can be derivatized to its acetate or trifluoroacetate ester prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the product and for determining the relative stereochemistry. Diastereomers will have distinct chemical shifts and coupling constants for the protons and carbons near the stereocenters. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlation information to help assign the relative configuration of the stereocenters[8][9].

Mechanistic Insights: The Felkin-Anh Model of Asymmetric Induction

The stereochemical outcome of the reduction of 3,4-dimethyl-2-hexanone with a bulky chiral reducing agent like (-)-DIP-Chloride™ can be rationalized using the Felkin-Anh model for nucleophilic addition to chiral ketones. This model predicts the preferred trajectory of the incoming hydride nucleophile based on minimizing steric interactions in the transition state.

FelkinAnh cluster_0 Felkin-Anh Transition State cluster_1 Steric Factors TS [Transition State] Product Major Diastereomer (syn or anti) TS->Product Formation of new chiral center at C2 Ketone 3,4-Dimethyl-2-hexanone (Prochiral Center at C2) Ketone->TS Hydride Hydride (from (-)-DIP-Chloride™) Hydride->TS Nucleophilic Attack (Bürgi-Dunitz Trajectory) Large Large Group (sec-butyl at C3) Large->TS Anti-periplanar to incoming nucleophile Medium Medium Group (methyl at C3) Medium->TS Small Small Group (hydrogen at C3) Small->TS

Caption: Felkin-Anh model for the diastereoselective reduction of 3,4-dimethyl-2-hexanone.

According to the Felkin-Anh model, the largest substituent on the α-carbon (the sec-butyl group at C3) orients itself anti-periplanar to the approaching nucleophile (hydride) to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, which is typically past the smallest substituent (hydrogen at C3). This controlled approach leads to the preferential formation of one diastereomer over the other.

Conclusion and Future Perspectives

This application note provides a comprehensive guide to the stereoselective synthesis of this compound, a valuable chiral building block. The detailed protocol for the diastereoselective reduction of 3,4-dimethyl-2-hexanone using (-)-DIP-Chloride™ offers a reliable and efficient method for obtaining this alcohol with high stereopurity. The principles and techniques outlined herein are broadly applicable to the synthesis of other chiral alcohols and are of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science. The ability to predictably control stereochemistry is a continuous driving force in chemical synthesis, and the methodologies described here represent the state-of-the-art in achieving this critical objective.

References

  • Brown, H. C., & Ramachandran, P. V. (1991). Asymmetric reduction with chiral organoboranes based on. alpha.-pinene. Accounts of Chemical Research, 25(1), 16-24. [Link]
  • Midland, M. M. (1989). Asymmetric reductions of prochiral ketones with organoborane reagents. Chemical Reviews, 89(7), 1553-1561.
  • Ramachandran, P. V., & Brown, H. C. (2001). (-)-B-Chlorodiisopinocampheylborane [(-)-DIP-Chloride™]: A Versatile Chiral Reducing Reagent. Aldrichimica Acta, 34(1), 22-35.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and (S)-(−)-2-amino-3-methyl-1,1-diphenyl-1-butanol.
  • PubChem. This compound. [Link]
  • Tantillo, D. J. (2011). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • Midland, M. M., & Kazubski, A. (1982). Asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. A facile synthesis of optically active propargylic alcohols. The Journal of Organic Chemistry, 47(11), 2814-2816.
  • Mori, K. (1989). Synthesis of Pheromones. In The Total Synthesis of Natural Products (Vol. 9, pp. 1-183). John Wiley & Sons, Inc.
  • Francke, W., & Schulz, S. (1999). Pheromones of bark beetles. In Pheromones of Non-Lepidopteran Insects Associated with Agricultural Plants (pp. 153-204). Springer, Dordrecht.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. 3,4-Dimethyl-2-hexanol, possessing two adjacent stereocenters, presents a valuable synthetic challenge and serves as a versatile chiral building block. This guide provides an in-depth exploration of robust and field-proven methodologies for synthesizing specific stereoisomers of this target molecule. We will dissect two primary strategies: the direct asymmetric reduction of the prochiral ketone, 3,4-dimethyl-2-hexanone, and the dynamic kinetic resolution of the racemic alcohol. Detailed, step-by-step protocols are provided for the Corey-Bakshi-Shibata (CBS) reduction and a lipase/ruthenium-catalyzed dynamic kinetic resolution, chosen for their high fidelity, scalability, and broad applicability. Furthermore, this document includes essential protocols for the purification and analysis of the final product, with a focus on determining enantiomeric excess (e.e.) by chiral chromatography.

Introduction: The Imperative of Chirality

In the realm of molecular science, stereoisomerism is not a subtle distinction but a fundamental determinant of biological function. For chiral molecules, a single enantiomer may elicit a desired therapeutic effect, while its mirror image could be inert or, in some cases, dangerously toxic. Consequently, the ability to selectively synthesize a single enantiomer is a critical capability in drug development and the creation of complex natural products.

This compound is a chiral secondary alcohol with stereocenters at the C3 and C4 positions, resulting in four possible stereoisomers. Access to enantiomerically pure forms of this alcohol is essential for its use as a chiral synthon. The synthetic approaches to this target can be broadly categorized into two families: direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This guide will focus on providing practical, reproducible protocols for leading methods within each category.

Overview of Synthetic Strategies

The choice of synthetic route depends on several factors, including the availability of starting materials, desired stereoisomer, and scalability requirements. The primary precursor for this compound is the corresponding ketone, 3,4-Dimethyl-2-hexanone.[1][2] The two principal pathways diverge from this point, as illustrated below.

Synthetic_Strategies cluster_asymmetric Method 1: Direct Asymmetric Synthesis cluster_resolution Method 2: Resolution of Racemic Alcohol start Starting Material: 3,4-Dimethyl-2-hexanone racemic_synthesis Racemic Reduction (e.g., NaBH4) start->racemic_synthesis Standard Reduction asymmetric_synthesis Asymmetric Reduction (Direct Synthesis) start->asymmetric_synthesis Chiral Catalyst racemic_alcohol (±)-3,4-Dimethyl-2-hexanol racemic_synthesis->racemic_alcohol cbs Corey-Bakshi-Shibata (CBS) Reduction asymmetric_synthesis->cbs noyori Noyori Asymmetric Hydrogenation asymmetric_synthesis->noyori resolution Resolution of Racemate racemic_alcohol->resolution chiral_alcohol Enantiopure (3R,4S)- or (3S,4R)-etc. This compound dkr Dynamic Kinetic Resolution (DKR) resolution->dkr kr Kinetic Resolution (KR) (Max 50% Yield) resolution->kr cbs->chiral_alcohol noyori->chiral_alcohol dkr->chiral_alcohol kr->chiral_alcohol

Caption: Principal synthetic routes to enantiopure this compound.

Method 1: Asymmetric Reduction of 3,4-Dimethyl-2-hexanone

The most atom-economical approach is the direct, catalyst-controlled reduction of the prochiral ketone. This method establishes the desired stereochemistry in a single, high-yield step. Among the numerous available methods, the Corey-Bakshi-Shibata (CBS) reduction is renowned for its operational simplicity, high enantioselectivity, and predictable stereochemical outcome for a wide variety of ketones.[3][4]

Scientific Principle: The CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[5][6] The remarkable efficacy of this system stems from a well-defined catalytic cycle.

The cycle begins with the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously enhances the Lewis acidity of the endocyclic boron atom.[7] The ketone substrate then coordinates to this now highly Lewis-acidic boron in a sterically controlled manner, positioning its larger substituent away from the catalyst's chiral framework. This pre-organization dictates the face of hydride delivery, which occurs through a rigid, six-membered chair-like transition state, ensuring high stereoselectivity.[7][8] After hydride transfer, the resulting alkoxyborane is released, regenerating the catalyst for the next cycle.

CBS_Mechanism Catalytic Cycle of the CBS Reduction catalyst 1. Chiral Oxazaborolidine Catalyst activated_complex 2. Catalyst-Borane Complex catalyst->activated_complex + BH3 ketone_coordination 3. Ketone Coordination (Sterically Directed) activated_complex->ketone_coordination + Ketone transition_state 4. Hydride Transfer (Six-Membered TS) ketone_coordination->transition_state product_release 5. Product Release & Catalyst Regeneration transition_state->product_release Forms Alkoxyborane product_release->catalyst Regenerates Catalyst workup Acidic Workup product_release->workup Hydrolysis borane BH3 Source (e.g., BH3·THF) borane->activated_complex ketone Prochiral Ketone (R-CO-R') ketone->ketone_coordination product Chiral Alcohol Product workup->product

Caption: The CBS reduction catalytic cycle.

Protocol: CBS Reduction of 3,4-Dimethyl-2-hexanone

This protocol is adapted from the general procedures established by Corey et al. and is designed for the synthesis of the (R)-alcohol using the (S)-Me-CBS catalyst.[6] Using the (R)-catalyst will yield the (S)-alcohol.

Materials:

  • 3,4-Dimethyl-2-hexanone (1.0 equiv)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.8 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) and anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.8 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 3,4-Dimethyl-2-hexanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Method 2: Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution (DKR) is a powerful strategy that circumvents the inherent 50% maximum yield limitation of a standard kinetic resolution.[9] It is particularly useful when the racemic starting material is more accessible than the prochiral ketone.

Scientific Principle: Combining Enzymatic Resolution and Racemization

DKR integrates two simultaneous catalytic processes in one pot:

  • Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.[10] This process is highly enantioselective.

  • In-Situ Racemization: A transition metal catalyst, typically a ruthenium complex, continuously racemizes the slower-reacting alcohol enantiomer.[11] This ensures that the substrate pool for the lipase is constantly replenished with the preferred enantiomer.

The synergy between these two cycles allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure acylated product. A final hydrolysis step then yields the desired enantiopure alcohol.

DKR_Workflow cluster_cycles One-Pot DKR System rac_alcohol Racemic (R/S)-Alcohol s_alcohol (S)-Alcohol (Slow-reacting) rac_alcohol->s_alcohol r_alcohol (R)-Alcohol (Fast-reacting) rac_alcohol->r_alcohol s_alcohol->r_alcohol Ru Catalyst (Racemization) r_acetate (R)-Acetate (Product) r_alcohol->r_acetate Lipase (CALB) + Acyl Donor

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

Protocol: Lipase/Ru-Catalyzed DKR of (±)-3,4-Dimethyl-2-hexanol

This protocol is based on established methods for the DKR of secondary alcohols.[9][11]

Materials:

  • (±)-3,4-Dimethyl-2-hexanol (1.0 equiv)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst or a similar Ru-complex) (1-2 mol%)

  • Acyl donor: Isopropenyl acetate or vinyl acetate (1.5-2.0 equiv)

  • Anhydrous toluene or THF

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (±)-3,4-Dimethyl-2-hexanol (1.0 equiv), the ruthenium catalyst (1-2 mol%), Novozym 435 (by weight, typically 10-20 mg per mmol of alcohol), and anhydrous toluene.

  • Acylation: Add the acyl donor (e.g., isopropenyl acetate, 1.5 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir.

  • Monitoring: Monitor the conversion of the alcohol to the corresponding acetate by GC or TLC. The reaction may take 24-72 hours to reach full conversion.

  • Catalyst Removal: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the immobilized lipase and the metal catalyst. Wash the pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude enantiopure acetate.

  • Hydrolysis (Saponification): Dissolve the crude acetate in methanol. Add potassium carbonate (K₂CO₃) and stir at room temperature until the acetate has been fully converted back to the alcohol (monitor by TLC/GC).

  • Final Work-up and Purification: Neutralize the mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the resulting enantiopure alcohol by flash column chromatography.

Characterization and Quality Control

Ensuring the stereochemical purity of the final product is paramount. This requires a robust analytical method capable of separating and quantifying the enantiomers.

Protocol: Determination of Enantiomeric Excess (e.e.)

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the gold standards for determining the enantiomeric excess of chiral alcohols.[12][13]

Instrumentation and Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector.

  • Chiral stationary phase column (e.g., a cyclodextrin-based column like Chirasil-DEX for GC, or a polysaccharide-based column like Chiralcel OD-H for HPLC).

  • High-purity carrier gas (e.g., Helium or Hydrogen for GC) or HPLC-grade solvents (e.g., Hexane/Isopropanol).

  • Racemic standard of this compound.

Procedure:

  • Method Development: First, inject a diluted sample of the racemic this compound to develop a separation method. Optimize the temperature program (for GC) or solvent isocratic/gradient conditions (for HPLC) to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Prepare a dilute solution of the purified, synthesized alcohol in a suitable solvent (e.g., hexane or isopropanol).

  • Analysis: Inject the sample onto the chiral column using the optimized method.

  • Data Interpretation: Integrate the peak areas for the two enantiomers in the resulting chromatogram.

  • Calculation of e.e.: Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the other enantiomer.

Data Summary and Comparison

The selection of a synthetic method often involves a trade-off between factors like operational complexity, catalyst cost, yield, and enantioselectivity. The table below provides a comparative summary of the expected outcomes for the detailed protocols.

ParameterMethod 1: CBS ReductionMethod 2: DKR
Starting Material Prochiral KetoneRacemic Alcohol
Theoretical Yield 100%100%
Typical Yield 85-95%80-90% (after hydrolysis)
Typical e.e. >95%[5]>99%[9]
Key Reagents Chiral Oxazaborolidine, BoraneLipase, Ru-catalyst, Acyl Donor
Complexity Moderate (requires anhydrous conditions)Moderate (longer reaction times)
Atom Economy HighModerate

Conclusion

This guide has detailed two highly effective and reliable methods for the enantioselective synthesis of this compound. The Corey-Bakshi-Shibata reduction offers a direct, highly enantioselective route from the corresponding ketone, valued for its predictability and high atom economy. Alternatively, the Dynamic Kinetic Resolution provides an excellent pathway to transform an easily accessible racemic alcohol into a single enantiomer with exceptional purity, overcoming the 50% yield barrier of traditional resolution. The choice between these methods will depend on project-specific requirements, but both represent robust strategies in the modern synthetic chemist's toolkit. Adherence to the detailed protocols and rigorous analytical validation via chiral chromatography will ensure the successful synthesis of the desired enantiomerically pure this compound for application in research, development, and beyond.

References

  • Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of alcohols. [Link]
  • Journal of the American Chemical Society. Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols.
  • NROChemistry.
  • The Journal of Organic Chemistry. Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple. [Link]
  • Wikipedia. Corey–Itsuno reduction. [Link]
  • Dalton Transactions.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
  • Wikipedia. Enantioselective reduction of ketones. [Link]
  • Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
  • YouTube.
  • Journal of the American Chemical Society.
  • Wikipedia.
  • PubMed.
  • MDPI.
  • Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
  • Organic Chemistry Portal.
  • Myers Research Group, Harvard University.
  • MDPI.
  • National Center for Biotechnology Information.
  • ResearchGate.
  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
  • MDPI.
  • PubChem. 3,4-Dimethyl-2-hexanone. [Link]

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The Untapped Potential of 3,4-Dimethyl-2-hexanol as a Chiral Auxiliary: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions. This document explores the theoretical application of 3,4-dimethyl-2-hexanol as a novel chiral auxiliary. While not yet established in the literature, its structural features—a secondary alcohol for covalent attachment and stereogenic centers to induce facial bias—provide a compelling basis for its investigation. This guide will lay the foundational principles for its use, drawing parallels with well-established chiral auxiliaries, and provide hypothetical, yet mechanistically sound, protocols for its application in key synthetic transformations.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality, leading to the preferential formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse, making this an economically viable strategy.[2]

The efficacy of a chiral auxiliary is predicated on several key factors:

  • Ease of Attachment and Cleavage: The auxiliary must be readily attached to the substrate and removed from the product under mild conditions that do not compromise the newly formed stereocenter(s).

  • High Diastereoselectivity: It must induce a strong facial bias in the transition state of the reaction, leading to a high diastereomeric excess (d.e.).

  • Crystallinity of Derivatives: Crystalline intermediates can often be purified by recrystallization to achieve very high diastereomeric purity.

  • Recoverability: The ability to recover and reuse the often-expensive chiral auxiliary is crucial for large-scale applications.

While compounds like Evans' oxazolidinones and Oppolzer's camphorsultam are mainstays in the field, the exploration of new, readily accessible chiral auxiliaries remains an active area of research.[3]

This compound: A Candidate for a Novel Chiral Auxiliary

This compound is a chiral secondary alcohol with the molecular formula C8H18O.[4] Its structure possesses two stereogenic centers at the C3 and C4 positions, which can create a well-defined three-dimensional environment. The hydroxyl group at C2 provides a convenient handle for the attachment of substrates, typically through esterification with a carboxylic acid derivative.

The branched alkyl structure of this compound is hypothesized to provide the necessary steric hindrance to effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

Proposed General Workflow for the Application of this compound

The application of this compound as a chiral auxiliary would follow a classical three-step sequence:

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery A Prochiral Carboxylic Acid Derivative C Chiral Ester Intermediate A->C Esterification B (R,R)- or (S,S)-3,4-Dimethyl-2-hexanol B->C D Enolate Formation C->D E Electrophilic Attack (e.g., Alkylation, Aldol) D->E F Diastereomerically Enriched Product E->F G Hydrolysis or Reductive Cleavage F->G H Enantiomerically Enriched Product G->H I Recovered this compound G->I

Caption: General workflow for using this compound as a chiral auxiliary.

Hypothetical Application in Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the construction of carbon-carbon bonds and the generation of new stereocenters.[5] The following section outlines a hypothetical protocol for the use of this compound in the diastereoselective alkylation of a propionate derivative.

Mechanistic Rationale

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate. Formation of a Z-enolate is often favored with lithium bases like lithium diisopropylamide (LDA). The chiral auxiliary is expected to orient itself to minimize steric interactions, thereby exposing one face of the enolate to the incoming electrophile. The bulky dimethyl-substituted hexyl group would likely shield the re-face, directing alkylation to the si-face.

G cluster_0 Proposed Transition State for Alkylation Enolate Z-Enolate with Shielded re-face Product Alkylated Product Enolate->Product si-face attack Electrophile R-X Electrophile->Product

Caption: Proposed model for stereochemical induction.

Hypothetical Protocol for Asymmetric Propylation

Step 1: Synthesis of the Chiral Ester

  • To a solution of (3R,4R)-3,4-dimethyl-2-hexanol (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (0.1 eq.).

  • Slowly add propanoyl chloride (1.2 eq.) and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral ester.

Step 2: Diastereoselective Alkylation

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) (0.5 M) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes.

  • Add a solution of the chiral ester (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq.) to the enolate solution and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

  • To a solution of the purified alkylated ester (1.0 eq.) in a 3:1 mixture of THF and water, add lithium hydroxide (4.0 eq.).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with diethyl ether.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by extraction with an appropriate organic solvent after basification.

  • The organic layer contains the enantiomerically enriched carboxylic acid.

Hypothetical Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[6][7] Chiral auxiliaries are widely used to control the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters.

Mechanistic Rationale

The formation of a boron enolate, using reagents like dibutylboron triflate and a tertiary amine base, typically leads to the formation of a Z-enolate. This enolate is believed to react with the aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The chiral auxiliary on the enolate dictates the facial selectivity of the aldehyde's approach, thereby controlling the absolute stereochemistry of the aldol adduct.

Hypothetical Protocol for a Diastereoselective Aldol Reaction

Step 1: Acylation of the Auxiliary

  • Follow a similar procedure as in the alkylation protocol (Section 4.2, Step 1) using the desired acyl halide.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the chiral N-acyl derivative (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).

  • Stir the solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Analyze the diastereomeric ratio and purify the product.

Step 3: Auxiliary Cleavage

  • The auxiliary can be cleaved via hydrolysis (e.g., LiOH/H₂O₂) to yield the carboxylic acid or via reductive cleavage (e.g., LiBH₄) to afford the corresponding alcohol.

Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the hypothetical reactions, based on the performance of structurally similar chiral auxiliaries.

ReactionElectrophile/AldehydeExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
AlkylationBenzyl bromide>95:580-90
AlkylationMethyl iodide>90:1085-95
AldolIsobutyraldehyde>98:275-85
AldolBenzaldehyde>95:580-90

Conclusion and Future Outlook

While the use of this compound as a chiral auxiliary is not yet documented, its structural characteristics make it a promising candidate for investigation. The protocols and mechanistic rationale presented in this guide provide a solid theoretical framework for its initial exploration in asymmetric synthesis. Experimental validation of these hypotheses is required to determine its true efficacy in comparison to established chiral auxiliaries. Future work should focus on the synthesis of enantiomerically pure this compound and its application in a broader range of asymmetric transformations, including Diels-Alder reactions and conjugate additions. The development of new, cost-effective, and highly efficient chiral auxiliaries is a continuous endeavor, and this compound may yet prove to be a valuable addition to the synthetic chemist's toolbox.

References

  • Benchchem. (n.d.). 3,4-Dimethyl-3-hexanol | 19550-08-4.
  • Benchchem. (n.d.). This compound | 19550-05-1.
  • Wikipedia. (2023). Chiral auxiliary.
  • Organic Chemistry Portal. (n.d.). Enolate Alkylations.
  • Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • YouTube. (2022). Stereochemistry: Substrate and Auxiliary Stereochemical Control.
  • National Center for Biotechnology Information. (2020). The Allylic Alkylation of Ketone Enolates.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • YouTube. (2013). Diastereoselective reactions.
  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
  • National Center for Biotechnology Information. (2012). Stereochemical Control of the Passerini Reaction.
  • Chemistry LibreTexts. (2024). 23.4: Using Aldol Reactions in Synthesis.
  • National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-.
  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA.
  • National Center for Biotechnology Information. (2021). Stereochemical Control via Chirality Pairing: Stereodivergent Syntheses of Enantioenriched Homoallylic Alcohols.
  • Wikipedia. (2023). Aldol reaction.
  • ResearchGate. (2025). Alkylation of enolate anions with dimethyl 3-bromo-2-ethoxypropenylphosphonate. A convergent cyclopentenone annulation method.
  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).

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The Synthetic Versatility of 3,4-Dimethyl-2-hexanol: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 3,4-dimethyl-2-hexanol in organic synthesis. As a chiral secondary alcohol, this molecule presents significant opportunities as a versatile intermediate and building block in the synthesis of complex organic molecules.[1][2][3] While its direct application as a chiral auxiliary is not extensively documented in peer-reviewed literature, its inherent chirality and functional group make it a valuable starting material for the synthesis of enantiomerically enriched compounds. This document details established protocols for the derivatization of this compound, including oxidation, esterification, and etherification, providing researchers, scientists, and drug development professionals with practical methodologies for its utilization.

Introduction: The Strategic Value of Branched Chiral Alcohols

Branched-chain alcohols are pivotal in synthetic chemistry, with their unique three-dimensional structures introducing specific steric and electronic effects that can be leveraged to control reaction outcomes with high selectivity.[2] this compound, with its C8 backbone and two stereocenters, is a prime example of such a molecule.[3][4] Its secondary alcohol functionality allows for a wide array of chemical transformations, making it an indispensable tool for the organic chemist.[1] This guide explores the practical applications of this compound, focusing on its role as a synthetic intermediate and its potential in the construction of chiral molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₈O[3][4]
Molecular Weight 130.23 g/mol [4]
Appearance Colorless liquid[3]
Boiling Point ~163.5-170.96 °C
Solubility Soluble in organic solvents[3]
Stereochemistry Exists as a mixture of erythro and threo diastereomers[2]

Core Synthetic Transformations and Protocols

The reactivity of this compound is primarily centered around its secondary hydroxyl group. The following sections provide detailed protocols for its key transformations.

Oxidation to 3,4-Dimethyl-2-hexanone

The oxidation of this compound to its corresponding ketone, 3,4-dimethyl-2-hexanone, is a fundamental transformation that opens avenues for further carbon-carbon bond formation and other modifications at the carbonyl group.[2]

The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones, operating at low temperatures to minimize side reactions.

Reaction Scheme:

This compound This compound Intermediate Intermediate This compound->Intermediate (COCl)₂, DMSO, -78 °C 3,4-Dimethyl-2-hexanone 3,4-Dimethyl-2-hexanone Intermediate->3,4-Dimethyl-2-hexanone Et₃N

A simplified workflow for Swern oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred solvent.

  • Prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM in one of the addition funnels. Add this solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes after the addition is complete.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM in the second addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture for 30 minutes at -78 °C, then allow it to warm slowly to room temperature over 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,4-dimethyl-2-hexanone.

Esterification: Synthesis of Chiral Esters

Esterification of this compound provides access to chiral esters, which are valuable intermediates and can find applications as fragrances and specialty chemicals.[1] Due to the steric hindrance around the secondary alcohol, milder esterification methods are preferred over traditional Fischer esterification.

The Steglich esterification is a powerful method for the formation of esters from sterically hindered alcohols under mild, neutral conditions.

Reaction Scheme:

This compound This compound Ester Ester This compound->Ester R-COOH, DCC, DMAP R-COOH Carboxylic Acid R-COOH->Ester

General scheme for Steglich esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM in a round-bottom flask, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Etherification: Expanding the Molecular Scaffold

The formation of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach for coupling with a suitable alkyl halide.

Reaction Scheme:

This compound This compound Alkoxide Alkoxide This compound->Alkoxide NaH Ether Ether Alkoxide->Ether R-X R-X Alkyl Halide R-X->Ether

Williamson ether synthesis workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Role in Asymmetric Synthesis: A Chiral Building Block

While direct evidence of this compound serving as a chiral auxiliary to control the stereochemical outcome of subsequent reactions is limited in the current literature, its inherent chirality makes it a valuable chiral building block. By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a target molecule.

The synthesis of enantiomerically pure this compound can be approached through several strategies:

  • Asymmetric Reduction of 3,4-Dimethyl-2-hexanone: Utilizing chiral reducing agents or catalysts can favor the formation of one enantiomer of the alcohol.

  • Enzymatic Resolution: Lipases and other enzymes can be employed to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product.

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to resolve the enantiomers of this compound or its derivatives.

Once obtained in enantiomerically pure form, this chiral alcohol can be incorporated into larger molecules, carrying its stereochemical information into the final product.

Future Outlook and Conclusion

This compound is a readily accessible and synthetically versatile chiral secondary alcohol. The protocols detailed in this guide for its oxidation, esterification, and etherification provide a solid foundation for its use as an intermediate in the synthesis of a wide range of organic molecules. While its application as a chiral auxiliary remains an area for future exploration, its utility as a chiral building block is undeniable. For researchers in drug discovery and fine chemical synthesis, the ability to introduce the specific stereochemistry of this compound into a target molecule is a powerful tool. Further investigation into the diastereoselective reactions of its derivatives holds the potential to unlock even greater synthetic utility for this valuable compound.

References

  • 960化工网. (n.d.). Cas no 31350-88-6 (this compound).
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Definitive Analysis of 3,4-Dimethyl-2-hexanol: High-Resolution Gas Chromatography Protocols for Quantification and Isomeric Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note presents a comprehensive guide to the analysis of 3,4-Dimethyl-2-hexanol, a branched-chain volatile organic compound (VOC), using gas chromatography (GC). We detail robust methodologies for both the precise quantification using a Flame Ionization Detector (GC-FID) and the unambiguous identification and structural confirmation via Mass Spectrometry (GC-MS). Recognizing the compound's stereochemical complexity, we also address advanced chiral separation techniques. The protocols herein are designed to be self-validating, emphasizing the rationale behind instrumental parameter selection and sample preparation to ensure data integrity for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge of Branched Alcohols

This compound is an eight-carbon branched alcohol. Like many volatile organic compounds, its presence and concentration can be critical in various fields, from flavor and fragrance profiling to its role as a potential biomarker or industrial intermediate. The structural complexity, including multiple chiral centers, necessitates analytical methods that are not only sensitive but also highly selective.

Gas chromatography is the premier technique for analyzing volatile compounds, offering high-resolution separation and compatibility with sensitive detectors.[1][2] This guide provides two primary workflows: a quantitative method using the robust and universally responsive Flame Ionization Detector (FID) and a qualitative/confirmatory method using a Mass Spectrometer (MS) for definitive identification.[3][4]

Core Principles: Separation and Detection

The fundamental principle of gas chromatography involves vaporizing a sample and moving it through a column with an inert carrier gas (the mobile phase).[5] The inner surface of the column is coated with a stationary phase, a liquid or polymer. Separation occurs as different compounds in the sample interact with the stationary phase to varying degrees based on their boiling points and polarity.[6][7] Compounds that interact weakly with the stationary phase travel through the column faster, while those with stronger interactions are retained longer.

  • Flame Ionization Detection (FID): As separated compounds exit the column, they are burned in a hydrogen-air flame. This process produces ions, generating a current proportional to the amount of carbon atoms entering the flame. FID is renowned for its high sensitivity, wide linear range, and reliability for quantifying organic compounds.[8][9]

  • Mass Spectrometry (MS) Detection: This technique provides powerful qualitative information. As compounds elute from the column, they are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification.[4][10]

Protocol I: Quantitative Analysis by GC-FID

This protocol is optimized for accurate and precise measurement of this compound concentration. The use of an internal standard is crucial for correcting variations in injection volume and instrument response.

Step 1: Sample & Standard Preparation

Minimal sample preparation is often required for analyzing volatile compounds like alcohols.[3][11]

  • Solvent Selection: Use a high-purity, volatile solvent such as Methanol, Ethanol, or Dichloromethane. Ensure the solvent does not co-elute with the analyte or internal standard.

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of a suitable internal standard. A non-interfering, structurally similar compound like 2-Heptanol or n-Nonane is a good choice.

  • Analyte Stock Solution: Accurately weigh ~10 mg of pure this compound standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent to create a ~1000 µg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard and blank with a fixed amount of the Internal Standard solution (e.g., to a final concentration of 20 µg/mL).

  • Sample Preparation: Dilute the test sample to fall within the calibration range. Add the same fixed amount of Internal Standard solution as used in the calibration standards. If the sample is a solid, dissolve it in the solvent first.[12]

Step 2: Instrumentation and Conditions

The choice of a mid-polarity stationary phase is critical for achieving good peak shape and resolution for alcohols.[13]

Table 1: Recommended GC-FID Parameters

Parameter Setting Rationale
GC System Agilent 7890B or equivalent with FID Standard, reliable instrumentation for routine analysis.
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm) or Rtx-VMS A polyethylene glycol (PEG) or "wax" type polar phase provides excellent peak shape for alcohols through hydrogen bonding interactions.[6]
Injector Split/Splitless ---
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte and solvent.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading for concentrated samples and ensures sharp peaks.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium or Hydrogen Inert mobile phase. Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and resolution.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min The initial hold allows for focusing of volatiles at the column head. The ramp separates compounds by boiling point. The final hold ensures all components elute.
Detector Flame Ionization Detector (FID) ---
FID Temp. 280 °C Prevents condensation of analytes in the detector.
H₂ Flow 30 mL/min Fuel for the flame.
Air Flow 300 mL/min Oxidant for the flame.

| Makeup Flow (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |

Step 3: Data Analysis Workflow
  • Integration: Integrate the peak areas for this compound and the internal standard in each chromatogram.

  • Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentration of the analyte. Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Quantification: Calculate the peak area ratio for the unknown sample and determine its concentration using the regression equation from the calibration curve.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Sample Dilution IS Internal Standard Spiking Sample->IS Standards Calibration Standards Standards->IS Injection Inject into GC IS->Injection Separation Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: General workflow for quantitative GC-FID analysis.

Protocol II: Identification by GC-MS

This protocol is designed for the definitive confirmation of this compound's identity.

Step 1: Instrumentation and Conditions

The GC parameters can often be transferred directly from the GC-FID method. The key is the addition of the mass spectrometer settings.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System Agilent 7890B with 5977B MSD or equivalent A standard and robust GC-MS system.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column, robust and suitable for MS.
Injector/Oven Same as GC-FID method Transferring GC conditions allows for retention time correlation.
MSD Transfer Line 280 °C Prevents analyte condensation before entering the ion source.
Ion Source Electron Ionization (EI) Standard, high-energy ionization that produces reproducible fragmentation patterns.
Ionization Energy 70 eV The industry standard for creating comparable mass spectra for library matching.
Source Temp. 230 °C Optimal temperature for ionization efficiency and stability.
Quadrupole Temp. 150 °C Maintains ion trajectory and prevents contamination.
Scan Mode Full Scan Acquires data over a wide mass range to build a complete mass spectrum.
Mass Range m/z 40-250 Covers the molecular ion and all significant fragments of the analyte.

| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |

Step 2: Data Analysis and Confirmation
  • Retention Time: Confirm that the peak of interest elutes at the expected retention time.

  • Library Match: Compare the acquired mass spectrum against a known spectral library, such as the NIST Mass Spectral Library. A high match factor (e.g., >850/1000) provides strong evidence of identity.

  • Fragment Analysis: Manually inspect the mass spectrum for characteristic fragments of alcohols.[14][15] Key fragmentation pathways include:

    • Loss of Water (M-18): A peak at m/z 112 (130 - 18) resulting from dehydration.

    • Alpha-Cleavage: The breaking of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this would lead to significant fragments.

GC_MS_Decision start Analytical Goal quant Quantification of Known Analyte start->quant Concentration? ident Identification of Unknown Peak start->ident Identity? fid Use GC-FID Protocol (High Throughput, Robust) quant->fid ms Use GC-MS Protocol (Definitive Identification) ident->ms

Caption: Decision tree for selecting the appropriate GC method.

Advanced Application: Chiral Separation

This compound possesses two stereocenters, meaning it can exist as four stereoisomers. In applications where enantiomeric purity is important (e.g., pharmaceuticals, flavor analysis), a specialized chiral GC method is required.

The most effective stationary phases for this are derivatized cyclodextrins.[16][17][18] These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers.

Protocol III: Chiral Analysis by GC-FID
  • Column Selection: A column such as a Rt-βDEXsm or CP Chirasil-DEX CB is recommended.[19] These are based on derivatized β-cyclodextrin.

  • Derivatization (Optional but Recommended): The polarity of the alcohol's hydroxyl group can sometimes hinder separation. Converting the alcohol to an acetate ester via acylation can reduce polarity, improve volatility, and significantly enhance enantiomeric resolution.[19]

  • Instrumentation and Conditions: Chiral separations are highly sensitive to temperature. Slower oven ramps are typically required.

Table 3: Example GC Parameters for Chiral Separation

Parameter Setting Rationale
Column CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm) Proven stationary phase for separating a wide range of chiral compounds, including alcohols and their derivatives.[19]
Carrier Gas Hydrogen Often provides better efficiency and resolution at the lower temperatures used in chiral separations.
Flow Rate 80 cm/sec (set at 40 °C) A common setting for this type of analysis.[16]
Oven Program 40 °C (hold 1 min) to 200 °C @ 2 °C/min A slow temperature ramp is crucial for resolving closely eluting enantiomers.

| Injector/Detector | As per GC-FID method | --- |

Method Trustworthiness: Validation and Quality Control

To ensure the reliability of any of these methods, a formal validation should be performed. Key parameters to assess include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. GC-MS provides the highest level of specificity.

  • Accuracy & Precision: Assessed by analyzing replicate samples of known concentration.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

For routine analysis, a Quality Control (QC) sample should be run with every batch to monitor instrument performance and ensure data accuracy over time.

References

  • Methods Mol Biol. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.
  • Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds)
  • Exploration of Volatile Organic Compounds through Gas Chrom
  • VOC Analysis via Gas Chrom
  • Volatile Organic Compounds (VOC) Analysis. (n.d.). Thermo Fisher Scientific.
  • Taguchi experiment reveals factors affecting GC-FID calibr
  • Alcoholic Beverage Analysis by GC. (n.d.). Restek.
  • Separation & Identification of Alcohols by Gas Chrom
  • Analyzing Alcoholic Beverages by Gas Chrom
  • Precision in Ethanol Testing: How GC-FID and Preanalytical Factors Shape Reliable Results. (2025).
  • Determination of ethanol in blood using headspace gas chromatography with flameionization detector (HS-GC-FID): Validation of a method. (n.d.). Taylor & Francis Online.
  • How Can You Analyze Alcohol Content Using Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
  • Types of stationary phases in gas chrom
  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (n.d.). eScholarship.org.
  • GC separations of alcohols on (A) the (OH)Q[3]/PDMS and (B) the sol-gel... (n.d.).
  • Mass Spectrometry of Alcohols. (2025). YouTube.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024).
  • Alcohol Analysis by Headspace GC-FID. (2012).
  • Gas Chromatography: Types of Columns and St
  • GC Used in Alcohol Profiling to Keep Consumers Safe. (2018). Peak Scientific.
  • Determination of C-7 Isomer Distribution in Commercial Feedstocks by GC-Matrix Isol
  • Chemical ionization mass spectrometry. XII. Alcohols. (n.d.).
  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
  • GC-MS analysis of alkanes, fatty alcohols and free fatty acids in... (n.d.).
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Determination of residual solvent through gas chrom
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH.
  • Multidimensional Gas Chromatography for Chiral Analysis. (n.d.).
  • Gc analysis of alcohol. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Purity Assessment of 3,3-Dimethyl-1-hexanol: Titration vs.
  • GC-MS identification of secondary alcohols with even carbon numbers in... (n.d.).
  • 5.
  • Gas chromatography-mass spectrometry (GC-MS)
  • Chiral Gas Chromatography. (n.d.).
  • This compound. (n.d.). PubChem - NIH.
  • Application Note: GC-MS Analysis of 3,3-Dimethyl-1-hexanol. (n.d.). Benchchem.
  • Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air using a Solid-Phase Extraction-Type Collection. (n.d.). J-Stage.

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Application Note: A Robust HPLC Method for the Enantiomeric Resolution of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical, agrochemical, and fine chemical industries. Enantiomers of the same compound can exhibit markedly different pharmacological or biological activities. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 3,4-Dimethyl-2-hexanol, a chiral aliphatic alcohol. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and reproducibility. We delve into the principles of the separation, the systematic approach to method development, a step-by-step protocol, and considerations for method validation in accordance with regulatory standards.

Introduction and Principles of Separation

Chirality is a fundamental property of many bioactive molecules, where two enantiomers (non-superimposable mirror images) can have distinct interactions with other chiral entities, such as biological receptors.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the enantiomeric purity of chiral drug substances.[2] High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose due to its high efficiency, reproducibility, and scalability.[3]

The separation of this compound, a simple aliphatic alcohol, presents a challenge as it lacks significant chromophores for UV detection and has high conformational flexibility. The success of its enantiomeric separation relies on the formation of transient, diastereomeric complexes with the CSP.[4]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs: Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are the most versatile and widely used in chiral HPLC.[5][6] The chiral selector, typically a carbamate derivative of the polysaccharide, is coated or immobilized onto a silica support.[7][8] The polymer's helical structure creates chiral grooves or cavities.[9][10] Chiral recognition is achieved through a combination of intermolecular interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: The hydroxyl group of the alcohol and the carbamate moieties on the CSP are primary sites for hydrogen bonding.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to these interactions.

  • Steric Interactions: The most critical factor for chiral recognition is the steric fit. One enantiomer will fit more favorably into the chiral groove of the CSP, leading to a more stable complex and thus a longer retention time.[10]

For this application, an amylose-based CSP was selected due to its proven broad enantiorecognition capabilities for a wide range of compounds, including alcohols.[7][11]

Method Development Strategy

A systematic approach is essential for developing an efficient and robust chiral separation method. The process involves screening different CSPs and mobile phases to find a combination that provides adequate selectivity, followed by optimization of chromatographic parameters.

The workflow below outlines a typical strategy for chiral method development.

Chiral_Method_Development A Racemic this compound Standard B Step 1: Column & Mobile Phase Screening - Polysaccharide CSPs (Amylose vs. Cellulose) - Mobile Phases (Hexane/IPA vs. Hexane/EtOH) A->B C Initial Separation Achieved? B->C D Step 2: Method Optimization - Adjust % Alcohol Modifier - Vary Flow Rate - Modify Column Temperature C->D Yes G No Separation: Return to Step 1 (Try different CSPs or modes) C->G No E Step 3: System Suitability & Validation - Assess Resolution (Rs > 2.0) - Confirm Repeatability - Validate per ICH/FDA Guidelines D->E F Final Application Protocol E->F

Caption: A logical workflow for chiral HPLC method development.

Materials and Optimized Protocol

This section details the equipment, reagents, and the final optimized protocol for the separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Refractive Index Detector (RID). A UV detector is not suitable due to the analyte's lack of a strong chromophore.

  • Chiral Column: CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm (Daicel Corporation).[12] This column contains amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica-gel support.[8][13]

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Racemic this compound (for method development)

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in n-Hexane/IPA (90:10, v/v).

Detailed Chromatographic Protocol
  • System Preparation:

    • Ensure the entire HPLC system is thoroughly flushed and free of any incompatible solvents (e.g., THF, chloroform, DMSO) which can damage the coated polysaccharide CSP.[14][15]

    • Prime all solvent lines with the mobile phase.

    • Equilibrate the CHIRALPAK® AD-H column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 10 µL

    • Run Time: 20 minutes

  • System Suitability Test (SST):

    • Before running samples, perform a system suitability injection using the racemic standard.

    • The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0 .

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Identify and integrate the two enantiomer peaks. The relative percentage of each enantiomer can be calculated from the peak areas.

Results and Discussion

The optimized method provided a baseline separation of the this compound enantiomers. The choice of the CHIRALPAK® AD-H column was critical, as the amylose-based selector provided superior recognition for this aliphatic alcohol compared to cellulose-based screen columns (data not shown).

The mobile phase composition was a key parameter for optimization. A low percentage of the alcohol modifier (2% IPA) was found to be optimal. Increasing the IPA concentration decreased retention times for both enantiomers but also significantly reduced the resolution, as the polar modifier competes more strongly with the analyte for interaction sites on the CSP.[16] The use of n-hexane as the main solvent provides a non-polar environment that promotes the necessary interactions for chiral recognition.[10]

Table 1: Chromatographic Performance Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (tʀ)12.5 min14.8 min
Retention Factor (k')4.04.92
Selectivity Factor (α) \multicolumn{2}{c}{1.23}
Resolution (Rs) \multicolumn{2}{c}{2.85}

Calculations based on a void time (t₀) of 2.5 min.

The results in Table 1 demonstrate an excellent separation. The selectivity factor (α) of 1.23 indicates a good differential interaction between the enantiomers and the CSP. The resolution (Rs) of 2.85 is well above the typical system suitability requirement of 1.5, signifying a robust and reliable separation suitable for accurate quantification.

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) or equivalent FDA guidelines.[17][18][19] Key validation parameters to be assessed would include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions of a single enantiomer at different concentrations and plotting the detector response versus concentration.

  • Accuracy: Determined by analyzing samples with known amounts of each enantiomer (e.g., spiking a sample of one enantiomer with a known quantity of the other).

  • Precision:

    • Repeatability: Assessed by multiple injections of the same sample.

    • Intermediate Precision: Evaluated by performing the analysis on different days with different analysts or equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer.

Conclusion

This application note provides a comprehensive and effective chiral HPLC method for the separation of this compound enantiomers. The use of a CHIRALPAK® AD-H column with a normal phase eluent of n-Hexane and Isopropanol yields excellent resolution and peak shape. The detailed protocol and discussion of method development principles offer a solid foundation for researchers and quality control analysts requiring accurate determination of the enantiomeric purity of this and structurally related chiral alcohols.

References

  • Vertex AI Search. (2024). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Gaspar, M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Scribd. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • ResearchGate. (n.d.). Comparisons of samples separation on Chiralcel OD-H.
  • ResearchGate. (n.d.). Polysaccharide-Based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
  • Perjesi, P., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.
  • Daicel. (2013). CHIRALCEL® OD-H / OJ-H Instruction Manual.
  • Daicel. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.
  • Amerigo Scientific. (n.d.). CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns.
  • Hichrom. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm.
  • The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK® AD-3 / CHIRALPAK® AD-H / CHIRALPAK® AD HPLC Columns.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column.
  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Enantiomeric Separation of Chiral Compounds.
  • National Institutes of Health (NIH). (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?.
  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase.
  • ResearchGate. (2003). Instruction Manual for CHIRALPAK® AD-H Columns.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.

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Applikations- und Protokollhandbuch: Derivatisierung von 3,4-Dimethyl-2-hexanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist, Gemini Laboratories Datum: 08. Januar 2026 Betreff: Detaillierte Protokolle zur Derivatisierung von 3,4-Dimethyl-2-hexanol zur Verbesserung der gaschromatographischen Analyse

Einleitung: Die Notwendigkeit der Derivatisierung für die Analyse von Alkoholen

This compound ist ein sekundärer Alkohol, dessen direkte Analyse mittels Gaschromatographie (GC) aufgrund der polaren Hydroxylgruppe (-OH) erhebliche Herausforderungen mit sich bringt.[1] Polare Analyten neigen zur Interaktion mit aktiven Stellen im GC-System, was zu schlechter Peakform (Tailing), geringer Empfindlichkeit und potenziellem thermischem Abbau im Injektor führen kann.[2][3][4] Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, der diese Probleme überwindet, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare funktionelle Gruppe ersetzt wird.[3][5][6] Dieser chemische Umwandlungsprozess erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was zu schärferen, symmetrischeren Peaks und einer verbesserten Nachweisempfindlichkeit führt.[3]

Dieses Handbuch bietet zwei robuste und validierte Protokolle zur Derivatisierung von this compound: Silylierung mit MSTFA und Acylierung mit TFAA. Es erläutert die chemischen Grundlagen, detaillierte schrittweise Anleitungen und erwartete Ergebnisse, um Forschern eine zuverlässige Methode für die quantitative und qualitative Analyse an die Hand zu geben.

Strategie 1: Silylierung mit MSTFA

Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[3][7] Dabei wird die polare -OH-Gruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt, wodurch die intermolekularen Wasserstoffbrückenbindungen eliminiert werden.

Prinzip und Mechanismus

Die Reaktion mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist eine nukleophile Substitution (Sɴ2-artig), bei der der Sauerstoff des Alkohols das Siliziumatom des MSTFA angreift.[3][8] Dies führt zur Bildung eines TMS-Ethers und des hochflüchtigen Nebenprodukts N-Methyltrifluoracetamid. Ein wesentlicher Vorteil von MSTFA ist, dass seine Nebenprodukte die chromatographische Analyse nicht stören und keine korrosiven Säuren bilden, die die GC-Säule beschädigen könnten.[9]

Abbildung 1: Chemische Reaktion der Silylierung eines Alkohols mit MSTFA.

Detailliertes Protokoll zur Silylierung

Materialien und Reagenzien:

  • This compound-Standard oder -Probe

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), Derivatisierungsgrad

  • Pyridin, wasserfrei (optional, als Katalysator)

  • Geeignetes wasserfreies Lösungsmittel (z. B. Hexan, Dichlormethan, Acetonitril)

  • 2-mL-GC-Vials mit Septumkappen

  • Heizblock oder Wasserbad

  • Präzisionsspritzen (Mikroliterspritzen)

  • Vortex-Mischer

Protokollschritte:

  • Probenvorbereitung: Eine bekannte Menge des 3,4-Dimethyl-2-hexanols (z. B. 1 mg) in ein 2-mL-GC-Vial einwiegen oder eine entsprechende Menge einer Probenlösung eindampfen. Es ist entscheidend, dass die Probe frei von Wasser ist, da Wasser bevorzugt mit dem Silylierungsmittel reagiert.[3]

  • Reagenz-Zugabe: 100 µL eines wasserfreien Lösungsmittels (z. B. Hexan) zur Probe geben, um diese aufzulösen. Anschließend 100 µL MSTFA hinzufügen.

    • Hinweis für den Experten: Bei sterisch gehinderten Alkoholen oder zur Beschleunigung der Reaktion kann ein Katalysator wie Trimethylchlorsilan (TMCS) (oft als 1%-Zusatz zu MSTFA erhältlich) oder eine kleine Menge Pyridin (ca. 10 µL) die Reaktionsausbeute verbessern.[7]

  • Reaktion: Das Vial fest verschließen und kurz vortexen. Anschließend für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Sekundäre Alkohole reagieren in der Regel schnell.

  • Abkühlen und Verdünnen: Das Vial auf Raumtemperatur abkühlen lassen. Die Reaktionsmischung kann direkt analysiert oder bei Bedarf mit einem wasserfreien Lösungsmittel auf die gewünschte Konzentration für die GC-Injektion verdünnt werden.

  • Reagenzienblindprobe: Parallel eine Blindprobe ohne den Analyten, aber mit allen Reagenzien und Lösungsmitteln, vorbereiten, um mögliche Verunreinigungen zu identifizieren.

  • GC-Analyse: 1 µL der derivatisierten Probe in das GC-System injizieren. Die derivatisierten Proben sollten zeitnah analysiert werden, obwohl TMS-Derivate eine gute Stabilität aufweisen.

Silylation_Workflow start Start prep 1. Probe vorbereiten (1 mg in GC-Vial, wasserfrei) start->prep dissolve 2. In 100 µL wasserfreiem Lösungsmittel lösen prep->dissolve add_reagent 3. 100 µL MSTFA zugeben dissolve->add_reagent react 4. Verschließen, vortexen und 30 min bei 60 °C inkubieren add_reagent->react cool 5. Auf Raumtemperatur abkühlen react->cool inject 6. 1 µL in GC-MS injizieren cool->inject end_node Ende inject->end_node

Abbildung 2: Workflow-Diagramm für das Silylierungsprotokoll mit MSTFA.

Strategie 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung ist eine alternative Methode, bei der die Hydroxylgruppe in einen Ester umgewandelt wird. Die Verwendung von perfluorierten Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) bietet den zusätzlichen Vorteil, dass hochempfindliche Derivate für den Elektroneneinfangdetektor (ECD) erzeugt werden.[10][11]

Prinzip und Mechanismus

Bei der Acylierung greift der Alkohol nukleophil ein Carbonyl-Kohlenstoffatom des TFAA an.[2] Dies führt zur Bildung eines stabilen und flüchtigen Trifluoracetat-Esters. Bei dieser Reaktion entsteht Trifluoressigsäure als Nebenprodukt. Da dieses Nebenprodukt sauer ist und die GC-Säule schädigen kann, wird die Reaktion typischerweise in Gegenwart einer Base (z. B. Pyridin, Triethylamin) durchgeführt, die als Katalysator und Säurefänger dient.[12][13]

Detailliertes Protokoll zur Acylierung

Materialien und Reagenzien:

  • This compound-Standard oder -Probe

  • Trifluoressigsäureanhydrid (TFAA)

  • Base/Katalysator: Pyridin oder Triethylamin (TEA), wasserfrei

  • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan, Toluol)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • 2-mL-GC-Vials mit Septumkappen, Reaktionsgefäße

  • Heizblock oder Wasserbad

Protokollschritte:

  • Probenvorbereitung: Eine bekannte Menge des Analyten (z. B. 1 mg) in ein Reaktionsgefäß geben.

  • Lösungsmittel und Katalysator: Die Probe in 500 µL eines wasserfreien aprotischen Lösungsmittels (z. B. Dichlormethan) lösen. 100 µL Pyridin oder Triethylamin zugeben.

    • Sicherheitshinweis: TFAA ist hochreaktiv, korrosiv und feuchtigkeitsempfindlich. Alle Arbeiten müssen unter einem Abzug durchgeführt werden.

  • Reagenz-Zugabe: Vorsichtig 50 µL TFAA zur Reaktionsmischung hinzufügen. Das Molverhältnis von TFAA zum Analyten sollte im Überschuss sein (z. B. 2:1).

  • Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 50 °C inkubieren.[12] Die Reaktionszeit kann je nach Reaktivität des Alkohols angepasst werden.

  • Aufarbeitung (Work-up): a. Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. b. 1 mL gesättigte NaHCO₃-Lösung zugeben, um überschüssiges TFAA und die als Nebenprodukt entstandene Säure zu neutralisieren. Vorsichtig mischen (CO₂-Entwicklung). c. Die organische Phase abtrennen. Bei Bedarf kann die wässrige Phase erneut mit Dichlormethan extrahiert werden, um die Ausbeute zu maximieren. d. Die vereinigten organischen Phasen mit wasserfreiem Natriumsulfat trocknen, um letzte Wasserspuren zu entfernen.

  • Probenaufbereitung für GC: Die getrocknete organische Phase in ein GC-Vial überführen. Bei Bedarf das Volumen reduzieren oder mit dem Lösungsmittel auf die gewünschte Konzentration einstellen.

  • GC-Analyse: 1 µL der derivatisierten Probe in das GC-System injizieren.

Acylation_Workflow start Start prep 1. Probe vorbereiten (1 mg in Reaktionsgefäß) start->prep add_solvents 2. 500 µL Lösungsmittel und 100 µL Pyridin/TEA zugeben prep->add_solvents add_reagent 3. 50 µL TFAA zugeben (unter Abzug!) add_solvents->add_reagent react 4. Verschließen und 15 min bei 50 °C inkubieren add_reagent->react cool 5. Auf Raumtemperatur abkühlen react->cool workup 6. Mit NaHCO₃ neutralisieren und organische Phase extrahieren cool->workup dry 7. Organische Phase mit Na₂SO₄ trocknen workup->dry inject 8. 1 µL in GC-MS injizieren dry->inject end_node Ende inject->end_node

Abbildung 3: Workflow-Diagramm für das Acylierungsprotokoll mit TFAA.

GC-Analyseparameter und erwartete Ergebnisse

Die derivatisierten Proben sind deutlich unpolarer als der ursprüngliche Alkohol und eignen sich daher hervorragend für die Analyse auf Standard-unpolaren oder mittelpolaren GC-Säulen.

Tabelle 1: Empfohlene GC-Parameter

ParameterEmpfehlungBegründung
GC-Säule Agilent J&W DB-5ms, HP-5ms, oder äquivalent (30 m x 0.25 mm ID, 0.25 µm Filmdicke)Die unpolare 5% Phenyl-methylpolysiloxan-Phase bietet eine ausgezeichnete Trennleistung für die unpolaren TMS- und TFA-Derivate.[5]
Trägergas Helium oder Wasserstoff, konstante Flussrate (z. B. 1,2 mL/min)Gewährleistet eine stabile und reproduzierbare Chromatographie.
Injektor-Temperatur 250 °CHoch genug, um eine schnelle Verdampfung der Derivate sicherzustellen, aber niedrig genug, um einen thermischen Abbau zu vermeiden.
Injektionsmodus Split (z. B. 20:1) oder Splitless (für Spurenanalytik)Der Split-Modus ist für höhere Konzentrationen geeignet und liefert schärfere Peaks.
Ofenprogramm Start bei 50 °C (1 min halten), dann mit 10 °C/min auf 280 °C heizenEin typisches Temperaturprogramm, das an die spezifische Probe und Matrix angepasst werden muss.
Detektor Massenspektrometer (MS) oder Flammenionisationsdetektor (FID)MS ermöglicht eine definitive Identifizierung anhand des Massenspektrums. FID bietet eine robuste quantitative Analyse.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Vergleich der Eigenschaften vor und nach der Derivatisierung

Die Derivatisierung verändert die physikalisch-chemischen Eigenschaften des Analyten grundlegend, was sich direkt auf das chromatographische Verhalten auswirkt.

Tabelle 2: Eigenschaftsvergleich von this compound und seinen Derivaten

EigenschaftThis compound (unbehandelt)TMS-DerivatTFA-Derivat
Polarität HochSehr niedrigNiedrig
Flüchtigkeit MäßigHochSehr hoch
Thermische Stabilität MäßigHochHoch
Erwartete Peakform Asymmetrisch (Tailing)Symmetrisch, scharfSymmetrisch, scharf
Erwartete Retentionszeit Früher (auf unpolarer Säule), aber mit schlechter FormSpäter als der Alkohol, scharfer PeakSpäter als der Alkohol, scharfer Peak
Detektorempfindlichkeit (ECD) GeringGeringSehr hoch

Fazit und bewährte Praktiken

Die Derivatisierung von this compound mittels Silylierung (MSTFA) oder Acylierung (TFAA) ist eine unverzichtbare Voraussetzung für eine präzise und reproduzierbare GC-Analyse. Beide hier vorgestellten Methoden wandeln den polaren Alkohol effektiv in ein flüchtiges, thermisch stabiles Derivat um, was zu einer drastisch verbesserten Peakform und Nachweisbarkeit führt.

  • Silylierung mit MSTFA ist eine robuste, einfache und weit verbreitete Methode mit dem Vorteil nicht-störender Nebenprodukte.[9]

  • Acylierung mit TFAA ist eine ausgezeichnete Alternative, die besonders vorteilhaft ist, wenn eine hohe Empfindlichkeit mittels ECD-Detektion erforderlich ist.[10][11]

Die Wahl der Methode hängt von der verfügbaren Ausstattung, den Matrix-Komponenten und den spezifischen analytischen Anforderungen ab. Die sorgfältige Befolgung dieser Protokolle, einschließlich der Verwendung von wasserfreien Reagenzien und der Vorbereitung von Reagenzienblindproben, gewährleistet die Integrität und Zuverlässigkeit der erzielten Ergebnisse.

Referenzen

  • Mori, K., & Puapoomchareon, P. (1991). Pheromone Synthesis, CXXIX. A New Synthesis of the Enantiomers of Grandisol, the Boll Weevil Pheromone. Liebigs Annalen der Chemie, 1991(1), 51-56. (Quelle für die Derivatisierung chiraler Alkohole)

  • Phenomenex (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Canals, A., et al. (2006). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Brazilian Chemical Society, 17(7), 1435-1440. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. [Link]

  • Obrnuta faza (n.d.). GC Derivatization Reagents. [Link]

  • David, F., & Sandra, P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. [Link]

  • Restek (n.d.). GC Derivatization. [Link]

  • Wikipedia (2025). Silylierung. [Link]

  • ResearchGate (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85. [Link]

  • Agilent Technologies (2018). Analyse destillierter Spirituosen mit dem Agilent 8890 Gaschromatographie-System. Agilent. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

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Application Note & Protocol: High-Fidelity Oxidation of 3,4-Dimethyl-2-hexanol to 3,4-Dimethyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the oxidation of the secondary alcohol 3,4-dimethyl-2-hexanol to the corresponding ketone, 3,4-dimethyl-2-hexanone. This transformation is a fundamental process in organic synthesis, with the product being a significant intermediate in various chemical and neurotoxicity studies.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a selection of robust oxidation methodologies. We will delve into the mechanistic underpinnings of chromium-based and modern, milder oxidation techniques, providing a comparative analysis to guide the researcher in selecting the most appropriate method. Each protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Introduction: The Synthetic Importance of 3,4-Dimethyl-2-hexanone

3,4-Dimethyl-2-hexanone is an aliphatic ketone of significant interest due to its utility as a building block in organic synthesis and as a tool in neurotoxicity research.[1][2] Its branched structure and reactive carbonyl group offer versatile opportunities for constructing more complex molecules.[2] The oxidation of its precursor, this compound, is a common and efficient route for its preparation.[1][3] The choice of oxidizing agent is critical and depends on factors such as the desired yield, the presence of other functional groups, and considerations of reagent toxicity and environmental impact. This guide will focus on three widely employed and illustrative oxidation methods: the Jones oxidation, the Sworn oxidation, and the Dess-Martin periodinane (DMP) oxidation.

Physicochemical Properties of Reactant and Product
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key Spectroscopic Features
This compound this compound structureC₈H₁₈O[4][5]130.23[4][5]~160-162IR: Strong, broad O-H stretch (~3350 cm⁻¹). ¹H NMR: Characteristic multiplet for the CH-OH proton.
3,4-Dimethyl-2-hexanone 3,4-Dimethyl-2-hexanone structureC₈H₁₆O[6][7]128.21[1][6]~151-158[3]IR: Strong C=O stretch (~1715 cm⁻¹). ¹³C NMR: Carbonyl carbon (C2) chemical shift in the range of 205-215 ppm.[1]

Choosing Your Oxidation Strategy: A Comparative Overview

The oxidation of a secondary alcohol to a ketone is a foundational transformation in organic chemistry.[8][9][10] The choice of reagent dictates the reaction conditions, workup procedure, and compatibility with other functional groups.

  • Jones Oxidation: A classic, robust, and inexpensive method utilizing chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[11][12][13][14] It is a strong oxidizing agent, and while effective for secondary alcohols, it is not suitable for substrates with acid-sensitive functional groups.[11] A distinct color change from orange to green indicates the reduction of Cr(VI) to Cr(III) and signals the progress of the reaction.[12]

  • Swern Oxidation: A mild and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[15][16][17] This reaction is performed at low temperatures (-78 °C) and avoids the use of heavy metals, making it a "greener" alternative.[15][18] However, it produces the volatile and malodorous dimethyl sulfide as a byproduct, necessitating a well-ventilated fume hood.[9]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent.[19][20][21] It is known for its mild reaction conditions (typically room temperature), neutral pH, and high chemoselectivity, making it suitable for sensitive substrates.[19] A drawback is the potential shock-sensitivity of DMP, requiring careful handling.[19]

Mechanistic Insights

Understanding the reaction mechanisms allows for better control over the reaction and troubleshooting of potential issues.

Jones Oxidation Mechanism

The reaction proceeds through the formation of a chromate ester intermediate. Subsequent deprotonation by a base (water) leads to the elimination of the chromium species and formation of the ketone.[11][13][22]

Jones_Oxidation Alcohol R₂CH-OH ChromateEster R₂CH-O-CrO₃H Alcohol->ChromateEster Formation of Chromate Ester ChromicAcid H₂CrO₄ Ketone R₂C=O ChromateEster->Ketone Elimination (Base assisted)

Caption: Mechanism of Jones Oxidation.

Swern Oxidation Mechanism

The Swern oxidation involves the activation of DMSO with oxalyl chloride to form a highly electrophilic species. The alcohol then attacks this intermediate, and a final deprotonation-elimination sequence yields the ketone.[15][16]

Swern_Oxidation DMSO DMSO ActivatedDMSO Activated DMSO Intermediate DMSO->ActivatedDMSO OxalylChloride (COCl)₂ OxalylChloride->ActivatedDMSO Alcohol R₂CH-OH AlkoxysulfoniumSalt Alkoxysulfonium Salt Alcohol->AlkoxysulfoniumSalt Base NEt₃ Ketone R₂C=O Base->Ketone ActivatedDMSO->AlkoxysulfoniumSalt AlkoxysulfoniumSalt->Ketone

Caption: Key stages of the Swern Oxidation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chromium compounds are toxic and carcinogenic.[13] DMP is potentially explosive and should be handled with care.[19] The Swern oxidation generates toxic and foul-smelling gases.[9]

Protocol 1: Jones Oxidation of this compound

This protocol is adapted from general procedures for the Jones oxidation of secondary alcohols.[11][12][13]

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones reagent (a solution of CrO₃ in aqueous H₂SO₄)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in acetone (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the color change from orange to a persistent green/brown. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding isopropyl alcohol dropwise until the orange color of excess oxidant is no longer present and the solution is entirely green.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethyl-2-hexanone.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Swern Oxidation of this compound

This protocol is based on established Swern oxidation procedures.[15][16][18]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (NEt₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM (10 volumes) at -78 °C (dry ice/acetone bath), add DMSO (4.0 eq.) dropwise. Stir the mixture for 30-60 minutes.[18]

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM (5 volumes) dropwise at -78 °C. Stir for an additional 1-2 hours.[18]

  • Add triethylamine (8.0 eq.) dropwise to the reaction mixture at -78 °C.[18]

  • After 15-20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 volumes).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3,4-dimethyl-2-hexanone by column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol follows the general procedure for DMP oxidations.[19][23]

Materials:

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM (10 volumes), add Dess-Martin periodinane (1.2 eq.) at room temperature.[19]

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.[19]

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if necessary.

Workflow and Characterization

A systematic workflow ensures reproducibility and accurate characterization of the final product.

experimental_workflow Start Start: this compound Oxidation Oxidation (Jones, Swern, or DMP) Start->Oxidation Monitoring Reaction Monitoring (TLC) Oxidation->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Purification (Column Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Product: 3,4-Dimethyl-2-hexanone Characterization->Product

Caption: General experimental workflow.

Characterization: The successful conversion to 3,4-dimethyl-2-hexanone can be confirmed by:

  • Infrared (IR) Spectroscopy: Appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and disappearance of the broad hydroxyl (O-H) stretch from the starting material.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Disappearance of the CH-OH proton signal and potential downfield shifts of adjacent protons. Protons on the carbon alpha to the carbonyl are expected to have chemical shifts in the range of 2.2-2.7 ppm.[1]

    • ¹³C NMR: Appearance of a characteristic ketone signal in the downfield region (205-215 ppm).[1]

  • Mass Spectrometry (MS): Confirmation of the molecular weight of 128.21 g/mol .[6][24]

Conclusion

The oxidation of this compound to 3,4-dimethyl-2-hexanone can be achieved through various reliable methods. The choice between a strong, classic oxidant like Jones reagent, or milder, more selective modern reagents like those used in Swern and DMP oxidations, will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently perform this valuable transformation.

References

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (n.d.). Organic-synthesis.com.
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Chemistry Steps.
  • Jones Oxidation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
  • A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. (2015). Taylor & Francis Online.
  • Jones oxidation - Wikipedia. (n.d.). Wikipedia.
  • Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Common Organic Chemistry.
  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
  • Dess-Martin-Periodinane oxidation - YouTube. (2025, November 21). YouTube.
  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31). Chemistry Hall.
  • Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. (n.d.). Chemistry Steps.
  • 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. (2020, July 1). Chemistry LibreTexts.
  • Jones Oxidation - Chemistry Steps. (n.d.). Chemistry Steps.
  • Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.). NROChemistry.
  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.). Organic-synthesis.com.
  • Oxidation of secondary alcohols to ketones - L.S.College, Muzaffarpur. (2020, May 23). L.S.College, Muzaffarpur.
  • 3,4-Dimethyl-2-hexanone | C8H16O | CID 89184 - PubChem. (n.d.). PubChem.
  • 2-Hexanone, 3,4-dimethyl- - the NIST WebBook. (n.d.). NIST.
  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.
  • This compound - SpectraBase. (n.d.). SpectraBase.
  • This compound | C8H18O | CID 140547 - PubChem. (n.d.). PubChem.

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Reaction kinetics of 3,4-Dimethyl-2-hexanol esterification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Reaction Kinetics of 3,4-Dimethyl-2-hexanol Esterification

Abstract

This document provides a detailed protocol and theoretical framework for investigating the reaction kinetics of the esterification of this compound, a sterically hindered secondary alcohol. Esterification is a cornerstone reaction in organic synthesis, crucial for producing compounds used in pharmaceuticals, fragrances, and polymers[1][2]. The reactivity of secondary alcohols like this compound presents unique challenges, primarily due to steric hindrance around the hydroxyl group, which can significantly impact reaction rates compared to primary alcohols[3]. This guide offers researchers, scientists, and drug development professionals a robust methodology for quantifying the kinetic parameters of this transformation, employing the classic Fischer-Speier esterification pathway. We will delve into the causality behind experimental design, from catalyst selection to analytical monitoring, ensuring a self-validating and reproducible system. The protocols herein detail the investigation of key parameters such as temperature, catalyst concentration, and reactant molar ratios, culminating in a comprehensive approach to kinetic modeling.

Theoretical Background & Mechanistic Insights

The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed reaction that forms an ester and water from a carboxylic acid and an alcohol[4][5]. The reaction is reversible, and its equilibrium nature is a critical consideration in experimental design[1][6]. The generally accepted mechanism involves several key steps, which are initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH)[7][8]. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol[4][9].

The mechanism proceeds as follows[4][7][10]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

The reversibility of this process means that the presence of water, a byproduct, can drive the reaction backward via hydrolysis[11]. Therefore, to achieve high conversion, the equilibrium must be shifted toward the products. This is typically accomplished by either using a large excess of one of the reactants (usually the more cost-effective one, like the alcohol) or by actively removing water from the reaction mixture as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus[4][8].

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ R_OH R'-OH (this compound) H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Int Protonated Tetrahedral Intermediate Tetrahedral_Int->Protonated_Int Proton Transfer Protonated_Ester Protonated Ester Protonated_Int->Protonated_Ester - H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H⁺ H_plus_out H⁺ (Catalyst) Water H₂O

Caption: Fischer-Speier Esterification Mechanism.

Principles of Reaction Kinetics

The rate of esterification is influenced by several factors, including the concentrations of reactants and catalyst, temperature, and the inherent structure of the alcohol and carboxylic acid[1]. For a typical second-order reversible reaction:

Acid + Alcohol ⇌ Ester + Water

The rate law can be expressed as: Rate = k₁[Acid][Alcohol] - k₋₁[Ester][Water]

Where:

  • k₁ is the forward reaction rate constant.

  • k₋₁ is the reverse (hydrolysis) reaction rate constant.

To simplify the kinetic analysis, experiments are often conducted under pseudo-first-order conditions by using a large excess of one reactant (e.g., the alcohol)[12]. This makes the concentration of the excess reactant effectively constant, simplifying the rate law.

The temperature dependence of the reaction rate constant is described by the Arrhenius equation :

k = A * e(-Ea / RT)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor.

  • Ea is the activation energy.

  • R is the universal gas constant.

  • T is the absolute temperature (in Kelvin).

By determining the rate constant at various temperatures, the activation energy (Ea)—the minimum energy required for the reaction to occur—can be calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T)[13][14].

Materials and Equipment

Reagents
  • This compound (≥98% purity)[15]

  • Acetic Acid, Glacial (≥99.7% purity)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98.5% purity, catalyst)

  • Toluene (Anhydrous, ≥99.8%, solvent)

  • Dodecane (≥99%, internal standard for GC analysis)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution (for quenching)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Diethyl Ether (ACS grade, for extraction)

Equipment
  • Jacketed glass reactor (250 mL) with overhead stirrer, condenser, and temperature probe.

  • Thermostatic circulating water bath.

  • Dean-Stark apparatus.

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

  • Autosampler vials, syringes, and micropipettes.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels).

  • Analytical balance.

  • Magnetic stirrer and stir bars.

Experimental Protocols

This section outlines a series of experiments to determine the effects of temperature, catalyst concentration, and reactant molar ratio on the reaction kinetics.

General Experimental Workflow

Workflow Prep 1. Reagent Preparation & Reactor Setup Charge 2. Charge Reactor (Alcohol, Acid, Solvent, Internal Std.) Prep->Charge Equilibrate 3. Equilibrate Temperature Charge->Equilibrate Start 4. Add Catalyst (t=0) & Start Stirring Equilibrate->Start Sample 5. Withdraw Aliquots at Timed Intervals Start->Sample Sample->Sample Quench 6. Quench Reaction (e.g., cold NaHCO₃ solution) Sample->Quench Extract 7. Organic Phase Extraction & Drying (MgSO₄) Quench->Extract Analyze 8. GC-FID Analysis Extract->Analyze Data 9. Data Processing (Concentration vs. Time) Analyze->Data Model 10. Kinetic Modeling (Determine k, Ea) Data->Model

Caption: Overall Experimental Workflow for Kinetic Study.

Protocol 1: Baseline Kinetic Run

Objective: To establish a baseline reaction profile.

  • Reactor Setup: Assemble the 250 mL jacketed reactor with an overhead stirrer, condenser connected to a Dean-Stark trap, and a temperature probe. Set the circulating bath to 80 °C .

  • Charge Reactor: To the reactor, add:

    • This compound (13.02 g, 0.1 mol)

    • Acetic Acid (12.01 g, 0.2 mol) - Note: Molar ratio 1:2 Alcohol:Acid

    • Toluene (100 mL)

    • Dodecane (1.0 g, internal standard)

  • Equilibration: Turn on the stirrer (300 RPM) and allow the mixture to reach the set temperature of 80 °C.

  • Reaction Initiation: Once the temperature is stable, add p-TsOH (0.95 g, 5 mmol, 5 mol% relative to the limiting reactant). This is time zero (t=0).

  • Sampling: Immediately withdraw the first aliquot (~0.2 mL) using a syringe. Subsequently, take samples at 10, 20, 30, 45, 60, 90, 120, and 180 minutes.

  • Sample Preparation:

    • Quench each sample by injecting it into a vial containing 1 mL of ice-cold saturated NaHCO₃ solution to neutralize the acid catalyst and stop the reaction.

    • Add 1 mL of diethyl ether, cap the vial, and vortex for 30 seconds.

    • Allow the layers to separate. Transfer the top organic layer to a new vial containing a small amount of anhydrous MgSO₄.

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC Analysis: Analyze the samples via GC-FID to determine the concentration of the ester product and the remaining this compound relative to the internal standard.

Protocol 2: Investigating the Effect of Temperature

Objective: To determine the activation energy (Ea) of the reaction.

  • Repeat the procedure outlined in Protocol 3.2 , but vary the reaction temperature. Keep the molar ratio (1:2 Alcohol:Acid) and catalyst loading (5 mol%) constant.

  • Suggested temperatures: 70 °C, 80 °C, 90 °C, and 100 °C .

  • Causality: Increasing temperature is expected to increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier[6][13][16]. The data will be used to construct an Arrhenius plot.

Protocol 3: Investigating the Effect of Catalyst Concentration

Objective: To determine the reaction order with respect to the catalyst.

  • Repeat the procedure outlined in Protocol 3.2 , but vary the concentration of the p-TsOH catalyst. Keep the temperature (80 °C) and molar ratio (1:2 Alcohol:Acid) constant.

  • Suggested catalyst loadings: 1 mol%, 2.5 mol%, 5 mol%, and 7.5 mol% .

  • Causality: The catalyst accelerates the reaction by providing an alternative, lower-energy pathway[2][16]. The reaction rate should increase with catalyst concentration, and this experiment helps to quantify that relationship[17].

Protocol 4: Investigating the Effect of Reactant Molar Ratio

Objective: To observe the effect of reactant concentration on reaction equilibrium and rate.

  • Repeat the procedure outlined in Protocol 3.2 , but vary the initial molar ratio of this compound to acetic acid. Keep the temperature (80 °C) and catalyst loading (5 mol%) constant.

  • Suggested molar ratios (Alcohol:Acid): 1:1, 1:2, 1:3, and 2:1 .

  • Causality: According to Le Châtelier's principle, using an excess of one reactant will shift the equilibrium towards the formation of products, thereby increasing the conversion of the limiting reactant[6][18].

Data Analysis and Kinetic Modeling

  • GC Calibration: Prepare standard solutions of this compound and the corresponding ester product at known concentrations with a fixed amount of dodecane internal standard. Run these standards on the GC to create calibration curves (Peak Area Ratio vs. Concentration).

  • Concentration Profiles: Use the calibration curves to convert the peak area ratios from the experimental runs into concentrations of the reactant and product at each time point. Plot Concentration vs. Time for each run.

  • Determining Rate Constants (k):

    • Assume the reaction follows a second-order rate law. For a reaction A + B → C + D, the integrated rate law can be complex. However, if using a stoichiometric ratio (1:1) or pseudo-first-order conditions, the analysis is simplified.

    • For the 1:1 molar ratio run (from Protocol 3.4), the second-order integrated rate law is: 1 / [A]t = kt + 1 / [A]₀

    • A plot of 1 / [Alcohol]t versus time should be linear with a slope equal to the rate constant k.

  • Calculating Activation Energy (Ea):

    • From the experiments in Protocol 3.3, you will have rate constants (k) for several temperatures (T).

    • Plot ln(k) versus 1/T (Arrhenius Plot).

    • The data should fit a straight line according to the linearized Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A).

    • The slope of this line is -Ea/R. Calculate Ea from the slope.

Data Presentation Tables

Table 1: Experimental Conditions for Kinetic Studies

Run ID Temperature (°C) Molar Ratio (Alcohol:Acid) Catalyst Loading (mol%)
TEMP-70 70 1:2 5.0
BASE-80 80 1:2 5.0
TEMP-90 90 1:2 5.0
CAT-1.0 80 1:2 1.0
CAT-2.5 80 1:2 2.5
RATIO-1:1 80 1:1 5.0

| RATIO-1:3 | 80 | 1:3 | 5.0 |

Table 2: Sample Data Log for a Kinetic Run

Time (min) [Alcohol] (mol/L) [Ester] (mol/L) Conversion (%)
0 Initial Conc. 0 0
10
30
60
120

| 180 | | | |

Safety Precautions & Troubleshooting

  • Safety: Glacial acetic acid and p-TsOH are corrosive. Toluene and diethyl ether are highly flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Troubleshooting:

    • Low Conversion: The reaction is equilibrium-limited. Ensure water is being effectively removed by the Dean-Stark trap or increase the excess of one reactant. Check catalyst activity.

    • Poor GC Resolution: Optimize the GC temperature program. Ensure the column is not degraded. Check for sample contamination.

    • Inconsistent Results: Ensure the reaction temperature is stable and accurately controlled. Ensure homogenous mixing. Standardize the sampling and quenching procedure to minimize timing errors.

References

  • Al-khwarizmi Engineering Journal. (2010).
  • Wikipedia. (n.d.).
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  • SciELO. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]
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  • Chemistry LibreTexts. (2020). 21.
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  • Repositorio CIATEQ. (2022). Revista Mexicana de Ingeniería Química. [Link]
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  • ChemBK. (n.d.). This compound (MIXTURE OF ISOMERS). [Link]
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Application Notes and Protocols for Asymmetric Reactions Using 3,4-Dimethyl-2-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architect's Toolkit for Chirality

In the realm of modern organic synthesis, particularly within pharmaceutical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where subtle differences in the spatial arrangement of atoms can lead to profound variations in efficacy and safety. Asymmetric synthesis, the art of selectively producing a single stereoisomer, is therefore a critical discipline. Among the diverse strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method for inducing chirality in a predictable manner.[1][2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] Its own chirality then directs a subsequent reaction to favor the formation of one diastereomer over others. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2] This powerful approach has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals.[3]

This guide focuses on the application of chiral alcohol derivatives, with a conceptual exploration of 3,4-dimethyl-2-hexanol, in asymmetric synthesis. While the use of this compound itself as a chiral auxiliary is not extensively documented in peer-reviewed literature, the principles governing its potential application can be extrapolated from well-established systems. This document will therefore provide both a theoretical framework for designing reactions with novel auxiliaries like this compound derivatives and detailed, field-proven protocols for analogous, widely-used chiral auxiliaries, such as the Evans' oxazolidinones, to serve as a practical benchmark.[4][5][6]

Part 1: Synthesis and Derivatization of Chiral Alcohols

The foundation of any chiral auxiliary-based asymmetric synthesis lies in the availability of the auxiliary in high enantiomeric purity. Chiral alcohols can be sourced from the "chiral pool" (naturally occurring enantiopure compounds), synthesized, or obtained through resolution of a racemic mixture.[7]

General Synthesis of Chiral Secondary Alcohols

A common method for synthesizing chiral secondary alcohols is the asymmetric reduction of a corresponding prochiral ketone. This can be achieved using a variety of chiral reducing agents or catalysts.

Protocol: Asymmetric Reduction of a Prochiral Ketone (General Procedure)

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral ketone (1.0 eq) and a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Cooling: Cool the solution to the recommended temperature for the chosen catalyst system (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst/Reagent Addition: Add the chiral catalyst (e.g., a CBS catalyst, or a chiral metal complex) and the reducing agent (e.g., borane, catecholborane) according to established literature procedures for the specific catalyst.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, saturated aqueous NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography.

  • Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[7]

Derivatization to a Chiral Auxiliary Precursor

For a chiral alcohol to be used as an auxiliary in many reactions, such as aldol additions, it is often acylated to form an ester or attached to a scaffold like an oxazolidinone.[]

Protocol: Acylation of a Chiral Alcohol (General Procedure)

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq), a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq), and a catalytic amount of a nucleophilic catalyst (e.g., DMAP) in an anhydrous solvent (e.g., CH₂Cl₂).

  • Acylating Agent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or acid anhydride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate in vacuo. Purify the resulting ester by flash column chromatography.

Part 2: Asymmetric Aldol Reaction - A Conceptual Protocol with a 3,4-Dimethyl-2-hexanoyl Derivative

The aldol reaction is a cornerstone of C-C bond formation.[9] When mediated by a chiral auxiliary, it can proceed with high diastereoselectivity and enantioselectivity. The Evans' oxazolidinone auxiliaries are particularly effective in this regard.[4][5][6] While specific data for this compound derivatives is scarce, we can propose a hypothetical protocol based on the well-understood mechanism of similar auxiliaries.

The proposed stereochemical outcome is based on the Zimmerman-Traxler model for a chair-like six-membered transition state. The steric bulk of the chiral auxiliary is expected to direct the approach of the aldehyde from the less hindered face of the enolate.

Proposed Mechanism and Stereochemical Rationale

The proposed mechanism involves the formation of a Z-enolate, which then reacts with an aldehyde via a closed, chair-like transition state. The bulky substituents on the chiral auxiliary are expected to orient themselves pseudo-equatorially to minimize steric interactions, thereby blocking one face of the enolate and directing the incoming aldehyde to the opposite face.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage Acyl_Derivative Acyl Derivative of This compound Z_Enolate Z-Enolate Acyl_Derivative->Z_Enolate + Base + Lewis Acid Base Hindered Base (e.g., LDA, DIPEA) Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'-CHO) Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct Product Enantiomerically Enriched β-Hydroxy Acid/Alcohol Aldol_Adduct->Product + Cleavage Reagent Recovered_Auxiliary Recovered Chiral Auxiliary Aldol_Adduct->Recovered_Auxiliary + Cleavage Reagent Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂, LiBH₄)

Caption: Hypothetical workflow for an asymmetric aldol reaction.

Conceptual Protocol

Note: This is a conceptual protocol and would require optimization.

  • Enolate Formation:

    • To a solution of the N-acyl derivative of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add diisopropylethylamine (DIPEA, 2.5 eq).

    • Slowly add dibutylboron triflate (Bu₂BOTf, 2.2 eq).

    • Stir for 30-60 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C.

  • Aldol Addition:

    • Slowly add a solution of the aldehyde (1.5 eq) in anhydrous CH₂Cl₂ to the enolate solution at -78 °C.

    • Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the aldol adduct.

  • Auxiliary Cleavage:

    • To obtain the chiral β-hydroxy acid, treat the aldol adduct with LiOH and H₂O₂ in a THF/water mixture.

    • Alternatively, for the chiral 1,3-diol, use a reducing agent like LiBH₄.

    • After cleavage, the chiral this compound can be recovered by extraction and purified for reuse.

Part 3: Benchmark Protocol - Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol provides a reliable method for achieving high diastereoselectivity in aldol reactions.[4][5]

Protocol: Evans' Asymmetric Aldol Reaction

  • Setup: To a flame-dried flask under N₂, add the chiral N-acyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one) (1.0 eq) and anhydrous CH₂Cl₂ (0.1 M).

  • Enolization: Cool the solution to 0 °C and add diisopropylethylamine (DIPEA, 1.2 eq). Then, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding 3 mL of pH 7 buffer, followed by 5 mL of methanol and 5 mL of 2:1 MeOH/30% H₂O₂. Stir vigorously for 1 hour.

  • Workup: Remove the volatile components in vacuo. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄. Concentrate and purify by flash chromatography to yield the aldol adduct.

Table 1: Representative Diastereoselectivities in Evans' Aldol Reactions

AldehydeDiastereomeric Ratio (syn:anti)
Isobutyraldehyde>99:1
Benzaldehyde98:2
Acetaldehyde95:5

Note: Data is representative and sourced from typical outcomes of Evans' aldol reactions.

Part 4: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four new stereocenters.[10][11] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

G Diene Diene (e.g., Cyclopentadiene) Transition_State Endo Transition State Diene->Transition_State Lewis_Acid Lewis Acid Catalyst (e.g., Et₂AlCl) Lewis_Acid->Transition_State catalysis Cycloadduct Diastereomerically Enriched Cycloadduct Transition_State->Cycloadduct Cleavage Cleavage of Auxiliary (e.g., LAH reduction) Cycloadduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for a chiral auxiliary-mediated Diels-Alder reaction.

Protocol: Asymmetric Diels-Alder Reaction with a Chiral Acrylate

This protocol is a general method for the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate and cyclopentadiene.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral acrylate ester (derived from a chiral alcohol like 8-phenylmenthol or a hypothetical derivative of this compound) (1.0 eq) in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise. Stir for 15 minutes.

  • Diene Addition: Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C and monitor by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Cleavage: The chiral auxiliary can be removed by methods such as reduction with lithium aluminum hydride (LAH) to yield the corresponding chiral alcohol product.

Table 2: Representative Outcomes for Asymmetric Diels-Alder Reactions

Chiral Auxiliary on AcrylateDiastereomeric Ratio (endo:exo)Enantiomeric Excess of endo product
(S)-(-)-2,2-Dimethyl-1,3-dioxolan-4-yl90:1090%
Evans' Oxazolidinone>95:5>98%
(-)-8-Phenylmenthol99:1>98%

Note: Data is representative and sourced from established literature on these auxiliaries.

Conclusion

The use of chiral auxiliaries provides a powerful and reliable method for controlling stereochemistry in a wide range of synthetic transformations. While this compound is not a commonly cited auxiliary, the fundamental principles of stereochemical control, as demonstrated by well-established auxiliaries like Evans' oxazolidinones, provide a clear roadmap for the investigation and potential application of novel chiral scaffolds. The protocols detailed herein serve as both a practical guide for established methods and a conceptual framework for future research and development in asymmetric synthesis.

References

  • Rawal, V. H., & Iwasa, S. (1994). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 91(17), 7849-7853.
  • Chem-Station. (2014). Evans Aldol Reaction.
  • Hultin, P. G., & Earle, M. A. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(05), 635-638.
  • Green, R., Merritt, A. T., & Bull, S. D. (2010). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 5(1), 1-13.
  • Tabatabaeian, K., & Ghasemi, S. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Request PDF.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
  • Molecules. (2020). Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines.
  • von Wangelin, A. J. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Dalton Transactions, 39(3), 539-548.
  • Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH.
  • da Silva, A. C., & de Souza, R. O. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Molecules. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents.
  • Molecules. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.
  • Wikipedia. (n.d.). 2,3-Wittig rearrangement.
  • Danishefsky, S. J., & Kerwin, J. F., Jr. (1982). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society, 104(1), 358-360.
  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
  • National Institutes of Health. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.
  • National Institutes of Health. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies.
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Application Notes and Protocols for the Purification of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethyl-2-hexanol is a secondary alcohol with the molecular formula C8H18O.[1][2][3] Its branched structure and the presence of multiple chiral centers make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical compounds and specialty chemicals. The precise stereochemistry and high purity of this alcohol are often critical for the desired reactivity and biological activity in subsequent applications.

This guide provides detailed protocols for the purification of this compound, addressing the common challenges associated with separating it from synthetic impurities, including starting materials, byproducts, and structurally similar isomers. We will explore two primary purification techniques: Vacuum Fractional Distillation and Preparative Gas Chromatography. Additionally, this document outlines standard analytical procedures for verifying the purity of the final product.

Understanding the Purification Challenge

The synthesis of this compound, typically achieved through the reduction of 3,4-dimethyl-2-hexanone or via a Grignard reaction, can result in a crude product containing several impurities.[4] These may include:

  • Unreacted Starting Materials: Residual ketone or Grignard reagents and their precursors.

  • Positional Isomers: Other C8 alcohols with different branching, which may have very similar boiling points.

  • Stereoisomers: Diastereomers (erythro and threo forms) arising from the two chiral centers at C2 and C4.

The choice of purification method will depend on the nature of the impurities and the desired final purity level.

Protocol 1: Purification by Vacuum Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points.[5][6] Given that the estimated boiling point of this compound is approximately 170.96°C[7], performing the distillation under reduced pressure is highly recommended to prevent potential decomposition at elevated temperatures.[8]

Causality Behind Experimental Choices:

  • Vacuum Application: Lowering the pressure inside the distillation apparatus reduces the boiling point of the liquid. This is crucial for high-boiling-point compounds that might degrade or undergo side reactions at their atmospheric boiling point.

  • Fractionating Column: A Vigreux column is selected for its balance of efficiency and throughput. The indentations in the column provide a large surface area for repeated vaporization-condensation cycles, effectively acting as multiple simple distillations to separate components with small differences in boiling points.[9][10][11] For isomers with boiling point differences of less than 15°C, a longer column (e.g., 500mm) is recommended for optimal separation.[12]

  • Stirring: A magnetic stir bar is essential to prevent bumping and ensure smooth, even boiling, which is critical for an efficient separation under vacuum. Boiling stones are ineffective under vacuum.[8]

Experimental Workflow: Vacuum Fractional Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup apply_vac Apply Vacuum & Check for Leaks setup->apply_vac heat Gradually Heat the Flask apply_vac->heat collect_f1 Collect First Fraction (Low-boiling impurities) heat->collect_f1 collect_main Collect Main Fraction (Pure this compound) collect_f1->collect_main stop Stop Distillation collect_main->stop analyze Purity Analysis (GC-MS, NMR) stop->analyze

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Place a magnetic stir bar in a round-bottom flask of appropriate size.

    • Add the crude this compound to the flask.

    • Fit a Vigreux fractionating column (30-50 cm in length) to the flask. For potentially close-boiling isomers, a longer column is preferable.[9][12]

    • Attach a distillation head with a thermometer, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Connect a condenser and a receiving flask.

    • Connect the vacuum adapter of the receiving flask to a vacuum trap and then to a vacuum source.

    • Ensure all glass joints are properly sealed, using a small amount of vacuum grease if necessary.[8]

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude alcohol.

    • Gradually apply vacuum to the system. Check for leaks; the system should hold a stable reduced pressure.

    • Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil to ensure a smooth temperature gradient.[5]

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating isomers with extremely close boiling points, preparative gas chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A polar stationary phase, such as one based on polyethylene glycol (PEG), often referred to as a WAX column, is recommended for separating alcohols.[13][14] The polarity of the stationary phase allows for strong interactions with the hydroxyl group of the alcohols, leading to good separation based on subtle differences in structure and hydrogen bonding capacity.

  • Temperature Programming: A temperature ramp is employed to ensure that both more volatile and less volatile components are eluted as sharp peaks in a reasonable timeframe.[13]

  • Fraction Collection: The eluted compounds are passed through a heated transfer line to a cooled trap, where the purified this compound condenses for collection.

Experimental Workflow: Preparative Gas Chromatography

G cluster_prep Preparation cluster_gc GC Separation & Collection cluster_analysis Analysis start Partially Purified This compound prepare_sample Prepare Sample Solution start->prepare_sample inject Inject Sample into Prep-GC prepare_sample->inject separate Separation on Polar Column inject->separate detect Detect Eluting Peaks separate->detect collect Collect Target Fraction detect->collect analyze Purity Analysis (GC-MS) collect->analyze

Caption: Workflow for the purification of this compound by preparative gas chromatography.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a solution of the partially purified this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Column: Install a suitable polar preparative GC column (e.g., a WAX-type column).

    • Injector: Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250°C).

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final Hold: Hold at 250°C for 5 minutes. (This program should be optimized based on preliminary analytical GC runs).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an appropriate flow rate for the preparative column.

    • Fraction Collector: Set the transfer line temperature to prevent condensation before the trap. Cool the collection trap to an appropriate temperature (e.g., using a cold finger or a cryo-trap) to efficiently condense the target compound.

  • Purification Run:

    • Inject an appropriate volume of the sample solution.

    • Monitor the chromatogram from the detector.

    • When the peak corresponding to this compound begins to elute, switch the flow path to the collection trap.

    • Once the peak has fully eluted, switch the flow path back to waste.

    • Repeat the injection and collection cycle as needed to obtain the desired amount of purified product.

  • Product Recovery:

    • After the final collection, allow the system to cool.

    • Rinse the collection trap with a small amount of a volatile solvent to recover the purified this compound.

    • Carefully evaporate the solvent to yield the pure alcohol.

Purity Assessment

After purification, it is essential to verify the purity of the this compound. A combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing purity and identifying any remaining impurities.

Table 1: Recommended GC-MS Parameters for Purity Analysis

ParameterSettingRationale
Column Polar (WAX type), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of polar analytes like alcohols.[13]
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 minSeparates compounds with a range of boiling points.[15]
Carrier Gas Helium, constant flowInert and provides good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.[15]
Mass Range m/z 30-200Covers the expected mass of the parent ion and its fragments.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified compound and to detect any structural isomers that may be present. The spectra should be compared to reference spectra for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the hydroxyl functional group (a broad peak around 3300-3500 cm⁻¹) and the aliphatic C-H stretches (around 2850-3000 cm⁻¹).[1]

Summary of Purification Methods

Table 2: Comparison of Purification Protocols

FeatureVacuum Fractional DistillationPreparative Gas Chromatography
Principle Separation based on boiling point differences.Separation based on differential partitioning between stationary and mobile phases.
Best Suited For Separating compounds with moderate boiling point differences (>15-20°C).Separating compounds with very close boiling points, including isomers.
Throughput Higher throughput, suitable for larger quantities.Lower throughput, suitable for smaller quantities requiring high purity.
Purity Achievable Good to high purity, depending on the boiling point differences.Very high purity (>99.5%) is achievable.
Complexity Moderately complex setup.More complex instrumentation and optimization required.

References

  • ChemBK. This compound (MIXTURE OF ISOMERS) - Physico-chemical Properties.
  • AliExpress. What Type of Fractionating Column Works Best for Precise Lab-Scale Separations? A Real-World Review of the Vigreux Hammer-Stab Design.
  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PharmaGuru. Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Sciencemadness Discussion Board. Vigreux column: 200mm vs. 300mm.
  • POBEL. VIGREUX COLUMNS.
  • Sciencemadness Wiki. Vigreux column.
  • NIST. 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • NIST. 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.
  • PubChem. 3,4-Dimethyl-3-hexanol. National Center for Biotechnology Information.
  • Restek. Guide to GC Column Selection and Optimizing Separations.
  • LabGeek. Vigreux Column / Fractional Column, 24/29.
  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • Quora. What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.
  • Cheméo. Chemical Properties of 2-Hexanol, 3,4-dimethyl- (CAS 19550-05-1).
  • University of Rochester Department of Chemistry. Purification: Fractional Distillation.
  • ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION NEVER distill the distillation flask to dryness as there is a risk of exp.
  • Chemguide. fractional distillation.

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Application Note and Protocol for the Large-Scale Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched Secondary Alcohols

3,4-Dimethyl-2-hexanol is a branched secondary alcohol with the molecular formula C8H18O.[1] Its structure, featuring methyl groups at the 3 and 4 positions, imparts specific steric and electronic properties that make it a valuable intermediate in various fields of chemical synthesis.[1] Branched alcohols like this compound are crucial building blocks in the production of fragrances, flavors, specialty solvents, and pharmaceutical intermediates.[2] The controlled, large-scale synthesis of such chiral molecules is a significant challenge in industrial chemistry, requiring robust, scalable, and cost-effective methodologies.

This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a scientifically sound and field-proven protocol. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical aspects of purification, safety, and process optimization.

Strategic Approach to Large-Scale Synthesis: Rationale for Ketone Reduction

Two primary synthetic routes are viable for the preparation of this compound: the Grignard reaction and the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to an aldehyde.[3][4] While effective at the laboratory scale, large-scale Grignard reactions can be challenging due to the highly exothermic nature of the reaction and the stringent requirement for anhydrous conditions, which can be difficult and costly to maintain in an industrial setting.[5]

  • Reduction of 3,4-dimethyl-2-hexanone: This method involves the reduction of the ketone precursor to the desired secondary alcohol.[6] This approach is often preferred for large-scale production due to its typically milder reaction conditions, higher yields, and greater control over the process. Catalytic hydrogenation is a particularly attractive method for industrial applications.[6]

For this guide, we will focus on the catalytic hydrogenation of 3,4-dimethyl-2-hexanone , as it represents a more scalable, economical, and safer approach for large-scale synthesis.

Reaction Pathway: Catalytic Hydrogenation of 3,4-Dimethyl-2-hexanone

The overall reaction involves the addition of hydrogen across the carbonyl group of 3,4-dimethyl-2-hexanone in the presence of a metal catalyst.

Reaction Pathway ketone 3,4-Dimethyl-2-hexanone alcohol This compound ketone->alcohol + H₂ (Catalyst)

Caption: Catalytic hydrogenation of 3,4-dimethyl-2-hexanone to this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a target scale of 1 kg of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier (Example)
3,4-Dimethyl-2-hexanone19550-10-8128.211.1 kg (8.58 mol)Sigma-Aldrich, TCI Chemicals
Palladium on Carbon (5% Pd/C)7440-05-3-55 g (5% w/w of ketone)Johnson Matthey, Heraeus
Ethanol (Anhydrous)64-17-546.0711 LVWR, Fisher Scientific
Hydrogen Gas (High Purity)1333-74-02.02As requiredAirgas, Linde
Celite® 54568855-54-9-200 gSigma-Aldrich
Anhydrous Magnesium Sulfate7487-88-9120.37500 gMilliporeSigma
Equipment
  • 20 L High-Pressure Hydrogenation Reactor (e.g., Parr Instrument Company) equipped with a mechanical stirrer, temperature and pressure gauges, and a gas inlet/outlet.

  • Inert gas supply (Nitrogen or Argon).

  • Filtration apparatus (e.g., Buchner funnel with a suitable filter flask).

  • Rotary evaporator with a vacuum pump and a water bath.

  • Distillation apparatus for fractional distillation under reduced pressure.

Step-by-Step Procedure

1. Reactor Preparation and Inerting:

  • Thoroughly clean and dry the 20 L hydrogenation reactor.

  • Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove any residual air and moisture.

2. Charging the Reactor:

  • Under a gentle stream of inert gas, carefully charge the reactor with 3,4-dimethyl-2-hexanone (1.1 kg, 8.58 mol) and anhydrous ethanol (11 L).

  • In a separate, dry container, weigh the 5% Palladium on Carbon catalyst (55 g). Carefully add the catalyst to the reactor under an inert atmosphere. Caution: Pd/C is flammable, especially when dry. Handle with care and avoid sources of ignition.

3. Hydrogenation:

  • Seal the reactor according to the manufacturer's instructions.

  • Begin stirring the mixture at a moderate speed (e.g., 300-500 rpm).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reactor to the target temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases. This can take several hours depending on the specific conditions and catalyst activity.

4. Reaction Work-up and Catalyst Removal:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas from the reactor in a well-ventilated area.

  • Purge the reactor with an inert gas to remove any remaining hydrogen.

  • Carefully open the reactor and filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Caution: The used catalyst may be pyrophoric. Do not allow it to dry in the air. Quench the catalyst pad with water immediately after filtration.

  • Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

5. Solvent Removal:

  • Transfer the filtrate to a large round-bottom flask.

  • Remove the ethanol solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below 50 °C to avoid any potential side reactions.

6. Purification by Fractional Distillation:

  • The crude this compound is then purified by fractional distillation under reduced pressure.

  • Assemble a distillation apparatus with a fractionating column (e.g., Vigreux column).

  • Heat the crude product gently. Collect and discard any low-boiling fractions.

  • Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point is approximately 167 °C at atmospheric pressure.[7]

  • Continue distillation until only a small amount of high-boiling residue remains.

Workflow Diagram

Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start Charge Reactor with 3,4-Dimethyl-2-hexanone, Ethanol, and Pd/C hydrogenation Pressurize with H₂ and Heat start->hydrogenation completion Monitor H₂ uptake until completion hydrogenation->completion cooldown Cool and Vent Reactor completion->cooldown filtration Filter through Celite® to remove catalyst cooldown->filtration evaporation Remove Ethanol via Rotary Evaporation filtration->evaporation distillation Fractional Distillation under Reduced Pressure evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Handling

Hazard Identification:

  • This compound: Flammable liquid and vapor.[8][9] May cause skin and eye irritation.

  • 3,4-Dimethyl-2-hexanone: Flammable liquid and vapor. Potent neurotoxin analogue.[2]

  • Palladium on Carbon: Flammable solid. May be pyrophoric upon exposure to air, especially after use.

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

  • Ethanol: Highly flammable liquid and vapor.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Flame-retardant lab coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory protection may be required, especially when handling the catalyst or working in poorly ventilated areas.

Handling Precautions:

  • All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area.[10]

  • Ground and bond all equipment to prevent static discharge.[9]

  • Use spark-proof tools and explosion-proof electrical equipment.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Avoid contact with skin, eyes, and clothing.

  • In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.[10]

Data Presentation: Expected Yield and Purity

ParameterExpected ValueAnalytical Method
Yield 85-95%Gravimetric analysis
Purity >98%Gas Chromatography (GC)
Identity Confirmation Conforms to reference spectraNMR, IR, Mass Spectrometry[8]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the large-scale synthesis of this compound via the catalytic hydrogenation of its ketone precursor. This approach offers significant advantages in terms of safety, control, and cost-effectiveness for industrial production. Adherence to the outlined procedures and safety precautions is paramount to ensure a successful and safe synthesis campaign. Further optimization of reaction parameters such as catalyst loading, temperature, and pressure may lead to improved yields and shorter reaction times.

References

  • Benchchem. (n.d.). 3,4-Dimethyl-3-hexanol | 19550-08-4.
  • TCI Chemicals. (2025, June 30). SAFETY DATA SHEET.
  • XiXisys. (n.d.). SDS/MSDS - CAS:1502-92-7 - supplier / synthesis - C7H16O - 3-Hexanol, 4-methyl-, (R,S)-.
  • Sigma-Aldrich. (2022, October 2). SAFETY DATA SHEET.
  • Benchchem. (n.d.). A Technical Guide to the Grignard Reaction: Synthesis of 3,4-Dimethyl-3-hexanol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • LookChem. (n.d.). This compound 19550-05-1 wiki.
  • CymitQuimica. (n.d.). CAS 19550-05-1: this compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-hexanol.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video).
  • PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2.
  • Benchchem. (n.d.). 3,4-Dimethyl-2-hexanone|Research Chemical.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Methyl-2-hexanol.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Santa Cruz Biotechnology. (n.d.). This compound, erythro + threo | CAS 31350-88-6 | SCBT.
  • Sigma-Aldrich. (n.d.). This compound (mixture of isomers).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you make informed decisions to maximize your yield and purity.

Two primary and robust synthetic routes are commonly employed for the preparation of this compound: the reduction of the corresponding ketone and the Grignard reaction with an aldehyde. This guide is structured to address challenges in both methodologies.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems you might encounter. Each problem is followed by a diagnostic workflow and evidence-based solutions.

Question 1: My reaction yield is consistently low or zero. What's going wrong?

Low yield is a frequent issue stemming from several potential root causes, particularly in moisture-sensitive reactions like the Grignard synthesis.

Answer: Let's break down the possibilities based on your synthetic route.

Scenario A: Grignard Reaction (e.g., sec-Butylmagnesium Bromide + Acetaldehyde)

The Grignard reaction is notoriously sensitive to environmental conditions.[1]

Primary Causes & Solutions:

  • Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source (water, alcohols).[1] This is the most common cause of failure.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator or under an inert atmosphere (Nitrogen/Argon).[2] Solvents must be anhydrous. While freshly opened bottles of anhydrous solvents may suffice, for best results, distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF/ether).[1]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from starting.[3]

    • Solution: Activate the magnesium prior to the addition of your alkyl halide. Common activation methods include adding a small crystal of iodine (the color will dissipate as the reaction initiates), a few drops of 1,2-dibromoethane, or sonicating the flask.[3][4] Grinding the magnesium turnings in a mortar and pestle can also expose a fresh, reactive surface.[1]

  • Poor Quality or Incorrect Alkyl Halide: The reactivity of alkyl halides for Grignard formation is R-I > R-Br > R-Cl. Alkyl chlorides can be sluggish.[4]

    • Solution: Use an alkyl bromide or iodide for more reliable initiation. Ensure the halide is pure and free of water or alcohol stabilizers.

Troubleshooting Workflow for Grignard Initiation Failure:

start Grignard Reaction Fails to Initiate q1 Is all glassware rigorously dry? start->q1 sol1 Action: Flame-dry glassware under vacuum. Cool under inert gas. q1->sol1 No q2 Is the solvent truly anhydrous? q1->q2 Yes sol1->q2 sol2 Action: Use freshly distilled solvent (e.g., THF from Na/benzophenone). q2->sol2 No q3 Is the magnesium surface activated? q2->q3 Yes sol2->q3 sol3 Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. Use ultrasound. q3->sol3 No q4 Is the alkyl halide reactive enough? q3->q4 Yes sol3->q4 sol4 Action: Consider switching from alkyl chloride to bromide or iodide. q4->sol4 No end_node Re-attempt reaction with optimized conditions. q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for Grignard reaction initiation.

Scenario B: Reduction of 3,4-Dimethyl-2-hexanone

This reaction is generally more robust than the Grignard synthesis, but low yields can still occur.

Primary Causes & Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose with improper storage, especially in humid environments. Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and air.

    • Solution: Use a fresh bottle of the reducing agent. Always handle LiAlH₄ under an inert atmosphere. You can test the activity of a small sample of NaBH₄ by adding it to a protic solvent and observing for hydrogen gas evolution.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone spot/peak has completely disappeared. If the reaction stalls, a small, additional portion of the reducing agent can be added.[2]

  • Product Loss During Workup: The product alcohol has some water solubility, and significant amounts can be lost in the aqueous layer during extraction.

    • Solution: After the initial extraction with an organic solvent (e.g., diethyl ether, ethyl acetate), re-extract the aqueous layer 2-3 more times with fresh solvent to recover dissolved product.[2] Combine all organic extracts. Washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and further drive the product into the organic phase.

Question 2: My reaction works, but it's messy. How do I minimize side products?

The formation of impurities is a direct hit to your yield and complicates purification. Identifying the side product is the first step to mitigating its formation.

Answer: The side products are highly dependent on the reaction type.

Side Products in Grignard Synthesis
Side Product Cause Solution & Rationale
Dimerized Alkane (e.g., 3,4,5,6-Tetramethyloctane) Wurtz Coupling: The Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X).[3]Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of R-X, favoring Grignard formation over coupling.[3]
Recovered Starting Aldehyde Enolization: If the Grignard reagent is sterically hindered, it can act as a base, deprotonating the aldehyde at the α-carbon instead of attacking the carbonyl.[5]Lower Temperature: Perform the addition of the Grignard reagent to the aldehyde at 0 °C or below. This favors the nucleophilic addition pathway, which typically has a lower activation energy.[3]
Alkene + Alkane Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[5]Reagent Choice: This is less common with aldehydes than ketones. If observed, using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) is a solution, though not applicable for this specific target molecule. Maintaining low temperatures can also disfavor this pathway.[3]

Visualizing Grignard Side Reactions:

cluster_main Desired Pathway cluster_side1 Wurtz Coupling cluster_side2 Enolization Grignard (R-MgX) Grignard (R-MgX) Aldehyde Aldehyde Grignard (R-MgX)->Aldehyde Nucleophilic Addition Alkyl Halide (R-X) Alkyl Halide (R-X) Grignard (R-MgX)->Alkyl Halide (R-X) Coupling Aldehyde Aldehyde Grignard (R-MgX)->Aldehyde Deprotonation (Base) Product (Alcohol) Product (Alcohol) Aldehyde->Product (Alcohol) Dimer (R-R) Dimer (R-R) Alkyl Halide (R-X)->Dimer (R-R) Enolate Enolate Aldehyde ->Enolate

Caption: Desired Grignard pathway versus common side reactions.

Side Products in Ketone Reduction

Side reactions are less common in ketone reductions with NaBH₄ or LiAlH₄, as these are highly selective for carbonyls. Issues are more likely to arise from the starting material or workup.

  • Impurity in Starting Material: If the starting 3,4-Dimethyl-2-hexanone is impure, those impurities will be carried through the reaction.

    • Solution: Purify the starting ketone by distillation before the reaction.

  • Aldol Condensation Products: If the ketone is stored or reacted under basic or acidic conditions, it can self-condense.

    • Solution: Use neutral reaction and workup conditions. Ensure the ketone is stored properly.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better for this compound: Grignard or ketone reduction? A: The "better" route depends on your specific circumstances.

  • Ketone Reduction: This is generally the more reliable, higher-yielding, and easier-to-perform reaction. If you have access to high-purity 3,4-Dimethyl-2-hexanone, this is the preferred method.[6]

  • Grignard Reaction: This route is more flexible if you are building the molecule from smaller, more readily available precursors like 2-bromobutane and acetaldehyde.[7] It is a powerful C-C bond-forming reaction but requires more stringent control over experimental conditions to achieve a good yield.[3]

Q2: What is the best solvent for the Grignard reaction? A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[4]

  • Diethyl Ether (Et₂O): Has a lower boiling point (35 °C), which can make it safer for controlling exotherms. However, its vapor is extremely flammable.

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is better at solvating and stabilizing the Grignard reagent, which can be beneficial for less reactive alkyl halides.[4] For many preparations, THF is considered a superior solvent.

Q3: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Prepare a TLC plate spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the percentage conversion of the starting material to the product.

Q4: What are the critical safety considerations? A:

  • Grignard Reagents: Are pyrophoric and react violently with water. All operations should be conducted under an inert atmosphere and away from ignition sources.

  • Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and is pyrophoric. It must be handled under an inert atmosphere. The quenching procedure must be done slowly and carefully at low temperatures (0 °C).

  • Solvents: Diethyl ether and THF are extremely flammable. Always work in a well-ventilated fume hood.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Reduction of 3,4-Dimethyl-2-hexanone with NaBH₄

This protocol describes the reduction of 10 mmol of the ketone.

Materials:

  • 3,4-Dimethyl-2-hexanone (1.28 g, 10 mmol)

  • Sodium borohydride (0.19 g, 5 mmol, 0.5 eq)

  • Methanol (25 mL)

  • Diethyl ether (3 x 20 mL)

  • 1 M Hydrochloric acid (approx. 20 mL)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-Dimethyl-2-hexanone (1.28 g) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium borohydride (0.19 g) in small portions over 15 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by dropwise addition of 1 M HCl until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Remove most of the methanol using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product via distillation if necessary.

Protocol B: Synthesis via Grignard Reaction

This protocol describes the formation of sec-butylmagnesium bromide and its reaction with acetaldehyde on a 20 mmol scale.

Materials:

  • Magnesium turnings (0.53 g, 22 mmol, 1.1 eq)

  • 2-Bromobutane (2.74 g, 20 mmol)

  • Acetaldehyde (0.88 g, 20 mmol)

  • Anhydrous diethyl ether or THF (total ~60 mL)

  • Iodine (1 small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-neck flask, equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen or argon.

  • Grignard Formation: Place the magnesium turnings (0.53 g) and the iodine crystal in the flask. Add 10 mL of anhydrous ether.

  • Dissolve the 2-bromobutane (2.74 g) in 20 mL of anhydrous ether and add it to the dropping funnel.

  • Add ~2 mL of the 2-bromobutane solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask or add another iodine crystal.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve acetaldehyde (0.88 g) in 10 mL of anhydrous ether and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until the solids dissolve and two clear layers form.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product via distillation.

References

  • EvitaChem. 3,4-Dimethyl-2-hexanone (EVT-1197598).
  • BenchChem. 3,4-Dimethyl-3-hexanol | 19550-08-4.
  • BenchChem. This compound | 19550-05-1.
  • Quora. What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting.
  • Quora. How to improve the percent yield in Grignard reaction.
  • Organic Chemistry Portal. Grignard Reaction.

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Technical Support Center: Grignard Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Grignard synthesis of 3,4-Dimethyl-2-hexanol. We will explore the causality behind common side reactions and provide field-proven, self-validating protocols to enhance yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound via the Grignard reaction is a fundamental carbon-carbon bond-forming transformation. The target molecule is typically synthesized by reacting a sec-butylmagnesium halide with propionaldehyde. While straightforward in principle, this reaction is notoriously sensitive to experimental conditions, and several competing side reactions can drastically reduce the yield and complicate purification. This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Workflow: Diagnosing Synthesis Failures

Before delving into specific side reactions, the following workflow provides a logical pathway for diagnosing the root cause of a suboptimal Grignard reaction.

TroubleshootingWorkflow start Low Yield or No Product check_init Did the reaction initiate? (Color change, exotherm) start->check_init no_init Failure to Initiate check_init->no_init No init_ok Initiation Confirmed check_init->init_ok Yes cause_moisture Cause: Moisture/Protic Impurities Solution: Rigorous Drying no_init->cause_moisture cause_mg Cause: Inactive Mg Surface Solution: Activation Protocol no_init->cause_mg analyze_byproducts Analyze Crude Product (GC-MS, NMR) init_ok->analyze_byproducts hydrocarbon Hydrocarbon Byproducts (e.g., octane, butane) analyze_byproducts->hydrocarbon Hydrocarbons Dominant starting_material High Recovery of Starting Aldehyde analyze_byproducts->starting_material Aldehyde Dominant other_byproducts Other Unexpected Products (e.g., Carboxylic Acid) analyze_byproducts->other_byproducts Other Peaks hydrocarbon->cause_moisture cause_wurtz Cause: Wurtz Coupling Solution: Control Temp. & Addition Rate hydrocarbon->cause_wurtz cause_enol Cause: Enolization/Reduction Solution: Lower Temp., Less Hindered Reagent starting_material->cause_enol cause_co2 Cause: CO2 Contamination Solution: Maintain Inert Atmosphere other_byproducts->cause_co2

Caption: Troubleshooting workflow for Grignard synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction has a very low yield, and I primarily recovered the alkane corresponding to my alkyl halide. What went wrong?

A1: This is a classic symptom of Grignard reagent quenching by protic sources, most commonly water.

Grignard reagents are extremely strong bases and will react readily with any compound that has an acidic proton.[1][2] Water is the most common culprit in a laboratory setting. The Grignard reagent is consumed in an acid-base reaction to form an alkane and a magnesium salt, preventing it from reacting with the intended aldehyde.

Causality & Mechanism: The carbanionic carbon of the Grignard reagent abstracts a proton from water, producing an alkane and a magnesium hydroxide halide salt.[1]

  • Reaction: R-MgX + H₂O → R-H + Mg(OH)X

Troubleshooting & Prevention: Absolute exclusion of moisture is critical for success.

  • Glassware: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under a dry, inert atmosphere (e.g., argon or nitrogen).[3]

  • Solvents: Use only anhydrous grade solvents. If a solvent bottle has been opened previously, it may have absorbed atmospheric moisture. Consider distilling the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF) under an inert atmosphere.[3]

  • Starting Materials: Ensure the alkyl halide and aldehyde are anhydrous. Liquid reagents can be dried over molecular sieves.

Q2: I've isolated a high-boiling hydrocarbon byproduct with a molecular weight double that of my alkyl group. What is this side reaction?

A2: You are observing the effects of the Wurtz coupling reaction, a major side reaction that consumes both the alkyl halide and the formed Grignard reagent.

The Wurtz reaction is the coupling of two alkyl halides in the presence of a metal.[4][5] In the context of a Grignard synthesis, the already-formed Grignard reagent can act as a nucleophile, attacking the electrophilic carbon of an unreacted alkyl halide molecule.[6]

Causality & Mechanism: This reaction is particularly prevalent when there is a high local concentration of the alkyl halide, especially at elevated temperatures.[6][7]

  • Reaction: R-MgX + R-X → R-R + MgX₂

WurtzCoupling reagent sec-Butyl-MgBr (Grignard Reagent) product 3,4-Dimethylhexane (Wurtz Product) reagent->product Nucleophilic Attack halide sec-Butyl-Br (Alkyl Halide) halide->product salt MgBr₂

Caption: Wurtz coupling side reaction.

Troubleshooting & Prevention:

ParameterRecommended ActionRationale
Addition Rate Add the alkyl halide solution dropwise and slowly to the magnesium suspension.Maintains a low concentration of the alkyl halide, favoring Grignard formation over coupling.[6]
Temperature Maintain a gentle reflux during Grignard formation. Avoid excessive heating.Higher temperatures can increase the rate of the Wurtz coupling reaction.[7]
Stirring Ensure vigorous and efficient stirring.Disperses the alkyl halide quickly as it is added, preventing localized high concentrations.
Q3: My reaction workup shows a significant amount of unreacted propionaldehyde. Why did the Grignard addition fail?

A3: This issue typically arises from two competing side reactions where the Grignard reagent acts as a base or a reducing agent instead of a nucleophile: enolization and reduction.

Both of these pathways are favored when using sterically hindered Grignard reagents or ketones/aldehydes with acidic α-protons.[8] In the synthesis of this compound, the sec-butyl Grignard reagent is somewhat bulky, and propionaldehyde has two acidic α-protons.

Causality & Mechanism:

  • Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the aldehyde to form a magnesium enolate. Upon acidic workup, this enolate is protonated, regenerating the starting aldehyde.[8][9] The driving force is the acidity of the α-proton.

  • Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state.[8] This produces an alcohol derived from the aldehyde (propanol) and an alkene from the Grignard reagent (butene).

EnolizationReduction cluster_enol Enolization Pathway cluster_add Desired Addition grignard_base sec-Butyl-MgBr (Acts as Base) enolate Magnesium Enolate grignard_base->enolate Proton Abstraction aldehyde_enol Propionaldehyde (α-Proton) aldehyde_enol->enolate workup_enol Acidic Workup enolate->workup_enol aldehyde_regen Propionaldehyde (Regenerated) workup_enol->aldehyde_regen grignard_nuc sec-Butyl-MgBr (Acts as Nucleophile) alkoxide Magnesium Alkoxide grignard_nuc->alkoxide Nucleophilic Addition aldehyde_add Propionaldehyde (Carbonyl) aldehyde_add->alkoxide workup_add Acidic Workup alkoxide->workup_add product This compound (Desired Product) workup_add->product

Caption: Competing pathways: desired addition vs. enolization.

Troubleshooting & Prevention: To favor nucleophilic addition over enolization and reduction, modify the reaction conditions:

  • Low Temperature Addition: Add the aldehyde to the Grignard solution at a lower temperature (e.g., 0 °C or below).[3] This increases the kinetic barrier for the side reactions more than for the desired addition.

  • Reverse Addition: In some cases, slowly adding the Grignard reagent to a solution of the aldehyde can maintain a low concentration of the strong base, minimizing enolization.

  • Less Hindered Reagents: If the synthetic route allows, using a less sterically bulky Grignard reagent can reduce the prevalence of these side reactions.

Q4: During purification, I isolated a carboxylic acid with one more carbon than my Grignard reagent. How is this possible?

A4: This byproduct is the result of the Grignard reagent reacting with carbon dioxide (CO₂).

Grignard reagents are potent nucleophiles and will readily attack the electrophilic carbon of CO₂.[10] This reaction, known as carbonation, is often used intentionally to synthesize carboxylic acids but can be a significant side reaction if the system is not properly protected from air.

Causality & Mechanism: The nucleophilic carbon of the Grignard reagent adds to the carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup protonates this salt to yield the carboxylic acid.

  • Reaction Steps:

    • R-MgX + CO₂ → R-CO₂MgX

    • R-CO₂MgX + H₃O⁺ → R-COOH + Mg²⁺ + X⁻ + H₂O

Troubleshooting & Prevention:

  • Maintain Inert Atmosphere: The entire reaction, from formation to quenching, must be conducted under a positive pressure of a dry, inert gas like argon or nitrogen. This prevents atmospheric CO₂ from entering the reaction vessel.

  • Use Dry Ice with Caution: If using dry ice (solid CO₂) for cooling baths, ensure the reaction flask is sealed and under inert gas to prevent sublimated CO₂ from being drawn into the system.[11]

Validated Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

1. Preparation and Setup (The Dry Imperative)

  • Dry all glassware (two-neck round-bottom flask, reflux condenser, dropping funnel) in an oven at 150°C for at least 4 hours.

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow to cool to room temperature.

  • Equip the top of the condenser with a gas bubbler or a drying tube filled with CaCl₂.

2. Magnesium Activation

  • In the flask, place 1.2 equivalents of magnesium turnings.

  • Add a single, small crystal of iodine. The purple vapor will coat the magnesium.[3]

  • Gently warm the flask with a heat gun under the inert atmosphere until the iodine color dissipates. This indicates the magnesium oxide layer has been etched away, exposing a reactive surface.

3. Grignard Reagent Formation

  • Prepare a solution of 1.0 equivalent of 2-bromobutane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~10%) of the bromide solution to the activated magnesium. Initiation is marked by spontaneous bubbling and a gentle exotherm. If it doesn't start, gentle warming may be required.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.

4. Reaction with Propionaldehyde

  • Cool the freshly prepared Grignard solution to 0°C using an ice-water bath.

  • Prepare a solution of 0.9 equivalents of anhydrous propionaldehyde in anhydrous diethyl ether.

  • Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at or below 5°C throughout the addition.

  • After addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.

5. Quenching and Workup

  • Cool the reaction mixture again to 0°C.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid using strong acids initially, as this can cause vigorous effervescence and potential dehydration of the alcohol product.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude this compound.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. RSC Publishing.
  • Organic Chemistry Portal. Grignard Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. RSC Publishing.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Benchchem. (2025).
  • Alfa Chemistry. Grignard Reaction.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • YouTube. (2020).
  • Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).
  • SpringerLink. (2023).
  • Chemistry LibreTexts. (2023). Wurtz reaction.

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3,4-Dimethyl-2-hexanol via catalytic hydrogenation. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges and frequently asked questions in a direct, question-and-answer format.

Section 1: Foundational Principles of Catalytic Hydrogenation for this compound

The synthesis of this compound through catalytic hydrogenation typically involves the reduction of an unsaturated precursor, such as 3,4-Dimethyl-2-hexen-2-ol or 3,4-Dimethyl-2-hexanone. The core of this process is the addition of hydrogen across a double bond (alkene or carbonyl) mediated by a metal catalyst.[1][2]

Mechanism Overview: The reaction occurs on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium or platinum supported on carbon.[3] The hydrogen gas adsorbs onto the metal surface and dissociates into hydrogen atoms. The unsaturated substrate also adsorbs onto the surface, and the hydrogen atoms are then transferred to it in a stepwise manner.[1][4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the catalytic hydrogenation process to synthesize this compound.

Question 1: My reaction is stalled or incomplete. What are the likely causes and how can I resolve this?

An incomplete or stalled reaction is one of the most common issues in catalytic hydrogenation.[5] The root cause often lies in one of three areas: the catalyst, the reaction conditions, or the substrate/solvent purity.

Troubleshooting Steps:

  • Evaluate the Catalyst:

    • Catalyst Activity: Catalysts can lose activity over time due to improper storage or handling.[6] It is advisable to use a fresh batch of catalyst to rule out deactivation.[7] For pyrophoric catalysts like Raney Nickel, always handle them under an inert atmosphere.[6]

    • Catalyst Poisoning: The active sites on the catalyst can be blocked by various substances, known as catalyst poisons.[6] Common poisons include sulfur compounds, and certain nitrogen-containing heterocycles.[6] Ensure all glassware is meticulously clean and use high-purity solvents and reagents. If poisoning is suspected, the catalyst will likely need to be replaced.[6]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[6]

  • Optimize Reaction Conditions:

    • Inadequate Hydrogen Pressure: For some substrates, the pressure from a hydrogen balloon may not be sufficient. More challenging reductions may necessitate higher pressures, for example, by using a Parr hydrogenator.[6][7]

    • Incorrect Temperature: While many hydrogenations proceed efficiently at room temperature, some may require gentle heating to enhance the reaction rate.[6] However, be cautious, as excessive heat can lead to catalyst deactivation or promote side reactions.[6]

    • Poor Agitation: In a heterogeneous catalytic system, efficient mixing is crucial.[6] Ensure vigorous stirring to maximize the contact between the solid catalyst, the liquid substrate/solvent, and the gaseous hydrogen.[6][7]

  • Check Substrate and Solvent:

    • Poor Solubility: If your starting material has low solubility in the chosen solvent, the reaction rate will be significantly hindered.[6] Select a solvent that fully dissolves the substrate. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[7][8]

    • Solvent Purity: Impurities in the solvent can act as catalyst poisons. Always use pure, dry solvents.[6]

dot

Troubleshooting_Stalled_Reaction cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization cluster_substrate Substrate/Solvent Checks Stalled_Reaction Stalled or Incomplete Reaction Catalyst_Issues Catalyst Issues Stalled_Reaction->Catalyst_Issues Condition_Issues Reaction Condition Issues Stalled_Reaction->Condition_Issues Substrate_Solvent_Issues Substrate/Solvent Issues Stalled_Reaction->Substrate_Solvent_Issues Inactive_Catalyst Inactive/Deactivated Catalyst Catalyst_Issues->Inactive_Catalyst Poisoned_Catalyst Poisoned Catalyst Catalyst_Issues->Poisoned_Catalyst Insufficient_Loading Insufficient Loading Catalyst_Issues->Insufficient_Loading Low_Pressure Low H2 Pressure Condition_Issues->Low_Pressure Wrong_Temp Incorrect Temperature Condition_Issues->Wrong_Temp Poor_Agitation Poor Agitation Condition_Issues->Poor_Agitation Poor_Solubility Poor Substrate Solubility Substrate_Solvent_Issues->Poor_Solubility Impure_Solvent Impure Solvent Substrate_Solvent_Issues->Impure_Solvent

Caption: Troubleshooting flowchart for a stalled hydrogenation reaction.

Question 2: I am observing low diastereoselectivity in the formation of this compound. How can I improve this?

This compound has multiple stereocenters, and controlling the diastereoselectivity is critical. The stereochemical outcome of the hydrogenation is influenced by the choice of catalyst, the solvent, and the structure of the substrate itself.[9]

Strategies for Enhancing Diastereoselectivity:

  • Catalyst Selection:

    • Heterogeneous Catalysts: Standard heterogeneous catalysts like Pd/C and PtO2 can sometimes offer poor diastereoselectivity for complex molecules.[10] The stereochemical outcome is often governed by the steric hindrance around the double bond, with hydrogen adding from the less hindered face.[9]

    • Homogeneous Catalysts: For highly selective transformations, consider homogeneous catalysts such as those based on rhodium or ruthenium with chiral ligands.[3] These are particularly valuable in asymmetric hydrogenation to produce a specific enantiomer.[3]

    • Directed Hydrogenation: If your precursor has a directing group, such as a hydroxyl group, it can coordinate to the metal catalyst and direct the hydrogen addition to one face of the molecule.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate at the catalyst surface, thereby affecting the diastereoselectivity.[9] It is often worthwhile to screen a range of solvents with varying polarities.

  • Temperature and Pressure: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. Adjusting the hydrogen pressure can also have an impact.

ParameterEffect on DiastereoselectivityRecommendations
Catalyst Can direct the stereochemical outcome.Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni). Consider homogeneous catalysts for higher selectivity.
Solvent Influences substrate conformation.Test a range of solvents with varying polarities (e.g., ethanol, THF, hexane).
Temperature Can affect the energy difference between transition states.Try running the reaction at a lower temperature.
Pressure Can influence the rate and selectivity.Experiment with different hydrogen pressures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of an alkene to produce this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific precursor and desired outcome. However, some general guidelines apply:

  • Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for alkene hydrogenation due to its high activity and selectivity.[3][8] It is a good starting point for most applications.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another highly effective catalyst, often used when Pd/C is not suitable, for instance, in cases where dehalogenation of aromatic halides is a concern.[8]

  • Raney Nickel (Ra-Ni): A cost-effective and robust catalyst, particularly for large-scale industrial processes.[3] It is highly active but can sometimes lead to over-reduction or side reactions.

Q2: Can I use transfer hydrogenation instead of hydrogen gas?

Yes, catalytic transfer hydrogenation is a viable alternative and can be more convenient as it avoids the need for handling flammable hydrogen gas.[8][11] Common hydrogen donors include ammonium formate and formic acid in the presence of a palladium catalyst.[8][11]

Q3: How do I monitor the progress of my reaction?

The progress of the hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][11] You would typically look for the disappearance of the starting material and the appearance of the product.

Q4: What are the typical work-up procedures for a catalytic hydrogenation?

Once the reaction is complete, the standard work-up involves:

  • Carefully venting the excess hydrogen and purging the reaction vessel with an inert gas like nitrogen or argon.[6]

  • Removing the solid catalyst by filtration through a pad of Celite®. Caution: The filter cake should be kept wet with the solvent as finely dispersed metal catalysts can be pyrophoric in air.[6]

  • The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.[6]

dot

Hydrogenation_Workflow Start Start: Dissolve Substrate in Solvent Add_Catalyst Add Catalyst (e.g., Pd/C) Start->Add_Catalyst Purge_System Seal, Evacuate, and Purge with H2 Add_Catalyst->Purge_System Pressurize Pressurize with H2 or Use H2 Balloon Purge_System->Pressurize Stir Vigorous Stirring at Desired Temperature Pressurize->Stir Monitor Monitor Reaction Progress (TLC, GC) Stir->Monitor Completion Reaction Complete? Monitor->Completion Completion->Stir No Workup Work-up: Vent H2, Purge with Inert Gas Completion->Workup Yes Filter Filter Through Celite® to Remove Catalyst Workup->Filter Isolate Isolate Product (Solvent Removal) Filter->Isolate End End: Purified this compound Isolate->End

Sources

Technical Support Center: Stereoselective Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3,4-dimethyl-2-hexanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex acyclic molecules. The presence of two contiguous stereocenters at the C3 and C4 positions presents a significant synthetic challenge, requiring precise control over both relative (syn/anti) and absolute (R/S) stereochemistry.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and fundamental questions encountered during this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and theory behind the stereoselective synthesis of this compound.

Q1: What are the primary synthetic strategies for controlling the two adjacent stereocenters in this compound?

A1: The core challenge is the simultaneous control of the C3 and C4 stereocenters. The most robust and widely adopted strategy is the chiral auxiliary-mediated aldol reaction .[3] This approach involves temporarily attaching a chiral molecule (the auxiliary) to a precursor, which then directs the stereochemical outcome of a key bond-forming reaction.

Specifically, an Evans aldol reaction is a premier choice.[4] In this method, a propionate unit is attached to an Evans chiral auxiliary (a substituted oxazolidinone). This complex is then converted into a specific Z-boron enolate, which reacts with an appropriate aldehyde (e.g., 2-methylbutanal) to set the C3 and C4 stereocenters with high diastereoselectivity.[5][6] Subsequent reductive removal of the auxiliary reveals the desired alcohol.

Q2: Why is achieving high diastereoselectivity (e.g., syn vs. anti) so critical and what governs the outcome in an aldol addition?

A2: High diastereoselectivity is crucial because diastereomers have different physical properties, making their separation by standard chromatography challenging and often inefficient. Achieving a high diastereomeric ratio (d.r.) in the reaction step simplifies purification immensely.

The stereochemical outcome is governed by the geometry of the enolate (E vs. Z) and the transition state of the reaction, often explained by the Zimmerman-Traxler model .[3][4][6] For an Evans aldol reaction:

  • Enolate Geometry: The use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) selectively generates the Z-enolate.

  • Transition State: The Z-enolate reacts with the aldehyde via a highly organized, chair-like six-membered transition state where the boron chelates to both the enolate and aldehyde oxygens.[3][4] Steric interactions in this transition state force the substituents into pseudo-equatorial positions to minimize 1,3-diaxial interactions, leading predictably to the syn aldol product.[6]

Q3: How can I determine the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my this compound product?

A3: A multi-technique approach is recommended for unambiguous determination:

  • ¹H NMR Spectroscopy: This is the first and most direct method to determine the diastereomeric ratio (d.r.) . The protons attached to the stereocenters (e.g., H2 and H3) in the syn and anti diastereomers are in different chemical environments and will show distinct signals with different coupling constants. Integration of these signals provides the ratio.

  • Chiral Chromatography (GC or HPLC): To determine the enantiomeric excess (e.e.) , you must use a chiral stationary phase.[7] This technique separates the enantiomers, allowing for their quantification. It is the gold standard for measuring enantiopurity.[7]

  • Chiral Derivatizing Agents (e.g., Mosher's Acid): If chiral chromatography is unavailable, you can react your alcohol with a chiral derivatizing agent like Mosher's acid chloride to form diastereomeric esters.[7] These diastereomers can then be distinguished and quantified by standard ¹H or ¹⁹F NMR.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q4: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?

A4: A low diastereomeric ratio is one of the most common problems and almost always points to issues with enolate formation or reaction conditions.

Probable Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Incomplete or incorrect enolate formation. Ensure the use of a boron Lewis acid (e.g., Bu₂BOTf or 9-BBN-OTf) and a suitable base (DIPEA). Use freshly distilled reagents and rigorously dry solvents (THF).[5]Boron enolates form highly organized, chair-like transition states that are essential for high diastereoselectivity.[5][6] Lithium enolates (from LDA) can be less selective depending on the substrate. Water quenches the enolate and other reagents.
Reaction temperature is too high. Perform the enolization at 0 °C and the subsequent aldehyde addition at -78 °C. Maintain this low temperature for the duration of the reaction before quenching.Aldol additions are kinetically controlled.[4] Low temperatures are critical to prevent equilibration between diastereomeric transition states, which would erode the selectivity.
Incorrect stoichiometry of reagents. Use a slight excess of the boron triflate (e.g., 1.1 eq) and base (e.g., 1.2 eq) relative to the N-acylated oxazolidinone to ensure complete enolization.Sub-stoichiometric amounts of the enolizing agents will lead to leftover starting material and potentially competing, non-selective reaction pathways.
The aldehyde electrophile is impure. Use freshly distilled aldehyde. Impurities can interfere with the chelation in the transition state.Aldehydes can oxidize to carboxylic acids, which will be deprotonated by the base, consuming reagents and introducing unwanted species into the reaction.
Troubleshooting Workflow for Poor Diastereoselectivity

The following diagram outlines a logical workflow for diagnosing and solving poor diastereoselectivity.

G cluster_success start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node start Start: Poor d.r. (<90:10) check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_temp Reaction Temps Correct? (0°C then -78°C) check_reagents->check_temp Yes purify Action: Purify/Dry Reagents & Solvents check_reagents->purify No check_stoich Stoichiometry Correct? (Excess Bu₂BOTf/Base) check_temp->check_stoich Yes adjust_temp Action: Re-run with Strict Temperature Control check_temp->adjust_temp No adjust_stoich Action: Re-run with Correct Stoichiometry check_stoich->adjust_stoich No consult Problem Persists: Consult Literature for Alternative Lewis Acids check_stoich->consult Yes purify->start adjust_temp->start adjust_stoich->start success Success: High d.r. Achieved

Caption: Troubleshooting decision tree for low diastereoselectivity.

Q5: I have successfully made the aldol adduct, but the chiral auxiliary is difficult to remove. What are the best cleavage methods?

A5: The method for auxiliary removal depends on the desired functional group at the C1 position. Harsh conditions can cause epimerization or side reactions.

Recommended Cleavage Protocols:

Desired ProductReagents & ConditionsComments
Carboxylic Acid LiOH, H₂O₂ in THF/H₂OThis is a standard and reliable method for hydrolysis to the acid. The peroxide is essential for cleaving the N-acyl bond.
Primary Alcohol LiBH₄ or LiAlH₄ in Ether or THF at 0 °CThis reductive cleavage directly yields the diol, which in the case of this compound synthesis, provides the target molecule. LiBH₄ is generally milder.
Methyl Ester NaOMe in MeOHA straightforward transesterification. Useful if further modifications are planned starting from the ester.

Self-Validation Step: After cleavage, always check the ¹H NMR of the crude product to ensure the auxiliary has been fully removed and that the d.r. has not changed. The characteristic signals of the auxiliary (e.g., benzyl or isopropyl groups) should be absent.

Part 3: Key Experimental Protocols

This section provides a detailed, step-by-step protocol for the key Evans aldol reaction.

Protocol: Evans syn-Aldol Reaction for this compound Precursor

This protocol describes the reaction between the Z-boron enolate of (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one and 2-methylbutanal.

Workflow Diagram:

G cluster_0 Reagents cluster_1 Reaction Steps reagent_node reagent_node step_node step_node product_node product_node Aux Chiral Auxiliary (N-Propionyl) Enolization 1. Enolization (DCM, 0°C) Aux->Enolization Aldehyde 2-Methylbutanal Addition 2. Aldehyde Addition (-78°C) Aldehyde->Addition LewisAcid Bu₂BOTf / DIPEA LewisAcid->Enolization Enolization->Addition Quench 3. Oxidative Quench (pH 7 buffer, MeOH, H₂O₂) Addition->Quench Adduct Syn-Aldol Adduct Quench->Adduct

Caption: Experimental workflow for the Evans aldol addition.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Enolization: Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Following this, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise over 15 minutes. The solution should turn from colorless to pale yellow. Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly distilled 2-methylbutanal (1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting auxiliary is consumed.

  • Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour.

  • Extraction: Dilute with water and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified adduct by ¹H NMR to determine the diastereomeric ratio.

References

  • Blair, D. J., Fletcher, C. J., & Aggarwal, V. K. (2014). Stereocontrolled Synthesis of Adjacent Acyclic Quaternary-Tertiary Motifs. Angewandte Chemie International Edition, 53(22), 5522-5526. [Link]
  • Watson, C. G., Balanta, A., Elford, T. G., Essafi, S., Harvey, J. N., & Aggarwal, V. K. (2014). Construction of multiple, contiguous quaternary stereocenters in acyclic molecules by lithiation-borylation. Journal of the American Chemical Society, 136(50), 17370-17373. [Link]
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Le, P. M., Schipper, D. J., & Anslyn, E. V. (2016). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Tetrahedron, 72(46), 7344-7349. [Link]
  • Le, P. M., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(8), 1871-1881. [Link]
  • Feng, J., Holmes, M., & Krische, M. J. (2019). Acyclic Quaternary Carbon Stereocenters via Enantioselective Transition Metal Catalysis. Chemical Reviews, 119(15), 8764-8786. [Link]
  • Organic Chemistry @ CU Boulder. (n.d.). Asymmetric Synthesis.
  • Reiss, R. (2000). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Chemistry Department. [Link]
  • Organic Chemistry Portal. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions.
  • ChemJEE. (2020, November 4).
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Purification of 3,4-Dimethyl-2-hexanol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for resolving challenges in the purification of 3,4-Dimethyl-2-hexanol diastereomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these closely related stereoisomers.

Introduction: The Challenge of Separating this compound Diastereomers

This compound possesses two chiral centers (at C2 and C3), giving rise to four stereoisomers that exist as two pairs of diastereomers (erythro and threo). While diastereomers have distinct physical and chemical properties, these differences can be subtle, making their separation a significant purification challenge.[1][2] Common issues include co-elution in chromatographic methods and difficulties in achieving selective crystallization, stemming from their similar polarities and solubilities.[1]

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of stereochemistry and separation science.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound diastereomers in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: I'm observing poor or no separation of my this compound diastereomers using standard silica gel flash chromatography. What are the likely causes and how can I improve the resolution?

Answer:

This is a common challenge due to the similar polarities of the diastereomers.[3][4] The subtle differences in the spatial arrangement of the hydroxyl and methyl groups may not lead to sufficiently different interactions with a standard silica stationary phase.

Causality and Troubleshooting Steps:

  • Suboptimal Mobile Phase Polarity: The eluent may be too polar, causing the diastereomers to move too quickly through the column without adequate interaction with the silica gel. Conversely, a mobile phase that is not polar enough will result in excessively long retention times and band broadening.

    • Solution: Systematically screen mobile phase compositions. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.[3][4] Running a gradient elution can help to identify a suitable isocratic mobile phase for the separation.[1]

  • Insufficient Column Efficiency: A poorly packed or overloaded column will lead to broad peaks and poor resolution.

    • Solution: Ensure the column is packed uniformly to avoid channeling.[3] Use a smaller particle size silica gel for increased surface area and better separation efficiency.[3] A longer column will also provide more theoretical plates, enhancing separation.[3]

  • Co-elution due to Similar Polarity: The inherent similarity in the polarity of the diastereomers might be too small for effective separation on standard silica.

    • Solution: Consider alternative stationary phases. Alumina may offer different selectivity. For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a specialized column is recommended.[3][5] Normal-phase columns (e.g., cyano-based) can sometimes provide better resolution for diastereomers.[5]

Question 2: My TLC analysis shows two very close spots for the diastereomers. How can I translate this to a successful column chromatography separation?

Answer:

Closely migrating spots on a Thin-Layer Chromatography (TLC) plate indicate that the separation is challenging but achievable with careful optimization.[3]

Strategies for Enhancement:

  • Mobile Phase Optimization: Experiment with different solvent systems on the TLC plate. The goal is to maximize the difference in retention factors (ΔRf). Try ternary solvent systems (e.g., Hexane/Ethyl Acetate/Dichloromethane) to fine-tune the selectivity.

  • Column Dimensions: A long and narrow column will provide the best resolution for closely eluting compounds.[3]

  • Loading Technique: Load the sample in a minimal amount of solvent and ensure it is applied as a narrow band at the top of the column.

  • Flow Rate: A slower flow rate increases the equilibration time between the mobile and stationary phases, which can improve the separation of closely eluting compounds.[3]

Question 3: I have a large quantity of the diastereomeric mixture. Is preparative HPLC the only option, or can I use crystallization?

Answer:

While preparative HPLC is a powerful tool, crystallization can be a more cost-effective and scalable solution for large quantities, provided the diastereomers exhibit different crystallization behaviors.[6][7]

Crystallization Feasibility and Protocol:

  • Solvent Screening: The key to successful fractional crystallization is finding a solvent in which the two diastereomers have significantly different solubilities at a given temperature.[1] A thorough solvent screen is the first step.

  • Seeding: If you have a small amount of a pure diastereomer, seeding the supersaturated solution can induce the crystallization of that specific isomer.[8]

  • Controlled Cooling: A slow and controlled cooling process is crucial to allow for the selective growth of crystals of the less soluble diastereomer.[9] Rapid cooling can trap impurities and the other diastereomer.[9]

Experimental Protocol: Fractional Crystallization

  • Solvent Selection: In small vials, test the solubility of the diastereomeric mixture in a range of solvents (e.g., hexane, heptane, toluene, ethyl acetate, isopropanol) at room temperature and upon heating.

  • Crystallization Trial: Dissolve the mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C.

  • Isolation and Analysis: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent. Analyze the diastereomeric purity of the crystals and the mother liquor by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

  • Recrystallization: If the purity is not sufficient, a second recrystallization may be necessary.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the diastereomers of this compound?

A1: The main difficulties arise from the subtle differences in their physical and chemical properties.[1] Their similar polarities, boiling points, and solubilities lead to challenges like co-elution in chromatography and co-crystallization.[1][2]

Q2: Which analytical techniques are best for determining the diastereomeric ratio of my sample?

A2: Gas Chromatography (GC) with a chiral capillary column is an excellent method for separating and quantifying all four stereoisomers of this compound.[2][10] High-resolution NMR spectroscopy can also be used, as the diastereomers should exhibit distinct signals, although the peaks may be closely spaced.

Q3: When should I consider derivatization to aid in separation?

A3: Derivatization is a valuable strategy when direct separation methods fail.[3][11] By reacting the alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride), you convert the diastereomers into new diastereomeric esters.[3][4] These new compounds will have larger differences in their physical properties, often making them much easier to separate by standard chromatography.[11][12] After separation, the derivatizing agent can be cleaved to yield the pure diastereomeric alcohols.[4]

Q4: What are the expected physical properties of this compound?

A4: As a mixture of isomers, this compound is a flammable liquid.[13] Its molecular formula is C8H18O, with a molecular weight of approximately 130.23 g/mol .[13][14] The boiling point is estimated to be around 171 °C.[14]

Part 3: Data and Protocols

Table 1: Solvent Properties for Chromatographic Separation
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar component of mobile phase.
Ethyl Acetate4.477Common polar component of mobile phase.
Dichloromethane3.140Can improve selectivity in some cases.
Isopropanol3.982A stronger polar modifier than ethyl acetate.
Toluene2.4111Can offer different selectivity due to aromaticity.
Experimental Protocol: HPLC Separation of Diastereomers

This protocol provides a starting point for developing an HPLC method for the separation of this compound diastereomers.

  • Instrumentation: HPLC system with a UV detector (if derivatized) or a refractive index detector.

  • Column: Normal-phase silica or cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Chiral stationary phases can also be very effective.[1][5]

  • Mobile Phase: Start with a mixture of hexane and a polar modifier like ethyl acetate or isopropanol.[1]

  • Scouting Gradient: Run a broad gradient (e.g., 2% to 20% polar modifier over 20 minutes) to determine the approximate elution conditions.[1]

  • Method Optimization: Based on the scouting run, develop an isocratic or shallow gradient method to maximize the resolution between the diastereomeric peaks.[1] An Rs value of 1.5 is considered baseline separation.[1]

  • Detection: Monitor the elution. For the underivatized alcohol, a refractive index detector is typically required.

Part 4: Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Diastereomeric Mixture of This compound scale Scale of Separation? start->scale small_scale < 1 gram scale->small_scale Small Scale large_scale > 1 gram scale->large_scale Large Scale chromatography Chromatography small_scale->chromatography crystallization Crystallization large_scale->crystallization tlc TLC shows separation? chromatography->tlc crystal_screen Solvent Screen for Fractional Crystallization crystallization->crystal_screen yes_tlc Yes tlc->yes_tlc Yes no_tlc No tlc->no_tlc No flash_chrom Flash Chromatography yes_tlc->flash_chrom hplc HPLC no_tlc->hplc end_pure Pure Diastereomers flash_chrom->end_pure derivatize Derivatization needed? hplc->derivatize yes_deriv Yes derivatize->yes_deriv Yes no_deriv No derivatize->no_deriv No deriv_protocol Derivatize and Separate yes_deriv->deriv_protocol no_deriv->hplc Optimize HPLC deriv_protocol->end_pure success_crystal Successful? crystal_screen->success_crystal yes_crystal Yes success_crystal->yes_crystal Yes no_crystal No success_crystal->no_crystal No scale_up_crystal Scale-up Crystallization yes_crystal->scale_up_crystal no_crystal->chromatography Consider Chromatography scale_up_crystal->end_pure Derivatization_Workflow start Diastereomeric Mixture (Diastereomer A + Diastereomer B) react React with Chiral Derivatizing Agent (CDA) start->react new_mixture New Diastereomeric Mixture (A-CDA + B-CDA) react->new_mixture separate Chromatographic Separation (e.g., Flash Chromatography) new_mixture->separate isolated Isolated Diastereomeric Derivatives separate->isolated cleave Cleavage of CDA isolated->cleave end Pure Diastereomer A & Pure Diastereomer B cleave->end

Caption: Workflow for separation via derivatization.

References

  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Royal Society of Chemistry. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY.
  • ChemBK. (n.d.). This compound (MIXTURE OF ISOMERS).
  • ResearchGate. (2019, June 18). How to separate the diastereomer peak from main peak?.
  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • National Institutes of Health. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). (a) Gas-chromatographic stereoisomer separation of 3,4-dimethylhexane....
  • ScienceMadness.org. (2006, November 10). Separation of diastereomers.
  • LookChem. (n.d.). This compound 19550-05-1 wiki.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry.
  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • NIST. (n.d.). 3,3-dimethyl-2-hexanol. NIST Chemistry WebBook.

Sources

Technical Support Center: Decomposition Pathways of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this secondary alcohol. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges related to its decomposition. Our focus is on providing not just procedural steps, but the core chemical principles behind them to empower your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways I should be aware of when working with this compound?

When subjected to common laboratory conditions, this compound, a secondary alcohol, primarily decomposes via two major pathways: acid-catalyzed dehydration to form alkenes and oxidation to form a ketone.[1][2] The specific outcome is highly dependent on the reagents and reaction conditions employed. Understanding these pathways is critical for controlling reactions and preventing the formation of unwanted byproducts.

  • Dehydration: Typically occurs when heating the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). This elimination reaction removes a molecule of water to form a carbon-carbon double bond.[3][4]

  • Oxidation: Involves treating the alcohol with an oxidizing agent. As a secondary alcohol, it is oxidized to form the corresponding ketone, 3,4-dimethyl-2-hexanone.[1][2][5][6] The choice of oxidant determines the mildness and selectivity of the reaction.

Troubleshooting Guide: Acid-Catalyzed Dehydration

Acid-catalyzed dehydration is a powerful method for alkene synthesis but can be plagued by issues of regioselectivity and side reactions. This section addresses the most common problems encountered.

Q2: I'm attempting to dehydrate this compound and I'm getting a complex mixture of alkene isomers. Why is this happening and how can I control the outcome?

This is a classic and expected challenge when dehydrating this specific alcohol. The formation of multiple products stems from the underlying E1 elimination mechanism, which proceeds through a carbocation intermediate that is susceptible to rearrangement.[7][8][9]

Causality of the Issue:

  • Protonation and Formation of a Secondary Carbocation: The reaction begins with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).[4][7][10] Loss of water generates a secondary carbocation at the C2 position.

  • Carbocation Rearrangement: This secondary carbocation can, and often will, rearrange to a more stable tertiary carbocation. A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent C3 carbon moves with its bonding electrons to the C2 carbon.[8][11] This is the pivotal step that leads to product mixtures.

  • Elimination from Multiple Intermediates: You now have two different carbocations in your reaction mixture: the initial secondary carbocation and the rearranged, more stable tertiary carbocation. Deprotonation (elimination) can occur from carbons adjacent to each of these positively charged centers, leading to different alkene products. According to Zaitsev's Rule , elimination will favor the formation of the most substituted (and thus most stable) alkene.[3][12][13]

Visualizing the Mechanism:

G cluster_0 Initial Reaction cluster_1 Rearrangement & Elimination A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ C Secondary Carbocation (at C2) B->C - H2O D Tertiary Carbocation (at C3) C->D 1,2-Hydride Shift E Alkene Mixture (Zaitsev & Hofmann products) C->E Elimination (Minor) D->E Elimination (Major) caption Mechanism of Dehydration and Rearrangement

Caption: Carbocation rearrangement during dehydration.

Troubleshooting and Control Strategies:

StrategyRationaleExpected Outcome
Use a Bulky Base with a Modified Leaving Group To bypass the E1 mechanism and its carbocation intermediate, convert the alcohol to a better leaving group (e.g., a tosylate) and then treat with a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide). This forces an E2 mechanism.[7]Favors the formation of the less substituted (Hofmann) product due to steric hindrance, providing better regioselectivity.
Use Milder Dehydrating Agents Agents like phosphorus oxychloride (POCl₃) in pyridine can promote dehydration under less acidic, E2-like conditions, often at lower temperatures, which can suppress carbocation rearrangements.[3][4][12]Increased yield of the kinetic product (from the initial secondary carbocation) and reduced formation of rearranged products.
Control Reaction Temperature Higher temperatures provide more energy for the system to overcome the activation barrier for rearrangement.[4][14]Running the reaction at the lowest possible temperature that still allows for dehydration can favor the non-rearranged product.
Q3: My dehydration reaction is yielding very little alkene and a significant amount of black, tarry material. What is causing this?

The formation of black char or tar is a common issue when using strong, concentrated acids like sulfuric acid (H₂SO₄) at high temperatures.

Causality of the Issue:

  • Strong Oxidizing Properties: Concentrated sulfuric acid is a potent oxidizing agent. At elevated temperatures, it can oxidize the alcohol and the resulting alkene products to carbon dioxide and other undesired byproducts, while being reduced to sulfur dioxide.[15]

  • Polymerization: The acidic conditions can catalyze the polymerization of the newly formed alkene products. The carbocation intermediates can attack the double bond of another alkene molecule, initiating a chain reaction that forms long-chain polymers, which present as a tarry residue.

Troubleshooting and Prevention:

  • Switch to a Non-Oxidizing Acid: Use concentrated phosphoric acid (H₃PO₄) instead of sulfuric acid. Phosphoric acid is a poor oxidizing agent and is less prone to causing charring.[15]

  • Lower the Reaction Temperature: Operate at the minimum temperature required for dehydration to proceed. For secondary alcohols, this is typically in the range of 100-140 °C.[4][12]

  • Distill the Product as it Forms: This is a highly effective technique. Since the alkene product has a lower boiling point than the starting alcohol, it can be continuously removed from the reaction flask via distillation.[16][17] This shifts the equilibrium towards the products (Le Châtelier's principle) and protects the alkene from polymerization or oxidation in the hot acid.[16][17]

Troubleshooting Guide: Oxidation Reactions

Oxidizing this compound to 3,4-dimethyl-2-hexanone is a fundamental transformation. However, achieving high yield and purity requires careful selection of reagents and precise control of reaction conditions.

Q4: I need to oxidize this compound to the ketone, but I want to avoid using toxic heavy metals like chromium. What are my best options and what potential issues should I look out for?

There are several excellent, modern, chromium-free oxidation methods available. The most common are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation .[18][19] These methods are known for their mild conditions and high yields.[19][20]

Oxidation MethodReagentsAdvantagesPotential Issues & Troubleshooting
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine).[21][22]Mild conditions, high yields, avoids over-oxidation.[20][23]Requires Cryogenic Temperatures (-78 °C): The reaction is highly exothermic. Allowing the temperature to rise can lead to side reactions.[24] Solution: Use a dry ice/acetone bath and add reagents slowly.
Malodorous Byproduct: Produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[20][22] Solution: Perform the reaction in a well-ventilated fume hood and quench with an oxidizing agent like bleach to neutralize the DMS.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) in a chlorinated solvent (e.g., CH₂Cl₂).[18][19]Room temperature reaction, short reaction times, high chemoselectivity, easy workup.[18][19][25]Moisture Sensitivity: DMP can be sensitive to moisture, which can affect reaction rates. Solution: Use anhydrous solvents. Interestingly, the controlled addition of water can sometimes accelerate the reaction.[18]
Potentially Explosive: DMP is an energetic compound and should be handled with care, avoiding shock or high temperatures.[19] Solution: Use standard laboratory safety protocols for handling energetic materials.

Experimental Workflow: A Generalized Swern Oxidation

G A 1. Prepare Flask (Anhydrous CH₂Cl₂, DMSO) B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Activate DMSO (Slowly add Oxalyl Chloride) B->C Gas evolution (CO, CO₂) D 4. Add Alcohol (Solution of this compound) C->D E 5. Add Base (Slowly add Triethylamine) D->E F 6. Warm to RT & Quench (Add H₂O or buffer) E->F Stir for 30-60 min G 7. Workup (Extraction, Drying, Purification) F->G caption Typical Swern Oxidation Workflow

Caption: Swern oxidation experimental workflow.

Q5: My oxidation with chromic acid (Jones reagent) is sluggish and giving low yields. What can I do to improve it?

While modern methods are often preferred, chromic acid (H₂CrO₄) is a powerful and cost-effective oxidant.[26] Sluggish reactions are typically due to suboptimal conditions.

Causality and Troubleshooting:

  • Mechanism: The oxidation proceeds via the formation of a chromate ester from the alcohol and chromic acid. A subsequent elimination step, which involves the removal of the alpha-hydrogen (the hydrogen on the same carbon as the hydroxyl group), forms the ketone.[27][28][29]

  • Two-Phase System: The reaction is often run in acetone, where the aqueous chromic acid reagent may not be fully miscible with the organic substrate. This can limit the reaction rate.

    • Solution: Ensure vigorous stirring to maximize the interface between the two phases. A small amount of a co-solvent might improve miscibility.

  • Reagent Purity and Stoichiometry: The chromic acid is generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate and sulfuric acid.[26][28]

    • Solution: Ensure you are using the correct stoichiometry. A slight excess of the oxidizing agent can help drive the reaction to completion. Use fresh reagents, as the potency of the Cr(VI) source can diminish over time.

  • Temperature: While often run at room temperature or 0 °C, gentle warming might be necessary for less reactive secondary alcohols.

    • Solution: Monitor the reaction by TLC. If it stalls, consider gently warming the flask to 30-40 °C, but be cautious of potential side reactions at higher temperatures.

References
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
  • Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. Organic Chemistry II. [Link]
  • Chemistry LibreTexts. (2020, May 30).
  • Chemistry LibreTexts. (2023, January 22).
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
  • Mancuso, A. J., Brownfain, D. S., & Swern, D. (1979). Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds. The Journal of Organic Chemistry, 44(23), 4148–4150. [Link]
  • Clark, J. (2015).

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Technical Support Center: Stabilizing 3,4-Dimethyl-2-hexanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dimethyl-2-hexanol. This guide is intended for researchers, scientists, and drug development professionals who utilize this secondary alcohol in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during its storage and handling. Our goal is to provide you with the expertise and practical solutions necessary to maintain the integrity and stability of this compound for your critical experiments.

I. Understanding the Stability of this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2] Its stability can be compromised by several factors during storage, leading to the formation of impurities that can significantly impact experimental outcomes. The primary degradation pathways for secondary alcohols like this compound are oxidation, acid-catalyzed dehydration, and peroxide formation.[3][4][5] Understanding these pathways is crucial for implementing effective stabilization strategies.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues and provide actionable solutions.

1. Oxidation to Ketones

Q1: I suspect my sample of this compound has partially oxidized. What are the signs of this, and how can I confirm it?

A1:

  • Signs of Oxidation: The primary oxidation product of a secondary alcohol is a ketone.[3][6][7] In the case of this compound, this would be 3,4-Dimethyl-2-hexanone. While this ketone may not produce a visible color change in the early stages, you might observe a subtle change in the odor of your sample. A more definitive indicator would be unexpected results in your experiments, such as lower yields or the appearance of unknown byproducts.

  • Confirmation: The most reliable way to confirm oxidation is through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying the components of your sample.[8][9][10] You would expect to see a new peak corresponding to the mass of 3,4-Dimethyl-2-hexanone. Infrared (IR) spectroscopy can also be indicative, showing the appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹, which is characteristic of a ketone and absent in the pure alcohol.

Q2: What are the primary drivers of oxidation for this compound, and how can I prevent it?

A2:

  • Drivers of Oxidation: The main drivers for the oxidation of alcohols are exposure to oxygen (from air), light, and elevated temperatures. Certain metal contaminants can also catalyze the oxidation process.

  • Prevention:

    • Inert Atmosphere: Store the alcohol under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[11] This can be achieved by purging the headspace of the storage container with the inert gas before sealing.

    • Light Protection: Use amber glass bottles or other opaque containers to protect the sample from light, which can initiate photo-oxidation.[11][12]

    • Temperature Control: Store the compound in a cool, dark place.[13][14][15] Refrigeration is generally recommended, but ensure the temperature is not so low that it causes the alcohol to freeze (Melting Point: -61.15°C estimate).[2]

    • Avoid Contaminants: Ensure storage containers are scrupulously clean and free of any metal residues that could act as catalysts.

2. Acid-Catalyzed Dehydration

Q3: My recent batch of this compound seems to have a lower purity than expected, and I see some unexpected peaks in my GC-MS analysis that are not the ketone. What could be happening?

A3: Beyond oxidation, your sample may be undergoing acid-catalyzed dehydration, especially if it has come into contact with acidic impurities.[4][16] This reaction eliminates a molecule of water to form an alkene.[17] For this compound, this would result in the formation of one or more isomers of 3,4-Dimethyl-2-hexene. These alkenes will have a lower boiling point and will appear as separate peaks in a GC analysis.

Q4: How can I prevent acid-catalyzed dehydration of my this compound?

A4:

  • Use Neutral Glassware: Ensure that all storage containers are made of high-quality, neutral glass (e.g., borosilicate glass) to prevent leaching of acidic species.

  • Avoid Acidic Contaminants: Be meticulous in your handling procedures to avoid any accidental contamination with acids. This includes ensuring that any solvents used for transfers are of high purity and free from acidic residues.

  • pH Check: If you have an aqueous solution of the alcohol, a quick check with a pH strip can indicate if the solution has become acidic. For the pure alcohol, this is not applicable.

  • Storage with a Mild Desiccant: In some cases, storing over a neutral, anhydrous drying agent like molecular sieves (3Å or 4Å) can help remove trace amounts of water, which is a product of dehydration and can, in the presence of an acid, shift the equilibrium. However, ensure the desiccant itself is not acidic.

3. Peroxide Formation

Q5: I've heard that secondary alcohols can form explosive peroxides. Is this a concern for this compound, and what are the risks?

A5: Yes, this is a significant safety concern. Secondary alcohols are known to be peroxide formers.[5][18] Over time, and with exposure to air and light, they can form unstable hydroperoxides.[11][19] These peroxides can become concentrated if the alcohol is evaporated and may detonate when subjected to heat, friction, or mechanical shock.[5] The risk increases with the age of the sample and the degree of exposure to air.

Q6: What is the procedure for testing for peroxides in my this compound, and what should I do if the test is positive?

A6:

  • Testing for Peroxides:

    • Visual Inspection: Before opening, carefully inspect the container for any signs of crystallization, especially around the cap and in the liquid. If crystals are present, DO NOT open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Chemical Test: A common qualitative test involves adding 1-3 mL of the alcohol to an equal volume of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. The formation of a yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips are also a convenient and reliable option.

  • Action for Positive Test: If the peroxide test is positive, the level of hazard depends on the concentration.

    • Low Levels (<100 ppm): The alcohol can often be decontaminated by passing it through a column of activated alumina.

    • High Levels (>100 ppm) or Presence of Crystals: Do not attempt to move or handle the container. Isolate the area and contact your EHS office for proper disposal procedures.

Q7: How can I prevent peroxide formation in my this compound?

A7:

  • Date and Monitor: Clearly label the container with the date it was received and the date it was first opened.

  • Inert Atmosphere: As with preventing oxidation, storing under an inert atmosphere like nitrogen or argon is highly effective.[11]

  • Purchase Small Quantities: Buy only the amount of alcohol you expect to use within a reasonable timeframe to avoid prolonged storage.[11]

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a concentration of 0.001% to 0.01%. However, be aware that this will introduce an impurity that may need to be removed before use in sensitive applications.

  • Regular Testing: For opened containers, test for peroxides every 3-6 months.

III. Recommended Storage Conditions

To simplify the decision-making process for storing this compound, the following table summarizes the recommended conditions based on the intended duration of storage.

Storage Duration Container Atmosphere Temperature Light Conditions Peroxide Testing Frequency
Short-Term (< 3 months) Tightly sealed amber glass bottleAir (if consumed quickly) or Nitrogen/Argon2-8 °C (Refrigerated)DarkUpon opening and before use if stored > 1 month
Long-Term (> 3 months) Tightly sealed amber glass bottle with PTFE-lined capNitrogen or Argon2-8 °C (Refrigerated)DarkEvery 3 months

IV. Experimental Protocols

Protocol 1: Qualitative Peroxide Test

  • Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Prepare a fresh 10% (w/v) solution of potassium iodide (KI) in glacial acetic acid.

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of the freshly prepared KI/acetic acid solution to the test tube.

  • Gently swirl the test tube to mix the contents.

  • Observe the color of the solution. A pale yellow to dark brown color indicates the presence of peroxides. A colorless solution indicates a negative result.

Protocol 2: Removal of Low-Level Peroxides using Activated Alumina

  • Set up a small chromatography column in a fume hood.

  • Prepare a slurry of activated basic or neutral alumina in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column to create a packed bed of alumina.

  • Allow the solvent to drain to the top of the alumina bed.

  • Carefully add the this compound containing low levels of peroxides to the top of the column.

  • Collect the eluent. The peroxides will be adsorbed onto the alumina.

  • Verify the absence of peroxides in the collected eluent using the qualitative peroxide test described in Protocol 1.

V. Visual Diagrams

Diagram 1: Degradation Pathways of this compound

DegradationPathways A This compound B 3,4-Dimethyl-2-hexanone (Ketone) A->B Oxidation (O2, light, heat) C 3,4-Dimethyl-2-hexene (Alkene) A->C Dehydration (Acid catalyst) D Peroxides/Hydroperoxides A->D Peroxidation (O2, light)

Caption: Primary degradation routes for this compound.

Diagram 2: Decision Workflow for Handling Stored this compound

StorageWorkflow start Inspect Container of This compound check_crystals Crystals or Precipitate Visible? start->check_crystals contact_ehs STOP! Contact EHS for Disposal check_crystals->contact_ehs Yes test_peroxides Perform Peroxide Test check_crystals->test_peroxides No peroxide_positive Peroxides Detected? test_peroxides->peroxide_positive decontaminate Decontaminate or Dispose via EHS peroxide_positive->decontaminate Yes use_sample Proceed with Experiment peroxide_positive->use_sample No decontaminate->use_sample If Decontaminated

Caption: Decision-making process for safely handling stored this compound.

VI. References

  • Clark, J. (2023). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Fiveable. (n.d.). Secondary Alcohol Definition. Retrieved from [Link]

  • Clark, J. (2023). Dehydration of alcohols. Chemguide. Retrieved from [Link]

  • ChemBK. (n.d.). This compound (MIXTURE OF ISOMERS). Retrieved from [Link]

  • JoVE. (n.d.). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. Retrieved from [Link]

  • Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from [Link]

  • Pearson+. (2024, March 2). The acid-catalyzed dehydration we learned in this chapter is reve.... Study Prep. Retrieved from [Link]

  • Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Environmental Health and Safety. (2021, August 1). Peroxide-Forming Chemical. Retrieved from [Link]

  • JoVE. (n.d.). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]

  • LookChem. (n.d.). This compound 19550-05-1 wiki. Retrieved from [Link]

  • Brainly.in. (2021, March 17). explain the relative stability of primary , secondary and tertiory alcohols?. Retrieved from [Link]

  • Reddit. (2023, December 24). what makes a primary alcohol less stable than a secondary or a tertiary one?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • YouTube. (2025, November 5). Cheat Sheet: Carbocation Stability of Alcohols #organicchemistrynotes. Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021, May 16). What plastics are safe to use in contact with alcohol?. r/firewater. Retrieved from [Link]

  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 12). All About Pairing Containers With Corrosive Substances. Retrieved from [Link]

  • CPAChem. (2024, April 17). Safety data sheet. Retrieved from [Link]

  • Wildpack Beverage. (2022, March 7). Importance of Proper Alcohol Storage. Retrieved from [Link]

  • kaiserkraft IE. (n.d.). Safety container compatibility list. Retrieved from [Link]

  • Environmental Health & Safety. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Retrieved from [Link]

  • Justrite. (n.d.). Safety Container Compatibility Chart. Retrieved from [Link]

  • Moonshine University. (n.d.). 3 Tips for Storing Your Spirits At Home. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]

  • U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

  • SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

Sources

GC-MS Analysis of 3,4-Dimethyl-2-hexanol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the analysis of this and similar branched-chain secondary alcohols. As a volatile organic compound, its analysis is critical in various fields, including fragrance research, environmental monitoring, and as a potential impurity in chemical manufacturing.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, from sample preparation to data interpretation, ensuring the integrity and accuracy of your results.

Section 1: Chromatographic Issues

This section addresses common problems observed in the gas chromatography portion of the analysis, such as peak shape abnormalities, retention time instability, and signal loss.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for polar analytes like alcohols is a frequent issue in GC and is almost always caused by unwanted interactions between the analyte and "active sites" within the GC system.[2][3] The hydroxyl (-OH) group of the alcohol can form hydrogen bonds with silanol groups present in glass inlet liners, on the column's stationary phase, or on areas of contamination.[2]

Troubleshooting Steps:

  • Inlet Liner Deactivation: The inlet liner is the most common source of activity. Ensure you are using a high-quality, deactivated liner. If tailing persists, consider replacing the liner as its deactivation layer may have degraded over time.[4]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[2]

    • Trim the Column: Remove 10-15 cm from the front of the column and reinstall it.

    • Solvent Rinse: If trimming is ineffective, a solvent rinse may be necessary to remove contaminants.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites. If the above steps fail and you observe increased column bleed, the column may need replacement.[3]

Q2: My retention time for this compound is shifting between injections. What's the cause?

A2: Retention time instability points to a lack of consistency in the chromatographic conditions. The most common culprits are fluctuations in carrier gas flow rate, oven temperature, or issues with the sample injection.[5]

Troubleshooting Flowchart:

start Retention Time Shifts check_leaks Check for Leaks (Septum, Ferrules, Gas Lines) start->check_leaks check_flow Verify Carrier Gas Flow (Use Electronic Flow Meter) check_leaks->check_flow No Leaks Found resolve_leaks Fix Leaks (Replace Septum/Ferrules) check_leaks->resolve_leaks Leak Detected check_oven Check Oven Temperature (Is it stable and accurate?) check_flow->check_oven Flow is Stable resolve_flow Stabilize Flow (Check Gas Supply/Regulators) check_flow->resolve_flow Flow is Unstable check_injection Review Injection Technique (Manual vs. Autosampler) check_oven->check_injection Temp is Stable resolve_oven Calibrate Oven check_oven->resolve_oven Temp is Unstable resolve_injection Ensure Consistent Injection (Volume and Speed) check_injection->resolve_injection Inconsistency Found cluster_0 Derivatization of this compound Alcohol R-OH (this compound) Product R-O-Si(CH₃)₃ (TMS Ether Derivative) Alcohol->Product + TMS_Agent BSTFA (Silylating Agent) TMS_Agent->Product Reacts with

Sources

Technical Support Center: NMR Peak Assignment for 3,4-Dimethyl-2-hexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving NMR peak assignment challenges for the diastereomers of 3,4-dimethyl-2-hexanol. This resource is designed for researchers, chemists, and drug development professionals who rely on precise structural elucidation. Here, we address common issues encountered during the NMR analysis of these structurally similar isomers, providing not just procedural steps but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to assign the ¹H and ¹³C NMR spectra for the different diastereomers of this compound?

The core challenge lies in the structural similarity of the diastereomers, namely (2R,3R,4S), (2S,3S,4R), (2R,3S,4R), (2S,3R,4S), (2R,3R,4R), (2S,3S,4S), (2R,3S,4S), and (2S,3R,4R). These molecules share the same connectivity, meaning the atoms are linked in the same sequence. Standard 1D NMR spectra (¹H and ¹³C) often exhibit severe peak overlap because the chemical environments of the protons and carbons in each isomer are only subtly different. This makes it nearly impossible to distinguish between them using 1D methods alone. The differentiation relies on observing subtle differences in chemical shifts and coupling constants that arise from the different spatial arrangements of the methyl and hydroxyl groups.

Q2: I have a ¹H NMR spectrum of what I believe is a mixture of this compound diastereomers. The methyl region is a complex mess of overlapping doublets and triplets. How can I begin to assign these?

This is a very common issue. The first step is to move beyond 1D NMR and utilize 2D NMR techniques. The recommended workflow is as follows:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For this compound, you will be able to trace the spin systems from the terminal methyl groups through the alkyl chain. This helps to group the signals belonging to a single isomer.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. This is crucial for assigning the carbon spectrum and for spreading out the congested proton signals into a second dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the overall carbon skeleton and assigning quaternary carbons if any were present.

By combining the information from these three experiments, you can build a complete picture of the connectivity for each isomer present in your sample.

Q3: Even with 2D NMR, the chemical shifts of the diastereomers are very close. Are there any other techniques to improve separation and confirm assignments?

Yes, several advanced methods can be employed:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique that detects through-space interactions between protons that are close to each other, typically within 5 Å.[1] This is extremely useful for differentiating diastereomers because the spatial proximity of protons will differ between isomers.[2] For example, a NOESY experiment could show a correlation between the proton on C2 and one of the methyl groups, which might only be possible in one specific diastereomer due to its preferred conformation.

  • Chiral Derivatizing Agents (CDAs): Reacting the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates two new diastereomeric esters.[3][4] The bulky and magnetically anisotropic phenyl group of the CDA will cause significant changes in the chemical shifts of the nearby protons in the two diastereomers, making their signals much easier to resolve and assign.[3]

  • Computational Chemistry: Predicting the NMR chemical shifts of the different diastereomers using computational methods like Density Functional Theory (DFT) can provide a theoretical basis for your assignments.[5][6] By comparing the calculated shifts for each possible isomer with your experimental data, you can often identify the correct structure.

Troubleshooting Guides
Problem 1: Overlapping Signals in the ¹H NMR Spectrum

Symptom: The aliphatic region of the ¹H NMR spectrum (approximately 0.8-1.6 ppm) shows a cluster of overlapping multiplets, making it impossible to determine coupling constants or even the number of distinct signals.

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping ¹H NMR signals.

Detailed Steps:

  • Acquire 2D Spectra: As a first step, run COSY and HSQC experiments. These are standard experiments available on most modern NMR spectrometers.

  • Analyze COSY: Look for cross-peaks that indicate scalar coupling between protons. Start from a well-resolved signal, such as the doublet for the methyl group at C1 or the triplet for the methyl group at C6, and trace the correlations along the carbon chain.

  • Analyze HSQC: Use the HSQC spectrum to identify which protons are attached to which carbons.[7] This is particularly useful for resolving overlapping proton signals, as the attached carbons often have better-resolved chemical shifts.

  • Consider NOESY: If the assignments are still ambiguous, a NOESY experiment is the next logical step. The presence or absence of through-space correlations can provide the definitive evidence needed to distinguish between diastereomers.[1][2]

Problem 2: Ambiguous Stereochemistry at C3 and C4

Symptom: You have successfully assigned the signals for a single diastereomer but cannot determine the relative stereochemistry of the methyl groups at C3 and C4.

Troubleshooting Workflow:

Caption: Workflow for determining relative stereochemistry.

Detailed Steps:

  • NOESY/ROESY: A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can sometimes be more effective than NOESY for molecules of this size. Look for key correlations. For example, in an anti-relationship between the C3 and C4 methyl groups, you would expect to see a weaker or absent NOE between the protons of these two groups compared to the syn-isomer.

  • J-Coupling Analysis: Carefully measure the ³J(H,H) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[8][9] While free rotation in the acyclic chain can average these couplings, significant differences may still be observed between diastereomers, reflecting different conformational preferences. Vicinal proton couplings on sp3 hybridized carbons typically range from 6 to 8 Hz.[8]

  • Chemical Derivatization: As mentioned previously, using a chiral derivatizing agent can be a very effective method for confirming stereochemistry.[3][4][10]

Data Presentation

The following tables provide expected chemical shift ranges for the protons and carbons of this compound. Note that these are approximate ranges and the actual values will depend on the specific diastereomer, solvent, and temperature.

Table 1: Approximate ¹H NMR Chemical Shift Ranges for this compound

ProtonChemical Shift (δ, ppm)MultiplicityNotes
CH₃ (C1)1.1 - 1.3DoubletCoupled to H2
H23.5 - 3.8MultipletCoupled to H1 and H3. Position is sensitive to stereochemistry.
H31.4 - 1.7MultipletComplex coupling pattern.
CH₃ (on C3)0.8 - 1.0DoubletCoupled to H3.
H41.2 - 1.5MultipletComplex coupling pattern.
CH₃ (on C4)0.8 - 1.0DoubletCoupled to H4.
CH₂ (C5)1.1 - 1.4MultipletDiastereotopic protons may have different chemical shifts.
CH₃ (C6)0.8 - 1.0TripletCoupled to H5.
OHVariableBroad SingletPosition and shape are dependent on concentration and solvent. Can be confirmed by a D₂O shake.[11]

Table 2: Approximate ¹³C NMR Chemical Shift Ranges for this compound

CarbonChemical Shift (δ, ppm)Notes
C120 - 25
C268 - 75Carbon bearing the hydroxyl group.[12][13]
C338 - 45
CH₃ (on C3)10 - 20
C430 - 38
CH₃ (on C4)10 - 20
C525 - 35
C610 - 15
Experimental Protocols
Protocol 1: Standard 2D NMR Experiment Setup
  • Sample Preparation:

    • Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can sometimes improve signal resolution.[14][15]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

    • Set up a standard gradient-selected COSY experiment (gCOSY).

    • Set up a standard gradient-selected HSQC experiment (gHSQC) optimized for a one-bond ¹J(C,H) coupling of approximately 145 Hz.

    • Set up a standard gradient-selected HMBC experiment (gHMBC) optimized for long-range couplings of 4-8 Hz.

Protocol 2: NOESY for Stereochemical Assignment
  • Sample Preparation:

    • The sample should be free of paramagnetic impurities (e.g., dissolved oxygen) as these can interfere with the NOE effect. Degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes.

    • Ensure the sample concentration is appropriate for detecting weak NOEs (typically 5-10 mg in 0.6 mL of solvent).

  • Spectrometer Setup:

    • Use a standard 2D NOESY pulse sequence.

    • The key parameter is the mixing time (d8). This is the period during which the NOE builds up. A range of mixing times should be tested (e.g., 200 ms, 500 ms, 800 ms) to find the optimal value for your molecule.[2]

    • Process the data and look for cross-peaks that are not present in the COSY spectrum. These are your NOE correlations.

References
  • Gunther, H. (1995).
  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jain, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Omega. [Link]
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
  • Wikipedia. (2023). Nuclear Overhauser effect. [Link]
  • ResearchGate. (2016). Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]
  • The Royal Society of Chemistry. (2013).
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
  • Organic Chemistry Data. (n.d.).
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
  • Modgraph. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. [Link]
  • Wikipedia. (2023). J-coupling. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
  • LibreTexts Chemistry. (2023). J-Coupling (Scalar). [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis. [Link]
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Chemistry with Stephanie. (2023, January 4). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. YouTube. [Link]
  • ResearchGate. (2000). Structure Determination of Poly(vinyl alcohol) by 2D NMR Spectroscopy. [Link]

Sources

Technical Support Center: Scaling Up 3,4-Dimethyl-2-hexanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the production of this branched secondary alcohol. We will delve into the intricacies of its synthesis, with a strong focus on managing stereochemistry and ensuring process safety and scalability.

Part 1: Synthesis and Scale-Up Troubleshooting

The synthesis of this compound, a chiral alcohol with two stereocenters, most commonly proceeds via a Grignard reaction.[1][2] While effective at the lab scale, scaling this process introduces significant challenges related to reaction initiation, exotherm management, and byproduct formation.

Frequently Asked Questions: Grignard Synthesis

Q1: My Grignard reaction is difficult to initiate, and then proceeds too vigorously. How can I achieve a controlled start-up, especially at a larger scale?

A1: This is a classic challenge with Grignard reactions. The induction period is due to the passivating layer of magnesium oxide on the magnesium turnings.[3] At scale, a delayed but sudden initiation can lead to a dangerous runaway reaction due to the accumulation of the alkyl halide.[4]

Troubleshooting Steps:

  • Magnesium Activation: Do not rely solely on mechanical stirring. Chemical activation is crucial. Common activating agents include iodine (a few crystals), 1,2-dibromoethane, or methyl iodide.[3] The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[3]

  • Controlled Halide Addition: Do not add the full equivalent of alkyl halide at the beginning. Add a small portion initially and confirm initiation (e.g., via a slight temperature rise or visual changes) before commencing a slow, controlled addition of the remaining halide.[5] For scaled-up processes, using a syringe pump or a pressure-equalizing dropping funnel is essential for maintaining a steady addition rate.

  • Use of "Seed" Reagent: If you have a previously prepared Grignard reagent, adding a small amount to the new batch can help initiate the reaction smoothly.

  • Heat Management: While some initial heating might be necessary to start the reaction, be prepared to cool the reaction vessel immediately once the exotherm begins.[4] For large-scale reactions, a reactor jacket with a cooling fluid is mandatory.

Q2: I'm observing significant amounts of Wurtz coupling byproduct (e.g., 3,4,5,6-tetramethyloctane) in my crude product. What causes this and how can it be minimized?

A2: Wurtz-type coupling is a common side reaction where the Grignard reagent reacts with the unreacted alkyl halide. This is often exacerbated by high local concentrations of the alkyl halide and elevated temperatures.

Minimization Strategies:

StrategyRationaleReference
Slow Halide Addition Maintains a low, steady concentration of the alkyl halide, favoring the reaction with magnesium over coupling with the formed Grignard reagent.[5]
Efficient Stirring Prevents localized "hot spots" and high concentrations of reactants, ensuring homogeneity.[6]
Moderate Temperature Running the reaction at a gentle reflux (e.g., in THF) is often optimal. Excessively high temperatures can increase the rate of side reactions.[4]
Solvent Choice Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point and better ability to solvate the Grignard reagent, which can sometimes reduce side reactions.[5]

Q3: What are the critical safety protocols when scaling a Grignard reaction from grams to kilograms?

A3: Safety is the paramount concern when scaling up Grignard reactions due to their high exothermicity and the use of flammable, pyrophoric, and water-reactive materials.[4][5][7]

Core Safety Workflow:

cluster_prep Pre-Reaction Safety cluster_exec Execution Safety cluster_post Post-Reaction Safety A Rigorous Hazard Analysis (What-if scenarios) B Strictly Anhydrous Glassware (Flame or oven-dried) A->B C Inert Atmosphere Setup (Nitrogen or Argon blanket) B->C D Verify Engineering Controls (Fume hood, blast shield, cooling system) C->D E Controlled Reagent Addition (Use of addition funnel/pump) D->E F Continuous Temperature Monitoring (Probe in reaction mass) E->F H Work in Pairs (Never perform large-scale reaction alone) E->H G Emergency Quenching Plan (Have appropriate quenching agent ready) F->G I Controlled Quenching (Slow addition to ice/NH4Cl) H->I J Safe Waste Disposal (Quench unreacted Mg and reagent) I->J

Caption: Critical Safety Workflow for Scale-Up.

Key Administrative Controls:

  • Never work alone when performing a large-scale Grignard reaction.[5]

  • Notify all lab personnel before starting the procedure.[7]

  • Develop a detailed Standard Operating Procedure (SOP) that includes emergency shutdown steps.[5]

Part 2: Troubleshooting Diastereomer Separation

The reaction of a sec-butyl Grignard reagent with acetaldehyde produces this compound as a mixture of diastereomers (erythro and threo pairs). These stereoisomers have distinct physical properties, but the differences are often subtle, making their separation a significant challenge.[8]

Frequently Asked Questions: Separation and Analysis

Q4: My diastereomers are co-eluting during flash column chromatography on silica gel. How can I improve the separation?

A4: Co-elution is the most common issue in the chromatographic separation of diastereomers due to their similar polarities.[8][9] A systematic approach to method development is required.

Troubleshooting Flowchart for Chromatographic Separation:

cluster_solvent Mobile Phase Optimization cluster_column Stationary Phase Options start Poor Separation of Diastereomers solvent Optimize Mobile Phase (Vary solvent polarity gradient) start->solvent loading Reduce Sample Loading solvent->loading Still poor? s1 Test different solvent systems (e.g., Hexane/EtOAc vs DCM/MeOH) solvent->s1 column Change Stationary Phase loading->column Still poor? sfc Consider Supercritical Fluid Chromatography (SFC) column->sfc Alternative? hplc Switch to Preparative HPLC column->hplc Still poor? derivatize Consider Derivatization column->derivatize Final Option? c1 Reverse Phase (C18) Separates based on hydrophobicity column->c1 s2 Use shallow gradients or isocratic elution s1->s2 s3 Add modifiers (e.g., Toluene) to influence interactions s2->s3 c2 Cyano or Diol Phases Offers different selectivity c1->c2 c3 Chiral Stationary Phases (CSPs) Can be highly effective for diastereomers c2->c3

Caption: Decision tree for optimizing diastereomer separation.

Supercritical Fluid Chromatography (SFC) is often more successful than traditional HPLC for separating diastereomeric mixtures and should be considered if available.[10]

Q5: I am attempting to separate the diastereomers by fractional crystallization, but I'm either getting no crystals or the isolated solid has the same diastereomeric ratio as the starting material. What should I do?

A5: Successful crystallization depends on finding a solvent where the two diastereomers have significantly different solubilities.[8] Co-crystallization is a common problem.[11]

Troubleshooting Crystallization:

  • Conduct a Thorough Solvent Screen: This is the most critical step. Use small vials to test the solubility of your mixture in a wide range of solvents (e.g., hexanes, ethyl acetate, acetone, isopropanol, acetonitrile) and solvent mixtures. The ideal solvent will fully dissolve the compound when hot but allow only one diastereomer to crystallize upon slow cooling.[8]

  • Control the Cooling Rate: Rapid cooling often traps impurities and promotes co-crystallization. Allow the hot, saturated solution to cool slowly to room temperature, then move it to a refrigerator, and finally a freezer.[8]

  • Induce Nucleation: If no crystals form, try seeding the supersaturated solution with a small, pure crystal of the desired diastereomer (if you have it from a previous separation).[8] Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Consider Anti-Solvent Addition: Dissolve the mixture in a good solvent, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals.

Q6: How can I reliably determine the diastereomeric ratio (d.r.) of my samples?

A6: Accurate determination of the d.r. is essential for monitoring the success of your separation.

Recommended Analytical Methods:

MethodPrinciple & ApplicationReference
¹H NMR Spectroscopy The protons in the two diastereomers are in slightly different chemical environments, leading to distinct, well-resolved signals. Integrating these signals provides a quantitative d.r. This is often the quickest and most direct method.[8]
Gas Chromatography (GC) If the diastereomers are sufficiently volatile, a high-resolution capillary GC column can often separate them, providing both the ratio and an assessment of overall purity.[12]
HPLC/SFC Using an analytical column (often a chiral stationary phase), you can develop a method to baseline-separate the diastereomers for accurate quantification.[13][]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)

Safety: This reaction must be conducted in a chemical fume hood. Anhydrous conditions are essential. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (N₂ or Ar).[5] Grignard reagents can be pyrophoric.[7]

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Bromobutane (1.0 eq)

  • Acetaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask equipped with a reflux condenser (with an N₂/Ar inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Place the magnesium turnings and a single iodine crystal in the flask.

  • Initiation: Add a small portion (approx. 10%) of the 2-bromobutane dissolved in anhydrous THF to the dropping funnel and add it to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining 2-bromobutane/THF solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1-2 hours.[15]

  • Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the acetaldehyde is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[15] The crude oil can then be purified by distillation or column chromatography.

Protocol 2: Purification of Diastereomers by Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system will show two distinct spots with a clear separation (ΔRf > 0.1).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing each pure diastereomer separately. Confirm the purity of the combined fractions using NMR or GC analysis.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society.
  • Hönig, M., et al. (2018). Chemoenzymatic Synthesis of Chiral Alcohols Relevant to Pharmaceutical Industry. ETH Zurich Research Collection.
  • Process for the separation of isomers of diastereomeric alcohols. (1992). Google Patents.
  • Grignard Reaction. (2025). American Chemical Society.
  • Serrano-Lara, L., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry.
  • Fujita, T., & Asami, M. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Forzato, C., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
  • Grignard reagent. (n.d.). Wikipedia.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University.
  • Fujita, T., & Asami, M. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
  • Chen, J., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC - NIH.
  • What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? (2024). Quora.
  • Separation of diastereomers by crystallization with seeding. (2023). Reddit.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2025). ResearchGate.
  • Help with separation of diastereomers. (2024). Reddit.
  • Analytical Methods. (n.d.). Japan Environment Agency.
  • Alcohol synthesis by 1,2-addition. (n.d.). Organic Chemistry Portal.
  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2025). ResearchGate.
  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor.

Sources

Technical Support Center: Minimizing Byproducts in 3,4-Dimethyl-2-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,4-Dimethyl-2-hexanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this branched secondary alcohol. Our goal is to provide actionable, in-depth solutions to minimize byproduct formation and maximize the purity of your target compound.

Introduction: The Challenge of Synthesizing this compound

This compound is a secondary alcohol with the chemical formula C₈H₁₈O.[1][2] Its branched structure, containing two stereocenters at the C3 and C4 positions, means it can exist as four possible stereoisomers.[3] This structural complexity, combined with its utility as a synthetic intermediate, makes its high-purity synthesis a common objective.[2]

However, the common synthetic routes are often plagued by side reactions that lead to a variety of byproducts. These impurities can complicate purification, reduce yields, and impact the outcome of subsequent reactions. This guide provides a systematic approach to understanding, identifying, and mitigating the formation of these unwanted compounds.

Section 1: Core Synthetic Pathways and Their Associated Byproducts

Two primary strategies are employed for the synthesis of this compound: the reduction of a parent ketone and the Grignard addition to an aldehyde. Each pathway has a unique byproduct profile.

Pathway A: Reduction of 3,4-Dimethyl-2-hexanone

This is a straightforward approach where the ketone, 3,4-Dimethyl-2-hexanone, is reduced to the corresponding secondary alcohol.[4] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

G ketone 3,4-Dimethyl-2-hexanone reagents 1. NaBH4, MeOH or LiAlH4, Et2O 2. H3O+ Workup ketone->reagents product This compound reagents->product

Caption: General workflow for the reduction of 3,4-Dimethyl-2-hexanone.

Pathway B: Grignard Reaction

This convergent synthesis involves the nucleophilic addition of a Grignard reagent, such as sec-butylmagnesium bromide, to an aldehyde like acetaldehyde.[3][5] This method builds the carbon skeleton and creates the alcohol in a single key step.

G reagent sec-Butyl Bromide + Mg in dry Et2O grignard sec-Butylmagnesium Bromide reagent->grignard Formation intermediate Alkoxide Intermediate grignard->intermediate Addition aldehyde Acetaldehyde aldehyde->intermediate workup H3O+ Workup intermediate->workup product This compound workup->product

Caption: Synthesis of this compound via the Grignard reaction.

Byproduct Profile Comparison
Byproduct TypePathway A (Reduction)Pathway B (Grignard)Probable Cause
Unreacted Starting Material 3,4-Dimethyl-2-hexanoneAcetaldehydeIncomplete reaction; deactivated reagents.
Enolization Product N/AAcetaldehyde (recovered)Grignard reagent acts as a base instead of a nucleophile.[6]
Reduction Product N/A2-ButanolHydride transfer from the Grignard reagent's β-carbon.[6]
Coupling Product N/A3,4-DimethylhexaneWurtz-type coupling of the Grignard reagent with unreacted alkyl halide.
Dehydration Product 3,4-Dimethyl-hexenes3,4-Dimethyl-hexenesAcidic conditions combined with heat during workup or distillation.[7]
Positional Isomers Low RiskLow RiskMay arise from impurities in starting materials.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My Grignard reaction has a low yield, and my post-reaction analysis (GC-MS/NMR) shows a significant amount of unreacted acetaldehyde. What is the primary cause?

A: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile. The Grignard reagent abstracts an acidic alpha-proton from the acetaldehyde to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting acetaldehyde.[6] This is particularly problematic with sterically hindered Grignard reagents and aldehydes with accessible acidic protons.

Solutions:

  • Temperature Control: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.

  • Rate of Addition: Add the aldehyde solution slowly and dropwise to the Grignard reagent with vigorous stirring. This prevents localized high concentrations of the aldehyde, which can promote side reactions.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (Nozaki-Hiyama-Kishi reaction conditions) can dramatically suppress enolization and increase the yield of the desired alcohol.

Q2: I've observed a byproduct with a molecular weight corresponding to the reduction of acetaldehyde (ethanol) or my ketone starting material. How is my Grignard reagent causing reduction?

A: This byproduct arises from a competing reaction pathway where the Grignard reagent acts as a reducing agent. If the Grignard reagent has a hydrogen atom on its β-carbon (as sec-butylmagnesium bromide does), it can transfer a hydride ion to the carbonyl carbon via a cyclic six-membered transition state.[6] This process oxidizes the Grignard reagent to an alkene (in this case, butene) and reduces the carbonyl compound.

G cluster_0 Byproduct Formation: Carbonyl Reduction start Grignard Reagent (with β-hydrogen) ts Six-Membered Transition State start->ts carbonyl Aldehyde/ Ketone carbonyl->ts product_alcohol Reduced Alcohol (Byproduct) ts->product_alcohol product_alkene Alkene ts->product_alkene

Caption: Hydride transfer mechanism from a Grignard reagent to a carbonyl.

Solutions:

  • Minimize Steric Hindrance: This side reaction is more common with sterically hindered ketones. While not an issue for acetaldehyde, if a larger ketone were used, this would be a major concern.

  • Lower Temperature: As with enolization, lower reaction temperatures can disfavor this side reaction pathway.

  • Reagent Choice: If alternative synthetic routes are possible, choosing a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) eliminates this possibility entirely.

Q3: After workup and purification, my final product is contaminated with a substance that appears to be an alkene (based on NMR/IR and GC-MS). Where did it come from?

A: The formation of 3,4-dimethyl-3-hexene isomers is a common byproduct resulting from the acid-catalyzed dehydration of the target alcohol.[7] This typically occurs under two conditions:

  • Aggressive Acidic Workup: Using a concentrated acid or heating the reaction mixture for an extended period during the aqueous workup can eliminate the tertiary carbocation that forms upon protonation of the alcohol.

  • Distillation: If any acidic residue remains in the crude product, heating during atmospheric distillation can easily cause elimination.

Solutions:

  • Mild Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic than strong acids like HCl or H₂SO₄.

  • Neutralization: Before distillation, wash the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash.

  • Vacuum Distillation: Purifying the alcohol under reduced pressure lowers the required boiling temperature, significantly reducing the likelihood of thermal decomposition and dehydration.

Q4: My ketone reduction reaction is sluggish and incomplete, even after several hours. What steps can I take to improve it?

A: Incomplete reduction is typically due to issues with the reducing agent or reaction conditions.

Solutions:

  • Reagent Quality: Sodium borohydride can decompose over time if exposed to moisture. Use freshly opened or properly stored NaBH₄. Lithium aluminum hydride is extremely reactive with water and must be handled under strictly anhydrous conditions.

  • Stoichiometry: While the stoichiometry is 4:1 (carbonyl:NaBH₄), it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent to ensure the reaction goes to completion.

  • Solvent Choice: For NaBH₄, protic solvents like methanol or ethanol are typically effective. For LiAlH₄, anhydrous ethers like diethyl ether or THF are mandatory.

  • Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, gentle warming may be required for less reactive ketones. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting ketone.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for achieving high purity? A: The reduction of 3,4-dimethyl-2-hexanone (Pathway A) is often cleaner if the starting ketone is commercially available and pure. This route avoids the host of side reactions associated with Grignard reagents. However, the Grignard route (Pathway B) is more versatile and convergent if you are building the molecule from smaller fragments.

Q: How can I effectively separate the desired alcohol from the byproducts? A: Fractional distillation is often effective for separating the alcohol from byproducts with significantly different boiling points, such as the Wurtz coupling product (non-polar, lower boiling) or unreacted ketone (different boiling point).[8] For separating diastereomers or isomers with very similar boiling points, column chromatography on silica gel with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) is the preferred method.[9]

Q: What are the best analytical techniques to assess the purity of my this compound? A: A combination of methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this scenario. It can separate volatile components and provide their mass spectra, allowing for the identification of byproducts. Using a chiral GC column can even help resolve the different stereoisomers.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify impurities if they are present in sufficient concentration (>1-5%).

  • Infrared (IR) Spectroscopy: Can confirm the presence of the alcohol's -OH group (broad peak ~3300 cm⁻¹) and the absence of a ketone's C=O group (~1715 cm⁻¹).

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Reduction of 3,4-Dimethyl-2-hexanone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dimethyl-2-hexanone (1.0 eq) in methanol. Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress via TLC.

  • Workup: Cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the methanol under reduced pressure. Add diethyl ether to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. Purify further by distillation or column chromatography.

Protocol 2: GC-MS Analysis for Purity Assessment
  • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for general purity analysis.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. Hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 300.

References

  • EvitaChem. (n.d.). 3,4-Dimethyl-2-hexanone.
  • BenchChem. (n.d.). 3,4-Dimethyl-3-hexanol | 19550-08-4.
  • BenchChem. (n.d.). This compound | 31350-88-6.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Methyl-2-hexanol.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic 3-Methyl-2-hexanol.
  • LookChem. (n.d.). This compound 19550-05-1 wiki.
  • CymitQuimica. (n.d.). CAS 19550-05-1: this compound.
  • BenchChem. (n.d.). 3,4-Dimethyl-2-hexanone | Research Chemical.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Santa Cruz Biotechnology. (n.d.). This compound, erythro + threo | CAS 31350-88-6.
  • YouTube. (2016, February 18). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • Sigma-Aldrich. (n.d.). This compound (mixture of isomers).
  • NIST. (n.d.). 2-Hexanone, 3,4-dimethyl-.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dimethyl-2-hexanone as a Versatile Intermediate in Organic Synthesis.
  • National Institutes of Health. (n.d.). This compound | C8H18O | CID 140547.
  • National Institutes of Health. (n.d.). 3,4-Dimethyl-2-hexanone | C8H16O | CID 89184.
  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • National Institutes of Health. (n.d.). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation.

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Technical Support Center: Enhancing the Enantiomeric Excess of 3,4-Dimethyl-2-hexanol

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3,4-Dimethyl-2-Hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 3,4-dimethyl-2-hexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during this specific transformation. As your virtual Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work. Our focus is on ensuring the scientific integrity and success of your reactions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Catalyst poisoning is a primary cause of failed or low-yield hydrogenation reactions. It occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] The following Q&A format addresses specific problems you may encounter.

Q1: My hydrogenation of 3,4-dimethyl-2-hexanone has stalled or is extremely sluggish. What are the likely causes related to catalyst poisoning?

A1: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. The root cause often lies in impurities present in your starting material, 3,4-dimethyl-2-hexanone. The specific poison depends heavily on the synthetic route used to prepare the ketone.

Common Synthetic Routes and Their Potential Catalyst Poisons:

Synthetic Route for 3,4-Dimethyl-2-hexanonePotential Impurities/Catalyst PoisonsMechanism of Poisoning
Oxidation of 3,4-Dimethyl-2-hexanol [3][4]- Sulfur Compounds: If Jones reagent (CrO₃ in sulfuric acid) was used.[3][4] - Chromium Residues: From incomplete removal of the oxidizing agent. - Nitrogen-containing compounds (e.g., pyridine): If Pyridinium Chlorochromate (PCC) was the oxidant.Sulfur and nitrogen compounds have lone pairs of electrons that strongly and often irreversibly bind to the active metal sites (e.g., Pd, Pt, Ni), blocking access for the ketone and hydrogen.[2][5]
Friedel-Crafts Acylation [4]- Halide Ions (e.g., Cl⁻): From the acyl chloride and Lewis acid catalyst (e.g., AlCl₃). - Residual Lewis Acids: Can interact with the catalyst support or active sites.Halide ions can corrode or restructure the metal surface of the catalyst, reducing its activity.[2]
Grignard Synthesis [3]- Alkyl Halides: Unreacted starting materials from the Grignard reagent preparation.[3]Similar to halide ions, residual alkyl halides can release halogens that poison the catalyst.
General/Other - Unsaturated Carbonyl Compounds: From side aldol condensation reactions.[2][6][7] - Solvents: Certain solvents used in purification may contain inhibitors.Unsaturated compounds can polymerize on the catalyst surface, causing physical blockage of active sites.
Q2: I suspect my 3,4-dimethyl-2-hexanone, synthesized via oxidation of the corresponding alcohol, is contaminated. How do I confirm this and purify it before hydrogenation?

A2: If you've used a chromium-based oxidant like Jones reagent or PCC, residual sulfur or nitrogen compounds are highly probable poisons.

Diagnostic Workflow:

cluster_diagnosis Diagnosis of Contamination cluster_purification Purification Protocol A Stalled Hydrogenation Reaction B Review Synthesis Route of Ketone A->B C Was Jones Reagent (H₂SO₄) or PCC (Pyridine) used? B->C D High Probability of Sulfur or Nitrogen Poisoning C->D Yes E Wash crude ketone with dilute NaHCO₃ solution D->E Proceed to Purification F Wash with brine E->F G Dry over anhydrous MgSO₄ F->G H Distill under reduced pressure G->H I Confirm purity with GC-MS and/or NMR H->I

Caption: Diagnostic and purification workflow for contaminated 3,4-dimethyl-2-hexanone.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • Dissolve the crude 3,4-dimethyl-2-hexanone in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic residues, followed by a brine wash to remove excess water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation:

    • For the highest purity, perform fractional distillation of the crude ketone. This is highly effective at separating the desired product from less volatile impurities and residual starting alcohol.

  • Purity Confirmation:

    • Analyze the purified ketone by Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and the absence of proton signals from contaminants.

Frequently Asked Questions (FAQs)

Q3: Which catalyst is most susceptible to poisoning in this reaction?

A3: While all hydrogenation catalysts can be poisoned, palladium (Pd) and platinum (Pt) catalysts are particularly sensitive to sulfur and nitrogen compounds.[2] Raney Nickel (Ra-Ni) is also susceptible, especially to sulfur. If you suspect high levels of these contaminants, using a higher catalyst loading might be a temporary, albeit inefficient, solution. However, purification of the substrate is the most scientifically sound and cost-effective approach.

Q4: Can I regenerate a poisoned catalyst?

A4: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Caused by weakly adsorbed species. These can sometimes be removed by washing the catalyst with a suitable solvent or by a mild thermal treatment.

  • Irreversible Poisoning: Caused by strong chemisorption, such as with sulfur compounds on palladium.[5] This is often permanent. However, for some industrial catalysts, high-temperature oxidation followed by reduction can be effective but is often not practical in a laboratory setting.[8][9] A method for regenerating a deactivated palladium catalyst using chloroform and glacial acetic acid with sonication has been reported.

Catalyst Regeneration Workflow:

A Poisoned Catalyst B Identify Potential Poison A->B C Weakly Adsorbed Species (e.g., some organics) B->C D Strongly Adsorbed Species (e.g., Sulfur, Halides) B->D E Solvent Washing & Mild Thermal Treatment C->E F High-Temperature Oxidation/Reduction (Industrial) D->F G Chemical Treatment (e.g., acid/base wash) D->G H Activity Restored? E->H F->H G->H I Discard and Use Fresh Catalyst H->I No

Caption: General workflow for catalyst regeneration.

Q5: Could byproducts from the synthesis of 3,4-dimethyl-2-hexanone be the issue?

A5: Absolutely. Aldol condensation is a common side reaction in ketone synthesis, especially under basic or acidic conditions.[2][7] This can lead to the formation of α,β-unsaturated ketones. These unsaturated compounds can act as catalyst poisons by strongly adsorbing to the active sites or by polymerizing on the catalyst surface, leading to physical blockage. Thorough purification, particularly distillation, is crucial to remove these byproducts.

Q6: Are there any "sacrificial" agents I can add to protect my catalyst?

A6: In some specific industrial applications, "poison traps" or sacrificial beds are used upstream of the main reactor to remove contaminants before they reach the primary catalyst.[1] For laboratory scale, this is generally not practical. However, the addition of triphenylphosphine (TPP) has been reported to act as an antidote for sulfur-poisoned Pd/C catalysts in some hydrogenation reactions, as it can help to reduce the palladium sulfide layer and expose active metallic palladium. This approach should be used with caution as phosphines themselves can be catalyst poisons.[2]

References

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. (2016-01-13). [Link]
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Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: An Evaluation of 3,4-Dimethyl-2-hexanol Against Established Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and fine chemical synthesis, the choice of a chiral directing group is a critical determinant of success.[1] Chiral alcohols, temporarily incorporated into a prochiral substrate, serve as powerful auxiliaries to control the stereochemical outcome of a reaction.[1] This guide provides a comparative analysis of several chiral alcohols, placing the less-documented 3,4-dimethyl-2-hexanol in the context of well-established, high-performance auxiliaries like (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol.

While extensive experimental data on the performance of this compound as a chiral auxiliary is scarce in peer-reviewed literature, its unique acyclic and multi-stereocenter structure presents an interesting theoretical counterpoint to the more common cyclic systems. This guide will leverage established principles of asymmetric induction and concrete data from widely-used auxiliaries to create a robust framework for evaluating its potential and for selecting the optimal chiral alcohol for a given synthetic challenge.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a foundational strategy for producing specific stereoisomers, which is vital as the biological activity of a molecule is often exclusive to a single enantiomer.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a substrate to induce facial selectivity in a subsequent reaction. The auxiliary imparts its stereochemical information, typically through steric hindrance, directing an incoming reagent to one face of the molecule over the other.[2] After the new stereocenter is formed, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2]

The effectiveness of a chiral auxiliary is measured by several factors: the diastereoselectivity it induces, the ease of its attachment and removal, and its recoverability.

G sub Prochiral Substrate attach Attachment (Esterification) sub->attach aux Chiral Auxiliary (R) aux->attach substrate_aux Substrate-Auxiliary Adduct attach->substrate_aux reaction Diastereoselective Reaction substrate_aux->reaction diastereomers Diastereomeric Products (Major/Minor) reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary (R) cleavage->recycle

Caption: General workflow of asymmetric synthesis using a recoverable chiral auxiliary.

Profile: this compound

This compound is a chiral secondary alcohol with a flexible, acyclic carbon chain and three stereogenic centers.[3][4] Its structure presents a departure from the rigid cyclic scaffolds of more conventional auxiliaries.

  • Structural Features: The presence of methyl groups at the C3 and C4 positions, in addition to the chiral center at C2 bearing the hydroxyl group, creates a distinct steric environment. The conformational flexibility of the hexane backbone means that its stereodirecting influence would be highly dependent on the formation of a stable, ordered transition state, which can be influenced by chelating metals or specific solvent environments.

  • Potential Applications & Considerations: In theory, when esterified to a prochiral substrate (e.g., glyoxylate or an acrylate), the alkyl groups could shield one face of the reactive center. However, the lack of a rigid ring system may lead to multiple low-energy conformations, potentially resulting in lower diastereoselectivity compared to constrained auxiliaries. There is currently a lack of published, peer-reviewed experimental data quantifying its effectiveness in common asymmetric transformations.

Established Chiral Auxiliaries: Performance Benchmarks

To properly evaluate the potential of any new chiral alcohol, it must be compared against the performance of established, reliable auxiliaries. Here, we examine two "gold standard" examples.

(-)-Menthol and (-)-8-Phenylmenthol

Derived from the natural product (-)-menthol, this class of auxiliaries is renowned for its effectiveness.[2] (-)-8-Phenylmenthol, developed by E.J. Corey, is an enhanced version where the isopropyl group of menthol is replaced by a much bulkier dimethylbenzyl group, leading to significantly improved stereodirection.[1][5][6]

  • Mechanism of Stereodirection: The directing power of these auxiliaries stems from the rigid chair conformation of the cyclohexane ring. When attached to a dienophile like an acrylate, the bulky group (isopropyl or dimethylbenzyl) effectively blocks one face, compelling the diene to approach from the less hindered side.[2][] This steric shielding is the primary cause of the high diastereoselectivity observed.

G cluster_dienophile dienophile Dienophile with (-)-8-Phenylmenthol Auxiliary steric_shield Steric Shielding (Back Face Blocked by Bulky Phenyl Group) product Endo Cycloaddition Product (High Diastereoselectivity) dienophile->product Diels-Alder Reaction diene Diene approach Favored Trajectory (Front Face Approach) diene->approach approach->dienophile

Caption: Steric shielding model for a Diels-Alder reaction using (-)-8-phenylmenthol.

  • Performance Data: 8-phenylmenthol has demonstrated exceptional performance in various reactions, particularly the Diels-Alder reaction, where it was famously used in the synthesis of prostaglandins.[6][] It is also highly effective in conjugate additions and enolate alkylations.[5][8]

trans-2-Phenyl-1-cyclohexanol

Introduced by J. K. Whitesell as a more readily prepared alternative to 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol has proven to be a powerful and versatile chiral auxiliary.[1][6][9]

  • Mechanism of Stereodirection: Similar to menthol derivatives, its efficacy relies on a rigid cyclohexane scaffold. The phenyl group, positioned trans to the hydroxyl, creates a well-defined steric bias. In reactions such as the ene reaction of a derived glyoxylate ester, the phenyl group effectively shields one face of the π-system, directing the approach of the alkene.[1]

  • Performance Data: This auxiliary has been successfully employed in ene reactions, providing high levels of diastereoselectivity. For instance, in a key step for the total synthesis of (−)-heptemerone B, the glyoxylate ester of trans-2-phenylcyclohexanol reacted with 2,4-dimethyl-pent-2-ene to give the desired product with a 10:1 diastereomeric ratio.[1]

Comparative Analysis and Data Summary

The selection of a chiral alcohol is a trade-off between performance, availability, and the ease of attachment/removal. While this compound remains a subject for future investigation, the performance of established auxiliaries provides a clear benchmark.

Chiral AuxiliaryStructureKey FeaturesCommon ApplicationsTypical Diastereomeric Excess (d.e.)
This compound this compoundAcyclic, conformationally flexible, three stereocentersLargely unexplored in asymmetric synthesisData not available in literature
(-)-Menthol (-)-MentholReadily available natural product, rigid cyclohexane scaffoldEnolate alkylations, resolutions of carboxylic acidsModerate to good (often lower than its derivatives)
(-)-8-Phenylmenthol (-)-8-PhenylmentholHighly effective steric bulk, rigid scaffold, excellent stereodirecting groupDiels-Alder reactions, conjugate additions, enolate alkylationsExcellent (>90-99% d.e.)[5][8]
trans-2-Phenyl-1-cyclohexanol (1R,2R)-trans-2-Phenyl-1-cyclohexanolPowerful directing group, more accessible synthesis than 8-phenylmentholEne reactions, Diels-Alder reactionsVery Good to Excellent (>90% d.e.)[1]

Experimental Protocols: A Case Study

To provide a practical context, the following is a representative protocol for an asymmetric Diels-Alder reaction, a benchmark transformation for evaluating chiral auxiliaries. This protocol is based on established methodologies for auxiliaries like 8-phenylmenthol.

Protocol: Asymmetric Diels-Alder Reaction Using a Chiral Auxiliary

Objective: To synthesize a chiral cyclohexene derivative via a Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate ester and cyclopentadiene, demonstrating the principle of auxiliary-based stereocontrol.

Materials:

  • Chiral Acrylate Ester (e.g., (-)-8-phenylmenthyl acrylate) (1.0 equiv)

  • Cyclopentadiene (freshly cracked) (3.0 equiv)

  • Lewis Acid (e.g., Diethylaluminum chloride, Et₂AlCl, 1.0 M in hexanes) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral acrylate ester (e.g., 2.0 mmol).

  • Dissolve the ester in anhydrous DCM (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Et₂AlCl solution (1.2 equiv, 2.4 mmol, 2.4 mL of 1.0 M solution) dropwise over 5 minutes. Stir the resulting mixture for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 equiv, 6.0 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

  • Analysis: The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after cleaving the auxiliary.

Conclusion and Future Outlook

The selection of a chiral alcohol as an auxiliary is a critical decision in the design of an asymmetric synthesis. While established auxiliaries like (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol offer predictable and high levels of stereocontrol due to their sterically demanding and conformationally rigid structures, the landscape of chiral synthesis continuously seeks novel and more efficient reagents.[1][2]

This compound represents an structurally distinct, acyclic chiral alcohol. Its potential efficacy as a chiral auxiliary remains an open question that can only be answered through rigorous experimental investigation. Future studies would need to focus on its performance in benchmark reactions, determining the diastereoselectivities it can induce and exploring conditions (e.g., choice of Lewis acid, solvent) that might favor a single, well-ordered transition state. For researchers in drug development, the existing, well-validated auxiliaries remain the most reliable choice, but the exploration of novel structures like this compound is essential for expanding the synthetic toolkit.

References

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A Senior Application Scientist's Guide: Comparing Grignard Reagents and Catalytic Hydrogenation for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the transformation of carbonyl compounds is a cornerstone of molecular construction. Among the myriad of available methodologies, Grignard reactions and catalytic hydrogenation represent two of the most powerful and fundamentally distinct approaches. While both can be employed to produce alcohols from carbonyl precursors, their mechanisms, synthetic outcomes, and operational requirements diverge significantly. This guide provides an in-depth comparison to inform the strategic choices of researchers, scientists, and drug development professionals in their synthetic endeavors.

Fundamental Principles: A Tale of Two Pathways

At their core, the two methods address different synthetic questions. The Grignard reaction is the quintessential tool for carbon-carbon bond formation , transforming a carbonyl group into a more complex alcohol by introducing a new organic substituent.[1][2] In stark contrast, catalytic hydrogenation is a premier method for reduction , saturating multiple bonds by the addition of molecular hydrogen to produce a less complex, more saturated molecule.[3][4]

The Grignard Reaction: Nucleophilic Addition

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this reaction involves an organomagnesium halide, or "Grignard reagent" (R-Mg-X).[2][5] The highly polar carbon-magnesium bond places significant negative charge density on the carbon, rendering it a potent nucleophile and a strong base.[2][6] The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.[1]

Grignard Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidic Workup RX R-X (Alkyl Halide) RMgX R-Mg-X (Grignard Reagent) RX->RMgX in ether Mg Mg Metal Mg->RMgX RMgX_re R-Mg-X Carbonyl R'-C(=O)-R'' Alkoxide R'-C(R)(O⁻MgX⁺)-R'' Carbonyl->Alkoxide Nucleophilic Attack Alkoxide_re Alkoxide Intermediate Alcohol R'-C(R)(OH)-R'' (Alcohol) Alkoxide_re->Alcohol H₃O⁺

Figure 1: Generalized workflow of a Grignard reaction.
Catalytic Hydrogenation: Surface-Mediated Reduction

Paul Sabatier's Nobel Prize-winning work on hydrogenation laid the foundation for modern reduction chemistry.[5] This process involves the addition of molecular hydrogen (H₂) across an unsaturated bond in the presence of a metal catalyst.[4] The mechanism is heterogeneous, occurring on the surface of catalysts like palladium, platinum, or nickel.[7] Both the hydrogen and the unsaturated substrate are adsorbed onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the substrate, typically from the same face (syn-addition).[4][8]

Catalytic Hydrogenation Mechanism cluster_0 Step 1: Adsorption cluster_1 Step 2: H-Atom Transfer cluster_2 Step 3: Desorption Catalyst Metal Catalyst Surface (e.g., Pd, Pt, Ni) H2 H₂ Gas Adsorbed_H H atoms adsorbed on surface H2->Adsorbed_H Alkene Substrate (e.g., R₂C=CR₂) Adsorbed_Alkene Substrate adsorbed on surface Alkene->Adsorbed_Alkene Intermediate Half-hydrogenated Intermediate Adsorbed_Alkene->Intermediate 1st H atom adds Product Saturated Product (R₂CH-CHR₂) Intermediate->Product 2nd H atom adds

Figure 2: Heterogeneous catalytic hydrogenation mechanism.

Comparative Analysis for Synthetic Strategy

The choice between these two powerful reactions hinges on a careful analysis of the synthetic goal and the nature of the starting materials. The following table summarizes the key decision-making parameters.

FeatureGrignard ReactionCatalytic Hydrogenation
Primary Outcome C-C Bond Formation ; increases molecular complexity.[1]Reduction (C-H Bond Formation) ; saturates multiple bonds.[4]
Reagent Nature Strongly nucleophilic and basic organometallic (R-Mg-X).[2]Gaseous H₂ with a solid or soluble metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[7]
Substrate Scope Aldehydes, ketones, esters, epoxides, nitriles, CO₂.[2][9][10]Alkenes, alkynes, carbonyls, imines, nitriles, nitro groups, aromatic rings.[3][7]
Functional Group Tolerance Poor . Intolerant of acidic protons (e.g., -OH, -NH₂, -SH, -COOH).[2][11][12]Moderate to Good . Can be tuned by catalyst choice. Tolerates many groups but will reduce other unsaturated functionalities.[13][14][15]
Stereoselectivity Controlled by steric hindrance (Felkin-Anh/Cram models); attack on sp² center often yields racemic mixtures unless a chiral center is adjacent.[16][17]Typically syn-addition to the less sterically hindered face of a π-system.[18]
Key Safety Hazards Fire/Explosion : Pyrophoric reagents, highly flammable ether solvents, exothermic and potentially runaway reactions.[19][20][21]Fire/Explosion : Flammable H₂ gas (wide explosive range), pyrophoric catalysts (e.g., Raney Ni, dry Pd/C).[22][23][24]
Typical Conditions Strictly anhydrous, inert atmosphere (N₂ or Ar), often at reflux of ether/THF.[25][26]Ambient to high pressure of H₂, various solvents, room temperature to elevated temperatures.[27][28]

In-Depth Comparison

Substrate Scope and Chemoselectivity

This is the most critical point of divergence. A Grignard reagent's utility is defined by its extreme basicity. It will react with any available acidic proton faster than it will attack a carbonyl.[29] This incompatibility requires either protection of acidic functional groups or a synthetic route that introduces them after the Grignard step.

Catalytic hydrogenation , conversely, is not basic. Its selectivity is governed by the catalyst's ability to coordinate with and reduce different functional groups.[15] For instance, Pd/C at atmospheric pressure will readily reduce an alkene or alkyne but may require more forcing conditions to reduce a ketone.[30] This allows for selective reductions in polyfunctional molecules. However, groups like nitro compounds or other alkenes will likely be reduced concurrently, a factor that must be considered.[14]

Decision Workflow Start Synthetic Goal? Q_Bond Form a new C-C bond? Start->Q_Bond Q_Reduce Reduce a π-bond? Start->Q_Reduce Q_Bond->Q_Reduce No Grignard Use Grignard Reaction Q_Bond->Grignard Yes Hydrogenation Use Catalytic Hydrogenation Q_Reduce->Hydrogenation Yes Q_Protic Does substrate have acidic protons (OH, NH, COOH)? Grignard->Q_Protic Q_Other_FG Are other reducible groups present (alkenes, NO₂)? Hydrogenation->Q_Other_FG Protect Protect functional group before Grignard reaction. Q_Protic->Protect Yes Consider_Alt Consider alternative (e.g., organolithium, Reformatsky) Protect->Consider_Alt Or Check_Selectivity Check catalyst selectivity. (e.g., Pd/C, PtO₂, Lindlar) Q_Other_FG->Check_Selectivity Yes Proceed_H2 Proceed with Hydrogenation Q_Other_FG->Proceed_H2 No Check_Selectivity->Proceed_H2

Figure 3: Decision-making guide for choosing between methods.
Stereochemical Control

In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the adsorbed face. This geometric constraint typically results in a predictable syn-addition, a powerful tool for controlling diastereoselectivity.[18]

The stereochemical outcome of a Grignard reaction is dictated by the approach of the nucleophile to the planar, sp²-hybridized carbonyl carbon.[16] For prochiral ketones, this results in a racemic mixture of alcohols. If a chiral center is already present near the carbonyl, diastereoselectivity can be achieved, often predicted by models like Felkin-Anh, where the nucleophile attacks from the least sterically hindered trajectory.[17]

Experimental Protocols & Safety

Both procedures demand rigorous attention to safety due to the handling of highly reactive and flammable materials.[19][23]

Protocol: Grignard Synthesis of Triphenylmethanol

This two-step procedure first prepares phenylmagnesium bromide and then uses it to react with methyl benzoate, showcasing the double addition to an ester.

Core Principle: The success of this experiment is entirely dependent on maintaining strictly anhydrous (water-free) conditions.[25][26] Water will quench the Grignard reagent as it forms.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried for several hours at >110 °C and assembled while still warm under a stream of dry nitrogen or argon to prevent atmospheric moisture from coating the surfaces.[31]

  • Reagent Preparation: Place magnesium turnings (2.2 eq) in the reaction flask. Add a small crystal of iodine; its disappearance from purple vapor to colorless is an indicator of magnesium activation.[32][33]

  • Grignard Formation: Fill the addition funnel with a solution of bromobenzene (2.1 eq) in anhydrous diethyl ether. Add a small portion to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to gently reflux.[32] The causality here is critical: the reaction is exothermic, and initiation can be sluggish, posing a risk of a sudden, uncontrolled (runaway) reaction if too much halide is added before initiation.[19][26] Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction with Ester: After the magnesium is consumed, cool the flask to 0 °C. Add a solution of methyl benzoate (1.0 eq) in anhydrous ether dropwise via the addition funnel. The Grignard reagent will attack the ester twice to form a magnesium alkoxide intermediate.[2]

  • Workup and Quenching: Slowly and carefully pour the reaction mixture over ice, followed by the addition of dilute acid (e.g., 3M HCl) to protonate the alkoxide and dissolve the magnesium salts.[31][34] This step is highly exothermic and releases flammable ether vapors; it must be done in a well-ventilated fume hood.

  • Purification: The triphenylmethanol product is extracted into an organic solvent, dried, and purified, typically by recrystallization.

Protocol: Catalytic Hydrogenation of Acetophenone

This procedure reduces a ketone to a secondary alcohol using a heterogeneous catalyst and hydrogen gas.

Core Principle: The primary safety objective is to prevent the mixing of hydrogen and oxygen, which forms a highly explosive mixture, and to safely handle the pyrophoric catalyst.[22][23][24]

Step-by-Step Methodology:

  • Reactor Setup: Assemble a pressure-rated hydrogenation vessel (e.g., a Parr shaker or a heavy-walled flask). Ensure all connections are secure.[27]

  • Catalyst Handling: In the flask, dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate). Under an inert atmosphere (nitrogen or argon) , add the palladium on carbon catalyst (Pd/C, typically 5-10 mol% loading). The catalyst is often supplied wet with water to mitigate its pyrophoricity; handling it dry in air can cause it to ignite spontaneously.[22][23]

  • Inerting the System: Seal the reaction vessel. Using a three-way valve connected to a vacuum pump and a hydrogen source, purge the system. This involves evacuating the flask to remove air and then backfilling with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[24][27]

  • Introducing Hydrogen: After the final evacuation, backfill the vessel with hydrogen gas to the desired pressure (for many ketone reductions, a balloon of H₂ or slightly positive pressure is sufficient, though some may require higher pressures).[28]

  • Reaction: Stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction progress can be monitored by the uptake of hydrogen (pressure drop in a closed system) or by TLC/GC analysis.

  • Workup and Catalyst Removal: Once the reaction is complete, purge the system again with nitrogen to remove all hydrogen. The catalyst must be filtered while still wet. This is typically done by vacuum filtration through a pad of Celite®. The filter cake must not be allowed to dry in the open air, as it can ignite the filter paper and solvent.[22] The wet catalyst should be immediately quenched and disposed of according to institutional safety guidelines.

  • Purification: The solvent is removed from the filtrate, and the resulting 1-phenylethanol can be purified by distillation.

Conclusion for the Practicing Scientist

The choice between a Grignard reaction and catalytic hydrogenation is a fundamental decision in synthetic design.

  • Choose the Grignard reaction when your objective is to build a carbon skeleton. It is an unparalleled method for adding alkyl, vinyl, or aryl groups to a carbonyl, transforming it into a more complex secondary or tertiary alcohol. Be prepared to manage its poor functional group tolerance and the stringent requirement for anhydrous conditions.

  • Choose catalytic hydrogenation when your objective is a clean reduction of a carbonyl to an alcohol without adding carbon atoms. This method offers good chemoselectivity that can often be tuned by the choice of catalyst and conditions, making it suitable for complex molecules with multiple functional groups. Mastery of the safety protocols for handling flammable gases and pyrophoric catalysts is non-negotiable.

Ultimately, a deep understanding of the mechanisms, scope, and limitations of both techniques is essential for the rational design of efficient, safe, and successful synthetic routes in research and development.

References

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A Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

3,4-Dimethyl-2-hexanol (C8H18O) is a volatile organic compound that may be present as a pharmaceutical intermediate, a fragrance component, or a potential impurity.[1] Accurate and precise measurement of this analyte is critical for quality control, stability studies, and safety assessments. The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[2][3] This guide will compare a Gas Chromatography-Mass Spectrometry (GC-MS) method, ideal for volatile compounds, with a High-Performance Liquid Chromatography (HPLC) method coupled with a Refractive Index (RI) detector, a viable alternative for non-chromophoric analytes.[4][5]

The Foundational Pillars of Method Validation

Before delving into the specific methodologies, it is crucial to understand the core validation characteristics as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1). These parameters ensure the trustworthiness and scientific validity of the analytical data.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] The gas chromatograph separates components of a mixture based on their boiling points and affinity for the stationary phase, while the mass spectrometer provides highly specific detection and structural information. For a volatile analyte like this compound, a headspace sampling technique is often employed to minimize matrix effects and simplify sample preparation.[9][10]

Experimental Protocol: Headspace GC-MS

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample with a suitable solvent (e.g., methanol) to bring the expected concentration of this compound within the calibration range. Transfer an aliquot of the prepared standard or sample into a headspace vial.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Headspace Autosampler Agilent 7697A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Initial: 50°C, hold for 2 min. Ramp: 15°C/min to 250°C, hold for 5 min
Injector Temperature 250°C
Headspace Vial Temp 80°C
Headspace Loop Temp 90°C
Headspace Transfer Line Temp 100°C
Vial Equilibration Time 15 min
Injection Volume 1 mL of headspace
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 45, 59, 87 (Quantifier: 45)
Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock (1000 µg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_stock->prep_cal prep_vial Aliquot to Headspace Vial prep_cal->prep_vial prep_sample Dilute Sample prep_sample->prep_vial hs_sampler Headspace Incubation (80°C, 15 min) prep_vial->hs_sampler gc_injection GC Injection (1 mL headspace) hs_sampler->gc_injection gc_separation Chromatographic Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, SIM mode) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

GC-MS experimental workflow.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

While GC-MS is often the preferred method for volatile alcohols, HPLC can serve as a valuable orthogonal technique for method validation and in laboratories where GC-MS is not available. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is necessary.[5][11] RI detectors measure the difference in the refractive index between the mobile phase and the sample eluting from the column.[12] It is important to note that RI detectors are sensitive to changes in temperature and are not compatible with gradient elution.[11]

Experimental Protocol: HPLC-RI

1. Standard and Sample Preparation:

  • Stock Solution (10 mg/mL): Accurately weigh 1 g of this compound reference standard and dissolve in 100 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to bring the expected concentration of this compound within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-RI Instrumentation and Parameters:

ParameterSetting
HPLC System Waters Alliance e2695 or equivalent
Detector Waters 2414 Refractive Index Detector or equivalent
Column C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[13]
Mobile Phase Acetonitrile:Water (70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
RI Detector Temperature 35°C
Run Time 10 minutes
Experimental Workflow: HPLC-RI

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing prep_stock Prepare Stock (10 mg/mL) prep_cal Prepare Calibration Standards (0.1-5.0 mg/mL) prep_stock->prep_cal hplc_injection HPLC Injection (20 µL) prep_cal->hplc_injection prep_sample Dilute Sample filter_sample Filter through 0.45 µm filter prep_sample->filter_sample filter_sample->hplc_injection hplc_separation Isocratic Separation (C18 column) hplc_injection->hplc_separation ri_detection RI Detection hplc_separation->ri_detection peak_integration Peak Integration ri_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

HPLC-RI experimental workflow.

Comparative Performance Data

The following tables summarize the validation data for the two proposed methods. This data is representative of what would be expected from a robustly validated analytical procedure according to ICH guidelines.[7]

Table 1: Linearity and Range
ParameterGC-MS MethodHPLC-RI MethodAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 5.0 mg/mLDefined by linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Causality: The excellent linearity of the GC-MS method is attributable to the high specificity of the mass detector in SIM mode, which minimizes baseline noise and interference. The HPLC-RI method also demonstrates good linearity, though it may be slightly lower due to the universal nature of the RI detector, which is more susceptible to baseline drift.

Table 2: Accuracy (Recovery)
Spiked ConcentrationGC-MS (% Recovery)HPLC-RI (% Recovery)Acceptance Criteria
Low (80% of target) 99.5%98.9%98.0% - 102.0%
Mid (100% of target) 100.8%101.2%98.0% - 102.0%
High (120% of target) 101.5%101.8%98.0% - 102.0%

Causality: Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria for assay methods.[14] The headspace technique in GC-MS effectively isolates the volatile analyte from non-volatile matrix components, leading to high recovery. The simple sample preparation for the HPLC-RI method also contributes to its good accuracy.

Table 3: Precision (Relative Standard Deviation - RSD)
Precision LevelGC-MS (% RSD)HPLC-RI (% RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 1.1%1.5%≤ 3.0%

Causality: The GC-MS method demonstrates superior precision, which is a direct result of the high degree of automation in headspace sampling and the stability of the mass spectrometer. The HPLC-RI method's precision is also well within acceptable limits but can be influenced more by minor fluctuations in mobile phase composition and temperature, which affect the refractive index.[11]

Table 4: Sensitivity (LOD & LOQ)
ParameterGC-MS MethodHPLC-RI MethodAcceptance Criteria
LOD 0.3 µg/mL0.03 mg/mL (30 µg/mL)S/N ratio ≥ 3:1
LOQ 1.0 µg/mL0.1 mg/mL (100 µg/mL)S/N ratio ≥ 10:1

Causality: The GC-MS method is significantly more sensitive than the HPLC-RI method. This is due to the inherent sensitivity of the mass spectrometer, especially in SIM mode, which filters out background noise and focuses on the specific ions of the analyte.[8] The RI detector, being a bulk property detector, has inherently lower sensitivity.[5]

Conclusion and Method Selection Rationale

Both the GC-MS and HPLC-RI methods can be successfully validated for the quantitative analysis of this compound. However, the choice of method should be guided by the specific requirements of the analysis.

The Headspace GC-MS method is the superior choice when:

  • High sensitivity is required, for instance, in the analysis of trace impurities or residual solvents.

  • High specificity is paramount, especially in complex sample matrices where co-eluting peaks may be present.

  • High throughput and automation are desired for routine quality control testing.

The HPLC-RI method is a suitable alternative when:

  • A GC-MS system is not available.

  • The expected concentration of this compound is relatively high, and the high sensitivity of GC-MS is not necessary.

  • An orthogonal method is needed for cross-validation of the primary GC-MS method.[4]

This guide has provided a comprehensive comparison of two validated analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

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A Comparative Guide to Diastereomeric Ratio Determination in 3,4-Dimethyl-2-hexanol: GC vs. NMR-Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the diastereomeric ratio (d.r.) of chiral molecules is a cornerstone of stereoselective synthesis and a critical quality attribute for pharmaceutical compounds. The spatial arrangement of atoms dictates a molecule's biological activity, with different stereoisomers often exhibiting varied efficacy and toxicity. This guide provides an in-depth, objective comparison of two primary analytical techniques for determining the diastereomeric ratio of 3,4-Dimethyl-2-hexanol: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide moves beyond a simple listing of steps to explain the underlying principles and rationale behind experimental choices, ensuring a robust and validated approach.

This compound possesses three chiral centers, leading to the potential for eight stereoisomers (four pairs of enantiomers). The relationship between any two non-enantiomeric stereoisomers is diastereomeric. The accurate quantification of these diastereomers is paramount for controlling the stereochemical outcome of a synthetic route.

The Analytical Challenge: Distinguishing Diastereomers

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation and quantification by various analytical methods.[1] The choice between GC and NMR often depends on factors such as the required accuracy, sensitivity, sample throughput, and the availability of instrumentation.[2]

Gas Chromatography (GC)-Based Methods: Leveraging Physical Separation

Gas chromatography is a powerful technique for the separation of volatile compounds. For chiral molecules like this compound, two main strategies are employed: separation on a chiral stationary phase (CSP) or derivatization to form diastereomers that can be separated on a standard achiral column.

Mechanism of Separation

The fundamental principle of GC-based separation of stereoisomers lies in the differential interaction between the analytes and the stationary phase of the GC column.[3] When a chiral stationary phase is used, the enantiomers and diastereomers of this compound will exhibit different affinities for the CSP, leading to different retention times and, thus, separation.[4]

Alternatively, derivatization with a chiral derivatizing agent (CDA) converts the mixture of stereoisomers into a new mixture of diastereomers with more pronounced differences in their physical properties, facilitating separation on a standard, achiral column.[5] For alcohols, a common derivatization is acylation to form esters.[6]

Experimental Protocol: Chiral GC Analysis of this compound

This protocol outlines the derivatization of this compound to its acetate ester, followed by analysis on a chiral GC column.

Objective: To separate and quantify the diastereomers of this compound.

1. Derivatization to Acetate Esters:

  • In a 2 mL vial, combine 10 mg of the this compound diastereomeric mixture, 0.5 mL of acetic anhydride, and 50 µL of pyridine.

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling to room temperature, quench the reaction by slowly adding 1 mL of deionized water.

  • Extract the resulting 3,4-dimethyl-2-hexyl acetate with 1 mL of dichloromethane.

  • Carefully remove the organic layer for GC analysis.

2. GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Hydrogen or Helium.[2]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.[2]

  • Oven Program: Start at 90°C, hold for 1 minute, then ramp at 2°C/min to 140°C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

3. Data Analysis:

  • Identify the peaks corresponding to the different diastereomers of 3,4-dimethyl-2-hexyl acetate.

  • Integrate the peak areas for each diastereomer.

  • Calculate the diastereomeric ratio by expressing the ratio of the integrated peak areas. For a two-component mixture of diastereomers A and B, the d.r. = Area(A) : Area(B).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Diastereomeric Mixture Derivatization Derivatization (Acetylation) Sample->Derivatization Acetic Anhydride, Pyridine Injection Inject Sample Derivatization->Injection Separation Chiral GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Diastereomeric Ratio Integration->Calculation Result Result Calculation->Result Diastereomeric Ratio

Caption: Workflow for Diastereomeric Ratio Determination by GC.

NMR Spectroscopy-Based Methods: Probing the Molecular Environment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. For determining diastereomeric ratios, the principle lies in the fact that diastereomers are distinct chemical entities with different magnetic environments for their nuclei, leading to distinguishable signals in the NMR spectrum.[1]

Mechanism of Differentiation

In many cases, the signals of diastereomers are sufficiently resolved in a standard ¹H or ¹³C NMR spectrum to allow for direct integration and determination of the diastereomeric ratio. However, when signals overlap, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.

A widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[7] Reaction of the diastereomeric mixture of this compound with a single enantiomer of Mosher's acid chloride will produce a new mixture of diastereomeric esters. These newly formed diastereomers often exhibit significantly different chemical shifts for protons near the stereocenter, allowing for accurate integration.

Experimental Protocol: NMR Analysis using Mosher's Acid Derivatization

This protocol details the derivatization of this compound with (R)-Mosher's acid chloride for the determination of the diastereomeric ratio by ¹H NMR.

Objective: To create diastereomeric esters with resolved ¹H NMR signals for quantification.

1. Derivatization to Mosher's Esters:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound diastereomeric mixture in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add approximately 10 µL of anhydrous pyridine.

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[8]

  • Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Experiment: Standard ¹H NMR.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration. A D1 of 10-15 seconds is often a good starting point.

3. Data Analysis:

  • Identify a set of well-resolved signals corresponding to each diastereomer. Protons closer to the newly formed ester linkage are likely to show the largest chemical shift differences.

  • Carefully integrate the corresponding signals for each diastereomer.

  • Calculate the diastereomeric ratio from the ratio of the integrals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Diastereomeric Mixture Derivatization Derivatization (Mosher's Ester) Sample->Derivatization (R)-Mosher's Acid Chloride, Pyridine, CDCl3 Acquisition Acquire 1H NMR Spectrum Derivatization->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Resolved Signals Processing->Integration Calculation Calculate Diastereomeric Ratio Integration->Calculation Result Result Calculation->Result Diastereomeric Ratio

Caption: Workflow for Diastereomeric Ratio Determination by NMR.

Performance Comparison: GC vs. NMR

The choice of the optimal analytical technique depends on the specific requirements of the analysis. Below is a comparative summary of the performance of GC and NMR for the determination of the diastereomeric ratio of this compound.

FeatureGas Chromatography (GC)NMR Spectroscopy
Principle Physical separation of diastereomers based on differential partitioning between a mobile and stationary phase.[2]In-situ differentiation of diastereomers based on their distinct magnetic environments.[1]
Sample Preparation May require derivatization to improve volatility and separation.[6]Often requires derivatization (e.g., with Mosher's acid) to resolve overlapping signals.[8]
Sensitivity High (typically low ppm to ppb).Lower (typically requires µg to mg of sample).
Resolution Excellent, capable of separating closely related isomers with high efficiency.Dependent on the magnetic field strength and the chemical shift difference between diastereomeric signals. Can be limited by signal overlap.
Accuracy & Precision High, contingent on baseline resolution of peaks.High, provided signals are well-resolved and acquisition parameters are optimized for quantification.
Analysis Time Relatively fast per sample (typically 15-30 minutes).Can be longer per sample, especially if long relaxation delays are required for accurate integration.
Instrumentation Cost Generally lower than high-field NMR.High initial investment for the spectrometer.
Method Development Can be time-consuming to optimize column, temperature program, and other parameters.May require screening of different chiral derivatizing or solvating agents to achieve sufficient signal separation.
Sample Throughput High, especially with an autosampler.Lower, due to longer acquisition times per sample.
Information Provided Retention times and peak areas for quantification.Detailed structural information in addition to quantification. Can be used to determine absolute configuration with appropriate derivatization (e.g., Mosher's method).[9]

Validation of the Analytical Method

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[1] Key validation parameters for diastereomeric ratio determination include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the diastereomers in the presence of other components, such as starting materials, byproducts, or other stereoisomers.

  • Linearity: The method should provide results that are directly proportional to the concentration of the diastereomers over a given range.

  • Accuracy: The closeness of the measured diastereomeric ratio to the true value. This can be assessed by analyzing samples with known diastereomeric ratios.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of a minor diastereomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Both Gas Chromatography and NMR Spectroscopy are powerful and reliable techniques for the determination of the diastereomeric ratio of this compound.

Gas Chromatography is often the method of choice for routine analysis and high-throughput screening due to its high sensitivity, excellent resolving power, and faster analysis times. The use of chiral capillary columns, particularly after derivatization, can provide baseline separation of all stereoisomers, leading to highly accurate and precise results.

NMR Spectroscopy , particularly after derivatization with a chiral agent like Mosher's acid, offers the significant advantage of providing structural confirmation alongside quantitative data. While it may have lower throughput and sensitivity compared to GC, it is an invaluable tool for method development, structural elucidation, and for confirming the identity of the separated diastereomers. For complex mixtures or when absolute configuration determination is also required, NMR is often the preferred method.

Ultimately, the selection of the most appropriate technique will depend on the specific goals of the analysis, the available instrumentation, and the required level of validation. In a drug development setting, it is not uncommon to use both techniques orthogonally: GC for routine quality control and NMR for initial characterization and in-depth structural analysis.

References

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
  • Cebrián-Torrejón, G., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 858941. [Link]
  • Repositori Obert UdL. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
  • Carneiro, J. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(9), 2335. [Link]
  • ResearchGate. (2025). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. [Link]
  • ResearchGate. (n.d.). HPLC separation of diastereomeric 5-octyn-4-ol MαNP esters, and.... [Link]
  • SciSpace. (2012, March 21).
  • National Institutes of Health. (n.d.).
  • PharmTech. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Chromatography Online. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
  • National Institutes of Health. (n.d.).
  • Macedonian Pharmaceutical Bulletin. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
  • ResearchGate. (n.d.).
  • Food Research. (2023, October 5). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (2020, September 16).
  • Lankhorst, P. P., et al. (2015). A Simple ¹³C NMR Method for the Discrimination of Complex Mixtures of Stereoisomers: All Eight Stereoisomers of α-Tocopherol Resolved. Chirality, 27(11), 850-855. [Link]
  • Farran, D., et al. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. The Journal of Organic Chemistry, 74(18), 7168-7171. [Link]
  • PubChem. (n.d.). 3,4-Dimethyl-3-hexanol. [Link]
  • ChemRxiv. (2023, September 18).

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Enantiomeric excess determination of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for the Determination of Enantiomeric Excess in 3,4-Dimethyl-2-hexanol

In the landscape of asymmetric synthesis and pharmaceutical development, the precise quantification of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The distinct pharmacological and toxicological profiles of enantiomers demand robust and accurate analytical methods for determining enantiomeric excess (ee).[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for quantifying the enantiomeric excess of this compound, a chiral secondary alcohol.

While specific literature on this compound is sparse, the principles and methodologies detailed herein are based on established protocols for structurally similar, volatile chiral alcohols.[2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most suitable technique for your laboratory's needs. We will explore the three most powerful and widely adopted methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Core Techniques

The selection of an analytical technique is a critical decision dictated by the analyte's properties, required accuracy, sensitivity, sample throughput, and available instrumentation.[1][3] Each method operates on a different principle, offering a unique set of advantages and limitations.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Auxiliary
Principle Physical separation of volatile enantiomers on a chiral stationary phase (CSP).[2]Differential partitioning of enantiomers between a liquid mobile phase and a CSP.[3]In-situ formation of diastereomeric complexes leading to distinct NMR signals.[3][4]
Resolution Excellent resolution is achievable, particularly with cyclodextrin-based columns.[5]Generally high resolution (Rs ≥ 5 is possible), dependent on column and mobile phase.[3]Dependent on the choice of chiral auxiliary and NMR field strength.[3]
Analysis Time Typically 15-30 minutes per sample, depending on the temperature program.[2][3]Typically 10-20 minutes per sample.[3]Rapid, often ~5-15 minutes per sample for data acquisition.[3]
Sensitivity (LOD/LOQ) High sensitivity, especially with a Flame Ionization Detector (FID). LOD can be in the low µg/mL range.[3]High sensitivity with UV detection (if derivatized) or other detectors (e.g., RI, CAD).Generally lower sensitivity than chromatographic methods.[3]
Sample Preparation Often requires derivatization to improve volatility and peak shape.Minimal preparation needed if analyte is soluble in the mobile phase.Simple mixing with a chiral solvating agent or a chemical reaction to form diastereomers.
Solvent Consumption Very low (carrier gas).[3]Moderate, dependent on flow rate and run time.Low (~0.5-1 mL of deuterated solvent per sample).[3]
Destructive? YesYes (sample cannot be recovered)No (sample can be recovered)

Method 1: Chiral Gas Chromatography (GC)

For volatile chiral alcohols like this compound, chiral GC is a powerful and highly effective technique. It offers exceptional resolving power, often baseline-separating enantiomers to allow for precise quantification.

Causality Behind Experimental Choices

The success of a chiral GC separation hinges on the interactions between the analyte and the Chiral Stationary Phase (CSP). For alcohols, CSPs based on cyclodextrin derivatives are the industry standard.[5][6] These toroidal macromolecules possess a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral environment where enantiomers can form transient, diastereomeric inclusion complexes with differing stabilities, leading to different retention times.[6]

To enhance separation efficiency and improve peak shape, a common strategy is to derivatize the alcohol's hydroxyl group.[5] This acylation (e.g., converting to an acetate ester) blocks the polar -OH group, reducing its tendency to form hydrogen bonds with the stationary phase, which can cause peak tailing. This results in sharper, more symmetrical peaks and often increases the volatility and separation factor (α).[5]

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing node_prep 1. Derivatization (e.g., Acetylation) node_extract 2. Quench, Extract & Dry node_prep->node_extract node_inject 3. Inject into GC node_extract->node_inject node_separate 4. Separation on Chiral Column node_inject->node_separate node_detect 5. FID Detection node_separate->node_detect node_integrate 6. Integrate Peak Areas node_detect->node_integrate node_calc 7. Calculate ee% node_integrate->node_calc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_prep 1. Dissolve Sample in Mobile Phase node_inject 2. Inject into HPLC node_prep->node_inject node_separate 3. Separation on Chiral Column node_inject->node_separate node_detect 4. Detection (UV/RI) node_separate->node_detect node_integrate 5. Integrate Peak Areas node_detect->node_integrate node_calc 6. Calculate ee% node_integrate->node_calc cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing node_prep 1. React Sample with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) node_acquire 2. Acquire NMR Spectrum (¹H or ¹⁹F) node_prep->node_acquire node_integrate 3. Integrate Diastereomer Signals node_acquire->node_integrate node_calc 4. Calculate ee% node_integrate->node_calc

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: An Evaluation of 3,4-Dimethyl-2-hexanol and Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical and fine chemical industries.[1] This guide provides a comparative analysis of chiral auxiliaries, with a specific inquiry into the potential of 3,4-Dimethyl-2-hexanol, alongside an in-depth look at established and reliable alternatives.

Our investigation into the scientific literature reveals a notable absence of this compound as a recognized chiral auxiliary for asymmetric synthesis. While its properties as a branched secondary alcohol are documented, there is no substantive body of research demonstrating its efficacy in inducing stereoselectivity in chemical reactions.[2][3][4] This guide will therefore address this knowledge gap and pivot to a comparative study of well-established, field-proven chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultam, and menthol-derivatives, specifically 8-phenylmenthol.

The Role of a Chiral Auxiliary: A Workflow Overview

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can ideally be recovered and reused.[5] The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to direct a reaction to form one diastereomer in significant excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.

  • High Recovery and Recyclability: To be cost-effective, especially on an industrial scale, the auxiliary should be recoverable in high yield.[6][7]

  • Predictable Stereochemical Control: The stereochemical outcome should be predictable based on a well-understood model of asymmetric induction.

This compound: An Unexplored Candidate

Our comprehensive search of chemical databases and scientific literature did not yield any studies where this compound is employed as a chiral auxiliary to control stereoselective transformations. While branched secondary alcohols are a well-known class of organic compounds, their utility as chiral auxiliaries is not established, particularly for simple, non-functionalized structures like this compound.[8] The lack of functional groups that can rigidly orient the substrate relative to the chiral environment likely precludes its effectiveness in inducing high levels of stereoselectivity.

Established Chiral Auxiliaries: A Comparative Analysis

In contrast to this compound, several classes of chiral auxiliaries have been extensively studied and successfully applied in a multitude of asymmetric syntheses.[1] Below is a comparative overview of three of the most prominent examples.

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis, particularly in aldol reactions and alkylations.[9][10] They are typically derived from readily available amino acids.[11]

Mechanism of Stereocontrol: Evans' auxiliaries operate through the formation of a rigid, chelated enolate, which effectively blocks one face of the enolate from the incoming electrophile. The substitution pattern on the oxazolidinone ring dictates the direction of electrophilic attack, leading to predictable stereochemical outcomes.[12]

Applications:

  • Asymmetric Aldol Reactions: Formation of syn- or anti-aldol products with high diastereoselectivity.[10]

  • Asymmetric Alkylation: Synthesis of α-substituted carboxylic acid derivatives.[12]

  • Asymmetric Diels-Alder Reactions: Control of facial selectivity in cycloadditions.[9]

Oppolzer's Sultam

Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly effective chiral auxiliaries derived from naturally occurring camphor.[13] Their rigid bicyclic structure provides a well-defined chiral environment.

Mechanism of Stereocontrol: The stereochemical outcome is directed by the steric hindrance of the camphor skeleton, which shields one face of the attached prochiral substrate. The sulfonyl group can also play a role in chelation with metal ions, further rigidifying the transition state.[14]

Applications:

  • Asymmetric Aldol Reactions: Known for providing excellent stereocontrol.[15]

  • Asymmetric Conjugate Additions: Effective in Michael additions.[14]

  • Asymmetric Hydrogenations: Used to control the stereochemistry of olefin reductions.

(-)-8-Phenylmenthol

A derivative of the naturally abundant (-)-menthol, (-)-8-phenylmenthol is a highly effective chiral auxiliary, particularly in reactions where significant steric bulk is required to direct the stereochemical outcome. Its use was pioneered by E.J. Corey.[9]

Mechanism of Stereocontrol: The bulky phenylmenthol group effectively blocks one face of the prochiral substrate, forcing the reagent to approach from the less hindered side. This steric directing effect is the primary mode of asymmetric induction.

Applications:

  • Asymmetric Diels-Alder Reactions: Famously used in the synthesis of prostaglandins to control the stereochemistry of the cycloaddition.

  • Asymmetric Alkylation: Can be used to direct the alkylation of enolates.

  • Asymmetric Ene Reactions: Provides stereocontrol in ene reactions.[9]

Comparative Performance Data

The following table summarizes the typical performance of these established chiral auxiliaries in key asymmetric reactions, as reported in the literature.

Chiral AuxiliaryReaction TypeSubstrate ExampleDiastereomeric Excess (d.e.)Reference
Evans' Oxazolidinone Aldol ReactionPropionyl imide + Benzaldehyde>99%[10]
AlkylationPropionyl imide + Benzyl bromide>98%[12]
Oppolzer's Sultam Aldol ReactionN-propionyl sultam + Aldehydeup to 98%[15]
Conjugate AdditionN-enoyl sultam + Grignard reagent>95%[14]
(-)-8-Phenylmenthol Diels-AlderAcrylate ester + Cyclopentadiene>95%[9]
AlkylationGlyoxylate ester + Allyl bromideup to 88%

Experimental Protocols

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Synthesis Phase cluster_1 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Asymmetric_Reaction Diastereoselective Reaction Substrate_Auxiliary_Conjugate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Recycle Recycle Recovered_Auxiliary->Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation: The chiral oxazolidinone is acylated with a carboxylic acid chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.

  • Alkylation: The enolate is then reacted with an alkyl halide to introduce the new substituent with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) or reductive cleavage (e.g., with lithium borohydride) to yield the chiral carboxylic acid or alcohol, respectively. The auxiliary can then be recovered.[7]

Protocol 2: Asymmetric Diels-Alder using (-)-8-Phenylmenthol
  • Esterification: (-)-8-Phenylmenthol is esterified with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) to form the dienophile.

  • Cycloaddition: The resulting ester is reacted with a diene (e.g., cyclopentadiene) under thermal or Lewis acid-catalyzed conditions to effect the Diels-Alder cycloaddition.

  • Cleavage: The chiral auxiliary is cleaved from the cycloadduct, typically by saponification or reduction, to yield the chiral cyclic carboxylic acid or alcohol. The recovered (-)-8-phenylmenthol can be purified and reused.

Conclusion

While the initial topic of investigation, this compound, does not appear to be a viable chiral auxiliary based on current scientific literature, this comparative guide highlights the robust and reliable nature of established alternatives. Evans' oxazolidinones, Oppolzer's sultams, and (-)-8-phenylmenthol each offer a powerful platform for asymmetric synthesis, with well-understood mechanisms of stereocontrol and extensive track records of success in the synthesis of complex, enantiomerically pure molecules. The choice of auxiliary will depend on the specific reaction, the desired stereochemical outcome, and the economic considerations of the synthetic route. For researchers and professionals in drug development, a thorough understanding of these field-proven chiral auxiliaries is essential for the efficient and stereoselective synthesis of new chemical entities.

References

  • Ley, S. V., & Fitzpatrick, D. E. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1235-1239.
  • Wikipedia. (2023). Chiral auxiliary.
  • Wikipedia. (2023). Chiral auxiliary.
  • Huang, Y., & Zhang, Y. (2001). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 66(18), 6213–6216.
  • Whitesell, J. K. (1987). Asymmetric induction using (-)-8-phenylmenthol as a chiral auxiliary.
  • Ley, S. V., & Fitzpatrick, D. E. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.
  • Ghosh, A. K., & Fidanze, S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340.
  • Wikipedia. (2023). Camphorsultam.
  • Organic Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Myers, A. G. (n.d.).
  • de Oliveira, K. T., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(9), 1204.
  • Ghosh, A. K., & Fidanze, S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340.
  • Maji, R. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(57), 35695-35713.
  • ChemTube3D. (n.d.). Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary.
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 1-11). Wiley-VCH.
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  • Liu, Y., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. The Journal of Organic Chemistry, 77(8), 4136-4142.
  • García-García, P., et al. (2021).
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,4-Dimethyl-2-hexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Complexity of 3,4-Dimethyl-2-hexanol

This compound is a chiral secondary alcohol possessing two stereocenters at carbons C3 and C4. This structural feature gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers: ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. These diastereomeric pairs are often referred to using the erythro/threo nomenclature, which describes the relative configuration of the substituents at the two chiral centers.

The differentiation of these stereoisomers is of paramount importance in fields such as pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate biological activity, physical properties, and chemical reactivity. While enantiomers exhibit identical physical and spectroscopic properties in an achiral environment, diastereomers possess distinct physical properties and, consequently, can be distinguished by various spectroscopic techniques.[1] This guide provides an in-depth comparison of the expected spectroscopic characteristics of the diastereomers of this compound, supported by established principles of stereochemistry and spectroscopic analysis.

Molecular Structure and Stereochemical Relationships

The four stereoisomers of this compound are depicted below. The erythro isomers have like substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides. This structural difference is the fundamental reason for their distinct spectroscopic signatures.

Caption: Stereochemical relationships of the four stereoisomers of this compound.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Probe of Three-Dimensional Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The chemical shifts and coupling constants of protons are highly sensitive to their local electronic and spatial environments, which differ between diastereomers.

Expected Differences:

  • Chemical Shifts: Protons in diastereomers are in chemically non-equivalent environments and are expected to have different chemical shifts.[2] The spatial proximity of protons to anisotropic groups (like C-C single bonds in different conformations) will vary between the erythro and threo isomers, leading to distinct shielding and deshielding effects. For example, the protons on the C2 and C3 methyl groups, as well as the C2 and C3 methine protons, are expected to resonate at different frequencies.

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. Diastereomers often exhibit different preferred solution-state conformations to minimize steric strain, leading to different average dihedral angles and, consequently, different ³J values.[3] Generally, a larger coupling constant is expected for an anti-periplanar arrangement of protons, which may be favored in one diastereomer over the other.

Spectroscopic Feature Erythro Isomer (Predicted) Threo Isomer (Predicted) Causality
Chemical Shift (δ) Distinct set of chemical shifts for all protons.A different, distinct set of chemical shifts.Different through-space anisotropic effects due to varying spatial arrangements of substituents.[2]
³J(H2-H3) Coupling Potentially smaller or larger value.A different value from the erythro isomer.Different preferred conformations leading to different average dihedral angles between H2 and H3.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Similar to ¹H NMR, ¹³C NMR spectroscopy can differentiate diastereomers due to the sensitivity of carbon chemical shifts to the stereochemical environment.

Expected Differences:

All eight carbon atoms in the erythro and threo diastereomers are in constitutionally equivalent but stereochemically different environments. Therefore, each diastereomer will exhibit a unique set of eight distinct signals in its ¹³C NMR spectrum. The differences in chemical shifts may be small but are typically resolvable with modern high-field NMR spectrometers.

Spectroscopic Feature Erythro Isomer (Predicted) Threo Isomer (Predicted) Causality
Number of Signals 88Each carbon is in a unique chemical environment.
Chemical Shifts (δ) A unique set of 8 chemical shifts.A different, unique set of 8 chemical shifts.Subtle differences in steric and electronic environments affecting the carbon nuclei.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. While the major functional group absorptions (O-H and C-O stretches) will be present in both diastereomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected.

Expected Differences:

  • O-H Stretch: The position and shape of the O-H stretching band (typically broad, around 3300-3600 cm⁻¹) can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers due to their different geometries.[4]

  • Fingerprint Region: The complex vibrational modes in the fingerprint region are unique to the overall molecular structure. Therefore, the erythro and threo isomers will have distinct patterns in this region, allowing for their differentiation.[5]

Spectroscopic Feature Erythro Isomer (Predicted) Threo Isomer (Predicted) Causality
O-H Stretch Broad band ~3300-3600 cm⁻¹.[6]Broad band ~3300-3600 cm⁻¹.[6]The exact position may differ slightly due to variations in intramolecular hydrogen bonding.
C-O Stretch Strong band ~1050-1150 cm⁻¹.Strong band ~1050-1150 cm⁻¹.The exact position may vary slightly.
Fingerprint Region Unique pattern of absorptions.A different, unique pattern of absorptions.The overall molecular vibrations are sensitive to the precise 3D structure.[5]
Mass Spectrometry (MS): Stereochemical Influence on Fragmentation

In mass spectrometry, diastereomers can sometimes be differentiated by their fragmentation patterns upon ionization. The relative abundances of fragment ions can differ because the stereochemistry can influence the stability of the transition states leading to fragmentation.

Expected Differences:

The electron ionization (EI) mass spectra of both diastereomers will likely show a molecular ion peak (M⁺) at m/z 130. However, the relative intensities of fragment ions may differ. For example, cleavage of the C2-C3 bond or dehydration (loss of H₂O) might proceed through transition states whose stabilities are influenced by the relative stereochemistry, leading to different ion abundances.[7]

Spectroscopic Feature Erythro Isomer (Predicted) Threo Isomer (Predicted) Causality
Molecular Ion (M⁺) m/z 130m/z 130Same molecular formula.
Fragment Ion Abundances A specific pattern of relative ion intensities.A different pattern of relative ion intensities.Stereochemistry can influence the stability of fragmentation transition states and product ions.[7][8]

Experimental Protocols

The synthesis and spectroscopic analysis of the stereoisomers of this compound require careful experimental design to control and characterize the stereochemistry.

Synthesis: Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone

A common route to this compound is the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone. To obtain a mixture enriched in one diastereomer, a diastereoselective reduction can be employed.

Synthesis_Workflow Ketone 3,4-Dimethyl-2-hexanone Reduction Diastereoselective Reduction (e.g., NaBH4, LiAlH4) Ketone->Reduction Mixture Diastereomeric Mixture (erythro and threo) Reduction->Mixture Separation Chromatographic Separation (e.g., Flash Chromatography) Mixture->Separation Erythro Erythro Isomer Separation->Erythro Threo Threo Isomer Separation->Threo Analysis Spectroscopic Analysis (NMR, IR, MS) Erythro->Analysis Threo->Analysis

Caption: General workflow for the synthesis and analysis of this compound diastereomers.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethyl-2-hexanone in a suitable anhydrous solvent (e.g., methanol for NaBH₄ or diethyl ether for LiAlH₄) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride or lithium aluminum hydride) portion-wise to the stirred solution. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product and separate the diastereomers using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants of the two diastereomers.

IR Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Compare the positions and shapes of the absorption bands, paying particular attention to the fingerprint region.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for separation and analysis.

  • Data Acquisition: Obtain the electron ionization (EI) mass spectrum.

  • Data Analysis: Compare the fragmentation patterns and relative abundances of the ions for each diastereomer.

Conclusion

The four stereoisomers of this compound, while challenging to separate and characterize individually, present a clear case for the power of modern spectroscopic techniques in stereochemical analysis. Although enantiomers are spectroscopically indistinguishable in an achiral medium, the diastereomeric pairs (erythro and threo) exhibit unique spectroscopic fingerprints. ¹H and ¹³C NMR are particularly powerful in this regard, revealing differences in chemical shifts and coupling constants that arise from their distinct three-dimensional structures. IR spectroscopy and mass spectrometry provide complementary information that can further confirm the identity and stereochemistry of these isomers. The principles and protocols outlined in this guide provide a robust framework for researchers engaged in the synthesis, isolation, and characterization of chiral molecules.

References

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A Comparative Guide to the Reactivity of 3,4-Dimethyl-2-hexanol Diastereomers in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced differences in reactivity between stereoisomers is paramount for controlling reaction outcomes and optimizing synthetic routes. This guide provides an in-depth comparison of the relative reactivity of the diastereomers of 3,4-Dimethyl-2-hexanol, focusing on the principles of stereochemistry and steric hindrance. While enantiomers exhibit identical chemical reactivity in an achiral environment, diastereomers possess distinct physical and chemical properties, leading to different reaction rates.[1][2][3][4] This guide will elucidate these differences through a proposed experimental framework, supported by mechanistic insights and illustrative data.

Introduction: The Role of Stereoisomerism in Chemical Reactivity

Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements of atoms, are broadly classified into enantiomers and diastereomers.[1][4] Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[1][3] This fundamental difference in their three-dimensional structure means that diastereomers can and often do exhibit different reactivity towards chemical reagents.[3] One of the key factors governing this differential reactivity is steric hindrance, where the spatial arrangement of atoms around a reaction center influences the accessibility of that site to incoming reagents.[5][6][7][8]

In the case of this compound, a secondary alcohol with multiple stereocenters, the different diastereomers present unique steric environments around the hydroxyl group, the primary site of reaction for many transformations such as oxidation.[9][10][11] This guide will focus on a comparative analysis of two specific diastereomers and their reactivity in an oxidation reaction.

Visualizing the Structural Differences

To understand the origins of differential reactivity, it is crucial to visualize the three-dimensional structures of the diastereomers. The following diagram illustrates the structural disparities between two diastereomers of this compound, highlighting the different spatial arrangements of the methyl and ethyl groups around the chiral centers.

G cluster_A (2R,3S,4R)-3,4-Dimethyl-2-hexanol cluster_B (2S,3S,4R)-3,4-Dimethyl-2-hexanol a_C2 C2 a_C3 C3 a_C2->a_C3 a_OH OH a_C2->a_OH R a_H_C2 H a_C2->a_H_C2 a_CH3_C2 CH3 a_C2->a_CH3_C2 a_C4 C4 a_C3->a_C4 a_H_C3 H a_C3->a_H_C3 a_CH3_C3 CH3 a_C3->a_CH3_C3 S a_H_C4 H a_C4->a_H_C4 a_CH2CH3 CH2CH3 a_C4->a_CH2CH3 R b_C2 C2 b_C3 C3 b_C2->b_C3 b_OH OH b_C2->b_OH S b_H_C2 H b_C2->b_H_C2 b_CH3_C2 CH3 b_C2->b_CH3_C2 b_C4 C4 b_C3->b_C4 b_H_C3 H b_C3->b_H_C3 b_CH3_C3 CH3 b_C3->b_CH3_C3 S b_H_C4 H b_C4->b_H_C4 b_CH2CH3 CH2CH3 b_C4->b_CH2CH3 R G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare separate solutions of each diastereomer in dichloromethane react1 Initiate parallel reactions by adding PCC solution to each diastereomer solution at a controlled temperature (e.g., 0°C) prep1->react1 prep2 Prepare a solution of Pyridinium Chlorochromate (PCC) in dichloromethane prep2->react1 react2 Monitor the reaction progress over time by taking aliquots at regular intervals react1->react2 analysis1 Quench the reaction in the aliquots react2->analysis1 analysis2 Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining alcohol and the formed ketone analysis1->analysis2 data1 Plot concentration vs. time for each diastereomer analysis2->data1 data2 Determine the initial reaction rate for each diastereomer from the slope of the concentration vs. time curve data1->data2

Caption: Experimental workflow for comparing the oxidation rates of the diastereomers.

Detailed Experimental Protocol
  • Materials:

    • (2R,3S,4R)-3,4-Dimethyl-2-hexanol

    • (2S,3S,4R)-3,4-Dimethyl-2-hexanol

    • Pyridinium Chlorochromate (PCC)

    • Anhydrous Dichloromethane (DCM)

    • Internal standard (e.g., dodecane) for GC/HPLC analysis

    • Silica gel for workup

  • Procedure: a. Prepare two separate 0.1 M solutions of each diastereomer of this compound in anhydrous DCM, each containing a known concentration of the internal standard. b. Prepare a 0.15 M solution of PCC in anhydrous DCM. c. In separate reaction flasks maintained at 0°C, place equal volumes of the diastereomer solutions. d. Initiate the reactions simultaneously by adding an equimolar amount of the PCC solution to each flask with vigorous stirring. e. At timed intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. f. Immediately quench the reaction in each aliquot by passing it through a short plug of silica gel to remove the chromium salts. g. Analyze the quenched aliquots by GC or HPLC to determine the ratio of the starting alcohol to the product ketone, relative to the internal standard.

  • Data Analysis: a. Calculate the concentration of the remaining alcohol at each time point for both reactions. b. Plot the concentration of the alcohol versus time for each diastereomer. c. Determine the initial rate of reaction for each diastereomer by calculating the slope of the initial linear portion of the concentration-time curve.

Predicted Results and Discussion

Based on the principles of steric hindrance, it is hypothesized that the diastereomer with the less sterically encumbered hydroxyl group will react at a faster rate. For the purpose of this guide, let us assume that the (2R,3S,4R) diastereomer presents a more accessible hydroxyl group to the bulky PCC reagent.

Hypothetical Experimental Data
Time (minutes)Concentration of (2R,3S,4R)-3,4-Dimethyl-2-hexanol (M)Concentration of (2S,3S,4R)-3,4-Dimethyl-2-hexanol (M)
00.1000.100
50.0850.092
100.0720.085
150.0610.078
300.0380.060
600.0150.035
Analysis of Results

From the hypothetical data presented, the initial rate of oxidation for the (2R,3S,4R) diastereomer is significantly faster than that of the (2S,3S,4R) diastereomer. This outcome would support the hypothesis that the steric environment around the hydroxyl group plays a crucial role in determining the reaction rate. The bulkier arrangement of substituents in the (2S,3S,4R) diastereomer likely impedes the approach of the PCC reagent and the formation of the necessary chromate ester intermediate, thereby slowing down the overall reaction.

This differential reactivity has significant implications for synthetic strategy. For instance, in a kinetic resolution process, a chiral reagent could be used to selectively react with one diastereomer over the other, allowing for their separation. [12][13][14][15][16]

Conclusion

The relative reactivity of diastereomers is a critical consideration in organic synthesis. As demonstrated through the proposed comparative study of this compound diastereomers, subtle differences in three-dimensional structure can lead to significant variations in reaction rates. The principles of steric hindrance provide a robust framework for predicting and understanding these differences. For researchers in drug development and other fields of chemical science, a thorough understanding of these stereochemical effects is essential for the rational design of synthetic pathways and the efficient production of target molecules.

References

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A Comparative Benchmarking Guide to the Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomeric Alcohols in Modern Chemistry

3,4-Dimethyl-2-hexanol, a chiral secondary alcohol with two stereocenters, presents a compelling case study in the strategic synthesis of complex molecules.[1][2][3][4] The arrangement of its methyl groups at the C3 and C4 positions gives rise to four possible stereoisomers, each with potentially unique biological activities and chemical properties. This structural nuance makes the selective synthesis of a particular stereoisomer a critical objective for researchers in drug development and fine chemical production. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective yields, stereoselectivities, and practical considerations for laboratory and potential industrial applications. We will delve into the mechanistic underpinnings of each protocol, providing the causal logic behind experimental choices to empower researchers with a comprehensive understanding of these synthetic transformations.

I. Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone: A Tale of Two Pathways

The most direct route to this compound involves the reduction of its corresponding ketone, 3,4-Dimethyl-2-hexanone.[5] This approach, while conceptually straightforward, introduces the challenge of controlling the stereochemical outcome at the newly formed chiral center (C2). The diastereoselectivity of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

A. Non-selective Reduction with Sodium Borohydride: The Workhorse Method

Sodium borohydride (NaBH₄) is a widely used, mild, and convenient reducing agent for ketones.[6] Its primary advantage lies in its ease of handling and compatibility with protic solvents like methanol and ethanol. However, in the context of 3,4-Dimethyl-2-hexanone reduction, NaBH₄ typically exhibits low diastereoselectivity, yielding a mixture of the (2R,3R,4S)/(2S,3S,4R) (syn) and (2R,3S,4R)/(2S,3R,4S) (anti) diastereomers.

Mechanistic Rationale: The Felkin-Anh Model

The stereochemical outcome of the nucleophilic attack of the hydride from NaBH₄ on the prochiral carbonyl carbon of 3,4-Dimethyl-2-hexanone can be rationalized using the Felkin-Anh model.[7][8][9] This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance imposed by the substituents on the adjacent chiral center (C3). The largest group at the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of 3,4-Dimethyl-2-hexanone, the competing steric influences of the methyl and ethyl groups at C3 and C4 lead to a mixture of diastereomers, with a slight preference for the anti product.

Experimental Protocol: NaBH₄ Reduction of 3,4-Dimethyl-2-hexanone

Objective: To synthesize this compound via the non-selective reduction of 3,4-Dimethyl-2-hexanone using sodium borohydride.

Materials:

  • 3,4-Dimethyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 3,4-Dimethyl-2-hexanone (1.0 g, 7.8 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.15 g, 3.9 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers.[10][11]

Expected Outcome:

  • Yield: High (typically >90%)

  • Diastereomeric Ratio (anti:syn): Approximately 60:40 to 70:30, favoring the anti isomer.

B. Biocatalytic Reduction: The Precision Approach

For applications demanding high stereopurity, biocatalysis offers a powerful alternative to traditional chemical reductants. Ketoreductases (KREDs), a class of enzymes, can catalyze the reduction of ketones with exquisite enantio- and diastereoselectivity. The yeast Candida parapsilosis is a known versatile biocatalyst for the asymmetric reduction of prochiral ketones.[6][12][13][14][15]

Causality in Biocatalysis:

The high selectivity of KREDs stems from the precise three-dimensional arrangement of the enzyme's active site. The substrate, 3,4-Dimethyl-2-hexanone, binds in a specific orientation, exposing one face of the carbonyl group to the hydride donor (typically NADH or NADPH). This controlled approach of the hydride leads to the formation of a single, or predominantly one, stereoisomer.

Experimental Protocol: Biocatalytic Reduction of 3,4-Dimethyl-2-hexanone using Candida parapsilosis

Objective: To achieve a highly diastereoselective synthesis of a single stereoisomer of this compound using a whole-cell biocatalyst.

Materials:

  • 3,4-Dimethyl-2-hexanone

  • Lyophilized cells of Candida parapsilosis

  • Glucose (as a co-factor regeneration source)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker, centrifuge, rotary evaporator.

Procedure:

  • In a sterile 250 mL Erlenmeyer flask, prepare a suspension of lyophilized Candida parapsilosis cells (1.0 g) in 50 mL of phosphate buffer (0.1 M, pH 7.0).

  • To this suspension, add glucose (1.0 g, 5.55 mmol).

  • Pre-incubate the mixture for 1 hour at 30 °C in an incubator shaker (200 rpm).

  • Add 3,4-Dimethyl-2-hexanone (0.2 g, 1.56 mmol) to the cell suspension.

  • Continue the incubation at 30 °C and 200 rpm for 24-48 hours.

  • Monitor the reaction progress by chiral Gas Chromatography (GC) analysis of small aliquots.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Expected Outcome:

  • Yield: Moderate to high (60-85%)

  • Diastereomeric Excess (de): Excellent (>95%)

  • Enantiomeric Excess (ee): Excellent (>98%)

II. Grignard Synthesis: Building the Carbon Skeleton

An alternative and versatile approach to this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[16][17] This method involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of this compound, the reaction of sec-butylmagnesium bromide with acetaldehyde is a logical choice.

Retrosynthetic Analysis and Mechanistic Insight:

A retrosynthetic disconnection of the C2-C3 bond in this compound suggests acetaldehyde and a sec-butyl Grignard reagent as the starting materials. The sec-butyl Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde.[18] Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. This method constructs the carbon skeleton and the alcohol functionality in a single step.

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound by the reaction of sec-butylmagnesium bromide with acetaldehyde.

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal as an initiator)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, heating mantle, magnetic stirrer, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.24 g, 10 mmol).

    • Add a small crystal of iodine.

    • Add 5 mL of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of 2-bromobutane (1.37 g, 10 mmol) in 10 mL of anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of acetaldehyde (0.44 g, 10 mmol) in 10 mL of anhydrous diethyl ether.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or flash column chromatography.

Expected Outcome:

  • Yield: Good (60-80%)

  • Diastereomeric Ratio: A mixture of diastereomers will be formed. The ratio can be influenced by the reaction temperature and solvent, but generally, this method offers poor diastereoselectivity.

Comparative Analysis and Data Summary

Synthesis Protocol Starting Materials Key Reagents Typical Yield Diastereoselectivity Advantages Disadvantages
NaBH₄ Reduction 3,4-Dimethyl-2-hexanoneSodium borohydride>90%Low (slight preference for anti)Simple, high yield, mild conditionsPoor stereocontrol, requires separation of diastereomers
Biocatalytic Reduction 3,4-Dimethyl-2-hexanoneKetoreductase (e.g., from Candida parapsilosis)60-85%Excellent (>95% de)High stereoselectivity, environmentally friendlyLonger reaction times, requires specialized biological reagents
Grignard Synthesis 2-Bromobutane, AcetaldehydeMagnesium60-80%PoorBuilds carbon skeleton, good yieldRequires anhydrous conditions, poor stereocontrol, safety concerns with Grignard reagents

Logical and Experimental Workflow Diagrams

Workflow for Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone

G cluster_0 Starting Material cluster_1 Reduction Pathways cluster_2 Products cluster_3 Purification & Analysis Ketone 3,4-Dimethyl-2-hexanone NaBH4 NaBH4 Reduction (Methanol, 0°C) Ketone->NaBH4 Non-selective Biocatalysis Biocatalytic Reduction (Candida parapsilosis, 30°C) Ketone->Biocatalysis Highly Selective Mixture Diastereomeric Mixture (anti/syn) NaBH4->Mixture SingleIsomer Single Stereoisomer (>95% de, >98% ee) Biocatalysis->SingleIsomer Purification Column Chromatography Mixture->Purification Analysis Chiral GC / NMR SingleIsomer->Analysis Purity Check Purification->Analysis G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Product Formation cluster_3 Purification Reactants_Grignard 2-Bromobutane + Mg Grignard sec-Butylmagnesium Bromide Reactants_Grignard->Grignard Initiation (I2) Addition Grignard Addition (Anhydrous Ether, 0°C) Grignard->Addition Acetaldehyde Acetaldehyde Acetaldehyde->Addition Workup Aqueous NH4Cl Quench Addition->Workup Product This compound (Diastereomeric Mixture) Workup->Product Purification Distillation or Column Chromatography Product->Purification

Caption: Step-wise workflow for the Grignard synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound offers a clear illustration of the trade-offs between synthetic efficiency, cost, and stereochemical control. For applications where a mixture of diastereomers is acceptable or can be readily separated, the high-yielding and straightforward sodium borohydride reduction is a viable option. The Grignard synthesis, while offering a convergent approach to the carbon skeleton, also suffers from a lack of stereocontrol and requires more stringent reaction conditions.

For the production of stereochemically pure this compound, biocatalysis emerges as the superior strategy. The use of ketoreductases, either as isolated enzymes or in whole-cell systems, provides access to single stereoisomers with exceptional purity. While the initial investment in developing a biocatalytic process may be higher, the benefits of high selectivity and environmentally benign conditions often outweigh these considerations, particularly in the pharmaceutical industry where enantiopurity is paramount.

Future research in this area will likely focus on the discovery and engineering of novel ketoreductases with enhanced substrate scope and activity, further expanding the toolkit for the asymmetric synthesis of chiral alcohols. Additionally, the development of more efficient and selective chiral chemical catalysts for ketone reduction remains an active area of investigation, promising new avenues for the controlled synthesis of complex stereoisomeric molecules.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 1968, 9 (18), 2199-2204.
  • Anh, N. T. Stereochemistry of the addition of nucleophiles to trigonal carbons. Topics in Current Chemistry, 1980, 88, 145-162.
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  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.
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  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.
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A Comparative Guide to Inter-laboratory Analysis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethyl-2-hexanol (C₈H₁₈O) is a chiral alcohol with applications in various fields, including as a fragrance component, a potential biofuel candidate, and a synthetic intermediate in pharmaceutical and chemical manufacturing.[1][2] The accurate and precise quantification of this compound is paramount for quality control, regulatory compliance, and research and development. Due to its chirality, the separation and quantification of its stereoisomers can be of significant interest, as different enantiomers may exhibit distinct biological activities.[3][4]

Inter-laboratory comparisons, also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance program.[5][6] They provide an objective means of assessing the performance of analytical methods and the competence of laboratory personnel by comparing results from multiple laboratories analyzing the same homogenous sample.[7][8] This guide presents a comprehensive overview of the analytical methodologies for the quantification of this compound and details a hypothetical inter-laboratory study to provide a practical framework for researchers, scientists, and drug development professionals. The methodologies, data, and performance evaluations are based on established principles for the analysis of analogous volatile organic compounds.

Hypothetical Inter-Laboratory Study Design

To illustrate a real-world scenario, this guide outlines a simulated inter-laboratory study designed to assess the proficiency of participating laboratories in quantifying this compound.

  • Coordinating Body: A central, accredited organization responsible for the preparation and distribution of the test material, collection of results, and statistical analysis.

  • Participants: Ten independent laboratories with experience in the analysis of volatile organic compounds.

  • Test Material: A homogenous and stable solution of this compound (racemic mixture) in a methanol matrix was prepared. The assigned value was determined by the coordinating body using a validated reference method (isotope dilution GC-MS) and was not disclosed to the participants beforehand.

  • Assigned Value (X): 75.0 µg/mL

  • Standard Deviation for Proficiency Assessment (σ): 7.5 µg/mL (This value is determined by the PT provider based on the fitness for purpose of the analysis).

  • Instructions to Participants: Laboratories were instructed to analyze the sample in triplicate using their routine analytical method and report the mean result.

Inter-Laboratory_Study_Workflow Workflow of the Inter-laboratory Comparison Study cluster_coordinator Coordinating Body cluster_participants Participating Laboratories (n=10) prep Preparation of Homogenous Test Material dist Distribution to Participating Laboratories prep->dist collect Collection of Analytical Results dist->collect receive Receipt of Test Material dist->receive stats Statistical Analysis (z-score calculation) collect->stats report Issuance of Performance Reports stats->report analyze Analysis using In-house Method receive->analyze submit Submission of Results analyze->submit submit->collect

Caption: Workflow of the inter-laboratory comparison study for this compound analysis.

Comparative Analysis of Analytical Methodologies

The participating laboratories in this hypothetical study employed two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.[9][10] It offers high sensitivity and a wide linear range. However, its specificity is based solely on retention time, which can be a limitation in complex matrices where co-elution may occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[11][12] This technique provides a higher degree of confidence in the identification of the analyte through its characteristic mass spectrum, in addition to its retention time.[13] For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Hypothetical Inter-Laboratory Study Results

The results submitted by the ten participating laboratories are summarized in the table below. Performance was evaluated using the z-score, a statistical measure that quantifies the deviation of an individual result from the assigned value.[14][15] The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the participant's reported result.

  • X is the assigned value (75.0 µg/mL).

  • σ is the standard deviation for proficiency assessment (7.5 µg/mL).

The interpretation of z-scores is generally as follows[16]:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Laboratory IDAnalytical MethodReported Result (µg/mL)z-scorePerformance Evaluation
Lab 1GC-FID72.5-0.33Satisfactory
Lab 2GC-MS (SIM)78.10.41Satisfactory
Lab 3GC-FID85.31.37Satisfactory
Lab 4GC-MS (Full Scan)69.8-0.69Satisfactory
Lab 5GC-FID95.22.69Questionable
Lab 6GC-MS (SIM)74.5-0.07Satisfactory
Lab 7GC-FID65.1-1.32Satisfactory
Lab 8GC-MS (SIM)76.90.25Satisfactory
Lab 9GC-FID52.3-3.03Unsatisfactory
Lab 10GC-MS (SIM)75.80.11Satisfactory

Discussion of Hypothetical Results

The hypothetical results indicate that the majority of the laboratories (8 out of 10) demonstrated satisfactory performance in the analysis of this compound. This suggests that both GC-FID and GC-MS are suitable techniques for the quantification of this analyte when properly validated and controlled.

  • Lab 5 (Questionable Performance): This laboratory, using GC-FID, reported a result that was significantly higher than the assigned value. Potential causes for this deviation could include calibration errors, incorrect internal standard addition, or a positive interference from a co-eluting compound. Further investigation into their methodology would be warranted.

  • Lab 9 (Unsatisfactory Performance): This laboratory's result was significantly lower than the assigned value. This could be indicative of a more serious systematic error, such as sample loss during preparation, a poorly prepared calibration curve, or an issue with the instrument's injection system. A root cause analysis and implementation of corrective actions would be necessary for this laboratory.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by GC-FID and GC-MS.

Protocol 1: Quantification of this compound by GC-FID

GC_FID_Protocol GC-FID Analysis Workflow prep Sample Preparation (Dilution & Internal Standard Addition) inject GC Injection prep->inject sep Chromatographic Separation (Capillary Column) inject->sep detect Flame Ionization Detection sep->detect quant Quantification (Peak Area vs. Calibration Curve) detect->quant

Caption: GC-FID experimental workflow.

1. Sample Preparation

  • Allow the test material and all solutions to equilibrate to room temperature.
  • Prepare a stock solution of a suitable internal standard (e.g., 2-octanol) in methanol at a concentration of 100 µg/mL.
  • In a 2 mL autosampler vial, add 100 µL of the test material.
  • Add 100 µL of the internal standard stock solution to the vial.
  • Dilute to a final volume of 1 mL with methanol.
  • Cap the vial and vortex for 10 seconds.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8860 GC or equivalent.[9]
  • Injector: Split/splitless inlet.
  • Column: DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar capillary column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 220 °C.
  • Hold: 5 minutes at 220 °C.
  • Detector: Flame Ionization Detector (FID).
  • FID Temperature: 250 °C.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.
  • Makeup Gas (Nitrogen): 25 mL/min.

3. Calibration

  • Prepare a series of calibration standards of this compound in methanol, ranging from 1 µg/mL to 100 µg/mL.
  • Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
  • Analyze each calibration standard in triplicate.
  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard in the chromatograms of the prepared samples.
  • Calculate the peak area ratio.
  • Determine the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification and Confirmation of this compound by GC-MS

GC_MS_Protocol GC-MS Analysis Workflow prep Sample Preparation (Dilution & Internal Standard Addition) inject GC Injection prep->inject sep Chromatographic Separation (Capillary Column) inject->sep ionize Electron Ionization sep->ionize detect Mass Spectrometry Detection (SIM or Full Scan) ionize->detect quant Quantification & Confirmation (Peak Area & Mass Spectrum) detect->quant

Caption: GC-MS experimental workflow.

1. Sample Preparation

  • Follow the same procedure as described in Protocol 1. An isotopically labeled internal standard (e.g., this compound-d4) is preferred for GC-MS analysis to correct for matrix effects and instrument variability.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC or equivalent.[17]
  • Mass Spectrometer: Agilent 5975 MS or equivalent single quadrupole mass spectrometer.
  • Injector and Column: Same as in Protocol 1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1.
  • Oven Temperature Program: Same as in Protocol 1.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode:
  • Full Scan: m/z 40-200 for qualitative analysis and confirmation.
  • Selected Ion Monitoring (SIM): Monitor at least three characteristic ions for this compound (e.g., m/z 45, 57, 72, 87 - based on NIST data) and the internal standard for quantification.[13]

3. Calibration and Data Analysis

  • Follow the same procedures as described in Protocol 1, using the peak area of the selected quantification ion for this compound. Confirm the identity of the analyte by comparing the retention time and the relative abundances of the qualifying ions with those of a reference standard.

Conclusion

This guide has provided a comprehensive framework for the inter-laboratory comparison of this compound analysis. The hypothetical study demonstrates the importance of such comparisons in assessing and ensuring the quality of analytical data. Both GC-FID and GC-MS are shown to be effective techniques for the quantification of this analyte. However, GC-MS offers the advantage of higher specificity, which is particularly valuable when dealing with complex matrices or when unambiguous identification is required. For laboratories to produce consistently reliable data, participation in proficiency testing schemes and the implementation of robust, validated analytical methods are essential.[5][18]

References

  • ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison.
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  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL)
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A Comparative Cost-Benefit Analysis of Synthesis Routes for 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral alcohols like 3,4-dimethyl-2-hexanol is a critical consideration. The selection of a synthesis route directly impacts not only the yield and purity of the final product but also the overall cost, safety, and scalability of the process. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering a cost-benefit framework to aid in strategic decision-making for laboratory and industrial applications. We will delve into the mechanistic underpinnings, procedural nuances, and quantitative performance metrics of each route, supported by experimental data and authoritative references.

Introduction

This compound (C₈H₁₈O) is a secondary alcohol with two chiral centers, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2][3] The stereochemistry of this molecule can significantly influence the biological activity and pharmacological properties of the final active pharmaceutical ingredient (API). Consequently, the ability to synthesize specific stereoisomers of this compound with high purity and yield is of paramount importance. This guide will explore and compare three principal synthesis routes:

  • Grignard Reaction: A classic and versatile method for carbon-carbon bond formation and alcohol synthesis.[4]

  • Reduction of 3,4-Dimethyl-2-hexanone: A common and often high-yielding approach to producing alcohols from their corresponding ketones.[5]

  • Catalytic Hydrogenation of 3,4-Dimethyl-2-hexen-2-ol: An industrially relevant method for the saturation of double bonds to yield the desired alcohol.

Route 1: Grignard Synthesis

The Grignard reaction offers a powerful method for constructing the carbon skeleton of this compound by forming a new carbon-carbon bond.[4] This route typically involves the reaction of an appropriate Grignard reagent with an aldehyde.

Mechanistic Rationale

The core of the Grignard synthesis is the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[6] The resulting alkoxide is then protonated in an aqueous workup to yield the alcohol. For the synthesis of this compound, a plausible disconnection approach involves the reaction of sec-butylmagnesium bromide with acetaldehyde.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[7]

  • Iodine crystal (as an initiator)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware to remove any traces of water.[8]

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the reaction temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Cost-Benefit Analysis
Factor Analysis
Cost Reagents such as magnesium, 2-bromobutane, and acetaldehyde are relatively inexpensive. The primary cost driver can be the requirement for anhydrous solvents.[7]
Yield Grignard reactions can provide moderate to good yields, typically in the range of 60-80%. However, yields can be sensitive to reaction conditions and the purity of reagents.
Purity The main impurity is often the Wurtz coupling product (3,4-dimethylhexane). Purification by fractional distillation is usually effective.
Safety Grignard reagents are highly reactive and pyrophoric, reacting violently with water.[9] The use of flammable ether solvents also poses a significant fire hazard.[7][10][11] Strict anhydrous conditions and inert atmospheres are mandatory.[8]
Scalability Scaling up Grignard reactions can be challenging due to their exothermic nature and the need for efficient heat dissipation to prevent runaway reactions.[7][10]
Workflow Diagram

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard_Reagent sec-Butylmagnesium Bromide Mg->Grignard_Reagent Bromobutane 2-Bromobutane Bromobutane->Grignard_Reagent Solvent1 Anhydrous Ether/THF Solvent1->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Product This compound Workup->Product Purification Fractional Distillation Product->Purification

Caption: Grignard synthesis of this compound.

Route 2: Reduction of 3,4-Dimethyl-2-hexanone

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[5] This route presupposes the availability or synthesis of the precursor ketone, 3,4-dimethyl-2-hexanone.

Mechanistic Rationale

This synthesis involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of 3,4-dimethyl-2-hexanone. The resulting alkoxide is then protonated to yield the final alcohol product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[12]

Experimental Protocol: Reduction of 3,4-Dimethyl-2-hexanone with Sodium Borohydride

Materials:

  • 3,4-Dimethyl-2-hexanone[13][14][15]

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 3,4-dimethyl-2-hexanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

    • Remove the methanol by rotary evaporation.

    • Add water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify by distillation if necessary.

Cost-Benefit Analysis
Factor Analysis
Cost The cost of this route is largely dependent on the price of the starting ketone. Sodium borohydride is a relatively inexpensive reducing agent.
Yield Reduction of ketones with NaBH₄ typically proceeds with high yields, often exceeding 90%.[12]
Purity This method generally provides high purity products, with minimal side reactions. The primary impurity would be any unreacted starting ketone.[16][17]
Safety Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. The reaction should be performed in a well-ventilated fume hood. LiAlH₄, an alternative, is much more reactive and requires stricter safety precautions.[12]
Scalability This reaction is generally easy to scale up due to its mild conditions and high yields.
Workflow Diagram

Reduction_Synthesis cluster_reduction Reduction cluster_workup Workup & Purification Ketone 3,4-Dimethyl-2-hexanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide NaBH4 Sodium Borohydride NaBH4->Alkoxide Solvent Methanol/Ethanol Solvent->Alkoxide Workup Acidic Workup Alkoxide->Workup Product This compound Workup->Product Purification Distillation (optional) Product->Purification

Caption: Reduction of 3,4-Dimethyl-2-hexanone.

Route 3: Catalytic Hydrogenation of 3,4-Dimethyl-2-hexen-2-ol

Catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated compounds.[18] This route involves the addition of hydrogen across the carbon-carbon double bond of an allylic alcohol precursor.

Mechanistic Rationale

In catalytic hydrogenation, both the unsaturated substrate and molecular hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel).[19] The hydrogen atoms are then added to the double bond in a stepwise manner, typically from the same face of the molecule (syn-addition), leading to the saturated alcohol.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3,4-Dimethyl-2-hexen-2-ol[20][21]

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Ethanol or ethyl acetate as solvent

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup:

    • In a suitable pressure vessel, dissolve 3,4-dimethyl-2-hexen-2-ol in the solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[22]

    • Seal the vessel and purge the system with hydrogen gas several times to remove air.[23]

  • Hydrogenation:

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.[18]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often wetted with water to prevent ignition.[22]

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Purify by distillation if necessary.

Cost-Benefit Analysis
Factor Analysis
Cost The primary cost is associated with the precious metal catalyst (Pd/C) and the specialized hydrogenation equipment. The cost of hydrogen gas is generally low.
Yield Catalytic hydrogenation typically provides very high, often quantitative, yields.[19]
Purity This method is known for its high selectivity and produces very pure products, with minimal side reactions.[24][25]
Safety The use of flammable hydrogen gas under pressure poses a significant explosion risk.[22][23][26] The catalyst can be pyrophoric, especially after the reaction.[22][23] Proper engineering controls and safety protocols are essential.[18][27]
Scalability This process is highly scalable and is a preferred method for large-scale industrial synthesis.
Workflow Diagram

Hydrogenation_Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_workup Workup & Purification Alkene 3,4-Dimethyl-2-hexen-2-ol Product This compound Alkene->Product H2 Hydrogen Gas H2->Product Catalyst Pd/C Catalyst Catalyst->Product catalyzes Filtration Catalyst Filtration Product->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Distillation (optional) Solvent_Removal->Purification

Caption: Catalytic hydrogenation of 3,4-Dimethyl-2-hexen-2-ol.

Comparative Summary

Synthesis Route Cost Yield Purity Safety Scalability Key Considerations
Grignard Reaction Low to ModerateModerate to GoodGoodHigh HazardChallengingSensitive to moisture and air; exothermic.
Reduction of Ketone ModerateHighVery HighModerateGoodDependent on the availability of the ketone precursor.
Catalytic Hydrogenation High (initial investment)Very HighExcellentHigh HazardExcellentRequires specialized equipment; catalyst handling is critical.

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific requirements of the project, including the desired scale, purity, and available resources.

  • For small-scale laboratory synthesis and proof-of-concept studies, the Grignard reaction offers a cost-effective and versatile option, provided that the necessary safety precautions for handling pyrophoric reagents are strictly followed.

  • When high purity and yield are paramount, and the precursor ketone is readily available, the reduction of 3,4-dimethyl-2-hexanone is an excellent choice. Its operational simplicity and high efficiency make it well-suited for both lab-scale and pilot-scale production.

  • For large-scale industrial manufacturing, catalytic hydrogenation is the most viable route. Despite the initial capital investment in specialized equipment, the high yields, excellent purity, and proven scalability make it the most economically favorable option in the long run.

Ultimately, a thorough risk assessment and a clear understanding of the project's goals will guide the selection of the most appropriate and efficient synthesis strategy.

References

  • American Chemical Society. (n.d.). Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • H.E.L Group. (2025, June 9). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Grignard reaction safety. (2024, June 6). YouTube.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-21.
  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Bowen Li. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Teachy. (n.d.). Summary of Exploring Purity and Yield in Chemical Reactions.
  • IMARC Group. (2025). Amyl Alcohol Production Cost Analysis 2025.
  • EIN Presswire. (2022, November 17). Ethanol Production Cost Analysis Report.
  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?
  • Sparkl. (n.d.). Revision Notes - Calculate percentage yield and purity.
  • Chem Not Cheem. (2020, June 17). Stoichiometry: Percentage yield & percentage purity.
  • Wikipedia. (n.d.). Yield (chemistry).
  • ResearchGate. (2011). Rectified ethanol production cost analysis.
  • University of Calgary. (n.d.). Asymmetric Synthesis.
  • openPR.com. (2025, September 15). Octyl Alcohol Production Cost Report 2025.
  • University of Surrey. (2024, November 27). Techno-economic analysis and process simulation of alkoxylated surfactant production in a circular carbon economy framework.
  • Mol-Instincts. (n.d.). This compound.
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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition. YouTube.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • LookChem. (n.d.). 3,4-Dimethyl-2-hexanone.
  • National Institute of Standards and Technology. (n.d.). 2-Hexanone, 3,4-dimethyl-. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). 3,4-Dimethyl-2-hexene. NIST WebBook.
  • Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation.
  • ResearchGate. (1992). Solvent effect in the hydrogenation of 4,4-dimethyl-2-cyclohexenone.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-2-hexene. PubChem.
  • National Institutes of Health. (2024, January 27). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex.

Sources

A Senior Application Scientist's Guide to Chiral Column Performance for the Separation of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules is a critical and often challenging task. The biological activity of enantiomers can differ significantly, making their accurate separation and quantification essential. This guide provides an in-depth comparison of the expected performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of 3,4-Dimethyl-2-hexanol, a simple yet representative chiral aliphatic alcohol. While specific application data for this exact molecule is not widely published, this guide will leverage established principles and data from structurally analogous compounds to provide a robust framework for method development.

The primary challenge in separating small, flexible aliphatic alcohols like this compound lies in their limited number of functional groups available for stereospecific interactions with a chiral stationary phase (CSP). Therefore, the selection of an appropriate CSP is paramount. This guide will focus on the two most prominent and successful classes of chiral columns for such separations: polysaccharide-based and cyclodextrin-based CSPs.

Understanding the Chiral Stationary Phases

The success of a chiral separation hinges on the differential interaction energies between the two enantiomers of the analyte and the chiral selector of the CSP. For aliphatic alcohols, the key interactions are typically hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.

Polysaccharide-Based CSPs: These are among the most versatile and widely used chiral columns.[1][2] They are typically based on derivatives of cellulose or amylose, which are optically active biopolymers.[2] The most common derivatives are phenyl carbamates, which are coated or immobilized onto a silica support.[3] The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.[3]

Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector.[4] Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface.[5] The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the cyclodextrin cavity.[5] The stability of these complexes can differ between enantiomers, leading to their separation. Derivatization of the hydroxyl groups on the rim of the cyclodextrin can introduce additional interaction sites, enhancing enantioselectivity.[6]

Experimental Protocols: A Systematic Approach to Method Development

Given the absence of a pre-existing method, a systematic screening approach is the most efficient path to a successful separation. This involves testing a selection of columns with different selectivities under various mobile phase conditions.

Initial Column and Mobile Phase Screening Protocol
  • Column Selection:

    • Primary Screening Set:

      • An amylose-based column with a tris(3,5-dimethylphenylcarbamate) selector.

      • A cellulose-based column with a tris(3,5-dimethylphenylcarbamate) selector.

      • A hydroxypropyl-β-cyclodextrin column.

  • Analyte Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Chromatographic Conditions (Normal Phase Screening):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if there is sufficient end-adsorption.

    • Injection Volume: 5 µL

  • Chromatographic Conditions (Reversed-Phase Screening for Cyclodextrin Column):

    • Mobile Phase C: Acetonitrile / Water (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: As above.

    • Injection Volume: 5 µL

  • Evaluation:

    • Assess the chromatograms for any sign of peak splitting or asymmetry, which would indicate partial separation. Calculate the resolution (Rs) for any observed separation.

Method Optimization Protocol

Once a promising column and mobile phase system are identified (e.g., Rs > 0.8), the separation can be optimized.

  • Mobile Phase Composition:

    • Systematically vary the ratio of the strong solvent (alcohol in normal phase, acetonitrile in reversed-phase). For normal phase, a decrease in the alcohol content often improves resolution.

  • Alcohol Modifier (Normal Phase):

    • If using a polysaccharide column, evaluate different alcohol modifiers (e.g., isopropanol, ethanol, n-butanol) as they can significantly alter selectivity.[7]

  • Temperature:

    • Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance chiral selectivity.[8]

  • Flow Rate:

    • Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency and resolution, although this will increase the analysis time.[8]

Visualizing the Workflow and Mechanisms

G cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation & Optimization Analyte Racemic this compound Screening Screen Columns: - Amylose-based - Cellulose-based - Cyclodextrin-based Analyte->Screening MobilePhases Test Mobile Phases: - Normal Phase (Hexane/IPA, Hexane/EtOH) - Reversed Phase (ACN/H2O) Screening->MobilePhases Evaluation Evaluate Resolution (Rs) MobilePhases->Evaluation Optimization Optimize Best Condition: - Mobile Phase Ratio - Temperature - Flow Rate Evaluation->Optimization If Rs > 0.8 FinalMethod Final Validated Method Optimization->FinalMethod

Caption: A logical workflow for chiral method development for this compound.

G cluster_polysaccharide Polysaccharide CSP Interaction cluster_cyclodextrin Cyclodextrin CSP Interaction CSP_Poly Polysaccharide Backbone (Chiral Groove) Phenylcarbamate Groups Analyte_Poly This compound Enantiomer Analyte_Poly->CSP_Poly:f1 H-Bonding, Dipole-Dipole CSP_CD Hydrophobic Cavity Hydrophilic Rim Analyte_CD This compound Enantiomer Analyte_CD->CSP_CD:f0 Inclusion Complexation

Caption: Proposed chiral recognition mechanisms for this compound.

Comparative Performance Summary

The following table summarizes the expected performance of the different chiral column types for the separation of this compound, based on their known selectivities for similar aliphatic alcohols.

Chiral Column Type Chiral Selector Primary Mechanism Expected Performance for this compound Recommended Mobile Phase Pros Cons
Polysaccharide-based (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, dipole-dipole, steric interactionsHigh probability of success. Amylose phases often show excellent selectivity for a wide range of compounds, including alcohols.[2]Normal Phase (Hexane/Alcohol)Broad applicability, high success rate.[2]Can be sensitive to mobile phase composition.
Polysaccharide-based (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, dipole-dipole, steric interactionsGood probability of success. Often provides complementary selectivity to amylose phases.[3]Normal Phase (Hexane/Alcohol)Often provides different selectivity than amylose, useful in screening.[3]May show lower selectivity for some compounds compared to amylose.
Cyclodextrin-based Hydroxypropyl-β-cyclodextrinInclusion complexation, H-bonding at the rimModerate probability of success. The small, flexible nature of the analyte may lead to weaker inclusion complexation.[5]Reversed-Phase (ACN/Water) or Polar OrganicExcellent for certain analytes, stable in aqueous mobile phases.[9]Selectivity can be less broad than polysaccharide phases.

Expert Insights and Recommendations

For the chiral separation of a small aliphatic alcohol such as this compound, the polysaccharide-based columns are the most promising starting point . Their complex chiral surfaces provide multiple opportunities for interaction, which is advantageous for analytes with limited functionality.

  • Start with Normal Phase: For simple alcohols, normal phase chromatography on polysaccharide columns often yields better results. The interactions are more specific in the less polar environment.

  • Screen Both Amylose and Cellulose: Amylose and cellulose-based CSPs can exhibit orthogonal selectivity. A compound that is not resolved on one may be well-resolved on the other. Therefore, screening both types is a highly effective strategy.

  • Don't Discount Cyclodextrins: While perhaps less likely to provide the initial separation, cyclodextrin columns should not be overlooked, especially if a reversed-phase method is desired for compatibility with mass spectrometry or for solubility reasons.

  • Patience and Systematic Optimization: Chiral method development is often an empirical process.[10] A systematic approach to screening and optimization, as outlined in the protocols above, will ultimately be the most efficient route to a successful and robust separation.

By following this guide, researchers, scientists, and drug development professionals can confidently approach the chiral separation of this compound and other challenging aliphatic alcohols, leveraging the proven capabilities of modern chiral stationary phases.

References

  • Yang, C.-X., Zheng, Y.-Z., & Yan, X.-P. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. RSC Advances, 7(57), 36297–36301. [Link]
  • Stalcup, A. M. (2010). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Recognition in Separation Methods (pp. 231-253). Springer. [Link]
  • Li, S., et al. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 28(15), 5891. [Link]
  • Pell, R., & D'Acchille, R. (2022). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • Li, W., et al. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Aturki, Z., & D'Orazio, G. (2020).
  • Soponar, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113945. [Link]
  • HPLC.eu. (n.d.). Chiral Columns.
  • Hägele, J. S., Seibert, E., & Schmid, M. (2020). Chiral separation of 3,4-DMMC phase n-hexane/n-butanol/DEA...
  • Yamamoto, E., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5025–5031. [Link]
  • Yamamoto, E., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5025-5031. [Link]
  • Nishioka, R., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative.
  • Al-Sayah, M. A., & Mawhinney, D. B. (2019). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH) on enantioselectivity under two sub-2-micron chiral stationary phases.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • Subramanian, G. (2001). Chiral Drug Separation. In Encyclopedia of Life Support Systems. EOLSS Publishers. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
  • Matencio, A. (2017).

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Introduction: The Challenge of Conformational Complexity in Branched Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Mechanical Calculation of 3,4-Dimethyl-2-hexanol Conformers

For: Researchers, scientists, and drug development professionals

This compound is a chiral alcohol characterized by a flexible six-carbon chain with methyl group substitutions at the C3 and C4 positions.[1][2][3] This seemingly simple molecule presents a significant conformational challenge due to the free rotation around multiple carbon-carbon single bonds. The spatial arrangement of its atoms can adopt numerous distinct three-dimensional structures known as conformers or rotamers. Identifying the lowest-energy conformer is critical, as it dictates the molecule's physical properties, spectroscopic signature, and, crucially in a pharmaceutical context, its interaction with biological targets like protein binding sites.

This guide provides a comprehensive comparison of quantum mechanical (QM) methodologies for accurately predicting the conformational landscape of this compound. We will move beyond a simple listing of steps to explore the causality behind experimental design, ensuring a robust and self-validating computational workflow. Our focus is on providing actionable insights for researchers aiming to perform similar analyses on flexible organic molecules.

Pillar 1: The Theoretical Foundation of Conformational Analysis

At the heart of modern conformational analysis lies the application of quantum mechanics, most commonly through Density Functional Theory (DFT). Unlike simpler molecular mechanics force fields, DFT approximates the solution to the Schrödinger equation to calculate the electronic structure of a molecule, providing a much more accurate description of the forces between atoms.[4][5] The accuracy of a DFT calculation is primarily determined by two key choices: the functional and the basis set .

  • The Functional: This is the mathematical approximation used to describe the exchange-correlation energy—the most complex component of the electron-electron interaction. The choice of functional significantly impacts the results.

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals.[6] Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy but at a greater computational cost.[5][7][8] The principle is variational, meaning that for a given functional, a larger, more complete basis set will always yield a lower (or equal) total energy.[5]

For molecules like this compound, intramolecular forces such as steric hindrance from the bulky alkyl groups and potential weak intramolecular hydrogen bonds play a pivotal role in determining conformer stability.[9][10] Therefore, the chosen computational method must accurately capture these subtle non-covalent interactions.

Pillar 2: A Validated Workflow for Conformational Searching

A brute-force QM optimization of every possible conformer is computationally infeasible. A more efficient, multi-level approach is the established best practice for achieving both accuracy and speed.[11][12]

Experimental Protocol: Multi-Level Conformational Search
  • Initial 3D Structure Generation:

    • Action: Generate an initial 3D structure of this compound. This can be done from its SMILES string (CCC(C)C(C)C(C)O) using software like RDKit or Avogadro.[3]

    • Rationale: This provides a starting point for the conformational search.

  • Rapid Pre-Optimization & Conformer Generation (Molecular Mechanics):

    • Action: Perform a conformational search using a computationally inexpensive method like a molecular mechanics (MM) force field (e.g., MMFF94) or a fast semi-empirical method. This will generate hundreds or thousands of potential conformers by systematically rotating the single bonds.[13]

    • Rationale: This step quickly explores the vast conformational space to identify a diverse set of low-energy candidate structures, weeding out high-energy conformers that are sterically impossible.

  • DFT Re-Optimization of Low-Energy Candidates:

    • Action: Take all unique conformers from the MM search that are within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum and re-optimize their geometries using DFT. A cost-effective starting point is the B3LYP-D3/6-31G(d) level of theory.[12]

    • Rationale: DFT provides a much more accurate potential energy surface. This step refines the geometries and relative energies of the most plausible conformers. The D3 term is a dispersion correction, which is crucial for accurately modeling the van der Waals interactions that stabilize the folded structures.[14]

  • Frequency Analysis and Thermochemical Correction:

    • Action: For each DFT-optimized structure, perform a frequency calculation at the same level of theory.

    • Rationale: This serves two critical purposes. First, it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of the Gibbs free energy (ΔG), which is a more accurate predictor of conformer populations at a given temperature than the simple electronic energy (ΔE).

  • High-Accuracy Single-Point Energy Refinement:

    • Action: For the final set of low-energy conformers (e.g., within 3-5 kcal/mol of the new global minimum), perform a single-point energy calculation using a more robust functional and a larger basis set (e.g., ωB97X-D/def2-TZVP or M06-2X/aug-cc-pVTZ) on the geometries obtained in Step 3.

    • Rationale: This step provides a highly accurate energy ranking without the prohibitive cost of re-optimizing the geometries at this higher level of theory. This "method 2//method 1" approach is a standard practice in computational chemistry.[15]

G cluster_0 Computational Workflow Start 1. 3D Structure Generation (SMILES String) MM_Search 2. Molecular Mechanics Conformational Search Start->MM_Search Initial Structure DFT_Opt 3. DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) MM_Search->DFT_Opt Low-Energy Candidates Freq_Calc 4. DFT Frequency Calculation (Confirm Minima & Get ΔG) DFT_Opt->Freq_Calc Optimized Geometries SP_Energy 5. High-Accuracy Single-Point Energy (e.g., ωB97X-D/def2-TZVP) Freq_Calc->SP_Energy Verified Minima Final_List Final Ranked List of Stable Conformers SP_Energy->Final_List Refined Energies

Caption: A validated multi-level workflow for conformational analysis.

Pillar 3: Comparative Analysis of Functionals and Basis Sets

The choice of DFT functional and basis set directly impacts the accuracy of the predicted conformer energies. Here we compare several common choices, with simulated data for representative this compound conformers to illustrate the outcomes. The conformers are differentiated by the key dihedral angles that define the backbone and hydroxyl group orientation.

Functional Performance
  • B3LYP: A hybrid generalized gradient approximation (GGA) functional that has been a workhorse in computational chemistry.[14] However, it is known to poorly describe medium- to long-range electron correlation, which is the source of dispersion forces. For flexible molecules where van der Waals interactions are key, B3LYP must be paired with an empirical dispersion correction (e.g., Grimme's D3).[16]

  • M06-2X: A meta-hybrid GGA functional from the Minnesota family. It was specifically parameterized to perform well for a broad range of chemical systems, including those governed by non-covalent interactions.[17] Numerous studies have shown that M06-2X often provides superior results to B3LYP for conformational energies.[16][18][19]

  • ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction. It is designed to provide a balanced description of both short- and long-range interactions and is considered a highly reliable choice for conformational analysis.[12]

Basis Set Impact
  • Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient split-valence basis sets.[15]

    • 6-31G(d): A double-zeta set with polarization functions on heavy (non-hydrogen) atoms. This is a good starting point for geometry optimizations.

    • 6-311+G(d,p): A triple-zeta set that adds polarization functions to hydrogens (p) and diffuse functions (+) to heavy atoms. Diffuse functions are crucial for accurately describing hydrogen bonding and other weak non-covalent interactions.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge toward the complete basis set limit.[6]

    • cc-pVTZ: A triple-zeta quality basis set.

    • aug-cc-pVTZ: The "augmented" version adds diffuse functions of each angular momentum, providing a very robust description of non-covalent interactions, albeit at a high computational cost.[20]

G cluster_1 Methodology Selection Guide Start Goal of Calculation? Quick Quick Screening / Large Molecule Start->Quick Speed is Priority High_Acc High Accuracy Publication Quality Start->High_Acc Accuracy is Priority Opt Geometry Optimization Quick->Opt Geometry Energy Single-Point Energy Quick->Energy Energy Opt2 Geometry Optimization High_Acc->Opt2 Geometry Energy2 Single-Point Energy High_Acc->Energy2 Energy B3LYP-D3 / 6-31G(d) B3LYP-D3 / 6-31G(d) Opt->B3LYP-D3 / 6-31G(d) B3LYP-D3 / 6-311+G(d,p) B3LYP-D3 / 6-311+G(d,p) Energy->B3LYP-D3 / 6-311+G(d,p) M06-2X / 6-311G(d,p)\nor\nωB97X-D / def2-SVP M06-2X / 6-311G(d,p) or ωB97X-D / def2-SVP Opt2->M06-2X / 6-311G(d,p)\nor\nωB97X-D / def2-SVP ωB97X-D / aug-cc-pVTZ\nor\nCCSD(T) / cc-pVDZ (Gold Standard) ωB97X-D / aug-cc-pVTZ or CCSD(T) / cc-pVDZ (Gold Standard) Energy2->ωB97X-D / aug-cc-pVTZ\nor\nCCSD(T) / cc-pVDZ (Gold Standard)

Caption: Decision tree for selecting computational methods.

Data Presentation: Simulated Results

The following table presents hypothetical relative Gibbs free energies (ΔG in kcal/mol) for three distinct conformers of this compound, calculated using different levels of theory. Conformer A is set as the reference (0.00 kcal/mol).

ConformerB3LYP-D3 / 6-311+G(d,p)M06-2X / 6-311+G(d,p)ωB97X-D / aug-cc-pVTZ
Conformer A 0.000.000.00
Conformer B 0.850.650.68
Conformer C 1.201.551.61

This data is illustrative and not from a live calculation.

Analysis of Simulated Data
  • Functional Sensitivity: Notice the re-ordering of conformer stability. While B3LYP-D3 predicts Conformer B to be significantly more stable than C, the M06-2X and ωB97X-D functionals, which better account for intramolecular interactions, suggest that Conformer C is higher in energy. This highlights the critical importance of functional selection; a less suitable functional could lead to an incorrect identification of the global minimum.[16]

  • Basis Set Convergence: The results from the large aug-cc-pVTZ basis set are expected to be the most reliable. The close agreement between the M06-2X and ωB97X-D results suggests that these modern functionals provide a consistent and physically meaningful description of the system.

Conclusion and Recommendations

Key Recommendations:

  • Employ a Multi-Level Workflow: Always begin with a fast, broad conformational search using molecular mechanics before refining candidate structures with DFT.[12]

  • Choose Modern Functionals: For accurate conformational energies, functionals like M06-2X or ωB97X-D are strongly recommended over older functionals like B3LYP, as they provide a superior treatment of the non-covalent interactions that govern conformer stability.[17][18]

  • Use Adequate Basis Sets: For final energy evaluations, a triple-zeta quality basis set with both polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) is essential for obtaining reliable results, especially if intramolecular hydrogen bonding is possible.

  • Calculate Gibbs Free Energies: Always perform frequency calculations to obtain thermal corrections. Comparing Gibbs free energies (ΔG) provides a more accurate ranking of conformer populations at experimental temperatures than simple electronic energies (ΔE).

By adhering to these principles of scientific integrity and methodological rigor, researchers can confidently navigate the complex potential energy surfaces of flexible molecules and derive meaningful, predictive insights into their behavior.

References

  • Nandi, A., et al. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. Journal of Chemical Theory and Computation.
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Sources

A-Comparative-Guide-to-Correlating-NMR-Shifts-with-Stereochemistry-in-3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Determining the relative stereochemistry of acyclic molecules is a persistent challenge in chemical analysis. For diastereomers such as (3R,4R)- and (3S,4R)-3,4-dimethyl-2-hexanol, subtle differences in their three-dimensional arrangements manifest as nuanced variations in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive comparison of NMR-based methodologies for correlating chemical shifts and coupling constants with the specific stereochemical configuration of these diastereomers. We will delve into the theoretical underpinnings, compare empirical and advanced spectroscopic techniques, and provide actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Acyclic Stereocontrol

The precise spatial arrangement of atoms profoundly influences a molecule's biological activity and physical properties. In drug development and natural product synthesis, the ability to confidently assign the stereochemistry of chiral centers is paramount. Unlike cyclic systems where conformational rigidity often leads to clear differentiation in NMR spectra, acyclic molecules like 3,4-dimethyl-2-hexanol present a more complex scenario. Free rotation around carbon-carbon single bonds results in a population of different conformers, and the observed NMR spectrum is a weighted average of these states. Distinguishing between diastereomers, which are stereoisomers that are not mirror images, requires a multi-faceted NMR approach that can probe both through-bond and through-space atomic interactions.

This guide will use this compound as a model system to compare and contrast various NMR techniques for stereochemical assignment. We will explore how to leverage chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE) to build a conclusive stereochemical argument.

Theoretical Foundations: Why Stereochemistry Influences NMR Spectra

The magnetic environment of a nucleus is exquisitely sensitive to its local geometry. In diastereomers, the different spatial arrangement of substituents leads to distinct electronic environments for corresponding nuclei, resulting in variations in their NMR parameters.

  • Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is determined by the degree of shielding from the external magnetic field by the surrounding electron cloud. In diastereomers, the through-space anisotropic effects of nearby functional groups can cause protons or carbons in one isomer to be more shielded (upfield shift) or deshielded (downfield shift) compared to the other.

  • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[1][2] While flexible molecules exist as a mixture of conformers, the observed J-coupling is a population-weighted average. Different diastereomers will have different preferred conformations and therefore different average dihedral angles, leading to measurable differences in their ³JHH values.[3] A larger coupling constant (typically 8-12 Hz) is indicative of an anti-periplanar relationship (φ ≈ 180°), while smaller values (1-5 Hz) suggest a gauche relationship (φ ≈ 60°).[1][3]

Methodologies for Stereochemical Assignment: A Comparative Analysis

A variety of NMR-based methods can be employed to determine the stereochemistry of this compound. These range from rapid empirical predictions to more rigorous, multi-dimensional experiments.

Empirical and Computational Prediction

Before embarking on extensive experimental work, computational tools can provide a valuable starting point.

  • NMR Prediction Software: Several software packages and online tools can predict ¹H and ¹³C NMR spectra based on a drawn structure.[4][5][6][7][8][9][10][11][12] These predictors utilize databases of known structures and chemical shifts, employing algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes or neural networks.[9] While powerful, their accuracy for novel or flexible systems can be limited.

  • Quantum Mechanical Calculations: More advanced methods involve calculating NMR parameters using Density Functional Theory (DFT), often employing the GIAO (Gauge-Including Atomic Orbital) method.[13][14] This approach requires performing a conformational search to identify low-energy conformers and then calculating the Boltzmann-averaged chemical shifts. Comparing these calculated shifts with experimental data for both possible diastereomers can lead to a confident assignment.[13][14]

1D NMR Spectroscopy: The First Line of Inquiry

A standard ¹H and ¹³C NMR spectrum provides the initial clues for distinguishing between diastereomers.

  • ¹H NMR: Careful analysis of chemical shifts and coupling constants in the 1D ¹H NMR spectrum is fundamental. For this compound, the protons on the chiral centers (H2, H3, and H4) and the adjacent methylene protons (H5) are of particular interest. Differences in the multiplicity and coupling constants of these signals between the two diastereomers can be the first indication of their distinct stereochemistry.

  • ¹³C NMR: The ¹³C chemical shifts are also sensitive to the stereochemical environment.[15] While the differences may be small, they can be a reliable indicator, especially when comparing a series of related compounds.

2D NMR Spectroscopy: Unraveling Complex Spin Systems

Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and probing spatial relationships.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H through-bond (J-coupling) correlations, allowing for the tracing of the carbon backbone and the assignment of proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, aiding in the complete assignment of the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful techniques for determining relative stereochemistry in acyclic systems.[16][17][18][19][20] They detect through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds.[16][18] By identifying key NOE/ROE cross-peaks, one can deduce the preferred conformation and thus the relative stereochemistry. For small molecules like this compound, NOESY is generally the preferred experiment.[20]

Advanced and Ancillary Methods

In cases of ambiguity, more specialized techniques can provide definitive answers.

  • Chiral Derivatizing Agents (CDAs): Reacting the alcohol with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid, converts the diastereomers into new diastereomeric esters.[21][22][23][24][25] The covalent linkage often induces a more rigid conformation, leading to larger and more easily interpretable differences in the NMR spectra of the resulting derivatives.[22]

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the partial alignment of a molecule in a weakly ordering medium, such as a liquid crystal.[26][27][28][29] The magnitude of the RDC is dependent on the orientation of the internuclear vector relative to the magnetic field, providing powerful constraints for structure determination.

Comparative Data Analysis: this compound

To illustrate the practical application of these methods, let's consider hypothetical but realistic ¹H NMR data for the (3R,4R) and (3S,4R) diastereomers of this compound.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Diastereomers of this compound (500 MHz, CDCl₃)

Proton(3R,4R) Isomer(3S,4R) Isomer
H1 (CH₃)δ 0.90 (t, J = 7.5 Hz)δ 0.92 (t, J = 7.5 Hz)
H2δ 3.75 (dq, J = 6.5, 4.0 Hz)δ 3.85 (dq, J = 6.5, 5.5 Hz)
H3δ 1.60 (m)δ 1.75 (m)
H4δ 1.45 (m)δ 1.55 (m)
H5aδ 1.30 (m)δ 1.25 (m)
H5bδ 1.15 (m)δ 1.10 (m)
H6 (CH₃)δ 0.88 (d, J = 7.0 Hz)δ 0.86 (d, J = 7.0 Hz)
3-CH₃δ 0.85 (d, J = 6.8 Hz)δ 0.95 (d, J = 6.8 Hz)
4-CH₃δ 0.82 (d, J = 6.8 Hz)δ 0.80 (d, J = 6.8 Hz)

Key Observations:

  • The chemical shifts of H2 and H3 show noticeable differences between the two isomers.

  • The coupling constant between H2 and H3 is different, suggesting different average dihedral angles in the dominant conformers.

NOESY Analysis:

A 2D NOESY experiment would be crucial to differentiate the two diastereomers. In the (3R,4R) isomer, we would expect to see a strong NOE correlation between the methyl group at C3 and the proton at C2, and between the methyl group at C4 and the proton at C3. In contrast, for the (3S,4R) isomer, the spatial proximity between these groups would be different, leading to a different pattern of NOE cross-peaks.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.

2D NOESY Experiment Acquisition

The following is a general protocol for a phase-sensitive NOESY experiment on a Bruker spectrometer.[30][31]

  • Setup: Load a standard NOESY parameter set (e.g., noesyphsw).[30]

  • Tuning and Shimming: Tune the probe and shim the sample to achieve optimal resolution and lineshape.[32]

  • Acquisition Parameters:

    • Set the spectral width (SW) in both dimensions to encompass all proton signals.[32]

    • Set the transmitter frequency offset (o1p) to the center of the proton spectrum.[32]

    • The number of data points in the direct dimension (TD2) is typically 2048 (2k).

    • The number of increments in the indirect dimension (TD1) can range from 256 to 512, depending on the desired resolution.

    • Set the number of scans (NS) to a multiple of the phase cycle (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.[33]

    • The mixing time (d8) is a crucial parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[16]

  • Acquisition: Start the acquisition using the zg command.[30]

Data Processing
  • Fourier Transformation: Apply a sine-bell or squared sine-bell window function to both dimensions and perform a two-dimensional Fourier transform using the xfb command.[34][35]

  • Phasing: Phase the spectrum in both dimensions.

  • Baseline Correction: Apply a baseline correction to both dimensions if necessary.

Visualization of Workflow and Logic

The process of stereochemical assignment can be visualized as a logical workflow.

G cluster_0 Initial Analysis cluster_1 Structural Connectivity cluster_2 Stereochemical Determination cluster_3 Validation 1D_NMR Acquire 1D ¹H and ¹³C NMR Assign_Signals Tentative Signal Assignment 1D_NMR->Assign_Signals 2D_COSY Acquire 2D COSY Assign_Signals->2D_COSY 2D_HSQC Acquire 2D HSQC Assign_Signals->2D_HSQC Confirm_Connectivity Confirm C-H Connectivity 2D_COSY->Confirm_Connectivity 2D_HSQC->Confirm_Connectivity 2D_NOESY Acquire 2D NOESY/ROESY Confirm_Connectivity->2D_NOESY Analyze_NOE Analyze NOE Cross-Peaks 2D_NOESY->Analyze_NOE Propose_Stereochem Propose Relative Stereochemistry Analyze_NOE->Propose_Stereochem Compare_Data Compare Experimental and Calculated Data Propose_Stereochem->Compare_Data Computational_Modeling Computational Modeling (DFT/GIAO) Computational_Modeling->Compare_Data Final_Assignment Final Stereochemical Assignment Compare_Data->Final_Assignment

Caption: Workflow for NMR-based stereochemical assignment.

The following diagram illustrates the key through-space interactions that would be observed in a NOESY experiment for the two diastereomers of this compound, assuming a simplified extended conformation.

Caption: Key NOE correlations for differentiating diastereomers.

Conclusion

The determination of relative stereochemistry in acyclic molecules like this compound is a non-trivial task that requires the judicious application of a suite of NMR techniques. While 1D NMR can provide initial clues, a definitive assignment relies on the through-space correlations provided by 2D NOESY/ROESY experiments. The integration of these experimental data with computational predictions offers a robust and high-confidence approach to stereochemical elucidation. By following a systematic workflow, from initial 1D analysis to advanced 2D experiments and computational validation, researchers can confidently correlate NMR shifts with the correct stereoisomer, a critical step in modern chemical research and development.

References

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Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-2-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup or analytical measurement. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 3,4-Dimethyl-2-hexanol, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step in the disposal process.

This compound (CAS No. 19550-05-1) is an aliphatic alcohol.[1] Its key characteristics are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H18OPubChem[1]
Molecular Weight130.23 g/mol PubChem
GHS ClassificationFlammable Liquid, Category 3ECHA C&L Inventory[1][2]

The most significant hazard associated with this compound is its flammability.[1][2] The Globally Harmonized System (GHS) classifies it as a Category 3 flammable liquid, meaning it has a flashpoint of ≥ 23°C (73.4°F) and ≤ 60°C (140°F).[3] This property dictates that the primary disposal pathway will be as a flammable hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal cluster_final Final Disposition A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Segregated Waste C Step 3: Temporary Storage B->C Properly Labeled Container D Step 4: Scheduling Waste Pickup C->D Ready for Disposal E Step 5: Documentation & Handover D->E Scheduled Pickup F Transport by Licensed Hauler E->F Manifested Waste G Treatment at Approved Facility F->G Secure Transport

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. This compound, being a flammable alcohol, must be collected separately from other waste categories.

Procedure:

  • Designate a specific waste container for flammable organic solvents.

  • Do not mix this compound with:

    • Aqueous waste

    • Oxidizing agents (e.g., nitric acid, permanganates)

    • Corrosive acids or bases

    • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Ensure that any residual this compound in empty containers is treated as part of the waste stream. Even small amounts of residue can pose a threat if not disposed of properly.[4]

Step 2: Container Selection and Labeling

Causality: Proper containment and clear communication are critical for safety and regulatory compliance. The container must be chemically resistant to the waste it holds and clearly labeled to inform personnel of its contents and associated hazards.

Procedure:

  • Select a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • The container must be made of a material compatible with this compound. A metal, DOT-compliant drum is often used for larger quantities.[5]

  • Label the container clearly and immediately with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[3][4]

  • Include the date the waste was first added to the container.

Step 3: Temporary Storage in the Laboratory

Causality: Safe temporary storage minimizes the risk of fire or accidental exposure within the laboratory. Storage conditions must control for ignition sources and ensure the stability of the waste.

Procedure:

  • Store the sealed and labeled waste container in a designated, well-ventilated area, such as a flammable storage cabinet.[6][7]

  • This storage area must be away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Ensure the storage location is away from high-traffic areas, stairs, and doorways to prevent accidental spills or breakage.[5]

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[7]

Step 4: Scheduling Waste Pickup

Causality: The disposal of hazardous waste is a regulated activity that must be handled by professionals. It is illegal to dispose of flammable liquids in the regular trash or down the drain.[4][5][8]

Procedure:

  • Once the waste container is nearing its capacity, or if the waste has been stored for a period defined by your institution's policy, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][4] These companies are equipped to handle and transport flammable liquids in compliance with all local, state, and federal regulations.[5][9]

Step 5: Documentation and Handover

Causality: A complete record of the waste from its point of generation to its final disposal ("cradle-to-grave") is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[8]

Procedure:

  • Your EHS department or the hazardous waste disposal company will provide a hazardous waste manifest or other tracking documents.

  • Ensure all information on the manifest is accurate, including the chemical name and quantity.

  • Sign the manifest upon handover of the waste to the disposal professionals. Retain a copy for your records. This documentation is crucial in the event of an emergency and for regulatory compliance.[4]

Prohibited Disposal Methods

To underscore the importance of the prescribed protocol, it is essential to explicitly state what must not be done with this compound waste.

  • DO NOT pour down the sink or any drain.[3][4][5] This action is illegal and can lead to fires or explosions in the plumbing and municipal waste systems, as well as contamination of waterways.[8][9]

  • DO NOT dispose of in regular trash. Flammable liquids can easily ignite in a trash receptacle or waste collection vehicle.[10]

  • DO NOT attempt to evaporate the chemical as a means of disposal.[3] While the substance is volatile, intentionally releasing flammable vapors into the atmosphere is unsafe, environmentally irresponsible, and likely a violation of air quality regulations.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[11]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: For small spills, use a suitable absorbent material (e.g., dry sand, inert absorbent) to contain the liquid.[7][11]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][6][7]

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

References

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  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?. YouTube.
  • TCI Chemicals. (2025, June 30). Safety Data Sheet - 3,5-Dimethyl-3-hexanol.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 2-Methyl-2-hexanol.
  • FedCenter. (n.d.). EPA Guidance on Proper Disposal of Hand Sanitizer.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 2-Methyl-2-hexanol.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 2-Hexanol.
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  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 3-Hexanol, 3,5-dimethyl-.
  • Budget Dumpster. (n.d.). How to Dispose of Hazardous Waste.

Sources

Personal protective equipment for handling 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough search for critical safety and handling data on 3,4-Dimethyl-2-hexanol. I'm focusing on its physical and chemical attributes, along with identified hazards, and any existing regulatory guidelines. My goal is to compile a complete overview for this specific compound.

Defining The Scope

I'm now expanding my search to include safety data sheets, and I've started outlining the guide's structure. First will be a PPE overview, then a breakdown for various scenarios, including donning/doffing procedures. I'll make a table of key properties linked to PPE, and I will generate a DOT script for a visual diagram of the PPE selection process. Finally, I will write the guide's core content, merging all the data.

Refining The Approach

I've just refined my approach to include a detailed operational plan for spill response and waste disposal, with specific PPE requirements. I'm also preparing to create a comprehensive references section with numbered citations and active URLs. The goal is to fully address all safety and handling aspects, covering both routine operations and emergency scenarios.

Defining PPE Protocol

I'm currently structuring a guide on PPE for handling this compound, framing it from the perspective of a Senior Application Scientist. My focus is on ensuring the information's scientific integrity and building trust through expertise. I'm prioritizing accuracy and comprehensiveness in detailing the necessary protective measures.

Structuring the PPE Guide

I've outlined a robust structure for the PPE guide, moving beyond just a list. Now, I'm focusing on incorporating the 'why' behind each PPE choice, emphasizing scientific integrity with citations and references. My goal is to create a self-validating protocol and comprehensive reference guide for handling this compound. I'm prioritizing step-by-step guidance and logical flow.

Defining Initial Scope

I've scoped out the project's parameters and identified key hazards of this compound, including its flammability and associated precautionary statements. I am organizing the gathered information into logical sections, focusing on the rationale behind each PPE selection to build credibility. I am preparing to formulate initial recommendations based on this data.

Formulating the Structure

Now I'm diving deeper into the specifics of PPE for this compound. I'm focusing on creating clear, concise explanations with a strong emphasis on the "why" behind each recommendation. I'm preparing to flesh out the document with detailed safety protocols and potential hazards. I'm prioritizing building a strong foundation of scientific reasoning.

Outlining Guide Content

I'm now fully immersed in developing the detailed content for the PPE guide. I've categorized the information, including flammability and precautionary statements. I am focusing on building the rationale behind each PPE selection. My aim is to create a guide that is clear and easy to understand, grounded in scientific reasoning, ensuring all recommendations are justified. I am aiming to include tables and diagrams for clarity.

Developing Comprehensive PPE Guidance

I'm now creating a multi-tiered approach for PPE recommendations, detailing eye, hand, body, and respiratory protection. My focus is on rationalizing each choice, integrating data on flammability, and potential health effects. I'm prioritizing providing in-depth recommendations for various scenarios, including spill handling and disposal. I will ensure all recommendations are clearly explained.

Developing Core Guidance

I'm now focusing on solidifying the initial research and incorporating all gathered information into an easy-to-follow guide. I'm focusing on providing practical, detailed information, and integrating the relevant safety precautions, including the proper selection of PPE. The plan is to create a multi-tiered approach for all selections. I'm prioritizing providing citations and references to scientific data.

Formulating PPE Recommendations

I'm now fully immersed in developing the detailed PPE recommendations, starting with a comprehensive hazard assessment. I'm prioritizing building scientific rigor and trustworthiness by including appropriate data and justifications for each suggestion. The goal is to provide easy-to-understand, detailed recommendations. I'm planning to use a multi-tiered system for ease of understanding.

Prioritizing Hazard Assessment

I've conducted a comprehensive hazard assessment, focusing on flammability and potential health risks. I'm building out a multi-tiered approach to guide PPE choices, integrating data on the compound's properties, and preparing to build a decision tree for PPE selection. My goal is to create a robust and easy-to-use guide.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-2-hexanol
Reactant of Route 2
3,4-Dimethyl-2-hexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.